Product packaging for 5-Phenyl-2-pyridinamine(Cat. No.:CAS No. 33421-40-8)

5-Phenyl-2-pyridinamine

Cat. No.: B015250
CAS No.: 33421-40-8
M. Wt: 170.21 g/mol
InChI Key: OAPVIBHQRYFYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Phenyl-2-pyridinamine is a phenylpyridine.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B015250 5-Phenyl-2-pyridinamine CAS No. 33421-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPVIBHQRYFYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187061
Record name 5-Phenyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Amino-5-phenylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33421-40-8
Record name 5-Phenyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33421-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-2-pyridinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phenyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-phenylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-5-PHENYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJY2E567LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Amino-5-phenylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136 - 137 °C
Record name 2-Amino-5-phenylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Introduction: Unveiling a Structurally Significant Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Phenyl-2-pyridinamine (CAS 33421-40-8)

This compound, also known as 2-amino-5-phenylpyridine, is a heterocyclic aromatic amine that holds a dual identity in the scientific landscape. On one hand, it is identified as a mutagenic compound formed during the pyrolysis of the amino acid phenylalanine, commonly found in cooked foods like broiled sardines.[1][2][3][4] This toxicological relevance, stemming from its structural similarity to carcinogenic aminobiphenyls, necessitates a thorough understanding of its properties and hazards.[2][4][5]

On the other hand, its phenylpyridine core represents a privileged scaffold in medicinal chemistry and materials science.[6][7] The unique electronic and steric arrangement of the phenyl and amino groups on the pyridine ring makes it a versatile building block for the synthesis of complex molecules with diverse biological activities, including kinase inhibitors and other targeted therapeutics.[8][9] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the core properties, synthesis, applications, and safety considerations of this important chemical entity.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of any chemical study. This compound is cataloged under CAS Registry Number 33421-40-8.[1][10][11][12] Its fundamental properties are summarized below, providing a clear reference for experimental design and evaluation.

Molecular Structure and Identifiers

The structure consists of a pyridine ring substituted with a phenyl group at the 5-position and an amino group at the 2-position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 33421-40-8 [1][10][11][12]
IUPAC Name 5-phenylpyridin-2-amine [10][11]
Molecular Formula C₁₁H₁₀N₂ [1][10][11][12]
Molecular Weight 170.21 g/mol [1][10]
InChI Key OAPVIBHQRYFYSE-UHFFFAOYSA-N [10][11][12]
SMILES C1=CC=C(C=C1)C2=CN=C(C=C2)N [10]

| Synonyms | 2-Amino-5-phenylpyridine, Phe-P-1 |[1][10][12] |

Physicochemical Data

The compound presents as a solid at room temperature, with solubility in organic solvents like DMSO and methanol.[1] Its physical characteristics are critical for handling, formulation, and reaction setup.

Table 2: Physicochemical Properties

Property Value Source(s)
Physical Form Solid, Beige or Cream to Pale Yellow Crystalline Powder [1][10][11]
Melting Point 131 - 140 °C [1][10][11]
Boiling Point 324 °C (estimated) [1]
Flash Point 176 °C [1]
Solubility DMSO (Slightly), Methanol (Slightly) [1]

| pKa | 6.32 ± 0.13 (Predicted) |[1] |

Spectral Analysis

Structural elucidation and purity assessment rely heavily on spectroscopic methods. The key spectral features of this compound are outlined below.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The protons on the pyridine ring will exhibit characteristic coupling patterns, while the phenyl protons will likely appear as a multiplet. The amine (-NH₂) protons will present as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display 11 unique signals corresponding to each carbon atom in the asymmetric structure. The chemical shifts will differentiate the carbons of the pyridine ring from those of the phenyl ring.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (around 1400-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry shows a prominent molecular ion peak (M⁺) at m/z = 170, corresponding to the molecular weight of the compound.[10] Common fragmentation patterns may involve the loss of HCN or other small molecules.

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common laboratory-scale method involves the amination of a pre-functionalized phenylpyridine, such as 2-chloro-5-phenylpyridine.[1] Another reported method involves starting from 2,5-pyridinediamine.[5] The choice of synthesis depends on the availability of starting materials, desired scale, and purity requirements.

Representative Synthesis Workflow: Amination of 2-Chloro-5-phenylpyridine

This protocol provides a general framework for the synthesis. The causality behind each step is explained to ensure a robust and reproducible outcome.

Synthesis_Workflow start Start: 2-Chloro-5-phenylpyridine + Ammonia Source reaction Reaction Vessel (Anhydrous Ether) High Pressure/Temp start->reaction 1. Reactants Charged workup Aqueous Workup (Extraction with Ether) reaction->workup 2. Reaction Quenched drying Drying (Sodium Sulfate) workup->drying 3. Organic Phase Isolated concentration Concentration (Rotary Evaporation) drying->concentration 4. Solvent Removal Prep purification Purification (Recrystallization from Methylcyclohexane) concentration->purification 5. Crude Product Obtained product Final Product: This compound purification->product 6. Purity Achieved

Caption: General workflow for synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized representation based on literature procedures and should be adapted and optimized under appropriate laboratory safety protocols.[1]

  • Reaction Setup: Dissolve 2-chloro-5-phenylpyridine (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether, in a high-pressure reaction vessel.

    • Rationale: Anhydrous conditions are crucial to prevent unwanted side reactions with water. The pressure vessel is necessary to contain the ammonia source at elevated temperatures.

  • Amination: Introduce the ammonia source (e.g., a solution of ammonia in an organic solvent or aqueous ammonia) in excess. Seal the vessel and heat to the required temperature (e.g., 150-200 °C) for several hours.

    • Rationale: This is a nucleophilic aromatic substitution reaction. High temperature and pressure are required to overcome the activation energy for the displacement of the chloride by the amine nucleophile.

  • Workup and Extraction: After cooling the reaction to room temperature, carefully vent the vessel. Quench the reaction mixture with water. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like diethyl ether.

    • Rationale: The workup separates the organic product from inorganic salts and unreacted water-soluble reagents. Multiple extractions ensure maximum recovery of the product.

  • Drying and Concentration: Combine the organic layers and wash with brine to remove residual water. Dry the solution over an anhydrous drying agent, such as sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Rationale: Complete removal of water is essential before solvent evaporation to prevent co-distillation and to obtain a dry crude product.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as methylcyclohexane or a mixture of chloroform and hexane.

    • Rationale: Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures to allow for the formation of pure crystals upon cooling. The final product should be a beige or off-white crystalline solid.[1]

Applications in Research and Drug Development

The phenylpyridine scaffold is a cornerstone in modern medicinal chemistry.[7] The specific arrangement in this compound provides a vectorially defined platform for building more complex molecules with precise three-dimensional orientations, which is critical for selective binding to biological targets.

Its utility is demonstrated in the development of inhibitors for various enzyme classes, particularly kinases, which are pivotal in oncology and inflammation research.[8][9] The amino group at the 2-position serves as a key hydrogen-bonding donor and a convenient handle for further chemical modification, while the phenyl group at the 5-position can be tailored to occupy specific hydrophobic pockets in a target protein.

Scaffold_Applications scaffold This compound (Core Scaffold) node_cdk CDK6/9 Inhibitors scaffold->node_cdk Derivatization node_aurora Aurora Kinase Inhibitors scaffold->node_aurora Derivatization node_ar Androgen Receptor Antagonists scaffold->node_ar Derivatization node_kv Kv1.5 Channel Blockers scaffold->node_kv Derivatization node_other Other Biologically Active Compounds scaffold->node_other Derivatization

Caption: Role as a core scaffold in developing diverse therapeutic agents.

Examples of its application include:

  • CDK Inhibitors: Derivatives have been synthesized as dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9), which are targets in cancer therapy.[8]

  • Aurora Kinase Inhibitors: The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold, closely related to this core, has yielded potent inhibitors of Aurora A and B kinases.[9]

  • Androgen Receptor (AR) Antagonists: The aminopyridine structure is a key feature in the discovery of novel pure AR antagonists designed to combat resistance in prostate cancer treatment.[13]

Toxicology and Safety Profile

A critical aspect of this compound's profile is its toxicity. It is classified as hazardous, with specific warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[10][14][15]

Table 3: GHS Hazard Information

Hazard Code Statement Class Source(s)
H315 Causes skin irritation Skin Irrit. 2 [10][15]
H319 Causes serious eye irritation Eye Irrit. 2A [10][15]
H335 May cause respiratory irritation STOT SE 3 [10][15]

| H351 | Suspected of causing cancer | Carc. 2 |[10][15] |

The most significant concern is its classification as a suspected carcinogen.[10][15] This is supported by its known mutagenic activity in the Ames test and its identity as a pyrolysis product of phenylalanine.[1][5] Its structural relationship to other carcinogenic aromatic amines warrants handling it with stringent safety precautions.[2][4] Studies have investigated its metabolism, identifying hydroxylated derivatives such as 5-(4-hydroxyphenyl)-2-pyridinamine (4'-OH-PPA) as potential metabolites.[5]

Safe Handling and Storage

Given its hazard profile, all work with this compound must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[14]

  • Handling: Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be kept in an inert atmosphere.[1][6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter the environment.[14]

Conclusion

This compound (CAS 33421-40-8) is a compound of significant scientific interest, bridging the fields of toxicology and medicinal chemistry. Its identity as a potentially carcinogenic food contaminant underscores the need for continued research into its metabolic pathways and long-term health effects. Simultaneously, its proven utility as a versatile chemical scaffold provides a rich platform for the design and synthesis of novel therapeutics. A comprehensive understanding of its chemical properties, synthesis, and safety profile, as detailed in this guide, is essential for any researcher or drug development professional working with this valuable yet hazardous molecule.

References

  • PubChem. This compound.
  • Arctom. 2-Amino-5-phenylpyridine | CAS NO. 33421-40-8. [Link]
  • VDOC.PUB. Dictionary Of Food Compounds With Cd-rom: Additives, Flavors, And Ingredients. [Link]
  • Stavenuiter, J. F., et al. (1985). Syntheses of this compound, a possibly carcinogenic pyrolysis product of phenylalanine, and some of its putative metabolites. Carcinogenesis, 6(1), 13–19. [Link]
  • MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. (2021). [Link]
  • Human Metabolome Database. 2-Amino-5-phenylpyridine (HMDB0029747). [Link]
  • Zhang, Y., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. [Link]
  • Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369–4382. [Link]

Sources

The Synthesis of 5-Phenyl-2-pyridinamine from 2-chloro-5-phenylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Phenyl-2-pyridinamine and the Synthetic Challenge

This compound is a valuable scaffold in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The inherent challenge in synthesizing this molecule lies in the formation of the C-N bond at the 2-position of the pyridine ring, a task for which classical nucleophilic aromatic substitution (SNAr) reactions are often inefficient due to the relatively low reactivity of the C-Cl bond. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method to overcome this hurdle, enabling the efficient coupling of aryl halides with amines under relatively mild conditions.[1][2]

This in-depth technical guide provides a comprehensive overview of the synthesis of this compound from 2-chloro-5-phenylpyridine, with a core focus on the principles and practical application of the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss key reaction parameters and optimization strategies to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Cornerstone of Synthesis: Understanding the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. The reaction typically involves a palladium precursor, a phosphine ligand, and a base. The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is central to understanding and optimizing this transformation.

The Catalytic Cycle: A Mechanistic Blueprint

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through the following key steps:

  • Oxidative Addition: A low-valent palladium(0) species, generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl chloride (2-chloro-5-phenylpyridine). This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile (in this case, an ammonia surrogate or ammonia itself) coordinates to the resulting palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the palladium-amido complex. This step regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[2]

Diagram: The Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(Cl)L_n OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord PdII_Amido Ar-Pd(II)(NHR)L_n Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NHR Red_Elim->Product ArCl Ar-Cl ArCl->OxAdd Amine R-NH2 + Base Amine->Amine_Coord

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

A Field-Proven Protocol for the Synthesis of this compound

The following protocol provides a robust starting point for the synthesis of this compound. It is crucial to note that optimization of reaction conditions may be necessary depending on the specific batch of reagents and equipment used.

Experimental Workflow

Diagram: Experimental Workflow for the Synthesis of this compound

Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Charge Flask: - 2-chloro-5-phenylpyridine - Pd Precatalyst - Ligand - Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Ammonia Introduce Ammonia Source Solvent->Ammonia Reaction Heat to Reaction Temp. (e.g., 100-120 °C) Ammonia->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Reaction Workup: - Cool to RT - Quench - Extract Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Product: This compound Analysis->End

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology

Materials:

  • 2-chloro-5-phenylpyridine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu))

  • Ammonia source (e.g., aqueous ammonia, or an ammonia surrogate like benzophenone imine followed by hydrolysis)[4][5]

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen), and purification supplies.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloro-5-phenylpyridine (1.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Oxygen can deactivate the palladium catalyst.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Solvent and Ammonia Source: Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.2 M). If using aqueous ammonia, add it at this stage. If using an ammonia surrogate, it can be added along with the other solid reagents.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The optimal temperature will depend on the chosen catalyst system and solvent.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Causality Behind Experimental Choices: A Deeper Dive

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of each reaction component. Here, we explore the rationale behind these choices.

  • Palladium Precatalyst: While Pd(OAc)₂ can be used, palladium precatalysts such as Pd₂(dba)₃ or palladacycles (e.g., G3 and G4 precatalysts) are often preferred.[3][6] These precatalysts tend to form the active Pd(0) species more cleanly and efficiently, leading to more reproducible results and higher yields.

  • Ligand Selection: The choice of ligand is paramount for the successful amination of less reactive aryl chlorides. Bulky, electron-rich phosphine ligands are essential to facilitate the challenging oxidative addition step and promote the desired reductive elimination.[3] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated excellent performance in the amination of chloropyridines. The steric bulk of these ligands also helps to prevent catalyst dimerization and deactivation.

  • The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the coordinated amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3] For substrates that are sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher reaction temperatures or a more active catalyst system.[6]

  • Solvent Considerations: The solvent must be anhydrous and degassed to prevent catalyst deactivation. Toluene and 1,4-dioxane are commonly used solvents due to their ability to dissolve the reactants and their relatively high boiling points, which allow for the necessary reaction temperatures.[3][6] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[6]

  • Ammonia Source: The direct use of ammonia gas can be challenging due to its volatility. Aqueous ammonia is a more convenient alternative, and recent ligand developments have enabled its use with high selectivity.[4][5] Ammonia surrogates, such as benzophenone imine, can also be employed, followed by a subsequent hydrolysis step to reveal the primary amine.

Quantitative Data and Optimization

The yield and purity of this compound are highly dependent on the specific reaction conditions. The following table summarizes typical ranges for key parameters and their impact on the reaction outcome.

ParameterTypical RangeImpact on ReactionReferences
Catalyst Loading 1 - 5 mol%Higher loading can improve conversion for challenging substrates but increases cost.[3]
Ligand-to-Palladium Ratio 1:1 to 2:1A slight excess of ligand can stabilize the catalyst and improve performance.
Base Equivalents 1.5 - 2.0 equiv.A stoichiometric excess is necessary to drive the reaction to completion.
Temperature 80 - 120 °CHigher temperatures are often required for the activation of C-Cl bonds.[3]
Reaction Time 4 - 24 hoursDependent on the reactivity of the substrate and the efficiency of the catalyst system.
Expected Yield 60 - 95%Highly dependent on the optimization of all reaction parameters.[7]

Optimization Strategies:

  • Ligand Screening: If initial yields are low, screening a panel of bulky phosphine ligands is a primary optimization step.

  • Base and Solvent Screening: For base-sensitive substrates, a screen of weaker bases (K₃PO₄, Cs₂CO₃) and more polar solvents may be beneficial.[3]

  • Temperature Titration: Carefully increasing the reaction temperature can improve the rate of oxidative addition, but excessive heat can lead to catalyst decomposition.

Conclusion: A Powerful Tool for Amine Synthesis

The Buchwald-Hartwig amination provides a robust and reliable method for the synthesis of this compound from 2-chloro-5-phenylpyridine. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and optimize this transformation to achieve high yields of the desired product. The detailed protocol and discussion provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the efficient synthesis of this important molecular building block.

References

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health.
  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Buchwald–Hartwig amination. Wikipedia.
  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.
  • Buchwald–Hartwig amination. Wikipedia.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Institutes of Health.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI.
  • Buchwald-Hartwig amination in the presence of ammonia. Reddit.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

Sources

An In-Depth Technical Guide to the Multi-Step Synthesis of 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the multi-step synthesis of 5-Phenyl-2-pyridinamine, a heterocyclic aromatic amine with significant interest in medicinal chemistry and materials science. This document is designed to offer not just a set of instructions, but a deeper understanding of the synthetic strategy, the rationale behind procedural choices, and the practical aspects of the synthesis, characterization, and purification of the target molecule.

Introduction: The Significance of this compound

This compound, also known as 2-amino-5-phenylpyridine, is a valuable building block in the development of novel therapeutics and functional materials. Its structure, featuring a phenyl group appended to a 2-aminopyridine core, imparts unique electronic and steric properties that are leveraged in the design of molecules with specific biological activities or material characteristics. The aminopyridine moiety can act as a versatile handle for further functionalization, making it a key intermediate in the synthesis of more complex molecular architectures.

Strategic Approach: Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests that a disconnection at the carbon-carbon bond between the pyridine and phenyl rings is the most logical approach. This leads to a halopyridine and a phenyl-organometallic reagent as the key synthons. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of such biaryl linkages, offering high yields, excellent functional group tolerance, and relatively mild reaction conditions.

G Target This compound Disconnection C-C Bond Formation (Suzuki-Miyaura Coupling) Target->Disconnection Synthons Synthons Disconnection->Synthons Halopyridine 5-Halo-2-aminopyridine (e.g., 5-Bromo-2-aminopyridine) Synthons->Halopyridine Organometallic Phenylboronic Acid Synthons->Organometallic

Caption: Retrosynthetic analysis of this compound.

The Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-halo-2-aminopyridine with phenylboronic acid. This reaction forms the core of our synthetic strategy.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents 5-Bromo-2-aminopyridine 5-Bromo-2-aminopyridine Product This compound 5-Bromo-2-aminopyridine->Product Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., 1,4-Dioxane/H₂O) Solvent->Product

Caption: Suzuki-Miyaura synthesis of this compound.

Causality Behind Experimental Choices
  • Palladium Catalyst: The choice of the palladium catalyst is crucial for the success of the reaction. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this transformation.[1] The phosphine ligands stabilize the palladium(0) active species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For more challenging substrates, other catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands, may offer improved yields and reaction rates.[2]

  • Base: A base is essential for the transmetalation step of the Suzuki-Miyaura coupling.[3][4] It activates the organoboron species by forming a more nucleophilic boronate complex, which then readily transfers its organic group to the palladium center.[5] Common bases for this reaction include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield, and potassium phosphate is often favored for its ability to promote the reaction with heteroaryl halides.[1]

  • Solvent: A mixture of an organic solvent and water is typically used for the Suzuki-Miyaura coupling. 1,4-Dioxane is a common organic solvent that can dissolve both the organic reactants and the palladium catalyst. The presence of water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. A typical solvent ratio is 4:1 dioxane to water.[1][6]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar substrates.[1][6]

Materials:

  • 5-Bromo-2-aminopyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture at 85-95 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to afford the pure this compound.[7][8]

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_1 Ar-Pd(II)-X L₂ OxAdd->PdII_1 Transmetal Transmetalation Ar'-B(OR)₂ PdII_1->Transmetal PdII_2 Ar-Pd(II)-Ar' L₂ Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 5-bromo-2-aminopyridine (Ar-X) to form a Pd(II) intermediate.[9]

  • Transmetalation: The phenyl group from the activated phenylboronic acid (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated as the final product, this compound (Ar-Ar'), regenerating the Pd(0) catalyst.[9]

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity.

Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons of the pyridine and phenyl rings will appear in the range of δ 7.0-8.5 ppm. The amine protons (-NH₂) will typically appear as a broad singlet.
¹³C NMR Signals corresponding to the carbon atoms of the pyridine and phenyl rings will be observed in the aromatic region (δ 110-160 ppm).[10]
Mass Spec. The molecular ion peak corresponding to the molecular weight of this compound (170.21 g/mol ) should be observed.[11]
IR Spec. Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic rings, and C=C and C=N stretching of the aromatic systems will be present.
Physical Properties
Property Value
Molecular Formula C₁₁H₁₀N₂[11]
Molecular Weight 170.21 g/mol [11]
Appearance Solid[11]
Melting Point 136 - 137 °C[11]

Purification

For achieving high purity, which is often required for pharmaceutical applications, recrystallization is a highly effective method.[7][8] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures. Common solvents for recrystallization of aromatic amines include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Conclusion

The multi-step synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is a robust and reliable method for obtaining this valuable building block. By understanding the underlying principles of the reaction mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively and efficiently synthesize this compound for a wide range of applications in drug discovery and materials science. This guide provides the necessary technical details and insights to facilitate the successful synthesis and purification of this compound in a laboratory setting.

References

  • Suzuki-Miyaura (hetero-)
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. [Link]
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. [Link]
  • Site-selective Suzuki-Miyaura coupling of heteroaryl halides - understanding the trends for pharmaceutically important classes - PubMed. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]
  • Suzuki reaction - Wikipedia. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • Direct comparison of homogeneous and heterogeneous palladium(II)
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. [Link]
  • Recrystallization and Crystalliz
  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
  • This compound | C11H10N2 | CID 105097 - PubChem. [Link]
  • Purification by Recrystalliz
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. [Link]
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Basic 1H- and 13C-NMR Spectroscopy. [Link]
  • (PDF)
  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. [Link]
  • Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin - PubMed. [Link]
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Synthesis, Spectroscopic and Antibacterial Studies of N(2-amino phenyl)-N-((pyridine-2-yl)methyl)Benzene-1,2-Diamine Complexes. [Link]
  • Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed. [Link]
  • Synthesis and characterization of porphyrin sensitizers with various electron-don
  • 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - NIH. [Link]

Sources

Crystal Structure Analysis of 5-Phenyl-2-pyridinamine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and detailed structural elucidation of 5-phenyl-2-pyridinamine. As a key structural motif in numerous pharmacologically active compounds, a deep understanding of its solid-state properties is a prerequisite for rational drug design and the development of novel therapeutics. This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.

Strategic Importance of this compound

The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives are integral to a wide array of biologically active molecules, including potent inhibitors for various kinases.[1][2][3] The pyrimidine and pyridine rings are often employed by medicinal chemists as bioisosteres for phenyl groups, capable of forming crucial hydrogen bonds and modulating pharmacokinetic properties.[4] A definitive analysis of its three-dimensional structure and intermolecular interactions in the crystalline state provides the foundational data for structure-activity relationship (SAR) studies, computational modeling, and the strategic design of next-generation drug candidates with enhanced efficacy and specificity.

Synthesis and High-Purity Crystallization

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material, followed by meticulous crystallization to obtain single crystals suitable for diffraction studies.

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the phenyl and pyridine rings is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its tolerance of a broad range of functional groups and generally high yields.[5][6]

Experimental Protocol:

  • Reactant Charging: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add 2-amino-5-bromopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

  • Solvent Addition: Introduce a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). The aqueous component is crucial for dissolving the inorganic base.

  • Reaction Execution: Heat the mixture to reflux (85-95 °C) for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Product Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield this compound as a pure solid.[7]

Single Crystal Growth: The Slow Evaporation Method

The quality of the final crystal structure is directly dependent on the quality of the single crystal used for data collection. Slow evaporation is a reliable method for producing large, well-ordered crystals.

Experimental Protocol:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol) in a clean vial. Gentle warming can aid dissolution.

  • Controlled Evaporation: Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant, ambient temperature.

  • Crystal Harvesting: Over several days, as the solvent slowly evaporates, crystals will form. Carefully select a well-formed, transparent crystal with sharp edges for X-ray analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_analysis Structural & Physical Analysis Reactants Charge Reactants: 2-amino-5-bromopyridine Phenylboronic Acid Catalyst & Base Reaction Suzuki Coupling Reaction (Reflux, 12-18h) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Flash Column Chromatography Workup->Purify Dissolve Dissolve in Hot Methanol Purify->Dissolve Pure Compound Spectroscopy Spectroscopic Analysis (NMR, FT-IR, UV-Vis) Purify->Spectroscopy Thermal Thermal Analysis (DSC, TGA) Purify->Thermal Evaporate Slow Evaporation at RT Dissolve->Evaporate Harvest Harvest High-Quality Crystal Evaporate->Harvest SCXRD Single Crystal X-Ray Diffraction (SC-XRD) Harvest->SCXRD Mount Crystal

Figure 1: Comprehensive workflow from synthesis to final analysis.

Definitive Structure Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides unambiguous proof of structure by mapping the precise coordinates of each atom in the crystal lattice.[8]

Data Collection and Refinement

A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100-120 K) to minimize thermal vibrations. Data is collected using a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).[9] The resulting diffraction pattern is indexed, integrated, and corrected for absorption. The structure is then solved and refined using established software packages (e.g., SHELX).[10]

Table 1: Representative Crystallographic Data for this compound (Note: These are typical, illustrative values for a molecule of this type.)

Parameter Value Significance
Chemical FormulaC₁₁H₁₀N₂Confirms the elemental composition of the molecule.
Formula Weight170.21 g/mol Derived from the chemical formula.[11]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 5.88, b = 10.44, c = 14.31Unit cell dimensions.
α, γ (°)90°Angles of the unit cell.
β (°)98.5°Angle of the unit cell for the monoclinic system.
Volume (ų)870.5The volume of a single unit cell.
Z4Number of molecules per unit cell.
R₁ [I>2σ(I)]< 0.05A key indicator of the quality of the structural refinement.
Molecular Structure and Intermolecular Interactions

The analysis reveals that the molecule is nearly planar, a feature that facilitates π-π stacking interactions. The most significant feature in the crystal packing is the formation of centrosymmetric dimers via strong N-H···N hydrogen bonds. The amine group of one molecule donates a hydrogen to the pyridine nitrogen of a neighboring molecule.[12] These non-covalent interactions are the primary drivers of the supramolecular assembly.[13][14]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Phenyl-2-pyridinamine, a key heterocyclic building block in medicinal chemistry and materials science. By examining the interplay of substituent electronic effects and spin-spin coupling, we will deconstruct the spectral data to achieve full peak assignment. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine characterization and structural verification. We will detail the causality behind the observed chemical shifts, provide a trustworthy, field-proven protocol for data acquisition, and ground all interpretations in established spectroscopic principles.

The Molecule: Structure and Electronic Landscape

To interpret the NMR spectra of this compound (C₁₁H₁₀N₂), it is crucial to first understand its structure and the electronic influence of its substituents on the pyridine core. The molecule consists of a pyridine ring substituted with an amino (-NH₂) group at the C2 position and a phenyl (-C₆H₅) group at the C5 position.

The amino group is a powerful electron-donating group (EDG) through resonance, increasing the electron density primarily at the ortho (C3) and para (C6) positions. Conversely, the phenyl group acts as a weak electron-withdrawing group and exerts significant anisotropic effects. The nitrogen atom within the pyridine ring is inherently electron-withdrawing, causing a general downfield shift of ring protons and carbons compared to benzene. The synergy of these effects creates a unique electronic environment for each nucleus, which is directly reflected in the NMR chemical shifts.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in 0.6 mL Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock & Shim insert->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase & Calibrate ft->phase analyze Integrate & Assign phase->analyze

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for its unambiguous structural confirmation. The chemical shifts and coupling patterns are a direct reflection of the molecule's electronic structure, governed by the interplay between the electron-donating amino group, the phenyl substituent, and the inherent properties of the pyridine ring. By following a rigorous experimental protocol and applying fundamental principles of spectral interpretation, NMR spectroscopy serves as a robust and reliable tool for the characterization of this and related heterocyclic compounds, ensuring the scientific integrity of research and development efforts.

References

  • Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. (2006). Spectroscopy Letters, 9(8).
  • Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (1976). MARCEL DEKKER, INC.
  • NMR Sample Preparation.
  • Small molecule NMR sample preparation. (2023). Georgia Institute of Technology.
  • Sample Preparation.
  • NMR Sample Prepar
  • Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. Royal Society of Chemistry.
  • NMR Sample Prepar
  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2001). Molecules, 6(1), 57-64.
  • Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Royal Society of Chemistry.
  • Supplementary Information for deoxygenation of amine N-oxides. Royal Society of Chemistry.
  • Supplementary Information for Microwave-assisted catalyst- and solvent-free synthesis of ethyl 2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxyl
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13437-13451.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(5), 1591.
  • 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. (2012). Magnetic Resonance in Chemistry, 50(9), 632-637.

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Phenyl-2-pyridinamine (also known as 2-amino-5-phenylpyridine) is a heterocyclic aromatic amine with a structural resemblance to aminobiphenyls, a class of compounds with known biological activity.[1] Its synthesis and characterization are crucial for various research applications, including drug development and materials science. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the causal relationships behind experimental choices and to implement self-validating analytical protocols.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₁H₁₀N₂, is a solid compound with a melting point of 132-137°C.[2] Its structure, featuring a phenyl group attached to a 2-aminopyridine scaffold, makes it an interesting candidate for various chemical and biological studies. The presence of both a pyridine ring and an amino group imparts specific chemical properties that can be precisely probed using a suite of spectroscopic methods. Accurate characterization is the bedrock of any subsequent research, ensuring the identity and purity of the compound.

Below is a diagram illustrating the chemical structure of this compound, which will be the focus of our spectroscopic analysis.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR UV_Vis UV-Vis Sample->UV_Vis MS Mass Spec Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment UV_Vis->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Verified Compound Structure_Elucidation->Final_Report Confirm Structure Purity_Assessment->Final_Report Confirm Purity

Caption: General workflow for spectroscopic characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one in this compound, exhibit characteristic absorption bands.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Expected UV-Vis Spectral Data: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of π → π* and n → π* transitions within the phenyl and pyridine rings. [3][4][5]The exact λ_max values can be influenced by the solvent polarity.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural elucidation.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization: The molecules are ionized, typically using Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

Expected Mass Spectral Data:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 170, corresponding to the molecular weight of this compound (C₁₁H₁₀N₂). [2]* Fragment Ions: Characteristic fragments may be observed, providing clues about the molecule's structure. For example, loss of a hydrogen atom or fragments from the pyridine or phenyl ring.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound requires a synergistic approach, integrating data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for confirming the identity and purity of the compound. The protocols and expected data presented in this guide offer a robust framework for researchers in the field, ensuring the scientific integrity of their work.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General.
  • MDPI. (2022). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).
  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • ResearchGate. (n.d.). Normalized UV-Vis spectra of 5a-5d in pyridine.
  • The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
  • ResearchGate. (n.d.). UV-vis and emission spectra of the five synthesised complex. Excitation in the MLCT area.
  • PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
  • Eastern Illinois University Scholars @ EIU. (n.d.). The Synthesis and Characterization of Novel 5,6-disubstituted 1,10-phenanthrolines.
  • NIST WebBook. (n.d.). Pyridine, 2-phenyl-.
  • DTIC. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS.
  • ResearchGate. (n.d.). UV/vis spectra of PPy and its derivatives (PPy-1, PPy-2, PPy-3, PPy-4 and PPy-5).
  • ChemRxiv. (n.d.). Xinyi Wu, Haritha Krishna Sudhakar, Lisa J. Alcock, Yu Heng Lau**.
  • NIST WebBook. (n.d.). Pyridine, 2-phenyl-.

Sources

A Technical Guide to Determining the Organic Solvent Solubility of 5-Phenyl-2-pyridinamine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. 5-Phenyl-2-pyridinamine (CAS: 33421-40-8), a heterocyclic aromatic amine, presents a unique solubility profile due to its combination of a polar pyridinamine head and a nonpolar phenyl tail. This guide provides a comprehensive framework for researchers and drug development professionals to accurately determine the solubility of this compound in various organic solvents. We present a detailed, first-principles approach grounded in the universally accepted shake-flask method, coupled with modern analytical quantification. This document outlines the theoretical underpinnings of solubility, provides a robust, step-by-step experimental protocol, and discusses the interpretation of the resulting data, enabling scientists to generate reliable and reproducible solubility profiles essential for process chemistry and formulation science.

Introduction to this compound

This compound, also known as 2-amino-5-phenylpyridine, is a solid crystalline compound with the molecular formula C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol .[1] Its structure, featuring a phenyl group attached to a 2-aminopyridine core, makes it a subject of interest in medicinal chemistry and materials science. The compound is characterized by a melting point in the range of 132-137 °C.[1][2]

Understanding its solubility is paramount for several reasons:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and maximizing yield.

  • Formulation Development: Low aqueous solubility can hinder bioavailability, making solvent selection for formulation critical.[3][4] Determining its solubility in various organic solvents is the first step toward developing suitable delivery systems.

  • Analytical Chemistry: Preparing stock solutions for various assays and ensuring the compound remains in solution during analysis.

This guide will provide the necessary protocols to systematically evaluate the solubility of this compound, moving beyond qualitative descriptions like "slightly soluble" to generate quantitative, actionable data.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature to form a saturated solution at equilibrium. This process is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.

  • Molecular Structure: this compound possesses both a nonpolar aromatic phenyl ring and a polar 2-aminopyridine ring. The nitrogen atoms in the pyridine ring and the primary amine group can act as hydrogen bond acceptors and donors, respectively.

  • Solvent Interaction:

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the aminopyridine moiety, promoting solubility.

    • Polar Aprotic Solvents (e.g., DMSO, Acetone): These can interact via dipole-dipole forces. DMSO is often a good solvent for such compounds.[5]

    • Nonpolar Solvents (e.g., Toluene, Hexane): These will primarily interact with the nonpolar phenyl ring through van der Waals forces. Solubility is expected to be lower in these solvents compared to polar alternatives.

A systematic study across a spectrum of solvents with varying polarities is essential to fully characterize the compound's solubility profile.

The Gold Standard: Isothermal Shake-Flask Method

The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method.[6] This technique involves adding an excess of the solid compound to the solvent and agitating the mixture at a constant temperature until equilibrium is achieved. This ensures the solvent is fully saturated with the solute. Its reliability stems from allowing sufficient time for the dissolution process to reach a true thermodynamic equilibrium.[7]

The core principles of this method are:

  • Mass Excess: An excess of solid this compound must be present to ensure saturation is reached and maintained.

  • Isothermal Conditions: Temperature must be precisely controlled, as solubility is highly temperature-dependent.[7] Experiments are often conducted at standard room temperature (25 °C) and physiological temperature (37 °C).[8]

  • Equilibrium: Adequate time and agitation are required to reach equilibrium. For many compounds, 24 to 72 hours is sufficient, but this should be experimentally verified.[3][7]

  • Phase Separation: The undissolved solid must be completely removed from the saturated solution without altering the equilibrium (e.g., by causing precipitation). This is typically achieved through centrifugation or filtration.[9]

  • Accurate Quantification: The concentration of the dissolved compound in the clear, saturated filtrate must be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[9]

Experimental Protocol: Solubility Determination via Shake-Flask and HPLC

This protocol provides a self-validating workflow for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment
  • Solute: this compound (purity > 98%)

  • Solvents: HPLC-grade organic solvents (e.g., Ethanol, Acetonitrile, Ethyl Acetate, Toluene, DMSO)

  • Equipment:

    • Analytical balance

    • Glass vials (e.g., 4 mL or 8 mL) with screw caps

    • Orbital shaker with temperature control or a thermostatted water bath

    • Centrifuge

    • Syringes (glass or polypropylene)

    • Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with the solvent)

    • Volumetric flasks and pipettes

    • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Step-by-Step Methodology

Step 1: Preparation of Calibration Standards

  • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, like DMSO or a mobile phase component) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentrations.

  • Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.

Step 2: Sample Preparation (The Shake-Flask Procedure)

  • Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visually in excess is sufficient (e.g., ~10-20 mg).

  • Record the exact mass of the compound added.

  • Add a known volume of the desired organic solvent to the vial (e.g., 2 mL).

  • Securely cap the vials to prevent solvent evaporation.

Step 3: Equilibration

  • Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Agitate the vials at a constant speed for a predetermined period (a 24-hour period is a good starting point).[3] To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between time points.

Step 4: Phase Separation

  • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean HPLC vial. This step is critical to remove all undissolved microcrystals.

    • Causality Check: Filtration is preferred over centrifugation alone as it provides a more reliable separation of fine particulates that may not pellet effectively.[4]

Step 5: Analytical Quantification

  • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of your calibration curve. The dilution factor must be recorded accurately.

  • Inject the diluted sample into the HPLC system.

  • Determine the peak area corresponding to this compound.

  • Use the calibration curve to calculate the concentration of the compound in the diluted sample.

  • Apply the dilution factor to determine the final concentration in the saturated solution. This is the solubility value.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for determining solubility.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation & Analysis cluster_calib Parallel Task: Calibration prep_solute Weigh excess This compound prep_solvent Add known volume of organic solvent prep_solute->prep_solvent Combine in vial agitate Agitate at constant Temperature (e.g., 24h) prep_solvent->agitate settle Settle Suspension agitate->settle filtrate Filter supernatant (0.22 µm syringe filter) settle->filtrate hplc_prep Dilute filtrate for HPLC filtrate->hplc_prep Saturated Solution hplc_run Analyze via validated HPLC method hplc_prep->hplc_run result Calculate Final Solubility (mg/mL or mol/L) hplc_run->result calib_prep Prepare stock & serial dilutions calib_run Run standards on HPLC calib_prep->calib_run calib_curve Generate Calibration Curve (Conc. vs. Area, r² > 0.999) calib_run->calib_curve calib_curve->hplc_run Reference for Quantification

Sources

An In-depth Technical Guide to the Melting Point of 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of 5-Phenyl-2-pyridinamine, a crucial physicochemical property for its identification, purity assessment, and application in research and development. This document moves beyond a simple statement of the melting point to delve into the methodologies for its accurate determination, the factors influencing its value, and the scientific principles underpinning these observations.

Introduction to this compound

This compound, also known as 2-Amino-5-phenylpyridine, is a heterocyclic aromatic amine. Its structure, consisting of a pyridine ring substituted with an amino group and a phenyl group, makes it a valuable building block in medicinal chemistry and materials science. Accurate characterization of its physical properties, such as the melting point, is fundamental for its synthesis, purification, and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂PubChem
Molecular Weight 170.21 g/mol PubChem
CAS Number 33421-40-8PubChem
Appearance Cream to pale yellow crystals or powderThermo Fisher Scientific
Solubility Slightly soluble in DMSO and MethanolChemicalBook

The Significance of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. The melting point is a critical parameter for several reasons:

  • Identification: The melting point is a characteristic physical constant of a pure compound, and can be used for its identification.

  • Purity Assessment: The presence of impurities typically causes a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a valuable indicator of a substance's purity.[1][2]

  • Polymorph Characterization: Different crystalline forms (polymorphs) of a compound can exhibit different melting points.[3][4] Characterizing the melting point is therefore essential in polymorph screening and control.

Reported Melting Point Values for this compound

A review of the scientific literature and commercial supplier data reveals a range of reported melting points for this compound. This variation can be attributed to differences in sample purity and the analytical method used for determination.

Table 2: Reported Melting Points of this compound

Melting Point (°C)SourceNotes
136 - 137PubChemExperimental value.
131.0 - 140.0Thermo Fisher ScientificSpecification for a 97% purity product.
132ChemicalBook
133 - 135ChemicalBookReported in the literature (Chem. Ber., 91, 247 (1958)).
205ChemicalBookAfter recrystallization with methylcyclohexane and grinding with chloroform.

The significantly higher melting point of 205 °C reported after a specific purification procedure underscores the profound impact of purity and potentially the isolation of a different polymorphic form on this physical property.

Methodologies for Melting Point Determination

The accurate determination of the melting point requires standardized procedures and calibrated instrumentation. Two common and reliable methods are the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination (USP <741> Method)

This traditional method involves heating a small, finely powdered sample in a capillary tube and observing the temperature at which the substance melts. The United States Pharmacopeia (USP) General Chapter <741> provides a standardized procedure for this determination.[5][6]

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered.

    • Introduce the powder into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2-3 mm.[7][8]

  • Apparatus Setup:

    • Use a calibrated melting point apparatus with a suitable heating bath (e.g., silicone oil) and an accurate thermometer or temperature probe.

  • Measurement:

    • Heat the bath at a rapid rate to a temperature approximately 20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7][8]

    • Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting range.

capillary_workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_data Data Analysis prep1 Dry and Powder Sample prep2 Load into Capillary Tube (2-3 mm) prep1->prep2 Ensure fine, uniform powder meas1 Place in Apparatus prep2->meas1 meas2 Rapid Heat to ~20°C below MP meas1->meas2 meas3 Slow Heat (1-2°C/min) meas2->meas3 Reduce heating rate meas4 Observe and Record Melting Range meas3->meas4 Onset to completion data1 Report Melting Range meas4->data1 data2 Compare to Reference Values data1->data2 data3 Assess Purity data2->data3 Broad range may indicate impurity

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It provides a more quantitative and sensitive measurement of the melting transition.

As the sample is heated, it undergoes the endothermic process of melting, which requires more energy to maintain its temperature increase at the same rate as the reference. This difference in heat flow is detected and plotted against temperature, resulting in a peak. The onset temperature of this peak is typically reported as the melting point.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

    • Crimp the pan to encapsulate the sample.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Measurement:

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature and the peak temperature of the melting endotherm from the resulting thermogram.

dsc_workflow cluster_prep_dsc Sample Preparation cluster_measurement_dsc DSC Measurement cluster_data_dsc Data Analysis prep_dsc1 Weigh Sample (2-5 mg) into DSC Pan prep_dsc2 Crimp Pan prep_dsc1->prep_dsc2 meas_dsc1 Load Sample and Reference Pans prep_dsc2->meas_dsc1 meas_dsc2 Equilibrate and Purge with Inert Gas meas_dsc1->meas_dsc2 meas_dsc3 Heat at a Controlled Rate (e.g., 10°C/min) meas_dsc2->meas_dsc3 meas_dsc4 Record Heat Flow vs. Temperature meas_dsc3->meas_dsc4 data_dsc1 Analyze Thermogram meas_dsc4->data_dsc1 data_dsc2 Determine Onset and Peak Temperatures data_dsc1->data_dsc2 data_dsc3 Calculate Enthalpy of Fusion (ΔHfus) data_dsc2->data_dsc3

Caption: Workflow for DSC Melting Point Determination.

Factors Influencing the Melting Point of this compound

Several factors can affect the observed melting point of this compound, and understanding these is crucial for accurate interpretation of experimental data.

  • Purity: As previously mentioned, impurities disrupt the crystal lattice, leading to a lower and broader melting range.[1][2][11] This is a colligative property, meaning it depends on the concentration of the impurity.

  • Polymorphism: The existence of different crystal packing arrangements (polymorphs) can result in different melting points.[3][4][12] The thermodynamically most stable polymorph will generally have the highest melting point. The different reported melting points for this compound may be due to the presence of different polymorphs.

  • Experimental Conditions: The heating rate during measurement can influence the observed melting point. A faster heating rate may result in a higher and broader melting range due to insufficient time for heat transfer.[13]

  • Particle Size: While generally having a minor effect, very fine particles can sometimes exhibit a slightly lower melting point due to surface energy effects.

Conclusion

The melting point of this compound is a critical parameter for its characterization. While a range of 131-140°C is commonly cited, the purity of the sample and the potential for polymorphism can significantly influence this value. For accurate and reliable determination, standardized methods such as the capillary technique outlined in USP <741> or the more quantitative Differential Scanning Calorimetry should be employed. A thorough understanding of the factors affecting the melting point is essential for researchers and drug development professionals to ensure the quality and consistency of this important chemical compound.

References

  • PubChem. This compound.
  • Chemistry LibreTexts. 6.1C: Melting Point Theory. (2022-04-07). [Link]
  • University of Houston.
  • Sciencing. What Factors Affect Melting Point?. (2022-03-24). [Link]
  • Chemistry For Everyone.
  • PharmaCores.
  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]
  • Chemistry Stack Exchange. Effect of impurities on melting and boiling points. (2021-05-02). [Link]
  • USP.
  • ResearchGate. Melting-Point Depression by Insoluble Impurities: A Finite Size Effect. (2025-08-06). [Link]
  • American Pharmaceutical Review. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]
  • PubMed. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. [Link]
  • Chemistry Stack Exchange.
  • Bentham Science. Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]
  • ResearchGate. (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. (2025-11-21). [Link]
  • Scribd. Melting Point Procedure. [Link]
  • Chemistry LibreTexts. 6.
  • University of Calgary.
  • USP-NF ABSTRACT.
  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]
  • CureFFI.org. Differential scanning calorimetry. (2016-04-27). [Link]
  • Amazon S3.
  • Applus DatapointLabs. Differential Scanning Calorimetry (DSC)
  • ChemRxiv.
  • Wikipedia. Differential scanning calorimetry. [Link]
  • PubMed Central.

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Phenyl-2-pyridinamine (PPA) is a heterocyclic aromatic amine that has been identified as a pyrolysis product of the amino acid phenylalanine.[1][2] Its presence has been detected in cooked foods, such as broiled sardines, raising interest in its toxicological profile and metabolic fate within biological systems.[1][2] Structurally, PPA shares similarities with known carcinogenic aromatic amines like aminobiphenyls, underscoring the importance of a thorough understanding of its biotransformation.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in vitro methodologies to elucidate the metabolic pathways of this compound.

The study of a compound's metabolism is a critical component of drug discovery and toxicology. It helps in identifying potentially reactive or toxic metabolites, understanding clearance mechanisms, and predicting potential drug-drug interactions.[3] This guide will delve into the hypothesized metabolic pathways of PPA based on its chemical structure and findings from related compounds, and provide detailed, field-proven protocols for their investigation using common in vitro systems such as human liver microsomes and hepatocytes.

Predicted Metabolic Pathways of this compound

Based on the chemical structure of this compound, which features a phenyl ring, a pyridine ring, and a primary amino group, several Phase I and Phase II metabolic transformations can be anticipated.[4][5]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound.[4][5] For this compound, the primary expected Phase I pathways are hydroxylation and N-oxidation.

  • Hydroxylation: This is a common metabolic pathway for aromatic compounds, catalyzed primarily by cytochrome P450 (CYP) enzymes.[3] Hydroxylation can occur on either the phenyl or the pyridine ring. Indeed, in vitro studies using rat hepatocytes have confirmed the formation of 5-(4-hydroxyphenyl)-2-pyridinamine (4'-OH-PPA) as a metabolite of PPA.[2]

  • N-oxidation: The nitrogen atom in the pyridine ring and the exocyclic amino group are susceptible to oxidation. N-oxidation of the pyridine ring would lead to the formation of a pyridine-N-oxide derivative. Oxidation of the amino group can lead to the formation of hydroxylamine and nitroso derivatives, which are often reactive metabolites.[6]

The specific CYP isoforms responsible for the metabolism of this compound have not been definitively identified. However, based on studies of structurally similar aminopyridine and aminopiperidine compounds, CYP3A4, CYP2D6, and CYP2E1 are strong candidates for mediating its oxidative metabolism.[7]

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.[4][5][8]

  • Glucuronidation and Sulfation: The amino group of PPA and the hydroxyl group of its hydroxylated metabolites are potential sites for glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs).

  • N-acetylation: The primary amino group can also undergo acetylation, catalyzed by N-acetyltransferases (NATs), to form an acetamide derivative. The synthesis of N-(5-phenyl-2-pyridinyl)acetamide has been reported in the context of preparing putative metabolites of PPA.[2]

The following diagram illustrates the predicted metabolic pathways of this compound.

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism PPA This compound OH_PPA Hydroxylated Metabolites (e.g., 5-(4-hydroxyphenyl)-2-pyridinamine) PPA->OH_PPA CYP450 (Hydroxylation) N_Oxide Pyridine-N-oxide Metabolite PPA->N_Oxide CYP450/FMO (N-oxidation) Hydroxylamine Hydroxylamine Metabolite PPA->Hydroxylamine CYP450 (N-oxidation) Acetylated_PPA N-acetyl-5-phenyl-2-pyridinamine PPA->Acetylated_PPA NATs Glucuronide_Sulfates Glucuronide/Sulfate Conjugates OH_PPA->Glucuronide_Sulfates UGTs/SULTs

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental Protocols for In Vitro Metabolism Studies

To investigate the in vitro metabolism of this compound, a series of experiments using human liver subcellular fractions and hepatocytes are recommended.

Metabolic Stability Assessment in Human Liver Microsomes

This assay determines the intrinsic clearance of this compound by Phase I enzymes, primarily CYPs.

Protocol:

  • Prepare Reagents:

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • NADPH Regenerating System (NRS):

      • Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, 66 mM magnesium chloride in deionized water.

      • Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate.

    • This compound Stock Solution: 10 mM in DMSO.

    • Human Liver Microsomes (HLM): Pooled from multiple donors, stored at -80°C. Thaw on ice before use.

    • Stopping Solution: Acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be formed as a metabolite).

  • Incubation Procedure:

    • In a microcentrifuge tube, pre-warm the phosphate buffer, HLM (final concentration 0.5 mg/mL), and this compound (final concentration 1 µM) at 37°C for 5 minutes.

    • Initiate the reaction by adding the NRS (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.4 U/mL glucose-6-phosphate dehydrogenase).

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to 3 volumes of ice-cold stopping solution.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining this compound at each time point.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

ParameterValue
Test CompoundThis compound
In Vitro SystemHuman Liver Microsomes
Protein Concentration0.5 mg/mL
Substrate Concentration1 µM
Incubation Temperature37°C
CofactorNADPH Regenerating System
Time Points0, 5, 15, 30, 45, 60 min
Metabolite Identification in Human Hepatocytes

This assay provides a more complete picture of metabolism, including both Phase I and Phase II pathways, as hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.

Protocol:

  • Prepare Reagents:

    • Cryopreserved Human Hepatocytes: Pooled from multiple donors.

    • Hepatocyte Plating and Incubation Media: As recommended by the supplier.

    • This compound Stock Solution: 10 mM in DMSO.

    • Stopping Solution: Acetonitrile.

  • Incubation Procedure:

    • Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.

    • Remove the plating medium and replace it with incubation medium containing this compound (final concentration 10 µM).

    • Incubate at 37°C in a humidified incubator with 5% CO₂.

    • At specified time points (e.g., 0, 1, 4, 8, and 24 hours), collect aliquots of the incubation medium.

    • To each aliquot, add 3 volumes of ice-cold acetonitrile to precipitate proteins.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by high-resolution LC-MS/MS for metabolite profiling.

  • Data Analysis:

    • Compare the chromatograms of the samples with a vehicle control to identify potential metabolites.

    • Use the accurate mass and fragmentation patterns from the MS/MS data to propose structures for the observed metabolites.

    • If authentic standards are available, confirm the identity of the metabolites by comparing their retention times and fragmentation patterns.

CYP Reaction Phenotyping

This experiment identifies the specific CYP isoforms responsible for the oxidative metabolism of this compound.

Protocol:

  • Prepare Reagents:

    • Recombinant Human CYP Isoforms: Individual cDNA-expressed CYPs (e.g., CYP1A2, 2C9, 2C19, 2D6, 2E1, 3A4) in a suitable expression system.

    • Control Microsomes: From the same expression system but without the CYP enzyme.

    • Phosphate Buffer, NRS, this compound Stock Solution, and Stopping Solution: As described in the metabolic stability protocol.

    • CYP-specific Inhibitors: (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

  • Incubation Procedure (Two Approaches):

    • Recombinant Enzyme Approach: Incubate this compound with each individual recombinant CYP isoform and the NRS. Measure the rate of disappearance of the parent compound or the formation of a specific metabolite.

    • Chemical Inhibition Approach: Incubate this compound with pooled HLM in the presence and absence of specific CYP inhibitors. Measure the extent of inhibition of metabolism.

  • Data Analysis:

    • For the recombinant enzyme approach, the isoform that shows the highest rate of metabolism is considered the primary contributor.

    • For the chemical inhibition approach, the inhibitor that causes the most significant reduction in metabolism indicates the involvement of the corresponding CYP isoform.

The following diagram illustrates the experimental workflow for in vitro metabolism studies.

In Vitro Metabolism Workflow cluster_start Starting Material cluster_experiments In Vitro Experiments cluster_analysis Analytical & Data Analysis Compound This compound HLM Metabolic Stability (Human Liver Microsomes) Compound->HLM Hepatocytes Metabolite Identification (Human Hepatocytes) Compound->Hepatocytes rCYP CYP Reaction Phenotyping (Recombinant CYPs/Inhibitors) Compound->rCYP LCMS LC-MS/MS Analysis HLM->LCMS Hepatocytes->LCMS rCYP->LCMS Data Data Interpretation: - Half-life (t1/2) - Intrinsic Clearance (CLint) - Metabolite Structures - CYP Contribution LCMS->Data

Sources

quantum chemical calculations for 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 5-Phenyl-2-pyridinamine

Executive Summary

This guide provides a comprehensive technical framework for performing and interpreting quantum chemical calculations on this compound. Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple list of procedures. It delves into the causality behind methodological choices, emphasizing scientific integrity and validation. The protocols outlined herein are designed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound, providing critical insights for its application in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), this guide establishes a robust workflow from initial structure generation to the analysis of key molecular properties relevant to drug design and optimization.

Introduction: The Significance of this compound

This compound (also known as 2-Amino-5-phenylpyridine) is a heterocyclic aromatic amine belonging to the aminopyridine class of compounds. The aminopyridine scaffold is of profound interest in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] These compounds are recognized for their diverse biological activities, interacting with a range of enzymes and receptors.[2] this compound itself has been identified as a pyrolysis product of phenylalanine and is studied for its potential biological effects.[3][4]

Understanding the fundamental physicochemical properties of this molecule is paramount for harnessing its potential in drug development. Quantum chemical calculations offer a powerful, non-empirical approach to achieve this. By solving the Schrödinger equation (or its DFT equivalent), we can compute a wide array of molecular properties, including:

  • Stable 3D Conformation: Determining the lowest-energy geometry.

  • Electronic Structure: Mapping the distribution of electrons to understand reactivity.

  • Reactivity Descriptors: Identifying sites susceptible to electrophilic or nucleophilic attack.

  • Spectroscopic Signatures: Predicting IR, Raman, NMR, and UV-Vis spectra for structural validation.

These calculated parameters are invaluable for guiding rational drug design, parameterizing force fields for molecular docking and dynamics simulations, and interpreting experimental results.

Part 1: Theoretical Foundations and Pre-computation Setup

The reliability of any quantum chemical study hinges on the judicious selection of a computational method and basis set. This choice is always a compromise between accuracy and computational cost.

Choosing the Right Computational Method

For a molecule like this compound (C₁₁H₁₀N₂)[5], with a conjugated π-system and heteroatoms, electron correlation effects are significant.

  • Hartree-Fock (HF): This ab initio method is foundational but neglects electron correlation, which can lead to inaccuracies, particularly for delocalized electronic systems.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for medium-to-large molecules. It incorporates electron correlation through an exchange-correlation functional, offering a superior balance of accuracy and efficiency compared to HF and post-HF methods.[6] Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are particularly effective. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional suitable for a broad range of chemical systems, including substituted pyridines.[7][8]

Justification for this study: We select DFT with the B3LYP functional as our primary method. It provides a robust and cost-effective means to accurately model the geometry and electronic properties of this compound.

Selecting an Appropriate Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set dictate the flexibility the calculation has to describe the electron distribution.

  • Pople-style basis sets: These are commonly used and offer a systematic way to improve accuracy. For this molecule, a split-valence basis set with polarization and diffuse functions is recommended.

    • 6-31G(d): A good starting point. It's a split-valence set where core orbitals are described by 6 Gaussian functions and valence orbitals by two sets of 3 and 1 Gaussians. The (d) adds polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the correct geometry of π-systems and polar bonds.

    • 6-311+G(d,p): A more flexible and recommended basis set for higher accuracy. It uses a triple-split valence representation, adds diffuse functions (+) on heavy atoms to better describe lone pairs and anions, and adds polarization functions on both heavy atoms (d) and hydrogen atoms (p).

Justification for this study: We select the 6-311+G(d,p) basis set to ensure a high-quality description of the electronic structure, including the π-system of the phenyl and pyridine rings and the lone pair on the amino group.

Input Structure Generation

A reasonable starting geometry is required for the calculation. This can be obtained from:

  • Chemical Databases: The 3D conformer can be downloaded from databases like PubChem (CID 105097).[5]

  • Molecular Sketching Software: Programs like Avogadro, ChemDraw, or GaussView can be used to build the molecule from scratch, followed by a preliminary geometry cleanup using molecular mechanics.

Part 2: The Core Computational Workflow

The following workflow represents a self-validating system for calculating and analyzing the properties of this compound.

G Computational Workflow for this compound cluster_setup Setup cluster_calc Core Calculations cluster_validate Validation cluster_analysis Analysis A 1. Initial 3D Structure (e.g., from PubChem) B 2. Select Method & Basis Set (DFT/B3LYP / 6-311+G(d,p)) A->B C 3. Geometry Optimization (Find Energy Minimum) B->C D 4. Vibrational Frequency Analysis C->D E 5. Check Frequencies D->E F 6. Property Calculations (MEP, HOMO/LUMO, NBO, etc.) E->F 0 Imaginary Frequencies (True Minimum) H Re-optimize from different starting geometry E->H Imaginary Frequencies (Saddle Point) G 7. Data Interpretation (Relate to Reactivity & Drug Design) F->G H->C

Computational workflow from setup to analysis.
Protocol 1: Geometry Optimization
  • Load Initial Structure: Import the 3D coordinates of this compound into your quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

  • Define Calculation Type: Specify a geometry optimization (Opt).

  • Specify Method and Basis Set: Set the level of theory to B3LYP/6-311+G(d,p).

  • Set Charge and Multiplicity: For the neutral molecule, the charge is 0 and the spin multiplicity is 1 (singlet).

  • Execute Calculation: Run the job. The algorithm will iteratively adjust the atomic positions to minimize the total energy of the system.

  • Verify Convergence: Ensure the calculation has met the default convergence criteria for forces and energy displacement.

Causality: This step is fundamental. It locates the most stable, equilibrium structure of the molecule in the gas phase. All subsequent property calculations must be performed on this optimized geometry to be physically meaningful.

Protocol 2: Vibrational Frequency Analysis
  • Use Optimized Geometry: Load the output coordinates from the successful geometry optimization.

  • Define Calculation Type: Specify a frequency analysis (Freq).

  • Specify Method and Basis Set: Use the exact same level of theory as the optimization (B3LYP/6-311+G(d,p)) to ensure consistency.

  • Execute Calculation: Run the job.

Trustworthiness: This is a critical self-validation step. The results will confirm the nature of the stationary point found during optimization.

  • A true minimum: All calculated vibrational frequencies will be positive (real). This confirms the structure is stable.

  • A transition state (saddle point): One imaginary frequency will be present. This indicates the structure is not a stable minimum, and the optimization needs to be revisited, possibly by adjusting the initial geometry.[6]

The output also provides the zero-point vibrational energy (ZPVE) and can be used to predict the molecule's infrared (IR) spectrum.

Protocol 3: Calculation of Molecular Properties

Using the validated minimum-energy geometry, a single-point energy calculation can be performed to derive numerous properties.

  • Electronic Properties:

    • HOMO/LUMO Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key outputs. The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic excitability.[7]

    • Population Analysis: Request a population analysis (e.g., Pop=NBO for Natural Bond Orbital analysis or Pop=Mulliken). This partitions the electron density among the atoms, yielding atomic charges. NBO analysis provides a chemically intuitive picture of bonding and lone pairs.[8]

  • Molecular Electrostatic Potential (MEP):

    • Generate the MEP surface by mapping the electrostatic potential onto the electron density surface. This visualization is invaluable for understanding intermolecular interactions. Red regions (negative potential) indicate electron-rich areas (lone pairs, π-systems) susceptible to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack.[9]

  • Solvation Effects:

    • To better simulate biological conditions, repeat the optimization and property calculations in a solvent. The Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) is a robust choice.[7][8] Specify the solvent (e.g., SCRF=(PCM,Solvent=Water)).

Part 3: Data Analysis and Interpretation

Quantitative Data Summary

The results from the calculations should be organized for clarity and comparison.

Table 1: Computational Protocol Summary

Parameter Specification Rationale
Software Gaussian 16 (or similar) Industry-standard quantum chemistry package.
Method DFT / B3LYP Excellent balance of cost and accuracy for organic molecules.[6][10]
Basis Set 6-311+G(d,p) Flexible basis for accurate description of π-systems and lone pairs.
Phase Gas Phase & Water (PCM) Comparison of intrinsic properties vs. those in a biological-like environment.

| Task | Opt + Freq, SP | Geometry optimization, validation, and property calculation. |

Table 2: Selected Calculated Electronic Properties (Gas Phase, B3LYP/6-311+G(d,p))

Property Calculated Value Interpretation
Total Energy (Hartree) Value The electronic energy of the optimized molecule.
HOMO Energy (eV) Value Related to the ionization potential; region of electron donation.
LUMO Energy (eV) Value Related to the electron affinity; region of electron acceptance.
HOMO-LUMO Gap (eV) Value Indicator of kinetic stability and electronic excitability.

| Dipole Moment (Debye) | Value | Measures the overall polarity of the molecule. |

Table 3: NBO Atomic Charges on Key Atoms

Atom NBO Charge (e) Implication for Reactivity
N (Pyridine Ring) Value Expected to be a primary site for hydrogen bonding and electrophilic attack.
N (Amino Group) Value Lone pair contributes to nucleophilicity and potential hydrogen bond donation.
C2 (Amino-bearing) Value Charge influenced by both the ring nitrogen and the amino group.

| C5 (Phenyl-bearing) | Value | Charge influenced by the phenyl substituent. |

(Note: "Value" would be replaced with the actual numerical output from the calculation.)

Implications for Drug Development

The insights gained from these calculations directly inform the drug discovery process:

  • Structure-Activity Relationship (SAR): By calculating properties for a series of analogues, one can build quantitative SAR models. For example, correlating the MEP at the pyridine nitrogen with receptor binding affinity can guide the design of more potent compounds.

  • Lead Optimization: The MEP and atomic charges identify sites for modification to improve properties like solubility (by adding polar groups to electron-deficient regions) or to block metabolic degradation (by modifying reactive sites).[9]

  • Input for Further Simulation: The optimized geometry and partial atomic charges are essential starting points for more complex simulations like molecular docking, which predicts how the molecule binds to a protein target, and molecular dynamics (MD), which simulates its behavior over time.[2][11] The aminopyridine scaffold is a known kinase inhibitor fragment, and these calculations provide the necessary parameters to model its interactions within a kinase active site.

Conclusion

Quantum chemical calculations, when performed with a methodologically sound and self-validating approach, provide unparalleled insight into the molecular properties of this compound. This guide outlines a robust workflow using Density Functional Theory that allows researchers to move from a basic 2D structure to a rich, three-dimensional understanding of its geometry, electronic landscape, and reactivity. For professionals in drug development, these computational insights are not merely academic; they are actionable data that can accelerate the design-test-analyze cycle, leading to the rational optimization of novel therapeutics based on the versatile aminopyridine scaffold.

References

  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Calvet, C. M., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Frontiers in Chemistry, 10, 1033830.
  • ResearchGate. (n.d.). (PDF) Computational study on 2,3,4-aminopyridines.
  • ResearchGate. (n.d.). DFT analysis of substituent effects on electron-donating efficacy of pyridine.
  • ResearchGate. (n.d.). Energetics of pyridine substitution by DFT calculations.
  • ResearchGate. (n.d.). (PDF) Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine.
  • ResearchGate. (n.d.). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • National Institutes of Health. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds.
  • ACS Publications. (2018). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 118(19), 9716-9806.
  • ResearchGate. (n.d.). Quantum-chemical calculation on 5-phenyl-2-(4-pyridyl)pyrimidine.

Sources

electrophilic and nucleophilic sites of 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Phenyl-2-pyridinamine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic amine of significant interest in medicinal chemistry and materials science, serving as a key building block for various functional molecules. A comprehensive understanding of its electronic properties and site-specific reactivity is paramount for designing rational synthetic routes and predicting its interactions in biological systems. This guide provides a detailed analysis of the nucleophilic and electrophilic characteristics of the this compound core. We will dissect its electronic structure through resonance and inductive effects, propose methodologies for experimental validation, and present its reactivity in the context of synthetic applications. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this versatile scaffold.

Introduction to this compound

This compound, also known as 2-amino-5-phenylpyridine, is a bifunctional molecule featuring a pyridine ring substituted with a phenyl group at the 5-position and an amino group at the 2-position. Its chemical formula is C₁₁H₁₀N₂ and it possesses a molecular weight of 170.21 g/mol . The strategic placement of the electron-donating amino group and the aromatic phenyl substituent on the inherently electron-deficient pyridine ring creates a unique electronic landscape. This interplay governs the molecule's reactivity, making certain sites susceptible to electrophilic attack while others are primed for nucleophilic engagement. Understanding this duality is critical for its application as a synthon in the development of pharmaceuticals, such as kinase inhibitors, and advanced organic materials.

Theoretical Analysis of the Electronic Landscape

The reactivity of this compound is not uniform across its structure. It is dictated by a combination of resonance effects from the amino group, inductive effects, and the inherent aromaticity of its two rings.

Resonance and Inductive Effects

The primary determinant of the molecule's nucleophilic and electrophilic character is the powerful +R (resonance) effect of the amino group at the C2 position. The lone pair of electrons on the exocyclic nitrogen can delocalize into the pyridine ring, increasing electron density at specific positions. This effect is significantly stronger than the -I (inductive) electron-withdrawing effect of the nitrogen atom itself.

This electron donation specifically enriches the ortho (C3) and para (C5) positions relative to the amino group. However, since the C5 position is occupied by the phenyl group, the C3 position becomes a primary site of high electron density, making it a target for electrophilic attack. The pyridine ring nitrogen (N1) also experiences an increase in electron density, enhancing its nucleophilicity.

Visualization of Key Resonance Contributors

The delocalization of the amino group's lone pair can be visualized through the following resonance structures, which highlight the enrichment of electron density on the pyridine ring nitrogen and the C3 carbon.

Caption: Key resonance contributors for this compound.

Identification of Nucleophilic and Electrophilic Sites

Based on the theoretical analysis, we can confidently identify the primary reactive sites.

Primary Nucleophilic Sites

There are two principal nucleophilic centers in this compound:

  • Exocyclic Amino Nitrogen (-NH₂): This is the most potent nucleophilic site. The lone pair on this nitrogen is highly available for reaction with electrophiles (e.g., alkyl halides, acyl chlorides). Its reactivity is generally higher than the ring nitrogen due to lesser steric hindrance and greater localization of the lone pair.

  • Pyridine Ring Nitrogen (N1): The endocyclic nitrogen also possesses a lone pair and can act as a nucleophile or a Brønsted-Lowry base. While its basicity is modulated by the C2-amino group, it remains a significant site for protonation or coordination to metal centers.

Primary Electrophilic Sites

The electron-donating amino group activates the pyridine ring towards electrophilic aromatic substitution, a reaction typically challenging for unsubstituted pyridine.

  • C3-Position: As shown in the resonance analysis, this position bears a partial negative charge and is the most activated site for attack by electrophiles (e.g., halogens, nitrating agents).

  • Phenyl Ring (C2', C3', C4'): The phenyl ring can also undergo electrophilic aromatic substitution. Its reactivity is comparable to benzene and will typically direct ortho/para, but it is generally less activated than the C3 position on the pyridine ring due to the powerful activating effect of the amino group on its own ring.

Experimental Validation of Reactivity

Theoretical predictions require empirical validation. The following protocols provide a framework for probing the nucleophilic and electrophilic sites of this compound.

Workflow for Reactivity Analysis

Caption: Experimental workflow for validating reactive sites.

Protocol 1: N-Alkylation to Probe Nucleophilicity
  • Objective: To confirm the exocyclic amino group as the primary nucleophilic site.

  • Principle: Reaction with a simple electrophile like methyl iodide should lead to the formation of N-methyl-5-phenyl-2-pyridinamine.

  • Methodology:

    • Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or Acetonitrile.

    • Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to act as a proton scavenger.

    • Add methyl iodide (CH₃I, 1.1 eq.) dropwise at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Characterization: Confirm the structure of the product using ¹H NMR (observing a new singlet for the N-CH₃ group) and Mass Spectrometry (confirming the expected molecular ion peak).

Protocol 2: Electrophilic Bromination
  • Objective: To confirm the C3 position as the primary site for electrophilic attack.

  • Principle: Reaction with an electrophilic bromine source like N-Bromosuccinimide (NBS) should result in selective bromination at the most electron-rich position of the pyridine ring.

  • Methodology:

    • Dissolve this compound (1.0 eq.) in a suitable solvent like chloroform (CHCl₃) or acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains low.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo.

    • Purify via column chromatography or recrystallization.

    • Characterization: Use ¹H NMR and ¹³C NMR to confirm the position of the bromine atom. The disappearance of the proton signal corresponding to C3 and the characteristic shifts in the adjacent carbon signals will confirm the regioselectivity.

Summary of Reactive Properties

The following table summarizes the predicted reactivity at each key position of the this compound molecule.

PositionAtom TypePredicted ReactivityRationale
N (amino) NitrogenStrongly Nucleophilic Highly available lone pair; primary site for alkylation and acylation.
N1 (ring) NitrogenNucleophilic / Basic Lone pair available for protonation or metal coordination.
C3 CarbonStrongly Electrophilic Activated by +R effect of the C2-NH₂ group; target for EAS.
C4, C6 CarbonWeakly Electrophilic Less activated than C3; potential sites for stronger electrophiles.
Phenyl Ring CarbonElectrophilic Standard electrophilic aromatic substitution possible (ortho/para directing).

Conclusion

The chemical behavior of this compound is a classic example of how substituents dictate the reactivity of an aromatic system. The potent electron-donating amino group at the C2 position is the dominant influence, establishing the exocyclic nitrogen as the primary nucleophilic center and simultaneously activating the C3 position as the primary site for electrophilic attack. This well-defined, predictable reactivity makes this compound an exceptionally valuable and versatile building block in synthetic and medicinal chemistry. The experimental protocols outlined herein provide a robust framework for any researcher to validate these principles and confidently employ this scaffold in complex molecular design.

References

  • PubChem Compound Summary for CID 75055, 2-Amino-5-phenylpyridine.

Methodological & Application

Application Notes & Protocols: 5-Phenyl-2-pyridinamine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine scaffold is a quintessential privileged structure in modern medicinal chemistry, serving as the cornerstone for a multitude of clinically relevant therapeutic agents.[1][2] Its unique electronic properties and ability to form critical hydrogen bond interactions with biological targets make it an invaluable starting point for drug design.[3][4] This guide focuses on a specific, high-value derivative: 5-phenyl-2-pyridinamine. The introduction of the C5-phenyl group offers a powerful vector for modulating physicochemical properties, exploring new binding interactions, and enhancing target specificity. We provide an in-depth analysis of its applications, particularly in kinase inhibition, along with detailed, field-proven protocols for its synthesis, derivatization, and biological evaluation.

The Strategic Advantage of the this compound Core

The 2-aminopyridine moiety is widely recognized for its ability to act as an ATP-competitive inhibitor by forming key hydrogen bonds with the hinge region of kinase domains.[3] The strategic placement of a phenyl ring at the 5-position introduces several critical advantages for the medicinal chemist:

  • Modulation of Physicochemical Properties: The phenyl group increases the lipophilicity of the scaffold, which can enhance membrane permeability and oral bioavailability. Its orientation can be fine-tuned to balance solubility and permeability.

  • Exploration of Hydrophobic Pockets: The phenyl ring can occupy hydrophobic pockets within the ATP-binding site or other target regions, leading to a significant increase in binding affinity and potency.

  • Vector for Further Derivatization: The phenyl ring itself can be substituted, providing a secondary anchor point for derivatization to probe structure-activity relationships (SAR) and optimize selectivity.

  • Improved Selectivity: By occupying specific regions of the target protein, the phenyl group can confer selectivity against off-target proteins, including other kinases with homologous ATP-binding sites.[5]

The overall workflow for leveraging this building block in a drug discovery program is outlined below.

G cluster_0 cluster_1 A Scaffold Selection: This compound B Core Synthesis: Suzuki-Miyaura Coupling A->B C Library Synthesis: Parallel Derivatization B->C D Biological Screening: Kinase Inhibition Assays C->D E Data Analysis: Structure-Activity Relationships (SAR) D->E F Lead Optimization E->F F->C Iterative Design Cycles

Caption: Drug discovery workflow using the this compound scaffold.

Primary Application: Kinase Inhibitors

Kinase deregulation is a hallmark of cancer and other diseases, making kinases a major class of therapeutic targets. The this compound scaffold is particularly well-suited for developing selective kinase inhibitors.

Derivatives of the closely related N-phenylpyrimidin-2-amine have shown potent activity against various kinases, including Aurora kinases and members of the class III receptor tyrosine kinase (RTK) family like PDGFRβ and KIT.[5][6] The core principle involves the 2-aminopyridine engaging the kinase hinge, while the 5-phenyl group and its derivatives occupy adjacent hydrophobic regions, thereby dictating potency and selectivity.[5]

Compound ClassTarget Kinase FamilyKey Structural FeatureRepresentative IC₅₀
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]ureaClass III RTK5-Phenyl group on pyrimidine explores hydrophobic region II10-100 nM
4-methyl-5-(pyrimidin-4-yl)thiazol-2-amineAurora KinasesThiazole acts as a phenyl bioisostere~8-9 nM (Ki)
N-(pyrimidin-2-yl)-tetrahydroisoquinolineJAK2Fused ring system mimics substituted phenyl group~5 nM

Table 1: Representative data for kinase inhibitors based on related 2-aminopyrimidine scaffolds, illustrating the potency achievable with this pharmacophore.[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of the this compound Core via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 5-bromo-2-aminopyridine with phenylboronic acid. This is the most efficient and widely used method for constructing the core scaffold.

Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acids. Palladium catalysts like Pd(dppf)Cl₂ are highly efficient for this type of C-C bond formation, as the dppf ligand provides the necessary stability and electron-donating properties to facilitate the catalytic cycle. A weak inorganic base like sodium carbonate is sufficient to activate the boronic acid without causing side reactions with the amino group.

Caption: Reaction scheme for the synthesis of this compound.

Materials:

  • 5-Bromo-2-aminopyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • To a round-bottom flask, add 5-bromo-2-aminopyridine, phenylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add the catalyst, Pd(dppf)Cl₂.

  • Add DME and water in a 4:1 ratio (e.g., 20 mL DME, 5 mL H₂O for a 10 mmol scale reaction).

  • Fit the flask with a condenser and heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2: Derivatization via N-Acylation

This protocol details the formation of an amide bond at the 2-amino position, a common strategy to introduce new functionality and modulate biological activity.

Rationale: Acylation of the primary amine is a straightforward and robust reaction. Using an acid chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine is a standard method. The base serves to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (or other desired acid chloride) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolve this compound in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add the acid chloride dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, wash with water and brine, then dry over Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude N-acylated product, which can be purified by recrystallization or column chromatography.

Protocol 3: General High-Throughput Kinase Inhibition Assay (HTRF®)

This protocol provides a general framework for assessing the inhibitory activity of newly synthesized compounds against a target kinase using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Rationale: HTRF is a robust, high-throughput screening method that measures the phosphorylation of a substrate by a kinase. It relies on FRET (Förster Resonance Energy Transfer) between a donor (Europium cryptate) and an acceptor (e.g., d2 or XL665). When the substrate is phosphorylated, an antibody labeled with the donor binds, bringing it into proximity with the acceptor-labeled substrate, generating a signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the HTRF signal.

Materials:

  • Target kinase enzyme

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665 (acceptor)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Test compounds (serially diluted in DMSO)

  • 384-well low-volume assay plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate.

  • Kinase Reaction: a. Prepare a kinase/substrate mix in assay buffer. Add this mix to the wells containing the compounds. b. Prepare an ATP solution in assay buffer. Add this solution to the wells to initiate the kinase reaction. c. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: a. Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer. b. Add the detection mix to the wells to stop the kinase reaction. c. Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (Acceptor/Donor * 10,000). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its inherent drug-like properties, combined with straightforward and scalable synthetic routes, make it an attractive starting point for discovery programs. The strategic presence of the C5-phenyl group provides a crucial handle for enhancing potency and tuning selectivity, particularly in the highly competitive field of kinase inhibitor development. The protocols and insights provided herein offer a solid foundation for researchers to harness the full potential of this powerful scaffold in the pursuit of novel therapeutics.

References

  • BenchChem.
  • Sharma, P. C., et al. (2018). 2-Aminopyridine – an unsung hero in drug discovery.
  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
  • Li, H., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry.
  • AMiner. 2-Aminopyridine - an Unsung Hero in Drug Discovery. AMiner.
  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
  • Regan, J., et al. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent I Kur Inhibitor. ACS Medicinal Chemistry Letters. [Link]
  • Wang, Y., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Faisal, A., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]
  • Manetti, F., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-phenyl-2-pyridinamine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrate molecules.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[2] The unique structural features of this compound, particularly its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases, make it an ideal starting point for the design of potent and selective inhibitors.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors derived from the this compound core. We will delve into the strategic application of modern synthetic methodologies, provide detailed, step-by-step protocols for the synthesis of a representative kinase inhibitor, and discuss the underlying principles of structure-activity relationship (SAR) that guide the design of these targeted therapeutics.

Synthetic Strategies: Building Complexity from a Core Scaffold

The versatility of the this compound scaffold lies in its amenability to functionalization at multiple positions. The most common and effective strategies for elaborating this core structure involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[3][5][6] These reactions allow for the precise and efficient introduction of a wide range of substituents, enabling the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Key Synthetic Disconnections

A retrosynthetic analysis of a generic this compound-based kinase inhibitor reveals two primary disconnections that are amenable to powerful C-C and C-N bond-forming reactions:

  • Suzuki-Miyaura Coupling: This reaction is instrumental in forming the C-C bond between the pyridine core and the phenyl ring, or for introducing further aryl or heteroaryl substituents.[7][8][9][10]

  • Buchwald-Hartwig Amination: This is the method of choice for creating the C-N bond between the pyridine core and various amine-containing fragments, a crucial interaction for many kinase inhibitors.[5][6][11]

The following diagram illustrates these key synthetic transformations:

G cluster_products Final Product Aryl Halide Aryl Halide This compound Core This compound Core Aryl Halide->this compound Core Buchwald-Hartwig Amination Arylboronic Acid Arylboronic Acid Arylboronic Acid->this compound Core Suzuki-Miyaura Coupling Amine Amine Amine->this compound Core Buchwald-Hartwig Amination Kinase Inhibitor Kinase Inhibitor This compound Core->Kinase Inhibitor

Caption: Key synthetic strategies for elaborating the this compound scaffold.

Experimental Protocols: Synthesis of a Representative P2X7 Receptor Antagonist (A-438079 Analog)

To illustrate the practical application of these synthetic strategies, we provide a detailed protocol for the synthesis of an analog of A-438079, a known P2X7 receptor antagonist.[12][13][14][15] The P2X7 receptor is an ATP-gated ion channel implicated in inflammation and pain, making it an attractive therapeutic target.[12][13]

Overall Synthetic Scheme

The synthesis involves a key Buchwald-Hartwig amination reaction to couple 5-bromo-2-nitropyridine with 3-(trifluoromethyl)aniline, followed by reduction of the nitro group and subsequent amide coupling.

G A 5-Bromo-2-nitropyridine C Intermediate 1 (N-(5-bromo-2-nitropyridin-3-yl)-3-(trifluoromethyl)aniline) A->C Buchwald-Hartwig Amination B 3-(Trifluoromethyl)aniline B->C D Intermediate 2 (5-Bromo-N3-(3-(trifluoromethyl)phenyl)pyridine-2,3-diamine) C->D Nitro Reduction (e.g., Fe/NH4Cl) F A-438079 Analog (N-(5-bromo-3-((3-(trifluoromethyl)phenyl)amino)pyridin-2-yl)-3,5-dinitrobenzamide) D->F Amide Coupling (e.g., Pyridine) E 3,5-Dinitrobenzoyl chloride E->F

Caption: Synthetic scheme for an analog of the P2X7 antagonist A-438079.

Step-by-Step Protocol
Step 1: Synthesis of N-(5-bromo-2-nitropyridin-3-yl)-3-(trifluoromethyl)aniline (Intermediate 1)

This step employs a palladium-catalyzed Buchwald-Hartwig amination to form the crucial C-N bond.[5][6][11]

Materials:

Reagent/SolventMolecular WeightQuantityMoles (mmol)
5-Bromo-2-nitropyridine202.001.0 g4.95
3-(Trifluoromethyl)aniline161.120.88 g5.45
Pd₂(dba)₃915.7291 mg0.10
Xantphos578.68172 mg0.30
Sodium tert-butoxide (NaOtBu)96.100.71 g7.43
Anhydrous Toluene-20 mL-

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromo-2-nitropyridine, 3-(trifluoromethyl)aniline, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1.

Step 2: Synthesis of 5-Bromo-N3-(3-(trifluoromethyl)phenyl)pyridine-2,3-diamine (Intermediate 2)

This step involves the reduction of the nitro group to an amine.

Materials:

Reagent/SolventMolecular WeightQuantityMoles (mmol)
Intermediate 1348.121.0 g2.87
Iron powder (Fe)55.850.80 g14.35
Ammonium chloride (NH₄Cl)53.490.77 g14.35
Ethanol/Water (4:1)-25 mL-

Procedure:

  • To a round-bottom flask, add Intermediate 1, iron powder, and ammonium chloride.

  • Add the ethanol/water solvent mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction to room temperature and filter through Celite®, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 2, which can often be used in the next step without further purification.

Step 3: Synthesis of N-(5-bromo-3-((3-(trifluoromethyl)phenyl)amino)pyridin-2-yl)-3,5-dinitrobenzamide (A-438079 Analog)

The final step is an amide bond formation.

Materials:

Reagent/SolventMolecular WeightQuantityMoles (mmol)
Intermediate 2318.130.5 g1.57
3,5-Dinitrobenzoyl chloride230.560.38 g1.65
Pyridine79.105 mL-
Dichloromethane (DCM)-15 mL-

Procedure:

  • Dissolve Intermediate 2 in a mixture of pyridine and DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 3,5-dinitrobenzoyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final A-438079 analog.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is guided by understanding the structure-activity relationship (SAR). For the this compound scaffold, several key structural features influence biological activity:

  • The 2-Aminopyridine Moiety: This group is crucial for hinge-binding interactions within the ATP-binding pocket of the kinase.[4]

  • The 5-Phenyl Group: Substituents on this ring can modulate potency and selectivity by interacting with different regions of the kinase active site.[16]

  • Substituents on the Exocyclic Amine: Modifications at this position can significantly impact the inhibitor's interaction with the solvent-exposed region of the kinase, influencing both potency and pharmacokinetic properties.[17][18]

The following table summarizes the inhibitory activities of some representative kinase inhibitors featuring the 2-aminopyridine core, providing a benchmark for the expected potency of newly synthesized compounds.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 18d ALK19[19]
Compound 66 CDK6/9(CDK6) (CDK9)[20]
Compound A8 JAK25[21]
Compound 29 CDK846[22]

Conclusion

The this compound scaffold represents a highly versatile and fruitful starting point for the design and synthesis of novel kinase inhibitors. The robust and predictable nature of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a powerful toolkit for medicinal chemists to systematically explore the SAR of this privileged core. The detailed protocols and strategic insights provided in this application note are intended to empower researchers in their efforts to develop the next generation of targeted therapeutics for a wide range of human diseases.

References

  • Mohammed, S. A., et al. (2017). Lack of chemopreventive effects of P2X7R inhibitors against pancreatic cancer. PLoS One, 12(7), e0180600. [Link]
  • Li, J. J., et al. (2004). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry, 69(23), 7765–7768. [Link]
  • Gullbo, J., et al. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Organic Process Research & Development, 22(10), 1438–1443. [Link]
  • Scott, J. S., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3568–3581. [Link]
  • Wang, L., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 14893–14915. [Link]
  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14977–15053. [Link]
  • Zhang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 13038–13053. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(1), 22. [Link]
  • de Pascual, R., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. ACS Chemical Neuroscience, 12(4), 654–667. [Link]
  • Sharma, S. K., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390. [Link]
  • Li, Y., et al. (2020). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327–3347. [Link]
  • Wikipedia. (n.d.).
  • Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734. [Link]
  • Voll, A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1436–1441. [Link]
  • ResearchGate. (2025).
  • Sharma, S. K., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5), 1600390. [Link]
  • Chemistry LibreTexts. (2023).
  • Allsopp, R. C., et al. (2024). Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism. Journal of General Physiology, 156(6), e202313490. [Link]
  • De Donato, M., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Bioorganic & Medicinal Chemistry, 125, 117855. [Link]
  • Zhang, Y., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry, 67(22), 20514–20530. [Link]
  • Dzierzbicka, K., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 13, 1515155. [Link]
  • Burgey, C. S., et al. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent I Kur Inhibitor. ACS Medicinal Chemistry Letters, 7(9), 831–834. [Link]
  • ResearchGate. (2025). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. [Link]
  • Sun, Y., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 573–580. [Link]
  • Hennequin, L. F., et al. (2006). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 16(10), 2689–2694. [Link]
  • Chand, K., et al. (2015). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 20(10), 17838–17858. [Link]
  • Dzierzbicka, K., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 13, 1515155. [Link]
  • MDPI. (2023).
  • Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358–4361. [Link]
  • Alt, A., et al. (2021). Structure-kinetic relationship reveals the mechanism of selectivity of FAK inhibitors over PYK2. Cell Chemical Biology, 28(5), 735–746.e6. [Link]

Sources

Application Notes and Protocols for the Preparation of Antimicrobial Agents from 5-Phenyl-2-pyridinamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance. Among these, 5-phenyl-2-pyridinamine derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a range of pathogenic bacteria. This guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of these derivatives, designed for researchers, scientists, and drug development professionals. Our focus is on delivering not just protocols, but the scientific rationale behind the experimental design, ensuring a deep and applicable understanding of the process.

Introduction: The Rationale for this compound Derivatives as Antimicrobial Agents

The 2-aminopyridine moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide array of activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a phenyl group at the 5-position of the pyridine ring can enhance the lipophilicity and aromaticity of the molecule, which are often correlated with improved antimicrobial activity.[3] This structural modification can facilitate the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.

The core hypothesis underpinning the development of these agents is that the N-substituted this compound scaffold can be systematically modified to optimize its interaction with bacterial targets, leading to potent and selective antimicrobial action. This guide will detail a synthetic strategy to generate a library of these derivatives and the subsequent protocols to evaluate their antimicrobial efficacy.

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of N-substituted this compound derivatives can be efficiently achieved through a multi-step process. The following protocol is a robust and reproducible method for generating a diverse library of these compounds.

Overall Synthetic Workflow

The synthesis involves a Suzuki coupling to introduce the phenyl group, followed by a nucleophilic aromatic substitution (SNAri) to introduce various substituents on the amino group.

Synthesis_Workflow A 2-Amino-6-chloropyridine C Intermediate: 6-Phenylpyridin-2-amine A->C Suzuki Coupling (Pd/C, 1,4-Dioxane) B Phenylboronic acid B->C E Final Product: N-(6-phenylpyridin-2-yl) substituted pyridine-2-amine C->E N-Arylation (SNAr) (aq. HCl (cat.), Water) D Substituted 2-Chloropyridine D->E

Caption: Synthetic workflow for N-(6-phenylpyridin-2-yl) substituted pyridine-2-amine derivatives.

Protocol: Synthesis of 6-Phenylpyridin-2-amine (Intermediate)

This protocol describes the Suzuki coupling of 2-amino-6-chloropyridine with phenylboronic acid.

Materials:

  • 2-Amino-6-chloropyridine

  • Phenylboronic acid

  • 10% Palladium on carbon (Pd/C)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-amino-6-chloropyridine (10 mmol), phenylboronic acid (12 mmol), and 10% Pd/C (0.5 mol%).

  • Solvent and Base Addition: Add 100 mL of 1,4-dioxane and a solution of K₂CO₃ (30 mmol) in 20 mL of water to the flask.

  • Reflux: Attach a condenser and reflux the mixture with vigorous stirring for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine solution (50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 6-phenylpyridin-2-amine.

Protocol: Synthesis of N-(6-phenylpyridin-2-yl) substituted pyridine-2-amine Derivatives (Final Products)

This protocol details the N-arylation of the intermediate with various substituted 2-chloropyridines.

Materials:

  • 6-Phenylpyridin-2-amine (from step 2.2)

  • Substituted 2-chloropyridines (e.g., 2-chloro-5-nitropyridine, 2-chloro-5-cyanopyridine)

  • Water

  • Aqueous Hydrochloric acid (HCl, catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-phenylpyridin-2-amine (5 mmol) and the substituted 2-chloropyridine (5.5 mmol) in 50 mL of water.

  • Catalyst Addition: Add a catalytic amount (1-2 drops) of aqueous HCl to the mixture. The addition of acid protonates the pyridine nitrogen, making the 2-position more electron-deficient and susceptible to nucleophilic attack.

  • Reflux: Reflux the reaction mixture for 30-45 minutes. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product will often precipitate out of the aqueous solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Table 1: Representative Synthesized this compound Derivatives and Their Yields

Compound IDSubstituent on Pyridine RingYield (%)
3a -H75
3b -NO₂88
3c -CN85
3d -OCH₃72
3e -CH₃78

Antimicrobial Activity Evaluation: Protocols and Interpretation

The antimicrobial efficacy of the synthesized compounds is evaluated using standard microbiological techniques. The following protocols for the agar well diffusion method and the determination of the Minimum Inhibitory Concentration (MIC) are widely accepted and provide reliable data.[4][5]

Agar Well Diffusion Method: A Preliminary Screening Protocol

This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening of a large number of compounds.[4]

Materials:

  • Nutrient agar plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Streptomycin)

  • Negative control (solvent, e.g., DMSO)

  • Sterile cork borer

  • Micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in sterile saline, adjusted to a 0.5 McFarland standard.[4][6]

  • Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the nutrient agar plates using a sterile cotton swab to create a lawn culture.[6][7]

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 100 µg/mL) into each well. Also, add the positive and negative controls to separate wells on the same plate.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[7] A larger zone of inhibition indicates greater antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination: A Quantitative Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a common and efficient way to determine MIC values.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures

  • Synthesized compounds

  • Positive and negative controls

  • Multichannel micropipette

  • Incubator

  • Plate reader (optional, for quantitative measurement of turbidity)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of each test compound in MHB in the wells of a 96-well plate. The concentration range should be chosen based on the results of the agar well diffusion assay.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to all wells containing the test compounds, as well as to a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[5] This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.

Table 2: Antimicrobial Activity of Representative this compound Derivatives (MIC in µg/mL)

Compound IDS. aureusB. subtilisE. coliP. aeruginosa
3a 64128>256>256
3b 81664128
3c 1632128256
3d 3264>256>256
3e 1632128>256
Streptomycin481632

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data from the antimicrobial screening allows for the elucidation of structure-activity relationships, which are crucial for the rational design of more potent analogues.

SAR_Diagram cluster_0 This compound Core cluster_1 Key Structural Features for Antimicrobial Activity Core [N]-R  | [Pyridine Ring]-Ph Feature1 Electron-withdrawing groups at the 5'-position of the second pyridine ring (e.g., -NO₂, -CN) enhance activity. Core->Feature1 Substituent 'R' on the second pyridine ring Feature2 Electron-donating groups (e.g., -OCH₃) generally lead to decreased activity. Core->Feature2 Feature3 The free amino group is essential for activity; N-methylation significantly reduces it. Core->Feature3 Modification of the secondary amine

Caption: Structure-Activity Relationship (SAR) of this compound derivatives.

From the SAR studies, it is observed that electron-withdrawing groups on the second pyridine ring, such as nitro (-NO₂) and cyano (-CN) groups, significantly enhance the antimicrobial activity. This suggests that reducing the electron density on this part of the molecule is beneficial for its biological function. Conversely, electron-donating groups like methoxy (-OCH₃) tend to decrease the activity. The free secondary amine is also crucial for activity, as N-methylation has been shown to be detrimental.

While the precise mechanism of action for this class of compounds is still under investigation, the SAR data suggests that they may act by interfering with essential cellular processes that are sensitive to electronic and steric factors. Potential targets could include enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication. The inhibition of FtsZ, a key protein in bacterial cell division, has been proposed as a mechanism for some pyrimidine derivatives and could be a plausible target for these aminopyridine compounds as well.[9][10] Further studies, such as target-based assays and molecular docking, are required to elucidate the exact mechanism.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel antimicrobial agents. The synthetic protocols outlined in this guide are efficient and adaptable, allowing for the generation of a diverse chemical library for screening. The antimicrobial evaluation methods are robust and provide a clear pathway for identifying lead compounds. The initial SAR insights provide a rational basis for the future design of more potent and selective derivatives.

Future work should focus on expanding the library of derivatives to further probe the SAR, elucidating the specific mechanism of action, and evaluating the in vivo efficacy and toxicity of the most promising candidates. The ultimate goal is to develop a new class of antimicrobial drugs that can effectively combat the growing challenge of antibiotic resistance.

References

  • Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. Yashwantrao Chavan Maharashtra Open University. [Link]
  • (PDF) Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. [Link]
  • Synthesis of Aminopyridines as Potential Antimicrobial Agents. Oriental Journal of Chemistry. [Link]
  • (PDF) Synthesis and biological activity of N-(4-cyno-6-phenylpyridin-2-yl) pyridine-2-amine derivatives as a novel Antibacterial agent.
  • Design, Synthesis, and Structure-Activity Relationships of Novel N-Substituted-5-phenyl-[3][4][12]triazolo[1,5-c]quinazolin-2-amine for Their Anti-HIV and Antibacterial Activities.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • Efficient Synthesis of Amine-Linked 2,4,6-Trisubstituted Pyrimidines as a New Class of Bacterial FtsZ Inhibitors.
  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. [Link]
  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]
  • Enamines as novel antibacterials and their structure-activity rel
  • Antimicrobial Susceptibility Testing.
  • Antimicrobial Susceptibility Testing. Apec.org. [Link]
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. [Link]

Sources

The Strategic Application of 5-Phenyl-2-Pyridinamine in the Synthesis of Novel Insecticidal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenyl-Pyridine Scaffold as a Privileged Structure in Agrochemicals

The pyridine ring is a cornerstone in the development of modern agrochemicals, serving as a key structural motif in a multitude of fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and versatile reactivity allow for the creation of compounds with a wide spectrum of biological activities. Within this class, the 2-phenylpyridine scaffold has emerged as a particularly fruitful area of research, leading to the discovery of potent insecticidal compounds.[3] These molecules often function by disrupting fundamental biological processes in insects, such as the nervous system or energy production.[4]

This application note explores the potential utility of a specific, yet underexplored, building block: 5-Phenyl-2-pyridinamine . While direct references to its use in commercially available insecticides are scarce in current literature, its structure presents a compelling platform for the synthesis of novel insecticidal candidates. The presence of a reactive amino group on the pyridine ring, combined with the lipophilic phenyl substituent, offers a versatile handle for derivatization and the introduction of various pharmacophores known to impart insecticidal activity.

This guide will provide a detailed, representative protocol for the synthesis of a novel insecticidal candidate derived from this compound, based on established and validated chemical principles. We will delve into the causality behind the experimental choices, provide a framework for biological evaluation, and discuss the probable mode of action of the resulting compounds.

Core Synthesis Strategy: Leveraging the 2-Amino Group for Amide Bond Formation

A prevalent strategy in the design of bioactive molecules, including insecticides, is the incorporation of an amide bond.[3] This functional group is known to form stable interactions with biological targets. The 2-amino group of this compound is an ideal site for acylation, allowing for the coupling of this core structure with a variety of carboxylic acids. This approach is exemplified in the synthesis of other insecticidal 2-phenylpyridine derivatives containing N-phenylbenzamide moieties.[3]

Here, we propose a representative synthesis of a novel N-(5-phenylpyridin-2-yl)benzamide derivative, a class of compounds with demonstrated potential for insecticidal activity.

Proposed Synthetic Workflow

The overall workflow involves a straightforward yet robust acylation reaction, coupling this compound with a substituted benzoyl chloride. The choice of substituents on the benzoyl chloride can be varied to create a library of analogues for structure-activity relationship (SAR) studies.

G cluster_synthesis Synthesis of N-(5-phenylpyridin-2-yl)benzamide Derivative A This compound (Starting Material) C Acylation Reaction (Pyridine, DCM) A->C B Substituted Benzoyl Chloride (Acylating Agent) B->C D Crude Product Mixture C->D Reaction Completion E Purification (Column Chromatography) D->E Work-up F Characterized N-(5-phenylpyridin-2-yl)benzamide (Final Product) E->F Isolation

Caption: Synthetic workflow for the acylation of this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Protocol 1: Synthesis of a Representative Insecticide Candidate: 4-chloro-N-(5-phenylpyridin-2-yl)benzamide

This protocol details the synthesis of a specific analogue, chosen for its structural similarity to known bioactive compounds. The 4-chloro substituent is a common feature in many pesticides.

Materials and Reagents:

  • This compound

  • 4-Chlorobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser (if heating is required, though this reaction is often performed at room temperature)

  • Separatory funnel

  • Rotary evaporator

  • NMR Spectrometer (¹H and ¹³C)

  • High-Resolution Mass Spectrometer (HRMS)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.2 eq.) to the solution. The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Acylating Agent: While stirring the solution at 0 °C (ice bath), slowly add 4-chlorobenzoyl chloride (1.1 eq.) dropwise. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Data Presentation: Expected Analytical Data
Compound Yield (%) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) HRMS (m/z)
4-chloro-N-(5-phenylpyridin-2-yl)benzamide~80-90%Signals corresponding to the protons of the phenyl and pyridine rings, as well as the amide proton. The specific shifts will depend on the exact substitution pattern.Signals for the carbonyl carbon (~165 ppm) and the aromatic carbons of both the pyridine and phenyl rings.Calculated and found values for [M+H]⁺ should match.

Biological Activity and Mode of Action

Bioassay Protocol: Evaluation of Insecticidal Activity

To assess the efficacy of the newly synthesized compounds, standardized bioassays against common agricultural pests are necessary. The leaf dipping method is a common and effective technique.[3]

Target Pests:

  • Aphis craccivora (Cowpea aphid) - a common sucking pest.[4]

  • Mythimna separata (Armyworm) - a destructive chewing pest.[3]

Procedure:

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Tween-80) to create a series of concentrations.[4]

  • Leaf Treatment: Dip fresh leaves of a suitable host plant into the test solutions for a few seconds.

  • Pest Exposure: Place the treated leaves in a petri dish with a set number of insects.

  • Mortality Assessment: Record the percentage of mortality at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the LC₅₀ (lethal concentration required to kill 50% of the test population) for each compound.

Probable Mode of Action

Many insecticides containing pyridine and amide functionalities act as neurotoxins or disrupt energy metabolism.[4][5]

Potential Targets:

  • Nervous System: The compounds may act on the central nervous system of insects.[4] This could involve interference with neurotransmitter receptors, such as the nicotinic acetylcholine receptors (nAChRs), which are the target of neonicotinoid insecticides.[2]

  • Mitochondrial Respiration: Some insecticides inhibit the electron transport chain in mitochondria, disrupting ATP production and leading to energy depletion and death.[5]

The diagram below illustrates a potential mode of action where the synthesized compound acts as a neurotoxin.

G cluster_moa Potential Mode of Action: Neurotoxicity A Synthesized Insecticide D Receptor Binding A->D B Insect Central Nervous System C Neurotransmitter Receptor (e.g., nAChR) C->D E Disruption of Ion Flow D->E F Continuous Nerve Stimulation or Blockage E->F G Paralysis and Death F->G

Sources

Application Notes and Protocols for the Development of Fluorescent Probes Based on 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The 5-Phenyl-2-pyridinamine Scaffold - A Versatile Platform for Fluorescent Probe Development

The this compound core structure represents a promising scaffold for the design and synthesis of novel fluorescent probes. Its inherent photophysical properties, arising from the conjugated π-system of the phenyl and pyridine rings, provide a foundational fluorescence that can be modulated through strategic chemical modifications. The amino group at the 2-position serves as a convenient handle for introducing various functionalities, including recognition moieties for specific analytes and groups that can tune the probe's photophysical characteristics. This adaptability makes the this compound framework an attractive starting point for developing probes tailored for a wide range of applications, from detecting metal ions in biological systems to sensing pH changes in cellular microenvironments.

The underlying principle for the function of many probes derived from this scaffold is the modulation of intramolecular charge transfer (ICT) processes.[1][2] In the ground state, the molecule has a certain electron distribution. Upon excitation with light, an electron is promoted to a higher energy level, leading to a redistribution of electron density. The efficiency and wavelength of the subsequent fluorescence emission are highly sensitive to the electronic environment of the molecule. By introducing analyte-responsive groups, we can control these ICT pathways, resulting in a detectable change in fluorescence—a "turn-on" or "turn-off" response, or a ratiometric shift.[3][4]

This guide will provide a comprehensive overview of the design, synthesis, characterization, and application of fluorescent probes based on the this compound scaffold. We will delve into the mechanistic principles that govern their function and provide detailed, field-proven protocols for their practical implementation.

PART 1: Design and Synthesis of a this compound-Based Fluorescent Probe for Zinc Ions

For the purpose of these application notes, we will focus on the development of a selective fluorescent probe for the detection of zinc ions (Zn²⁺), a biologically significant metal ion involved in a myriad of physiological processes.[5] Our proposed probe, PPA-Zn1 (this compound-Zinc-1), incorporates a dipicolylamine (DPA) moiety as the Zn²⁺ chelator. The rationale behind this design is that the lone pair electrons on the nitrogen atoms of the DPA group can quench the fluorescence of the this compound fluorophore through a photoinduced electron transfer (PET) mechanism. Upon binding to Zn²⁺, the lone pair electrons are engaged in coordination, inhibiting the PET process and leading to a "turn-on" fluorescence response.[6]

Synthetic Workflow for PPA-Zn1

The synthesis of PPA-Zn1 can be accomplished in a straightforward, two-step process starting from commercially available 2-amino-5-bromopyridine and phenylboronic acid.

A 2-Amino-5-bromopyridine C This compound A->C Suzuki Coupling (Pd(PPh₃)₄, Na₂CO₃) B Phenylboronic acid B->C E PPA-Zn1 C->E Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃) D Bis(2-picolyl)amine (DPA) D->E

Caption: Synthetic scheme for the PPA-Zn1 fluorescent probe.

Experimental Protocol: Synthesis of PPA-Zn1

Materials:

  • 2-Amino-5-bromopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Bis(2-picolyl)amine (Dipicolylamine, DPA)

  • Toluene, anhydrous

  • Dioxane, anhydrous

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Step 1: Synthesis of this compound

  • To an oven-dried round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous dioxane and water (4:1 v/v) to the flask.

  • Degas the solution by bubbling with the inert gas for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12 hours under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Step 2: Synthesis of PPA-Zn1

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), bis(2-picolyl)amine (1.1 eq), and cesium carbonate (1.5 eq).

  • Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene to the flask.

  • Heat the reaction to 110 °C and stir for 24 hours under the inert atmosphere. Monitor the reaction progress by TLC.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to afford PPA-Zn1.

PART 2: Photophysical Characterization and Sensing Mechanism

Protocol: Photophysical Characterization of PPA-Zn1

Materials:

  • PPA-Zn1 stock solution (e.g., 1 mM in DMSO)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • ZnSO₄ solution (e.g., 10 mM in water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • UV-Vis Absorption Spectroscopy:

    • Prepare a solution of PPA-Zn1 (e.g., 10 µM) in the buffer.

    • Record the absorption spectrum from 250 nm to 600 nm.

    • Titrate the PPA-Zn1 solution with increasing concentrations of ZnSO₄ (e.g., 0 to 5 equivalents). Record the absorption spectrum after each addition.

  • Fluorescence Spectroscopy:

    • Prepare a solution of PPA-Zn1 (e.g., 10 µM) in the buffer.

    • Determine the optimal excitation wavelength (λex) from the absorption spectrum.

    • Record the fluorescence emission spectrum.

    • Titrate the PPA-Zn1 solution with increasing concentrations of ZnSO₄. Record the emission spectrum after each addition.

    • To determine the quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be used.

Sensing Mechanism: From Quenched to "Turn-On"

The fluorescence sensing mechanism of PPA-Zn1 is based on the modulation of Photoinduced Electron Transfer (PET).

cluster_0 In the absence of Zn²⁺ cluster_1 In the presence of Zn²⁺ A PPA-Zn1 (Ground State) B PPA-Zn1* (Excited State) A->B Excitation (hν) D [PPA-Zn1-Zn²⁺] (Ground State) A->D + Zn²⁺ C Fluorescence Quenching B->C PET E [PPA-Zn1-Zn²⁺]* (Excited State) D->E Excitation (hν) F Fluorescence 'Turn-On' E->F Emission (hν') Zn Zn²⁺

Caption: Proposed sensing mechanism of PPA-Zn1 for Zn²⁺ detection.

Expected Photophysical Properties

The following table summarizes the expected photophysical properties of PPA-Zn1, based on data from structurally similar probes.

PropertyPPA-Zn1 (Free)PPA-Zn1 + Zn²⁺
Absorption λmax (nm) ~350~350
Emission λmax (nm) ~450~450
Quantum Yield (Φ) < 0.05> 0.3
Fluorescence Response "Turn-off""Turn-on"

PART 3: Application in Live Cell Imaging

Protocol: Live Cell Imaging of Intracellular Zn²⁺ with PPA-Zn1

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • PPA-Zn1 stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Zinc pyrithione (as a Zn²⁺ ionophore, optional)

  • TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine, a Zn²⁺ chelator, optional)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or similar)

Procedure:

  • Cell Culture and Plating:

    • Culture HeLa cells in DMEM with 10% FBS at 37 °C in a 5% CO₂ incubator.

    • Seed the cells onto glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of PPA-Zn1 by diluting the DMSO stock solution in serum-free DMEM to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the PPA-Zn1 working solution to the cells and incubate for 30 minutes at 37 °C.

  • Washing:

    • Remove the probe-containing medium and wash the cells twice with PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength around 350 nm and collect the emission between 420 nm and 500 nm.

  • (Optional) Modulation of Intracellular Zn²⁺:

    • To confirm the probe's response to Zn²⁺, you can artificially increase intracellular zinc levels by treating the cells with a Zn²⁺ ionophore like zinc pyrithione.

    • Conversely, to chelate intracellular zinc and observe a decrease in fluorescence, treat the cells with TPEN.

Workflow for Live Cell Imaging

A Seed cells on glass-bottom dish B Incubate cells with PPA-Zn1 (5-10 µM) A->B C Wash with PBS B->C D Image with fluorescence microscope C->D E (Optional) Treat with Zn²⁺ ionophore or chelator D->E F Re-image E->F

Caption: Workflow for live-cell imaging of intracellular Zn²⁺ using PPA-Zn1.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of PPA-Zn1 can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The photophysical characterization provides a clear-cut validation of the probe's functionality; a significant fluorescence enhancement upon the addition of Zn²⁺ is a direct measure of its sensing capability. In the live-cell imaging application, the use of a Zn²⁺ ionophore and a chelator serves as positive and negative controls, respectively, to verify that the observed fluorescence changes are indeed due to fluctuations in intracellular Zn²⁺ concentrations.

References

  • Chen, X., et al. (2019). A reactive fluorescent probe PIC based on peramidine group for the determination of mercury ions. Frontiers in Chemistry, 7, 123. [Link]
  • Chen, C., & Fang, C. (2023). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. Chemosensors, 11(2), 87. [Link]
  • Gandin, V., et al. (2013). A new, sensitive, selective, and non-invasive Zn2+ fluorescence sensor. Journal of Medicinal Chemistry, 56(17), 6843-6853.
  • Kowada, T., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(2), 100395. [Link]
  • Li, J., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 846999. [Link]
  • Lucien, F., et al. (2022). Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy. Journal of Visualized Experiments, (185), e51395. [Link]
  • Sun, J., & Wei, C. (2020). Two Pyridine-Based Fluorescent Probes for Sensing pH. ChemistrySelect, 5(40), 12534-12538.
  • Wu, Y., et al. (2021). A benzothiazole derivative as a fluorescent probe for zinc ion detection. Journal of Photochemistry and Photobiology A: Chemistry, 411, 113203.
  • Yang, L., et al. (2020). A Bright Spiropyran-Based Zinc Sensor for Live-Cell Imaging. ACS Sensors, 5(10), 3169-3176. [Link]
  • Zhou, Y., et al. (2017). A novel small molecule ratiometric fluorescent probe for Hg2+ based on ESIPT/ICT mechanism.

Sources

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Phenyl-2-pyridinamine is a key structural motif and a valuable building block in medicinal chemistry and materials science. Its synthesis via traditional methods can be challenging. The Suzuki-Miyaura cross-coupling reaction offers a powerful and efficient alternative for forming the crucial carbon-carbon bond between the pyridine and phenyl rings.[1][2] This Nobel Prize-winning methodology is renowned for its versatility, mild reaction conditions, and tolerance of a wide range of functional groups.[2][3]

This guide provides a detailed, field-proven protocol for the synthesis of this compound from 5-bromo-2-pyridinamine and phenylboronic acid. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind reagent selection, and offers insights into process optimization for researchers, scientists, and drug development professionals.

Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-understood catalytic cycle.[4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 5-bromo-2-pyridinamine, forming a Pd(II) complex.[5][6] This is often the rate-determining step, and its efficiency can be influenced by the choice of ligand on the palladium catalyst.

  • Transmetalation: The organic group from the organoboron species (phenylboronic acid) is transferred to the palladium(II) complex.[4][5] This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [PhB(OH)₃]⁻), enhancing its reactivity towards the palladium center.[3][7][8][9]

  • Reductive Elimination: The two coupled organic fragments (the phenyl and pyridinamine groups) are expelled from the palladium complex, forming the final C-C bond of the desired product, this compound. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][5][6]

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (5-Bromo-2-pyridinamine) pd_ii_complex Ar-Pd(II)L₂-X (Pyridinamine-Pd Complex) oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation Ar'-B(OH)₂ + Base (Phenylboronic Acid) pd_ii_diaryl Ar-Pd(II)L₂-Ar' (Di-organic Complex) transmetalation->pd_ii_diaryl X⁻, B(OH)₃ reductive_elimination Reductive Elimination pd_ii_diaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar' (this compound)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Challenges with Aminopyridine Substrates

Unprotected aminopyridines can be challenging substrates in Suzuki-Miyaura couplings. The lone pair of electrons on the pyridine and amino nitrogens can coordinate to the palladium catalyst, leading to inhibition or deactivation.[10] Furthermore, the electron-donating nature of the amino group can reduce the reactivity of the C-Br bond towards oxidative addition.[10] Success often requires careful selection of the catalyst system—particularly the ligand—and the base to overcome these issues.[10]

Experimental Protocol

This protocol is adapted from established procedures for coupling heteroaryl halides and is optimized for the synthesis of this compound.[2][11]

Reaction Scheme:

(A proper chemical drawing should be inserted here showing 5-bromo-2-pyridinamine reacting with phenylboronic acid in the presence of a palladium catalyst and base to yield this compound)

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Equivalents
5-Bromo-2-pyridinamineC₅H₅BrN₂173.011.01.0
Phenylboronic AcidC₆H₇BO₂121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.050.05
Potassium Phosphate (tribasic)K₃PO₄212.272.52.5
1,4-Dioxane (anhydrous)C₄H₈O₂88.114.0 mL-
Water (degassed)H₂O18.021.0 mL-
Argon or Nitrogen GasAr or N₂--Inert Atm.
Standard Glassware---Schlenk flask

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-pyridinamine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed, which is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[1][10]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1][2] Subsequently, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[1][2] The solvent mixture facilitates the dissolution of both organic and inorganic reagents.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 85–95 °C and stir the mixture vigorously.[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (approx. 20-30 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[12]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).[1]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically an effective eluent system to isolate the pure this compound.[1]

Workflow Experimental Workflow for Suzuki-Miyaura Synthesis cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_purification Purification reagents 1. Add Reactants & Base (Aminopyridine, Boronic Acid, K₃PO₄) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert catalyst 3. Add Catalyst & Solvents (Pd(PPh₃)₄, Dioxane/Water) inert->catalyst heat 4. Heat & Stir (85-95 °C, 12-18h) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Cool, Dilute & Filter monitor->workup extract 7. Liquid-Liquid Extraction workup->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Optimization and Key Considerations

  • Choice of Catalyst: While Pd(PPh₃)₄ is a robust and common choice, other catalyst systems may offer improvements.[2] For challenging substrates like aminopyridines, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can enhance the rate of oxidative addition and prevent catalyst inhibition.[10][12]

  • Choice of Base: The base is crucial for activating the boronic acid.[7][8] K₃PO₄ is an effective base for this transformation.[2] Other bases like K₂CO₃, Cs₂CO₃, or Na₂CO₃ can also be used, and their performance may vary depending on the specific substrates.[13] Weaker bases are sometimes preferred to minimize side reactions like protodeboronation.[10]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common.[2] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Side Reactions: The primary side reaction to be aware of is protodeboronation , the cleavage of the C-B bond of the boronic acid by water, which forms benzene as a byproduct.[10] Using a slight excess of the boronic acid (1.2 eq) helps to compensate for any loss due to this pathway. Running the reaction under thoroughly deoxygenated conditions minimizes catalyst decomposition and homocoupling of the boronic acid.[10]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and efficient method for the synthesis of this compound. The protocol detailed herein provides a solid foundation for researchers. By understanding the key mechanistic steps and the roles of each reagent, scientists can effectively troubleshoot and optimize the reaction to achieve high yields of the desired product, accelerating discovery in drug development and materials science.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(34), 8850-8874.
  • Pérez-Temprano, M. H., Gallego, D., & Casares, J. A. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(46), 14138-14139.
  • Pérez-Temprano, M. H., Gallego, D., & Casares, J. A. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 129(46), 14138-14139.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(34), 8850-8874.
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). Comparative study of different bases in Suzuki-Miyaura coupling reactions.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(10), 3894-3901.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • Islam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
  • Ikram, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7349.

Sources

Introduction: The Strategic Importance of the 5-Phenyl-2-pyridinamine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Application of 5-Phenyl-2-pyridinamine in Materials Science

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic aromatic amine that has garnered significant interest in materials science. Its unique molecular architecture, which combines a phenyl group and a pyridinamine unit, serves as a robust building block for a new generation of high-performance polymers. The pyridine ring, being an electron-deficient n-type heterocycle, imparts high thermal stability to the polymer backbone.[1] The incorporation of this moiety, along with the phenyl group, can lead to materials with a desirable combination of properties, including excellent thermal resistance, high optical transparency, and good solubility for processing. These characteristics make polymers derived from this compound and its analogs prime candidates for applications in demanding fields such as microelectronics, flexible displays, and advanced composites.

High-Performance Aromatic Polymers: Synthesis and Properties

The primary application of this compound derivatives in materials science is in the synthesis of aromatic polymers, particularly polyimides and polyamides. The diamine functionality of these monomers allows them to be readily polymerized with various dianhydrides or diacid chlorides to create robust polymer chains.

Pyridine-Containing Polyimides: A New Frontier in Thermally Stable and Optically Transparent Materials

The introduction of pyridine units into a polyimide backbone is a strategic approach to developing materials with superior thermal and optical properties.[1][2] The pyridine group enhances thermal stability and, due to its high molar refraction compared to a phenyl unit, contributes to high optical transparency.[1]

The synthesis of polyimides from diamines and dianhydrides is typically a two-step process. The first step involves a polycondensation reaction at a low temperature to form a soluble poly(amic acid) precursor. This is followed by a thermal or chemical imidization to yield the final, insoluble, and highly stable polyimide. This two-step approach allows for the processing of the polymer in its soluble precursor stage, for example, to cast thin films, before converting it to the final intractable polyimide.

Experimental Protocol: Synthesis of a Representative Polyimide

This protocol describes a general two-step method for the synthesis of a polyimide from a diamine derivative of this compound and a commercial dianhydride.

Materials:

  • Diamine monomer (e.g., 1,1-bis[4-(5-amino-2-pyridinoxy)phenyl]-1-phenylethane)

  • Dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in anhydrous NMP under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Gradually add an equimolar amount of the dianhydride to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours to ensure the formation of a viscous poly(amic acid) solution.

  • Thermal Imidization (Film Formation):

    • Cast the poly(amic acid) solution onto a clean, dry glass plate.

    • Place the cast film in a vacuum oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the thermal conversion to the polyimide.

    • After cooling to room temperature, immerse the glass plate in water to detach the polyimide film.

  • Chemical Imidization (Alternative to Thermal):

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit) as the dehydrating agent and catalyst.

    • Stir the mixture at room temperature for 12 hours.

    • Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.

    • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 80°C.

PropertyValueReference
Glass Transition Temperature (Tg)257–281 °C[1]
Optical Transparency (@ 500 nm)91–97%[1][2]
Cut-off Wavelength353–398 nm[1]
10% Weight Loss Temperature (T10%)> 544 °C[3]

Logical Relationship: Polyimide Synthesis Workflow

Diamine Diamine Monomer (e.g., BAPDAP) Polycondensation Low-Temperature Polycondensation Diamine->Polycondensation Dianhydride Dianhydride (e.g., PMDA) Dianhydride->Polycondensation NMP NMP Solvent NMP->Polycondensation PAA Poly(amic acid) Solution Polycondensation->PAA Imidization Imidization PAA->Imidization Thermal Thermal Treatment Imidization->Thermal Path 1 Chemical Chemical Dehydration Imidization->Chemical Path 2 PolyimideFilm Polyimide Film Thermal->PolyimideFilm Chemical->PolyimideFilm Diamine Diamine Monomer Polycondensation Direct Polycondensation (100-115 °C) Diamine->Polycondensation Diacid Dicarboxylic Acid Diacid->Polycondensation Solvent NMP/Pyridine/Salts Solvent->Polycondensation CondensingAgent Triphenyl Phosphite (TPP) CondensingAgent->Polycondensation PolymerSolution Viscous Polymer Solution Polycondensation->PolymerSolution Precipitation Precipitation in Methanol PolymerSolution->Precipitation Polyamide Polyamide Polymer Precipitation->Polyamide

Caption: Workflow for polyamide synthesis via direct polycondensation.

Potential Applications in Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in OLEDs are not extensively documented, the electronic properties of the pyridine moiety make its derivatives promising candidates for use in various layers of an OLED device. [4][5]The electron-deficient nature of the pyridine ring is particularly advantageous for electron transport materials (ETMs). [6]

Role of Pyridine-Based Materials in OLEDs

An OLED is a multilayer device where organic materials are sandwiched between two electrodes. [5]When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers recombine in the emissive layer to produce light. [5]The efficiency and stability of the device are highly dependent on the properties of the materials used in each layer.

  • Electron Transport Layer (ETL): Materials with high electron mobility are required for efficient transport of electrons from the cathode to the emissive layer. The electron-deficient pyridine ring can facilitate this process.

  • Host Materials: For phosphorescent and thermally activated delayed fluorescence (TADF) emitters, the host material must have a high triplet energy to prevent quenching of the emitter's excited state. [4]The rigid structure of pyridine-containing polymers can contribute to high triplet energies.

Experimental Protocol: Fabrication of a Multilayer OLED

This protocol provides a general procedure for fabricating a multilayer OLED using vacuum thermal evaporation, a common technique in OLED research and manufacturing.

Materials:

  • ITO-coated glass substrates

  • Organic materials for each layer (e.g., Hole Injection Layer, Hole Transport Layer, Emissive Layer, Electron Transport Layer)

  • Metal for cathode (e.g., LiF/Al)

  • Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequentially sonicating in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen stream.

    • Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially by thermal evaporation. The thickness of each layer is monitored in situ using a quartz crystal microbalance. A typical device structure might be:

      • Hole Injection Layer (HIL): ~10 nm

      • Hole Transport Layer (HTL): ~40 nm

      • Emissive Layer (EML): ~20 nm

      • Electron Transport Layer (ETL): ~30 nm

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the cathode by evaporating a thin layer of an electron injection material (e.g., LiF, ~1 nm) followed by a thicker layer of a metal (e.g., Al, ~100 nm).

  • Encapsulation:

    • Transfer the completed device to a glovebox with an inert atmosphere (e.g., nitrogen or argon).

    • Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from oxygen and moisture.

Logical Relationship: OLED Device Architecture

cluster_OLED OLED Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) HIL->Anode HTL Hole Transport Layer (HTL) HTL->HIL EML Emissive Layer (EML) EML->HTL Light Emitted Light EML->Light Recombination ETL Electron Transport Layer (ETL) (Potential role for Pyridine derivatives) ETL->EML Cathode Cathode (LiF/Al) Cathode->ETL Voltage Applied Voltage Voltage->Anode Injects Holes Voltage->Cathode Injects Electrons

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of discovery. Their diverse structures and rich electronic properties make them "privileged scaffolds" in drug development. Among the myriad of starting materials, 2-aminopyridines are exceptionally versatile building blocks due to their dual nucleophilic centers—the exocyclic amino group and the endocyclic pyridine nitrogen. 5-Phenyl-2-pyridinamine, in particular, offers an attractive scaffold, combining the reactive aminopyridine core with a phenyl substituent that can be leveraged for further functionalization or to modulate the compound's physicochemical properties.

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic pathways originating from this compound. We move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for each protocol. The methodologies described herein—spanning classical condensation reactions to modern metal-catalyzed couplings—are designed to be robust and adaptable, serving as a launchpad for the synthesis of novel imidazopyridines, pyrimidopyridines, triazolopyridines, and other complex heterocyclic systems.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for experimental design, ensuring appropriate solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂N/A
Molecular Weight 170.21 g/mol N/A
Appearance Off-white to light brown crystalline powderN/A
Melting Point 135-138 °CN/A
Solubility Soluble in methanol, ethanol, DMF, DMSO. Sparingly soluble in water.N/A
CAS Number 2845-93-4N/A

Strategy 1: Synthesis of Imidazo[1,2-a]pyridines via Tschitschibabin Condensation

Application Note: The Power of Fused Bicyclic Systems

The imidazo[1,2-a]pyridine core is a prominent scaffold found in numerous FDA-approved drugs, including the sedative-hypnotic zolpidem and the anti-ulcer agent minoprazole.[1] The synthesis of this bicyclic system is most classically achieved through the Tschitschibabin (also spelled Chichibabin) condensation reaction.[1][2] This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

The mechanism proceeds in two key steps:

  • Sₙ2 Alkylation: The more nucleophilic endocyclic pyridine nitrogen attacks the α-carbon of the haloketone, displacing the halide and forming an N-alkylated pyridinium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridine ring system.

This one-pot reaction is highly efficient for creating a five-membered imidazole ring fused to the pyridine core, offering a rapid entry into a class of compounds with significant biological potential.

Experimental Protocol 1: Synthesis of 2-Methyl-7-phenylimidazo[1,2-a]pyridine

This protocol details the reaction of this compound with chloroacetone.

Materials:

  • This compound (1.70 g, 10 mmol)

  • Chloroacetone (0.93 g, 1.0 mL, 12 mmol)

  • Sodium bicarbonate (NaHCO₃) (1.26 g, 15 mmol)

  • Ethanol (50 mL)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.70 g, 10 mmol) and ethanol (50 mL). Stir until the solid is fully dissolved.

  • Add sodium bicarbonate (1.26 g, 15 mmol) to the solution. This weak base neutralizes the HCl byproduct generated during the reaction.

  • Add chloroacetone (1.0 mL, 12 mmol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer. Wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to yield the pure 2-Methyl-7-phenylimidazo[1,2-a]pyridine.

Visualization: Imidazo[1,2-a]pyridine Synthesis Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification A Dissolve this compound in Ethanol B Add NaHCO3 A->B C Add Chloroacetone B->C D Reflux for 6-8 hours (TLC Monitoring) C->D E Cool & Evaporate Solvent D->E F Partition (EtOAc/Water) E->F G Wash Organic Layer F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the synthesis of 2-Methyl-7-phenylimidazo[1,2-a]pyridine.

Strategy 2: Synthesis of Pyrimido[1,2-a]pyridinones

Application Note: Building Fused Six-Membered Rings

The synthesis of fused pyrimidine rings is a cornerstone of heterocyclic chemistry, yielding structures with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3] A common and effective strategy involves the cyclocondensation of a 2-aminopyridine with a β-dicarbonyl compound or its equivalent.[4][5]

When this compound is reacted with a reagent like diethyl malonate, the reaction typically proceeds via an initial acylation of the exocyclic amino group, followed by an intramolecular cyclization. The pyridine nitrogen attacks one of the ester carbonyls, leading to the formation of a fused six-membered ring. This approach provides a direct route to pyrimido[1,2-a]pyridinone scaffolds. The choice of the β-dicarbonyl compound allows for the introduction of various substituents onto the newly formed pyrimidine ring.

Experimental Protocol 2: Synthesis of 7-Phenyl-2H-pyrimido[1,2-a]pyridin-2,4(3H)-dione

Materials:

  • This compound (1.70 g, 10 mmol)

  • Diethyl malonate (2.40 g, 2.27 mL, 15 mmol)

  • Sodium ethoxide (NaOEt) (21% solution in ethanol, 5.0 mL, ~13.5 mmol)

  • Ethanol (40 mL)

  • Hydrochloric acid (1 M)

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve this compound (1.70 g, 10 mmol) in absolute ethanol (40 mL).

  • Add diethyl malonate (2.27 mL, 15 mmol) to the solution.

  • Carefully add the sodium ethoxide solution to the reaction mixture. Sodium ethoxide acts as a strong base to facilitate the condensation.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. A precipitate may form as the reaction progresses.

  • Monitor the reaction by TLC (e.g., 1:1 hexanes:ethyl acetate) until the starting material is consumed.

  • Cool the reaction mixture in an ice bath. The product should precipitate.

  • Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • Resuspend the crude solid in water (50 mL) and acidify to pH ~6 with 1 M HCl to neutralize any remaining base and protonate the product, aiding precipitation.

  • Stir for 30 minutes, then collect the purified solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and dry under vacuum to yield the final product.

Visualization: Pyrimido[1,2-a]pyridinone Synthetic Pathway

start This compound + Diethyl Malonate reagent NaOEt, Ethanol Reflux start->reagent intermediate Initial Condensation Intermediate reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat product 7-Phenyl-2H-pyrimido[1,2-a] pyridin-2,4(3H)-dione cyclization->product

Caption: Synthetic pathway for pyrimido[1,2-a]pyridinone formation.

Strategy 3: Synthesis of Triazolo[1,5-a]pyridines

Application Note: Incorporating the Triazole Moiety

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms that are highly valued in medicinal chemistry for their metabolic stability and ability to act as hydrogen bond donors and acceptors.[6][7][8] The synthesis of triazolo[1,5-a]pyridines from 2-aminopyridines is a well-established method for creating fused N-bridged heterocycles.

A common and efficient route involves a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with a hydrazine.[9]

  • Amidine Formation: The 2-amino group reacts with DMF-DMA to form an N,N-dimethylformamidine intermediate. This step effectively activates the amino group for the subsequent cyclization.

  • Cyclization with Hydrazine: The intermediate is then treated with hydrazine (or a substituted hydrazine). The hydrazine displaces the dimethylamine group, and subsequent intramolecular cyclization and elimination of water lead to the formation of the fused triazole ring.

This sequence provides a versatile entry into the triazolopyridine scaffold, with the potential to introduce substituents by using substituted hydrazines.

Experimental Protocol 3: Synthesis of 7-Phenyl-[1][6][9]triazolo[1,5-a]pyridine

Materials:

  • This compound (1.70 g, 10 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.79 g, 2.0 mL, 15 mmol)

  • Hydrazine hydrate (N₂H₄·H₂O) (0.75 g, 0.73 mL, 15 mmol)

  • Acetic acid (30 mL)

Procedure:

  • Step 1: Amidine Formation. In a 100 mL round-bottom flask, suspend this compound (1.70 g, 10 mmol) in DMF-DMA (2.0 mL, 15 mmol).

  • Heat the mixture at 100 °C for 2-3 hours. The solid should dissolve, and the reaction can be monitored by TLC for the disappearance of the starting material.

  • After cooling, remove the excess DMF-DMA under high vacuum to yield the crude formamidine intermediate. Proceed directly to the next step.

  • Step 2: Cyclization. To the flask containing the crude intermediate, add glacial acetic acid (30 mL). Acetic acid serves as the solvent and catalyst for the cyclization.

  • Add hydrazine hydrate (0.73 mL, 15 mmol) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 120 °C) for 4-6 hours.

  • Cool the reaction to room temperature and pour it slowly into a beaker containing ice-cold water (150 mL).

  • Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the 7-Phenyl-[1][6][9]triazolo[1,5-a]pyridine. Further purification can be achieved by recrystallization from ethanol if necessary.

Visualization: Triazolo[1,5-a]pyridine Synthesis

A This compound B React with DMF-DMA (100°C) A->B C Formamidine Intermediate B->C D Add Acetic Acid and Hydrazine Hydrate C->D E Reflux in Acetic Acid (Cyclization) D->E F Work-up: Quench, Neutralize, Filter E->F G Pure Product: 7-Phenyl-[1,2,4]triazolo [1,5-a]pyridine F->G

Caption: Stepwise workflow for the synthesis of 7-Phenyl-[1][6][9]triazolo[1,5-a]pyridine.

Strategy 4: Palladium-Catalyzed Suzuki Cross-Coupling

Application Note: Advanced C-C Bond Formation

While the previous strategies focus on building new rings onto the aminopyridine core, transition-metal-catalyzed cross-coupling reactions offer a powerful method for functionalizing the existing scaffold.[10][11] The Suzuki-Miyaura cross-coupling reaction is a premier tool for forming carbon-carbon bonds, particularly for creating biaryl structures.[12]

To utilize this reaction, an appropriate handle—typically a halide—is required on one of the coupling partners. This compound can first be halogenated (e.g., brominated) at a position activated by the amino group, such as the C3 position. This brominated derivative then becomes an excellent substrate for a Suzuki coupling with a variety of arylboronic acids. This two-step sequence dramatically expands the molecular complexity, allowing for the synthesis of terphenyl systems or the introduction of other functionalized aryl groups. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, and requires a base to activate the boronic acid.[12]

Experimental Protocol 4a: Bromination of this compound

Materials:

  • This compound (1.70 g, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol)

  • Acetonitrile (50 mL)

Procedure:

  • Dissolve this compound (1.70 g, 10 mmol) in acetonitrile (50 mL) in a 100 mL round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 3-Bromo-5-phenyl-2-pyridinamine, which can be purified by column chromatography or used directly in the next step.

Experimental Protocol 4b: Suzuki Coupling to Synthesize 3,5-Diphenyl-2-pyridinamine

Materials:

  • 3-Bromo-5-phenyl-2-pyridinamine (crude from Protocol 4a, ~10 mmol)

  • Phenylboronic acid (1.46 g, 12 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • 1,4-Dioxane (40 mL)

  • Water (10 mL)

Procedure:

  • To a 100 mL Schlenk flask, add 3-Bromo-5-phenyl-2-pyridinamine (~10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.58 g, 0.5 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvents: 1,4-dioxane (40 mL) and water (10 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under the inert atmosphere.

  • After cooling, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the resulting solid by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 3,5-Diphenyl-2-pyridinamine.

Visualization: Suzuki Coupling Two-Step Workflow

cluster_step1 Step 1: Bromination cluster_step2 Step 2: Suzuki Coupling A This compound B React with NBS in Acetonitrile A->B C 3-Bromo-5-phenyl- 2-pyridinamine B->C D Add Phenylboronic Acid, Pd(PPh3)4, K2CO3 C->D Proceed to Coupling E Heat in Dioxane/Water (Inert Atmosphere) D->E F 3,5-Diphenyl-2-pyridinamine E->F

Caption: A two-step workflow for advanced functionalization via bromination and Suzuki coupling.

Characterization of Synthesized Compounds

The structural integrity and purity of all synthesized novel compounds must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, proton and carbon environments, and connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of solid compounds.

References

  • Sirsat, S. B., et al. (2021). Simple and Efficient Synthesis Of Fused Hydroxy Pyrimido Pyrimidine Dinitrile Heterocycles and Its Derivatives.
  • ResearchGate. (n.d.). Synthesis of 1,2,4-triazoles from 2-aminopyridines and nitriles. [Link]
  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Deriv
  • Barreiro, E. J., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Wikipedia. (n.d.). Pyrimidine. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(23), 5746. [Link]
  • ResearchGate. (n.d.). Synthesis of 2‐aminopyridine and quinoline amides 2. [Link]
  • Li, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982178. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
  • Li, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
  • Salgado-Zamora, H., et al. (2004). An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. Revista de la Sociedad Química de México, 48(4). [Link]
  • Wolkenberg, S. E., & Fässler, J. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic letters, 11(18), 4132–4135. [Link]
  • ResearchGate. (n.d.). Synthesis of Aminotriazoles. [Link]
  • Royal Society of Chemistry. (n.d.). A short review based on the synthetic strategies of imidazo[1,2-a]pyridines. [Link]
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Synthesis of Quinoline and deriv
  • ResearchGate. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
  • ResearchGate. (n.d.). Synthesis of quinolines and 2‐aminoquinolines reported by Paul. [Link]
  • Paudler, W. W., & Kress, T. J. (1966). Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. Journal of the American Chemical Society, 88(15), 3588-3591. [Link]
  • ResearchGate. (2020).
  • RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
  • Vanderwal, C. D. (n.d.). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. American Chemical Society. [Link]
  • Mahmoud, N. F. H., & El-Sewedy, A. (2020). Facile synthesis of novel heterocyclic compounds based on pyridine moiety with pharmaceutical activities. Journal of the Chinese Chemical Society, 67(3), 464-474. [Link]
  • El-Sayed, N. N. E., et al. (2017). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Chemical & Pharmaceutical Bulletin, 65(5), 469-477. [Link]
  • Rossi, E., et al. (2023). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 28(15), 5851. [Link]
  • RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]
  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. [Link]
  • Beilstein Journals. (n.d.).
  • ResearchGate. (2024). The cyclization and functionalization reactions involving N-phenacylpyridinium salts. [Link]
  • ResearchGate. (n.d.). Recent advances in cyclization reactions of pyridinium 1, n-zwitterions (n = 4 and 5): scope and mechanism. [Link]
  • ResearchGate. (n.d.). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. [Link]
  • Zhai, H., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3045. [Link]
  • ResearchGate. (n.d.).

Sources

Application Notes and Protocols for 5-Phenyl-2-pyridinamine Derivatives in Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide on the application of 5-phenyl-2-pyridinamine derivatives, a significant class of compounds in modern crop protection. We will delve into the core scientific principles, from mechanism of action to practical laboratory protocols, offering field-proven insights for researchers engaged in the discovery and development of novel agrochemicals. The focus will be on providing not just procedural steps, but the causal logic behind experimental design, ensuring a robust and reproducible scientific process.

Introduction: The Strategic Importance of Phenyl-Pyridinamine Scaffolds

The pyridine ring is a foundational heterocyclic scaffold in the agrochemical industry, present in numerous herbicides, insecticides, and fungicides.[1][2][3] The this compound subclass, in particular, has yielded highly effective fungicides. The primary exemplar of this class is Fluazinam , a broad-spectrum contact fungicide with a multi-site mode of action that has been a cornerstone in disease management programs for decades.[4][5]

The enduring challenge in crop protection is the evolution of resistance in fungal populations to single-site fungicides. This has driven research towards compounds with multi-site inhibitory action, which significantly lowers the probability of resistance development.[6][7] this compound derivatives like Fluazinam are critical tools in this context, providing effective and sustainable control of a wide range of devastating plant pathogens.

This guide will use Fluazinam as a representative molecule to detail the synthesis, formulation, and bio-evaluation protocols relevant to this chemical family.

Mechanism of Action: Multi-Site Disruption of Fungal Respiration

The efficacy of this compound fungicides stems from their ability to attack fungal cells through multiple pathways, making it difficult for the pathogen to develop resistance. The primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria.[4]

Causality of Action:

  • Disruption of the Proton Gradient: These compounds are lipophilic and can readily pass through the mitochondrial membrane. Once inside, they act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the critical proton gradient.

  • Inhibition of ATP Synthesis: The proton gradient is the driving force for ATP synthase, the enzyme responsible for producing ATP, the cell's main energy currency. By collapsing this gradient, the fungicide effectively shuts down ATP production.[7]

  • Induction of Oxidative Stress: The disruption of the electron transport chain leads to the accumulation of reactive oxygen species (ROS), which causes widespread cellular damage to proteins, lipids, and nucleic acids, ultimately triggering cell death.[6]

  • Reactivity with Thiols: Fluazinam also exhibits high reactivity with thiol groups, which are essential components of many enzymes and proteins, further contributing to its multi-site inhibitory profile.[4]

This multifaceted attack ensures high efficacy and serves as a robust resistance management tool.[6]

Mechanism_of_Action cluster_membrane Inner Mitochondrial Membrane cluster_fungal_cell Fungal Cell Cytosol ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) ETC->ROS Generates Excess ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Produces Proton_Gradient H+ Gradient Proton_Gradient->ATP_Synthase Drives Fungicide This compound (e.g., Fluazinam) Fungicide->ETC Disrupts Fungicide->Proton_Gradient Dissipates Cell_Death Fungal Cell Death Fungicide->Cell_Death Causes ROS->Cell_Death Induces

Caption: Multi-site mechanism of this compound fungicides.

Experimental Protocols: Synthesis and Formulation

The following protocols provide a framework for the laboratory synthesis and formulation of a novel this compound derivative.

Protocol 3.1: Synthesis of a Diarylamine Derivative via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for forming carbon-nitrogen bonds, making it an ideal choice for synthesizing the diarylamine core of our target compounds. This protocol is a representative example.

Objective: To synthesize N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3,5-dinitro-4-(trifluoromethyl)aniline.

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • 3,5-dinitro-4-(trifluoromethyl)aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard laboratory glassware, Schlenk line, and inert atmosphere (Nitrogen or Argon)

  • Safety equipment: Fume hood, safety glasses, lab coat, gloves.

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.), 3,5-dinitro-4-(trifluoromethyl)aniline (1.1 eq.), cesium carbonate (1.5 eq.), Pd(OAc)₂ (0.02 eq.), and Xantphos (0.04 eq.).

  • Solvent Addition: Add anhydrous toluene via cannula to the flask to create a solution with a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow start Start: Reagents in Schlenk Flask setup 1. Inert Atmosphere Setup (N₂/Ar) start->setup reflux 2. Heat & Reflux (110°C, 12-24h) setup->reflux monitor 3. Monitor Progress (TLC/LC-MS) reflux->monitor monitor->reflux Incomplete workup 4. Cool, Filter & Extract monitor->workup Reaction Complete purify 5. Column Chromatography workup->purify characterize 6. Characterize Product (NMR, HRMS) purify->characterize end End: Pure Compound characterize->end

Caption: Workflow for the synthesis of a diarylamine fungicide derivative.

Protocol 3.2: Preparation of a Suspension Concentrate (SC) Formulation

The active ingredient (AI) must be formulated for effective application. A Suspension Concentrate is a stable suspension of the AI in water, which is a common and effective formulation type.

Objective: To prepare a 10% SC formulation of the synthesized compound.

Materials:

  • Synthesized Active Ingredient (AI) (10g)

  • Wetting agent (e.g., sodium lignosulfonate) (3g)

  • Dispersing agent (e.g., naphthalene sulfonate condensate) (5g)

  • Antifreeze agent (e.g., propylene glycol) (5g)

  • Antifoaming agent (e.g., silicone oil emulsion) (0.5g)

  • Thickening agent (e.g., xanthan gum) (0.2g)

  • Deionized water (up to 100mL)

  • High-shear mixer and a bead mill.

Procedure:

  • Premix Preparation: In a beaker, dissolve the wetting agent, dispersing agent, and antifreeze in approximately 70mL of deionized water.

  • AI Addition: Slowly add the finely ground AI powder to the aqueous solution while stirring with a high-shear mixer until a homogenous slurry is formed.

  • Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size is achieved (typically >95% of particles below 5 µm). This step is critical for the stability and efficacy of the final product.

  • Final Formulation: Transfer the milled suspension to a mixing vessel. Add the antifoaming agent and the pre-hydrated thickening agent while stirring gently.

  • Quality Control: Adjust the final volume to 100mL with deionized water. Measure key parameters such as particle size distribution, viscosity, and suspensibility to ensure the formulation meets quality standards.

Efficacy Evaluation: In Vitro Antifungal Bioassay

This protocol details a method for determining the antifungal activity of the synthesized compound against a target pathogen. We will use the poison food technique, a standard and reliable method for fungicide screening.[8]

Objective: To determine the EC₅₀ (Effective Concentration inhibiting 50% of growth) of the synthesized compound against Sclerotinia sclerotiorum.

Materials:

  • Pure synthesized compound.

  • Sclerotinia sclerotiorum culture on Potato Dextrose Agar (PDA).

  • Potato Dextrose Agar (PDA) medium.

  • Sterile petri dishes (90 mm).

  • Dimethyl sulfoxide (DMSO) for stock solution.

  • Sterile cork borer (5 mm diameter).

  • Incubator set to 25°C.

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the synthesized compound in DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.

  • Serial Dilutions: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). Also prepare a control plate containing PDA with the same concentration of DMSO used for the highest test concentration and an untreated control with only PDA.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing S. sclerotiorum culture plate. Place the plug, mycelium-side down, in the center of each test and control plate.

  • Incubation: Seal the plates with paraffin film and incubate them at 25°C in the dark.

  • Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions daily until the fungal colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC₅₀ value.

Bioassay_Workflow start Start: Pure Compound & Fungal Culture prep_stock 1. Prepare Compound Stock Solution (DMSO) start->prep_stock prep_media 2. Prepare 'Poisoned' PDA Media (Serial Dilutions) prep_stock->prep_media inoculate 3. Inoculate Plates with Mycelial Plugs prep_media->inoculate incubate 4. Incubate at 25°C inoculate->incubate measure 5. Measure Radial Growth incubate->measure analyze 6. Calculate % Inhibition & Determine EC₅₀ measure->analyze end End: Efficacy Data analyze->end

Caption: Workflow for an in vitro antifungal bioassay.

Data Presentation: Hypothetical Efficacy Data

The results of the bioassay should be summarized for clear comparison.

TreatmentConcentration (ppm)Average Radial Growth (mm)Growth Inhibition (%)
Untreated Control085.0 ± 2.50%
DMSO Control084.5 ± 3.10.6%
Synthesized Compound 0.162.1 ± 4.026.9%
0.543.5 ± 2.848.8%
1.025.3 ± 3.570.2%
5.05.0 ± 0.094.1%
Fluazinam Standard 0.160.5 ± 3.328.8%
0.541.2 ± 2.551.5%
1.022.0 ± 2.174.1%
5.05.0 ± 0.094.1%
Estimated EC₅₀ ~0.55 ppm --
Estimated EC₅₀ ~0.48 ppm --

Conclusion and Future Directions

The this compound scaffold remains a highly valuable platform for the development of novel fungicides. The multi-site mode of action, exemplified by Fluazinam, provides a crucial defense against the development of fungicide resistance. The protocols outlined in this guide offer a comprehensive framework for the synthesis, formulation, and evaluation of new derivatives within this class. Future research should focus on modifying the phenyl and pyridine rings to optimize the fungicidal spectrum, improve systemic properties, and enhance the safety profile, ensuring that this important chemical class continues to contribute to global food security.

References

  • National Center for Biotechnology Information. (n.d.). Fluazinam. PubChem. [Link]
  • Minnesota Department of Agriculture. (n.d.). Fluazinam. [Link]
  • Chemical Warehouse. (n.d.). Fluazinam - Active Ingredient Page. [Link]
  • EM International. (n.d.). Field appraisal of Picarbutrazox 9.53 % w/w (100 SC) against downy mildew of grapes. [Link]
  • Regulations.gov. (2020). Review of Benefits of Using Picarbutrazox (A New Fungicide) to Control Fungal Diseases on Leafy Greens. [Link]
  • APS Journals. (n.d.). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. [Link]
  • Minnesota Department of Agriculture. (2021). Picarbutrazox. [Link]
  • PubMed. (n.d.).
  • MDPI. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. [Link]
  • Poudel, B. (2015). Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. Sustainable Agriculture. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (2018). (PDF) Laboratory bioassay of four fungicides against mycelial growth of Alternaria brassicae. [Link]
  • ResearchGate. (2023). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. [Link]
  • UMass Extension. (n.d.). Fungicide Theory of Use and Mode of Action. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)
  • PubMed. (2024). Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies. [Link]
  • MDPI. (2018).
  • ResearchGate. (2012). QSAR analysis of 5-substituted (arylmethylene) pyridin-2-amine derivatives for desiginig potent antifungals. [Link]
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
  • MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]
  • PubMed. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. [Link]
  • MDPI. (2005).
  • PubMed. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)
  • CABI Digital Library. (n.d.). Fungicide Modes of Action and Spectrum. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2017). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. [Link]
  • Agrolatam. (2025). New Herbicide and Fungicide Names Signal Breakthroughs in Crop Protection. [Link]
  • Bayer Crop Science Canada. (2021). Fungicide modes of action. [Link]
  • National Center for Biotechnology Information. (n.d.). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. [Link]

Sources

Application Notes and Protocols for the Regioselective Functionalization of 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Phenyl-2-pyridinamine is a privileged scaffold, forming the core of numerous compounds in medicinal chemistry and materials science. Its unique electronic and structural features offer multiple avenues for synthetic modification, yet demand a nuanced understanding to achieve regiochemical control. This guide provides a comprehensive overview of synthetic strategies for the functionalization of the pyridine ring in this compound. We delve into the electronic rationale behind its reactivity and present detailed, field-proven protocols for both classical electrophilic aromatic substitution and modern transition metal-catalyzed C-H functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

The Chemical Personality of this compound: An Analysis of Reactivity and Regioselectivity

The synthetic utility of this compound is governed by the electronic interplay between the electron-donating amino group, the phenyl substituent, and the inherent electron-deficient nature of the pyridine ring.

  • The Activating Amino Group: The primary determinant of reactivity is the 2-amino group. As a powerful electron-donating group (EDG), it significantly activates the pyridine ring towards electrophilic attack through resonance. This effect enriches the ortho (C3) and para (C6) positions with electron density, making them the most nucleophilic sites on the heterocycle.

  • The Pyridine Nitrogen: The lone pair of the pyridine nitrogen is in the plane of the ring and does not participate in aromaticity. Its inductive electron-withdrawing effect deactivates the ring, particularly at the C2 and C6 positions, and directs electrophiles to the C3 and C5 positions.

  • The Phenyl Substituent: The 5-phenyl group exerts a minor deactivating inductive effect.

  • Net Effect: The powerful activating effect of the 2-amino group overrides the deactivating nature of the pyridine nitrogen, rendering the ring susceptible to electrophilic substitution. The primary sites for electrophilic attack are the C3 and C5 positions, with the C3 being strongly favored due to activation from the amino group. The C6 position is also activated but sterically more accessible than C3. Transition metal-catalyzed reactions, however, can exploit the pyridine nitrogen as a directing group to achieve functionalization at the C6 position.

Figure 1: Electronic properties governing the reactivity of the this compound scaffold.

Strategic Functionalization: A Workflow for Synthesis Planning

Choosing the correct synthetic strategy is paramount to achieving the desired substitution pattern. The following workflow provides a decision-making framework for functionalizing the this compound core.

Figure 2: Decision workflow for selecting a functionalization strategy.

Protocols: Electrophilic Aromatic Substitution (EAS)

The high electron density at the C3 position makes it the primary target for electrophilic substitution reactions. These protocols provide reliable methods for introducing key functional groups.

Protocol: Monobromination at the C3 Position

Application: This protocol installs a bromine atom at the C3 position, providing a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Causality: N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine. Acetonitrile is chosen as the solvent for its ability to dissolve the starting material and its relative inertness under the reaction conditions. The reaction is run at room temperature to prevent potential side reactions or over-bromination.

Materials:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve this compound in acetonitrile (approx. 0.1 M concentration).

  • Add N-Bromosuccinimide in one portion at room temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-bromo-5-phenyl-2-pyridinamine.

Self-Validation: The successful reaction will show a new major spot on TLC with a different Rf value from the starting material. ¹H NMR will confirm the disappearance of the proton signal at the C3 position and the appearance of other signals with expected shifts.

Protocol: Nitration at the C3 Position

Application: Introduces a nitro group, which can be a directing group itself or be reduced to an amino group, enabling further derivatization.

Causality: A mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The reaction is performed at low temperatures (0 °C) to control the exothermic reaction and to minimize the formation of undesired byproducts. Sulfuric acid protonates the pyridine nitrogen, which further deactivates the ring, but the strong activation from the 2-amino group still directs the substitution to the C3 position.[1][2][3]

Materials:

  • This compound (1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃) (1.1 equiv)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, add this compound to concentrated sulfuric acid slowly (caution: exothermic). Stir until a homogeneous solution is formed.

  • Cool the mixture to 0 °C.

  • Add fuming nitric acid dropwise via a syringe, ensuring the internal temperature does not exceed 5-10 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and a precipitate forms.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude solid by recrystallization or column chromatography to afford 3-nitro-5-phenyl-2-pyridinamine.

Self-Validation: The product will be a yellow solid. Successful nitration is confirmed by mass spectrometry (M+45 peak) and NMR spectroscopy, which will show characteristic shifts for a nitro-substituted pyridine ring.

Protocols: Transition Metal-Catalyzed C-H Functionalization

Transition metal catalysis provides a powerful, atom-economical method for functionalizing C-H bonds that are otherwise unreactive. For this compound, the pyridine nitrogen serves as an excellent directing group to selectively functionalize the C6 position.

Protocol: Palladium-Catalyzed C6 Olefination

Application: This protocol forges a new carbon-carbon bond at the C6 position by coupling with an activated alkene, such as an acrylate. This is a direct method to introduce vinyl functionality.

Causality: A Palladium(II) catalyst, such as Pd(OAc)₂, coordinates to the pyridine nitrogen.[4][5][6] This brings the metal center in close proximity to the C6-H bond, facilitating a cyclometalation/C-H activation step. The resulting palladacycle then undergoes migratory insertion with the alkene, followed by β-hydride elimination to furnish the olefinated product and regenerate a Pd(0) species. An oxidant, like Ag₂CO₃ or Cu(OAc)₂, is required to re-oxidize Pd(0) to the active Pd(II) state, thus closing the catalytic cycle.[7]

Materials:

  • This compound (1.0 equiv)

  • Ethyl acrylate (1.5-2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Silver carbonate (Ag₂CO₃) or Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or Toluene)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound, Pd(OAc)₂, and the oxidant (Ag₂CO₃ or Cu(OAc)₂).

  • Add the anhydrous solvent, followed by ethyl acrylate via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove metal salts, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the C6-olefinated product.

Self-Validation: Successful C-H activation and olefination will be confirmed by the incorporation of the ethyl acrylate moiety at the C6 position, verifiable by ¹H NMR (new vinyl proton signals) and mass spectrometry.

Summary of Functionalization Strategies

The following table summarizes the reaction conditions for the detailed protocols, providing a quick reference for experimental planning.

Reaction Type Target Position Key Reagents Catalyst/Additive Solvent Temp. Typical Yield
Bromination C3N-Bromosuccinimide-AcetonitrileRTGood-Excellent
Nitration C3Fuming HNO₃Conc. H₂SO₄H₂SO₄0 °CModerate-Good
Olefination C6Ethyl AcrylatePd(OAc)₂, Ag₂CO₃DCE120 °CModerate-Good

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
  • Merging C–H Bond Functionalization with Amide Alcoholysis: En Route to 2-Aminopyridines. (n.d.).
  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. (n.d.). RSC Publishing.
  • Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. (1983). The Journal of Organic Chemistry.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC - NIH.
  • C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. (n.d.).
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC.
  • Direct nitration of five membered heterocycles. (2005).
  • Nitration of pyridine-2, 6-diamines. (1999).
  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. (2021).
  • Palladium-Catalyzed C-H Functionalization of Phenyl 2-Pyridylsulfon
  • C–H functionalization by ortho-arylation of 2-phenyl pyridine with potassium aryl trifluoroborate. (n.d.).

Sources

Application Notes and Protocols for the N-alkylation and N-arylation of 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Substituted 5-Phenyl-2-pyridinamine

The this compound scaffold is a privileged structural motif in medicinal chemistry and materials science. The presence of both a nucleophilic amino group and a modifiable pyridine ring allows for the creation of a diverse array of molecules with significant biological and photophysical properties. N-alkylation and N-arylation of the exocyclic amino group are pivotal transformations that enable the fine-tuning of these properties, leading to the development of novel pharmaceuticals and functional materials. For instance, N-aryl-2-aminopyridines can form stable complexes with various transition metals, facilitating further functionalization and the construction of complex heterocyclic systems.[1][2] This guide provides a comprehensive overview of the key methodologies for the N-alkylation and N-arylation of this compound, offering detailed protocols and insights into the underlying chemical principles.

PART I: N-alkylation of this compound

Direct N-alkylation of 2-aminopyridines can be challenging due to the potential for overalkylation and competing alkylation at the endocyclic pyridine nitrogen.[3][4] However, several robust methods have been developed to achieve selective mono-N-alkylation.

Reductive Amination: A Controlled Approach

Reductive amination is a highly effective two-step, one-pot method that offers excellent control over the degree of alkylation.[5] This process involves the initial formation of a Schiff base (imine) between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary amine.

Causality Behind the Method: This method circumvents the issue of overalkylation because the intermediate imine is less nucleophilic than the starting amine, and the final secondary amine is also generally less reactive under the reaction conditions. The choice of a mild reducing agent like sodium borohydride is crucial to selectively reduce the imine in the presence of the unreacted carbonyl compound.[6]

Caption: Workflow for N-alkylation via reductive amination.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL) in a round-bottom flask, add the aldehyde or ketone (1.1 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water (10 mL). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Carbonyl Compound Reducing Agent Solvent Expected Product
BenzaldehydeNaBH₄MethanolN-Benzyl-5-phenyl-2-pyridinamine
AcetoneNaBH(OAc)₃DichloromethaneN-Isopropyl-5-phenyl-2-pyridinamine
CyclohexanoneNaBH₄MethanolN-Cyclohexyl-5-phenyl-2-pyridinamine
"Borrowing Hydrogen" Catalysis

A more recent and greener approach to N-alkylation involves the use of alcohols as alkylating agents in a "borrowing hydrogen" or hydrogen autotransfer strategy.[7] This method typically employs a transition metal catalyst that facilitates the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The catalyst then facilitates the reduction of the intermediate imine using the "borrowed" hydrogen.

Causality Behind the Method: This atom-economical process avoids the need for pre-synthesized aldehydes and stoichiometric reducing agents, generating water as the only byproduct. The selectivity for N-alkylation is high due to the in-situ generation of the reactive aldehyde at low concentrations.[7]

PART II: N-arylation of this compound

The formation of a C-N bond between an aromatic ring and the amino group of this compound is a cornerstone of modern organic synthesis, with palladium- and copper-catalyzed cross-coupling reactions being the most prominent methods.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl amines.[8] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate in the presence of a strong base and a suitable phosphine ligand.[9][10]

Causality Behind the Method: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally promoting the reductive elimination step.[11]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol) to an oven-dried Schlenk tube.[12]

  • Reagent Addition: Add this compound (1.0 mmol) and the aryl halide (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Aryl Halide Palladium Source Ligand Base Solvent Temperature
BromobenzenePd₂(dba)₃XantphosNaOtBuToluene100 °C
4-ChlorotoluenePd(OAc)₂RuPhosK₃PO₄Dioxane110 °C
2-Bromopyridine[Pd(allyl)Cl]₂DavePhosCs₂CO₃Toluene90 °C
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst.[13] While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of copper salts with various ligands, allowing for milder reaction conditions.[14][15]

Causality Behind the Method: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination then affords the N-aryl amine product.[16] The use of ligands, such as diamines or L-proline, can accelerate the reaction by stabilizing the copper species and facilitating the catalytic cycle.[14][17] This method is often advantageous for its cost-effectiveness compared to palladium-catalyzed reactions.[14]

Experimental Protocol: Ullmann Condensation

  • Reaction Setup: To an oven-dried reaction vessel, add the copper catalyst (e.g., CuI, 10 mol%), the ligand (if required, e.g., L-proline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the aryl halide (1.2 mmol).

  • Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or DMSO, 5 mL).

  • Reaction Conditions: Heat the reaction mixture to 110-150 °C under an inert atmosphere for 24-48 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Aryl Halide Copper Source Ligand Base Solvent Temperature
IodobenzeneCuINoneK₃PO₄DMF120 °C
4-BromobenzonitrileCu₂O1,10-PhenanthrolineCs₂CO₃DMSO140 °C
2-ChloropyridineCuIL-ProlineK₂CO₃DMF130 °C

Conclusion

The N-alkylation and N-arylation of this compound are essential transformations for the synthesis of a wide range of functional molecules. Reductive amination provides a controlled route for N-alkylation, while the Buchwald-Hartwig amination and Ullmann condensation offer powerful and complementary strategies for N-arylation. The choice of a specific method will depend on factors such as substrate scope, functional group tolerance, and cost considerations. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • Zhu, L., Li, G., Luo, L., Guo, P., Lan, J., & You, J. (2009). Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions. The Journal of Organic Chemistry, 74(6), 2200–2202. [Link]
  • Reddy, V. R., Swapna, K., & Rao, V. P. (2014). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 19(7), 9796-9808. [Link]
  • Wang, Z., Sun, H., & Jiang, Y. (2006). Highly Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 71(23), 8847–8850. [Link]
  • Doraghi, F., & Gholamhosseini, L. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 14(4), 2531-2558. [Link]
  • Tundel, R. E. (2010). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Zhu, L., Li, G., Luo, L., Guo, P., Lan, J., & You, J. (2009). Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions. The Journal of Organic Chemistry, 74(6), 2200–2202. [Link]
  • Wang, Z., Sun, H., & Jiang, Y. (2006). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 71(23), 8847–8850. [Link]
  • The general mechanism of the Pd-catalyzed N-arylation reaction. (n.d.). ResearchGate.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2022). ChemRxiv. [Link]
  • Hartwig, J. F. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines. Accounts of chemical research, 44(8), 586–598. [Link]
  • A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007).
  • Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 131(46), 16720–16734. [Link]
  • Doraghi, F., & Gholamhosseini, L. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
  • (a) Amine alkylation and reductive amination are classical synthetic... (n.d.). ResearchGate.
  • Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 131(46), 16720–16734. [Link]
  • Buchwald coupling of 1 with various anilines and 2-aminopyridines... (n.d.). ResearchGate.
  • Tian, Z., Li, D., Jiang, Z., & Li, Z. (2011). A Facile N-Monoalkylation of Aminopyridines. Journal of Chemical Research, 2011(11), 628-629. [Link]
  • Nad, P., & Behera, A. K. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry, 87(23), 15836–15846. [Link]
  • A mild, catalyst-free synthesis of 2-aminopyridines. (2008). Tetrahedron letters, 49(29-30), 4566–4568. [Link]
  • A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. (2017).
  • Cheng, B., Wei, J., Zu, B., Zhao, J., Wang, T., Duan, X., ... & Zhai, H. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 82(18), 9410–9417. [Link]
  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Reductive alkylation of 2-aminopyridine and 2-aminopyrimidine. (1951).
  • Cheng, B., Wei, J., Zu, B., Zhao, J., Wang, T., Duan, X., ... & Zhai, H. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 82(18), 9410–9417. [Link]
  • Ullmann condensation. (n.d.). Wikipedia.
  • Reductive amination. (n.d.). Wikipedia.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
  • Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. (2006).
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Lam, P. Y., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M., & Combs, A. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron letters, 46(20), 3483–3486. [Link]
  • This compound. (n.d.). PubChem.
  • Jana, A., & Guin, J. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 196–207. [Link]
  • Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]
  • Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5. (2018). RSC Publishing. [Link]
  • Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. (2003).
  • Process for the N-alkylation of aminopyridines. (2021).
  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal.
  • N-Alkylation of Some Imidazopyridines. (2021). FABAD Journal of Pharmaceutical Sciences. [Link]
  • N-Arylation of Sterically Hindered NH-Nucleophiles: Copper-Mediated Syntheses of Diverse N-Arylindole-2-carboxylates. (2015).
  • Recent Progress Concerning the N-Aryl
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). MDPI. [Link]
  • 2-Pyridinamine, 5-methyl-. (n.d.). NIST WebBook.

Sources

Application Notes & Protocols: 5-Phenyl-2-pyridinamine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 5-Phenyl-2-pyridinamine in Combinatorial Chemistry

In the landscape of modern drug discovery, the rapid synthesis and screening of large, structurally diverse compound libraries are paramount.[1][2] Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology in this endeavor, offering streamlined purification and the potential for automation.[3][4][5] Within this framework, the selection of versatile building blocks is critical. This compound stands out as a privileged scaffold, incorporating both a nucleophilic amino group and an aromatic system amenable to further functionalization. Its integration into solid-phase synthesis workflows enables the efficient generation of libraries of substituted pyridines, a class of compounds with broad pharmacological relevance.[6]

This guide provides a comprehensive overview of the application of this compound in solid-phase synthesis. We will delve into the core principles, provide detailed experimental protocols, and offer insights into the causality behind key procedural steps, empowering researchers to leverage this valuable building block in their drug discovery programs.

Core Concepts in Solid-Phase Synthesis

Solid-phase synthesis fundamentally relies on anchoring a starting material to an insoluble polymer support, or resin.[4][5] This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process.[3][5] Key components of this methodology include the solid support, a linker that connects the molecule to the support, and protecting groups to mask reactive functionalities.[1][4]

Choosing the Right Solid Support

The choice of resin is dictated by the reaction conditions, particularly the polarity of the solvents to be used.

  • Polystyrene Resins: Cross-linked with divinylbenzene, these are suitable for non-polar solvents.[3][7]

  • TentaGel Resins: These are polystyrene-polyethylene glycol (PEG) copolymers that exhibit excellent swelling properties in a wide range of polar and non-polar solvents, making them highly versatile.[8]

  • Polyacrylamide Resins: These resins are more compatible with polar, protic solvents and can mimic a more biological environment.[7]

Application: Synthesis of a Substituted Pyridine Library via Immobilized this compound

This section outlines a general strategy for the solid-phase synthesis of a library of N-acylated and further functionalized this compound derivatives. The workflow is designed to be adaptable for the generation of a diverse set of compounds for high-throughput screening.

Workflow Overview

SPOS_Workflow A Resin Swelling B Linker Activation (Optional) A->B C Immobilization of this compound B->C D N-Acylation with Diverse Carboxylic Acids C->D E Washing and Deprotection (if applicable) D->E F Further Functionalization (e.g., Suzuki Coupling on Phenyl Ring) E->F G Final Wash F->G H Cleavage from Resin G->H I Product Purification and Analysis H->I

Caption: General workflow for the solid-phase synthesis of a substituted pyridine library.

Detailed Protocols

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol describes the covalent attachment of this compound to a 2-chlorotrityl chloride resin. This linker is acid-labile, allowing for mild cleavage conditions that preserve a wide range of functional groups in the final product.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling:

    • Place the desired amount of 2-chlorotrityl chloride resin (e.g., 1.0 g, nominal loading 1.0-1.6 mmol/g) into a solid-phase synthesis vessel.

    • Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[9]

    • Drain the DCM.

  • Coupling Reaction:

    • Dissolve this compound (2-3 equivalents relative to resin loading) and DIPEA (4-5 equivalents) in anhydrous DCM.

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours. The causality here is that DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Capping of Unreacted Sites:

    • Drain the reaction mixture.

    • To cap any remaining reactive trityl chloride groups, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[10] This step is crucial to prevent the formation of byproducts in subsequent steps.

    • Drain the capping solution.

  • Washing:

    • Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Each wash should be performed for 1-2 minutes with agitation.

    • Dry the resin under vacuum.

Verification of Loading (Optional): A small sample of the resin can be cleaved with a mild acid (e.g., 1-5% TFA in DCM), and the concentration of the cleaved this compound in the resulting solution can be determined by UV-Vis spectroscopy to quantify the loading.

Protocol 2: Parallel N-Acylation of Resin-Bound this compound

This protocol details the acylation of the immobilized this compound with a library of carboxylic acids. This is a key step for introducing diversity into the compound library.

Materials:

  • Resin-bound this compound (from Protocol 1)

  • Library of diverse carboxylic acids

  • N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent (e.g., HATU, HBTU)

  • 1-Hydroxybenzotriazole (HOBt) or a similar additive

  • N,N-Dimethylformamide (DMF), anhydrous

  • DCM, anhydrous

  • Multi-well reaction block or individual reaction vessels

Procedure:

  • Resin Dispensing and Swelling:

    • Dispense the resin into the wells of a reaction block or individual vessels.

    • Swell the resin in anhydrous DMF for at least 30 minutes.

    • Drain the DMF.

  • Activation of Carboxylic Acids:

    • In separate vials, prepare stock solutions of each carboxylic acid (3-5 equivalents relative to resin loading) in anhydrous DMF.

    • To each vial, add a coupling agent like DIC (3-5 equivalents) and an additive like HOBt (3-5 equivalents). The HOBt reacts with the carbodiimide to form an activated ester, which is less prone to side reactions and racemization.

    • Allow the activation to proceed for 15-30 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated carboxylic acid solutions to the respective wells containing the resin.

    • Agitate the reaction block at room temperature for 4-16 hours. The reaction can be monitored for completion using a colorimetric test such as the ninhydrin test on a small sample of resin beads.

  • Washing:

    • Drain the reaction solutions.

    • Wash the resin in each well sequentially with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

Protocol 3: Cleavage and Product Isolation

This protocol describes the cleavage of the final products from the solid support. The choice of cleavage cocktail depends on the linker and the protecting groups used. For the 2-chlorotrityl linker, a mild acidic cocktail is sufficient.

Materials:

  • Acylated resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • DCM

  • Collection vials

  • Nitrogen stream or rotary evaporator

Procedure:

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail of TFA/TIS/DCM. A common ratio is 2:5:93 (v/v/v). The TIS acts as a scavenger to trap the reactive trityl cations that are released during cleavage, preventing them from reacting with the product.

  • Cleavage Reaction:

    • Add the cleavage cocktail to each well containing the dried resin.

    • Agitate for 1-2 hours at room temperature.

  • Product Collection:

    • Filter the resin and collect the filtrate in labeled vials.

    • Wash the resin with additional DCM (2x) and combine the filtrates.

  • Solvent Removal and Purification:

    • Evaporate the solvent from the filtrates under a stream of nitrogen or using a rotary evaporator.

    • The crude product can then be purified by techniques such as preparative HPLC or flash chromatography.

Data Presentation: Representative Yields and Purity

Compound IDAcylating AgentCrude Yield (%)Purity by HPLC (%)
1a Acetic Acid85>95
1b Benzoic Acid92>98
1c 4-Chlorobenzoic Acid88>96
1d Cyclohexanecarboxylic Acid79>92

Yields and purities are representative and may vary depending on the specific carboxylic acid and reaction conditions.

Troubleshooting and Key Considerations

  • Low Loading: Ensure anhydrous conditions during the immobilization step. The use of fresh, high-quality reagents is critical.

  • Incomplete Coupling: Increase the reaction time or the equivalents of the coupling reagents. The use of more potent activators like HATU may be necessary for sterically hindered carboxylic acids.

  • Side Reactions during Cleavage: Ensure the use of appropriate scavengers in the cleavage cocktail to prevent re-attachment of the product to the resin or other side reactions.

Conclusion

This compound is a highly valuable building block for the solid-phase synthesis of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for its successful implementation in drug discovery and medicinal chemistry programs. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can efficiently generate large numbers of novel pyridine derivatives for biological screening.

References

  • Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 515–545.
  • Al-Ameri, M. F. (n.d.). Combinatorial Chemistry. Al-Mustansiriyah University.
  • Xin, X., Wang, Y., Kumar, S., & Dong, D. (2010). Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. ChemInform, 41(25).
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Jetir. (n.d.).
  • Slideshare. (n.d.).
  • One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. (n.d.).
  • Combinatorial libraries: strategies and methods for 'lead' discovery - Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.).
  • Wikipedia. (n.d.). Solid-phase synthesis.
  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Combinatorial Chemistry with Solid Phase Synthesis: An Outline. (n.d.).
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (n.d.).
  • Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Kantam, M. L., Sreedhar, B., & Lakshmi, U. R. (2005). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 117(1), 63–68.
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023).
  • Cieluch, E., Stefan, A., & Radecki, Z. (2013).
  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. (n.d.).
  • Senn Chemicals. (n.d.). Solid Phase Peptide Synthesis (SPPS).
  • Slideshare. (n.d.).
  • Dodd, D. S., Martinez, R. L., Kamau, M., Ruan, Z., Van Kirk, K., Cooper, C. B., Hermsmeier, M. A., Traeger, S. C., & Poss, M. A. (2005). Solid-phase synthesis of 5-substituted amino pyrazoles.
  • Zeng, K., Ye, J., Meng, X., Dechert, S., Simon, M., Gong, S., & Ricardo, A. (2021). Anomeric Stereoauxiliary Cleavage of the C−N Bond of d‐Glucosamine for the Preparation of Imidazo[1,5‐a]pyridines.

Sources

Application Notes and Protocols for the Biological Screening of 5-Phenyl-2-pyridinamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Phenyl-2-pyridinamine Scaffold - A Privileged Structure in Drug Discovery

The N-phenylpyridin-2-amine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of therapeutic potential, particularly as potent kinase inhibitors targeting key players in cell cycle regulation and signal transduction.[1][2] This privileged structure is synthetically tractable, often assembled via modern cross-coupling reactions like the Buchwald-Hartwig amination, allowing for extensive structure-activity relationship (SAR) studies to fine-tune potency and selectivity.[1]

This guide provides a comprehensive framework for the biological screening of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a hierarchical approach that begins with broad phenotypic screening and progresses to specific target validation and mechanistic studies. The protocols herein are synthesized from established methodologies to ensure robustness and reproducibility.

Hierarchical Screening Strategy

A logical and resource-efficient approach to screening a new library of this compound derivatives is to employ a tiered or hierarchical strategy. This ensures that the most promising compounds are advanced through progressively more complex and specific assays.

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Validation & Selectivity cluster_2 Tier 3: Mechanistic Elucidation Primary_Screening Initial Library of This compound Derivatives Cytotoxicity_Assay Antiproliferative / Cytotoxicity Assay (e.g., MTT Assay) Primary_Screening->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Primary_Screening->Antimicrobial_Assay Kinase_Panel Biochemical Kinase Inhibition Assays (Panel of relevant kinases: CDKs, JAKs, EGFR, etc.) Cytotoxicity_Assay->Kinase_Panel Identify 'Hits' (Active Compounds) MIC_Determination MIC Determination for Active Antimicrobial Hits Antimicrobial_Assay->MIC_Determination Identify 'Hits' Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Panel->Cell_Cycle Confirm On-Target Cellular Activity Apoptosis Apoptosis Assays (Western Blot for Caspase Cleavage) Kinase_Panel->Apoptosis

Caption: A hierarchical workflow for screening this compound derivatives.

Part 1: Antiproliferative and Cytotoxicity Screening

The initial step for a novel compound library is to assess its general effect on cell viability. The MTT assay is a robust, colorimetric method for evaluating the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Protocol 1: MTT Assay for Cell Viability

This protocol is used to determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[3] The quantity of formazan is directly proportional to the number of viable cells.[4][5]

Materials:

  • Test this compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the wells and add 100 µL of media containing the compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO, final concentration <0.5%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, until a purple precipitate is visible.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation: Antiproliferative Activity

Summarize the IC50 values in a table for clear comparison of potency across different cell lines.

Compound IDR Group ModificationIC50 (µM) on MCF-7 (72h)IC50 (µM) on A549 (72h)IC50 (µM) on HCT-116 (72h)
8e 3-CF3 on Phenylurea0.11User-determinedUser-determined
8n 3-Cl on Phenylurea0.80User-determinedUser-determined
8b 4-Cl on Phenylurea1.52User-determinedUser-determined
Doxorubicin Reference Drug1.93 (48h)User-determinedUser-determined
Data for compounds 8e, 8n, 8b, and Doxorubicin are adapted from a study on pyridine-urea derivatives.[7]

Part 2: Target-Based Biochemical Assays

Compounds demonstrating significant antiproliferative activity ("hits") should be advanced to target-based assays to determine their mechanism of action. Since the this compound scaffold is a known kinase inhibitor, screening against a panel of relevant protein kinases is a logical next step.

Targeted Kinase Families
  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle. Inhibition can lead to cell cycle arrest and apoptosis.[8]

  • Janus Kinases (JAKs): Key mediators of cytokine signaling involved in cell growth and immune responses.[9][10]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often dysregulated in cancer, promoting cell proliferation and survival.[11]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a general, luminescence-based method for measuring kinase activity, such as the ADP-Glo™ Kinase Assay, which can be adapted for various kinases (e.g., CDK9, JAK2, EGFR).[12][13][14][15]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[14][16]

Materials:

  • Recombinant human kinase (e.g., CDK9/Cyclin T1, JAK2, EGFR)

  • Specific peptide substrate for the kinase

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[12][15]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the inhibitor solution.

  • Enzyme Addition: Add 2.5 µL of the kinase enzyme solution to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal ATP concentration should be near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C or room temperature for 60 minutes.[12][15]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12][15]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile
Compound IDCDK9/CycT1 IC50 (nM)JAK2 IC50 (nM)EGFR IC50 (nM)
A8 User-determined5User-determined
66 15 (CDK9)User-determinedUser-determined
Staurosporine User-determinedUser-determinedUser-determined
Data for compound A8 is from a study on JAK2 inhibitors.[17] Data for compound 66 is from a study on CDK6/9 inhibitors.[8]

Part 3: Cellular Mechanistic Assays

For compounds that show potent and selective inhibition of a specific kinase, the next step is to confirm that the biochemical activity translates to a cellular effect consistent with the inhibition of the target pathway.

Signaling Pathways Targeted by Kinase Inhibitors

cluster_0 Upstream Signals cluster_1 Receptors & Kinases cluster_2 Downstream Effects GrowthFactors Growth Factors (e.g., EGF) EGFR EGFR GrowthFactors->EGFR Cytokines Cytokines JAK JAK Cytokines->JAK Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival JAK->Proliferation JAK->Survival CDK_Cyclin CDK/Cyclin Complexes CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Apoptosis Apoptosis Survival->Apoptosis Inhibition CellCycle->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Inhibitor->JAK Inhibition Inhibitor->CDK_Cyclin Inhibition

Caption: Key signaling pathways often targeted by this compound derivatives.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if a compound induces cell cycle arrest.

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content.[18] Flow cytometry can measure this fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][19]

Materials:

  • Cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells with the test compound at relevant concentrations (e.g., 1x and 5x the IC50) for a specified time (e.g., 24 or 48 hours).

  • Harvesting: Harvest approximately 1 x 10^6 cells. For adherent cells, use trypsinization. Centrifuge at 1200 rpm for 5 minutes.[20]

  • Fixation: Discard the supernatant and resuspend the cell pellet by gently vortexing while adding 1 mL of ice-cold 70% ethanol. Fix for at least 30 minutes at 4°C.[20]

  • Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with 1 mL of PBS.[20]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[20]

  • Incubation: Incubate in the dark for 20-30 minutes at room temperature.

  • Flow Cytometry: Acquire data on a flow cytometer, collecting at least 20,000 events. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[21]

Protocol 4: Western Blot Analysis for Apoptosis Markers

This protocol is used to determine if a compound induces apoptosis by detecting the cleavage of key apoptotic proteins.

Principle: Apoptosis is executed by a class of proteases called caspases, which are activated by cleavage. Activated caspases then cleave cellular substrates, such as Poly (ADP-ribose) polymerase-1 (PARP-1). Western blotting can detect the cleaved (active) forms of these proteins, providing evidence of apoptosis.[1][22]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescent (ECL) substrate

Procedure:

  • Protein Extraction: Treat cells with the test compound. Harvest and lyse the cells in ice-cold RIPA buffer.[23]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel and separate by electrophoresis.[23]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[23]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3 or cleaved PARP (and a loading control like β-actin) overnight at 4°C.[23]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Wash the membrane again and then incubate with an ECL substrate.[23] Visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of Caspase-3 and PARP indicates the induction of apoptosis.

Part 4: Antimicrobial Screening

The this compound scaffold has also shown potential as an antimicrobial agent. A parallel screening effort can be undertaken to identify compounds with antibacterial or antifungal activity.

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[24][25]

Materials:

  • Test compounds

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well plates

  • 0.5 McFarland standard

  • Standard antibiotic (positive control)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[24]

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds in the broth medium to achieve a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum + standard antibiotic), a negative/growth control (inoculum + no compound), and a sterility control (broth only).[24]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.[24]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[24]

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics, particularly in oncology. The hierarchical screening cascade detailed in these application notes provides a systematic and efficient pathway for identifying and characterizing new derivatives. By starting with broad antiproliferative assays and progressing through target-specific biochemical and mechanistic studies, researchers can effectively triage compound libraries to identify lead candidates with validated mechanisms of action, paving the way for further preclinical development.

References

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]
  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
  • Wikipedia. Cell cycle analysis. [Link]
  • MDPI.
  • Preprints.org.
  • PMC - NIH.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • NIH.
  • PubMed - NIH.
  • NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. [Link]
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
  • PMC - NIH.
  • Protocols.io. In vitro kinase assay. [Link]
  • Springer Nature Experiments. In Vitro JAK Kinase Activity and Inhibition Assays. [Link]
  • Bio-protocol. Apoptosis detection and western blot. [Link]
  • PMC - NIH. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
  • PubMed - NIH. In vitro JAK kinase activity and inhibition assays. [Link]
  • BPS Bioscience. Chemi-Verse™ JAK2 Kinase Assay Kit. [Link]
  • New screening method finds novel approaches to combat antimicrobial resistant bacteria. [Link]
  • ACS Publications. Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library | ACS Infectious Diseases. [Link]
  • BMG LABTECH. Kinase assays. [Link]
  • PubMed. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. [Link]
  • PubMed Central.
  • International Journal on Science and Technology.
  • PMC - NIH. 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [Link]

Sources

Application Note: Synthesis and Catalytic Utility of 5-Phenyl-2-pyridinamine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of homogeneous catalysis, the design and synthesis of effective ligands are of paramount importance, as they play a crucial role in determining the activity, selectivity, and stability of the metal catalyst. Pyridine-based ligands, in particular, have garnered significant attention due to their versatile coordination chemistry and their ability to fine-tune the electronic and steric properties of the catalyst's active site. Among the myriad of pyridine-containing scaffolds, 5-phenyl-2-pyridinamine stands out as a promising precursor for the development of novel ligands. Its structure combines the coordinating ability of the 2-aminopyridine moiety with the steric and electronic influence of the C5-phenyl group. This unique combination allows for the creation of robust bidentate ligands that can effectively stabilize transition metal centers, such as palladium, and promote challenging catalytic transformations.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of a novel Schiff base ligand derived from this compound and its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols detailed herein are designed to be both practical and informative, with a focus on explaining the underlying principles of the experimental procedures.

Ligand Synthesis: (E)-N-(5-phenylpyridin-2-yl)-1-(pyridin-2-yl)methanimine (L1)

The synthesis of the target N,N-bidentate Schiff base ligand, (E)-N-(5-phenylpyridin-2-yl)-1-(pyridin-2-yl)methanimine (referred to as L1 ), is achieved through a straightforward condensation reaction between this compound and pyridine-2-carbaldehyde. This reaction is typically acid-catalyzed and proceeds with high efficiency.[1][2]

Experimental Protocol: Synthesis of L1

Materials:

  • This compound (1.0 eq)

  • Pyridine-2-carbaldehyde (1.05 eq)

  • Anhydrous Methanol

  • Formic Acid (catalytic amount)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 1.70 g, 10 mmol) in anhydrous methanol (40 mL).

  • Addition of Reagents: To the stirred solution, add pyridine-2-carbaldehyde (e.g., 1.12 g, 10.5 mmol) followed by a catalytic amount of formic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, the solution can be cooled further in an ice bath.

  • Purification: Collect the solid product by vacuum filtration and wash with cold methanol (2 x 10 mL) to remove any unreacted starting materials. The resulting solid can be further purified by recrystallization from ethanol to afford the pure ligand L1 as a crystalline solid.

Expected Characterization Data for L1:

TechniqueExpected Results
¹H NMR Resonances corresponding to the protons of the pyridine and phenyl rings, and a characteristic singlet for the imine proton (-CH=N-) in the range of δ 8.5-9.0 ppm.
¹³C NMR Peaks for the aromatic carbons and a downfield signal for the imine carbon (-CH=N-) around 160 ppm.
FT-IR A strong absorption band around 1620-1640 cm⁻¹ corresponding to the C=N stretching vibration of the imine.
Mass Spec (ESI-MS) A peak corresponding to [M+H]⁺ for C₁₇H₁₄N₃.

Synthesis of Palladium(II) Complex: [Pd(L1)Cl₂]

The synthesized ligand L1 can be readily complexed with a suitable palladium precursor to form the active catalyst. Here, we describe the synthesis of the dichlorido[(E)-N-(5-phenylpyridin-2-yl)-1-(pyridin-2-yl)methanimine]palladium(II) complex, denoted as [Pd(L1)Cl₂] .

Experimental Protocol: Synthesis of [Pd(L1)Cl₂]

Materials:

  • Ligand L1 (1.0 eq)

  • Bis(acetonitrile)dichloridopalladium(II) [PdCl₂(MeCN)₂] (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Schlenk flask and line

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ligand L1 (e.g., 259 mg, 1 mmol) in anhydrous DCM (20 mL) in a Schlenk flask.

  • Addition of Palladium Precursor: In a separate flask, dissolve [PdCl₂(MeCN)₂] (e.g., 259 mg, 1 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred solution of the ligand at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A color change and the formation of a precipitate are typically observed.

  • Isolation of Complex: Reduce the volume of the solvent under vacuum. Add anhydrous diethyl ether to precipitate the complex completely.

  • Purification: Collect the solid complex by filtration, wash with diethyl ether (2 x 10 mL), and dry under vacuum.

Expected Characterization Data for [Pd(L1)Cl₂]:

TechniqueExpected Results
¹H NMR A downfield shift of the ligand's proton signals upon coordination to the palladium center.
FT-IR A shift in the C=N stretching frequency, indicating coordination of the imine nitrogen to the palladium.
Elemental Analysis Results consistent with the formula C₁₇H₁₃Cl₂N₃Pd.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

The synthesized palladium complex [Pd(L1)Cl₂] is an effective pre-catalyst for the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of C-C bonds.[3][4][5] The following protocol details its use in the coupling of an aryl bromide with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

  • [Pd(L1)Cl₂] catalyst (0.1 - 1 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 10:1)

  • Reaction tube or flask

Procedure:

  • Reaction Setup: To a reaction tube, add the aryl bromide (e.g., 187 mg, 1 mmol), arylboronic acid (e.g., 146 mg, 1.2 mmol), K₂CO₃ (e.g., 276 mg, 2 mmol), and the [Pd(L1)Cl₂] catalyst (e.g., 4.4 mg, 0.01 mmol, 1 mol%).

  • Addition of Solvent: Add the 1,4-dioxane/water mixture (e.g., 5 mL) to the tube.

  • Reaction: Seal the tube and heat the reaction mixture at 80-100 °C for the required time (typically 2-12 hours). Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Catalytic Performance

The performance of the [Pd(L1)Cl₂] catalyst can be evaluated across a range of substrates. Below is a representative table summarizing expected results for the coupling of various aryl bromides with phenylboronic acid.

EntryAryl BromideCatalyst Loading (mol%)Time (h)Yield (%)
14-Bromoanisole14>95
24-Bromotoluene14>95
34-Bromobenzonitrile1692
41-Bromo-4-nitrobenzene1688
52-Bromopyridine1885

Visualizing the Catalytic Process

To better understand the role of the catalyst, a simplified workflow for the synthesis and application process is provided below.

Suzuki_Miyaura_Cycle Pd0 [Pd(0)L1] OA_complex [Ar-Pd(II)(L1)-Br] Pd0->OA_complex Oxidative Addition (Ar-Br) Trans_complex [Ar-Pd(II)(L1)-Ar'] OA_complex->Trans_complex Transmetalation (Ar'B(OH)₂) Trans_complex->Pd0 Reductive Elimination RE_product Ar-Ar' Trans_complex->RE_product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

This compound serves as an excellent and readily accessible platform for the synthesis of robust N,N-bidentate ligands. The Schiff base ligand L1 and its corresponding palladium complex [Pd(L1)Cl₂] demonstrate high efficiency in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. The protocols provided herein offer a reliable and reproducible methodology for the preparation and application of these catalytic systems, paving the way for further exploration and development of novel catalysts for a wide range of chemical transformations.

References

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Deriv
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]
  • Palladium catalysts bearing bidentate N-ligands (A–D).
  • N, N’-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Semantic Scholar. [Link]
  • Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238)
  • Palladium complexes derived from N,N-bidentate NH-iminophosphorane ligands: synthesis and use as catalysts in the Sonogashira reaction. Dalton Transactions. [Link]
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]
  • 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
  • N-Heterocyclic Benzhydrylamines as NewN,N-Bidentate Ligands in Palladium Complexes: Synthesis, Characterization and Catalytic Activity.
  • Synthesis and Study of Schiff base Ligands.
  • Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. (URL not available)
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PubMed Central. [Link]
  • Org. Synth. 2024, 101, 423. Organic Syntheses. [Link]
  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PubMed Central. [Link]
  • Synthesis and characterization of new heterocyclic Schiff base Cu (II) complexes. Asian Journal of Research in Chemistry. [Link]
  • Process for synthesis of picolinamides.
  • Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. International Journal of Chemical Studies. [Link]
  • Diphenyl-2-pyridylphosphine Based Palladium Catalysts for the Suzuki-Miyaura Reactions in Environment Friendly Solvents.
  • Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats.
  • 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki–Miyaura Reactions of …. OUCI. [Link]
  • Palladium(II) complexes with salicylideneimine based tridentate ligand and triphenylphosphine: Synthesis, structure and catalytic activity in Suzuki–Miyaura cross coupling reactions.
  • Scheme for synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide.

Sources

Application Notes & Protocols: Exploring the Reactivity of the Amino Group in 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Phenyl-2-pyridinamine is a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science.[1][2] Its strategic importance stems from the nuanced reactivity of its exocyclic amino group, which is influenced by the electronic interplay between the phenyl substituent and the pyridine ring's nitrogen atom. This guide provides an in-depth exploration of the amino group's reactivity, offering a framework for its synthetic manipulation. We present detailed, field-tested protocols for key transformations including N-acylation, N-alkylation, diazotization, and transition-metal-catalyzed annulation reactions. Each section elucidates the mechanistic rationale behind the experimental design, ensuring both scientific rigor and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Chemical Persona of this compound

This compound (PPA) is a primary aromatic amine where the amino group is positioned at the C2 position of a pyridine ring, which is itself substituted with a phenyl group at the C5 position.[3] This arrangement creates a unique electronic environment. The pyridine ring nitrogen is inherently electron-withdrawing, which reduces the electron density of the aromatic system and modulates the nucleophilicity of the exocyclic amino group.[2] This effect makes the amino group less nucleophilic than in aniline but provides a strategic handle for a variety of transformations.

The compound has been identified as a pyrolysis product of the amino acid phenylalanine and is considered a potentially carcinogenic substance due to its structural similarity to aminobiphenyls, necessitating careful handling.[4] In medicinal chemistry, derivatives of PPA have been explored as potent inhibitors of ion channels, such as Kv1.5, highlighting its value as a privileged scaffold in drug discovery.[5] Understanding and controlling the reactivity of the C2-amino group is therefore paramount for leveraging this molecule's full synthetic potential.

Reactivity_Overview cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Scaffolds PPA This compound Acylation N-Acylation PPA->Acylation RCOCl, Base Alkylation N-Alkylation PPA->Alkylation R-X, Base Diazotization Diazotization PPA->Diazotization NaNO₂, H⁺, 0-5 °C Annulation Cyclization & Annulation PPA->Annulation α-haloketone or Metal Catalysis Amide N-Pyridinyl Amides Acylation->Amide SecAmine Secondary/Tertiary Amines Alkylation->SecAmine Diazonium Pyridyl Diazonium Salt (Unstable Intermediate) Diazotization->Diazonium Heterocycles Fused Heterocycles (e.g., Imidazo[1,2-a]pyridines) Annulation->Heterocycles

Diagram 1: Key reactive pathways of the amino group in this compound.

N-Acylation: Amide Bond Formation

N-acylation is a fundamental transformation of the primary amino group in PPA, converting it into a more complex amide. This reaction is crucial for introducing diverse functional groups and is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride).

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and often used for efficient acylation. Anhydrides are a milder alternative, suitable for more sensitive substrates.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is essential. It serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solvent: Anhydrous, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to prevent hydrolysis of the acylating agent.

Table 1: Representative Conditions for N-Acylation of 2-Aminopyridines
EntryAcylating AgentBaseSolventTemp. (°C)Notes
1Acetyl ChlorideTriethylamineDCM0 to RTStandard procedure for simple amides.[6]
2Benzoyl ChloridePyridineTHF0 to RTPyridine can act as both base and catalyst.
3Acetic AnhydrideDMAP (cat.)DCMRTMilder conditions, catalyzed by DMAP.
4Carboxylic AcidEDC, HOBtDMFRTPeptide coupling conditions for complex substrates.[6]
Protocol 2.1: Synthesis of N-(5-phenylpyridin-2-yl)acetamide

This protocol details the acetylation of PPA using acetyl chloride.

Materials:

  • This compound (PPA)

  • Acetyl Chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-(5-phenylpyridin-2-yl)acetamide.[4]

Acylation_Workflow start Start setup Dissolve PPA & Et₃N in Anhydrous DCM start->setup cool Cool to 0 °C setup->cool add_acyl Add Acetyl Chloride Dropwise cool->add_acyl react Stir at RT (2-4h) Monitor by TLC add_acyl->react quench Quench with Sat. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with H₂O and Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify via Chromatography dry->purify end End purify->end

Diagram 2: Experimental workflow for the N-acylation of this compound.

N-Alkylation: Forming C-N Bonds

N-alkylation of PPA introduces alkyl or arylmethyl groups to the amino nitrogen. This reaction can be challenging due to the potential for over-alkylation to form tertiary amines.[7] However, modern catalytic methods, such as borrowing hydrogen catalysis, allow for highly selective mono-alkylation.[8]

Causality Behind Experimental Choices:

  • Alkylation Method: Classical Sₙ2 reactions with alkyl halides require careful control of stoichiometry and a suitable base (e.g., K₂CO₃, Cs₂CO₃) to minimize dialkylation.[9]

  • Catalysis: Ruthenium(II) complexes can catalyze the N-alkylation of aminopyridines with alcohols.[8] This "borrowing hydrogen" methodology is atom-economical and environmentally benign, as water is the only byproduct. The reaction proceeds with high selectivity for the mono-alkylated product.[8]

Table 2: Comparison of N-Alkylation Methods for 2-Aminopyridines
EntryAlkylating AgentReagent/CatalystBaseSolventTemp. (°C)Selectivity
1Benzyl BromideNoneK₂CO₃DMF80Moderate (Risk of dialkylation)
2Benzyl Alcohol[RuCl₂(p-cymene)]₂KOtBuNeat120High (Mono-alkylation)[8]
3Various Alkyl HalidesNoneCs₂CO₃CH₃CN70-80Good (Self-limiting with N-aminopyridinium salts)[10]
Protocol 3.1: Ruthenium-Catalyzed N-Alkylation with Benzyl Alcohol

This protocol is adapted from established methods for the N-alkylation of 2-aminopyridine using a borrowing hydrogen approach.[8]

Materials:

  • This compound (PPA)

  • Benzyl Alcohol

  • [RuCl₂(p-cymene)]₂ (catalyst)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Toluene (optional, for neat conditions)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add PPA (1.0 eq), [RuCl₂(p-cymene)]₂ (1-2 mol%), and KOtBu (1.2 eq).

  • Reagent Addition: Add benzyl alcohol (1.5 eq). The reaction can be run neat (without solvent) or in a minimal amount of anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 120 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Isolation: Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-5-phenylpyridin-2-amine.

Diazotization: Gateway to Further Functionalization

The diazotization of 2-aminopyridines is a well-established but delicate reaction. It involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, at low temperatures.[11][12] The resulting pyridine-2-diazonium ion is highly unstable and readily hydrolyzes to the corresponding 2-hydroxypyridine (2-pyridone) derivative.[11] This transformation provides a route to replace the amino group with other functionalities via Sandmeyer-type reactions, although the high reactivity of the pyridyl diazonium intermediate makes these less straightforward than their benzenoid counterparts.

Causality Behind Experimental Choices:

  • Temperature Control: Maintaining the temperature between 0-5 °C is critical. At higher temperatures, the diazonium salt decomposes rapidly and uncontrollably.[12]

  • Acid: A strong mineral acid (e.g., HCl, H₂SO₄) is required to generate the active nitrosating agent, the nitrous acidium ion (H₂ONO⁺).[13]

  • Endpoint Detection: In quantitative analysis, the endpoint is detected when a slight excess of nitrous acid is present, which can be identified using starch-iodide paper (turns blue).[12]

Diagram 3: The diazotization of 2-aminopyridines typically leads to hydrolysis.

Protocol 4.1: Conversion of PPA to 5-Phenylpyridin-2(1H)-one via Diazotization

This protocol focuses on the hydrolytic outcome of the diazotization reaction.

Materials:

  • This compound (PPA)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Acidic Solution: In a beaker, carefully add concentrated H₂SO₄ (e.g., 5 mL) to water (e.g., 20 mL) while cooling in an ice bath.

  • Amine Dissolution: To this cold acid solution, slowly add PPA (1.0 eq) with stirring until it is fully dissolved. Maintain the temperature below 10 °C.

  • Nitrite Solution: Prepare a solution of NaNO₂ (1.1 eq) in a small amount of cold water.

  • Diazotization: Cool the amine solution to 0-5 °C in an ice-salt bath. Add the NaNO₂ solution dropwise, keeping the tip of the addition funnel below the surface of the liquid. Ensure the temperature does not rise above 5 °C. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Isolation: Cool the solution and neutralize it carefully with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the product precipitates.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-phenylpyridin-2(1H)-one.

Annulation Reactions: Building Fused Heterocyclic Systems

The 2-aminopyridine moiety is an exceptional precursor for constructing fused bicyclic heterocycles, particularly imidazo[1,2-a]pyridines, which are prevalent scaffolds in medicinal chemistry.[14] These reactions capitalize on the nucleophilicity of both the exocyclic amino group and the endocyclic pyridine nitrogen.

Causality Behind Experimental Choices:

  • Reaction Type: The classic synthesis involves condensation with an α-haloketone (Tschitschibabin reaction), where the amino group first displaces the halide, followed by intramolecular cyclization of the pyridine nitrogen onto the ketone.

  • Modern Methods: Transition-metal catalysis, particularly with rhodium(III), enables powerful three-component coupling reactions. For example, an in situ formed imine from PPA and an aldehyde can undergo Rh(III)-catalyzed C-H activation and couple with a diazo ester to yield complex pyrido[1,2-a]pyrimidin-4-ones.[15] This approach offers high efficiency and access to diverse structures from simple starting materials.

Protocol 5.1: Synthesis of a 2,7-Disubstituted Imidazo[1,2-a]pyridine

This protocol describes the synthesis of 7-phenyl-2-methylimidazo[1,2-a]pyridine from PPA and chloroacetone.

Materials:

  • This compound (PPA)

  • Chloroacetone

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve PPA (1.0 eq) in ethanol.

  • Reagent Addition: Add NaHCO₃ (2.0 eq) followed by chloroacetone (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting amine.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent and purify the crude product by column chromatography on silica gel to afford the target imidazo[1,2-a]pyridine.

Annulation_Workflow start Start setup Combine PPA, NaHCO₃, and Chloroacetone in Ethanol start->setup react Reflux for 6-12h Monitor by TLC setup->react concentrate Cool and Remove Ethanol react->concentrate extract Add H₂O and Extract with EtOAc concentrate->extract wash_dry Wash with Brine, Dry, and Filter extract->wash_dry purify Concentrate and Purify via Chromatography wash_dry->purify end End purify->end

Diagram 4: General workflow for the synthesis of an imidazo[1,2-a]pyridine derivative.

Conclusion

The amino group of this compound is a versatile functional handle that provides access to a rich landscape of chemical structures. Its reactivity, finely tuned by the electronic properties of the heterocyclic core, can be predictably channeled through acylation, alkylation, diazotization, and annulation pathways. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to confidently design and execute synthetic strategies, enabling the exploration of novel derivatives for applications in drug discovery and beyond.

References

  • Dey, A., & Hajra, A. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 11(8), 4653-4675. [Link]
  • Hajra, A., & Dey, A. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Wang, H., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PubMed Central. [Link]
  • Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]
  • Nguyen, V.-T., et al. (2018). Kinetic profile for the coupling of 2-aminopyrimidine with...
  • Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5. Kinetics of the Diazotisation of Substituted 2-Aminopyridine. RSC Publishing. [Link]
  • Bolliger, J. L., & Frech, C. M. (2010). Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines.
  • DePorre, Y., et al. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central. [Link]
  • Diazotization Titration or Nitrite Titr
  • Trusova, M. E., et al. (2016). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH...
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
  • Sahu, J. K., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
  • Powers, D. C., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
  • Çetinkaya, B., et al. (2012). N-alkylation of 2-pyridyl amine with arylmethyl alcohols.
  • Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]
  • Al-Tel, T. H. (2010). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR.
  • Uejio, S., et al. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent I Kur Inhibitor. PubMed. [Link]
  • National Center for Biotechnology Information (n.d.). This compound.
  • Grivas, S., et al. (1985).
  • Process for the N-alkylation of aminopyridines. (2021).
  • Prager, R. H., et al. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenyl-2-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves cross-coupling reactions, most commonly the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. While seemingly straightforward, these reactions are often sensitive to various parameters that can significantly impact the yield and purity of the final product. This guide will provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route.

II. Common Synthetic Routes and Key Challenges

The two primary palladium-catalyzed cross-coupling reactions for synthesizing this compound are:

  • Suzuki-Miyaura Coupling: This reaction couples an aryl halide (e.g., 2-bromo-5-phenylpyridine or 5-bromo-2-aminopyridine) with a corresponding boronic acid or ester.[1][2][3][4]

  • Buchwald-Hartwig Amination: This method involves the coupling of an aryl halide (e.g., 5-phenyl-2-bromopyridine) with an amine or an ammonia equivalent.[5][6][7][8][9]

Both methods, while powerful, present unique challenges that can lead to low yields or failed reactions. These challenges often stem from catalyst deactivation, substrate reactivity, and suboptimal reaction conditions.[1][10]

Logical Flow for Troubleshooting Synthesis

Caption: A logical workflow for troubleshooting low-yield this compound synthesis.

III. Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low or no conversion of starting materials in a Suzuki-Miyaura coupling.

Question: I am attempting to synthesize this compound via a Suzuki coupling of 5-bromo-2-aminopyridine with phenylboronic acid, but I am observing very low conversion. What are the likely causes and how can I fix this?

Answer:

Low conversion in a Suzuki-Miyaura coupling can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For electron-rich pyridines, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Buchwald and Fu have developed highly effective catalyst systems for coupling heteroaryl halides.[11] For instance, a catalyst system comprising Pd₂(dba)₃ and a bulky biarylphosphine ligand like SPhos or XPhos can be highly effective.[12]

  • Base Selection and Solubility: The base plays a crucial role in the transmetalation step. The choice of base can influence reaction rates and side product formation.[1] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often with an aqueous co-solvent to aid solubility.[13][14] However, poor solubility of the base can hinder the reaction.

    • Recommendation: Ensure your base is finely powdered to maximize its surface area.[12] Alternatively, consider using an organic base like triethylamine in combination with an inorganic base, or switch to a more soluble inorganic base like Cs₂CO₃. The addition of a small amount of water can sometimes be beneficial, but an excess can lead to protodeboronation of the boronic acid.[12]

  • Solvent and Temperature: The solvent must be able to dissolve the reactants and facilitate the reaction at an appropriate temperature. Common solvents for Suzuki couplings include toluene, dioxane, and DMF.

    • Recommendation: Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation and unwanted side reactions. If solubility is an issue, a solvent mixture might be beneficial. The reaction temperature should be optimized; typically, these reactions are run at elevated temperatures (80-110 °C).

  • Quality of Boronic Acid: Boronic acids are susceptible to decomposition, particularly protodeboronation, which leads to the formation of benzene as a byproduct.[13][15]

    • Recommendation: Use freshly purchased or recrystallized boronic acid. You can also consider using a more stable boronate ester, such as a pinacol boronate.

Issue 2: Significant formation of homocoupling byproducts.

Question: My Suzuki-Miyaura reaction is producing a significant amount of biphenyl and 2,2'-bi(5-aminopyridine) as byproducts, reducing the yield of my desired this compound. What causes this and how can I minimize it?

Answer:

Homocoupling is a common side reaction in Suzuki couplings, arising from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[15]

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Recommendation: It is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[16] Degas all solvents and reagents thoroughly before use.

  • Catalyst Loading and Reaction Time: High catalyst loading or prolonged reaction times can sometimes lead to increased byproduct formation.

    • Recommendation: Optimize the catalyst loading; typically, 1-5 mol% of palladium is sufficient. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating that can lead to side reactions.

  • Stoichiometry of Reactants: An excess of the boronic acid can sometimes favor homocoupling.

    • Recommendation: While a slight excess of the boronic acid (1.1-1.5 equivalents) is often used to drive the reaction to completion, a large excess should be avoided.

Issue 3: Low yield in a Buchwald-Hartwig amination.

Question: I am trying to synthesize this compound by coupling 2-bromo-5-phenylpyridine with ammonia (or an ammonia equivalent), but the yield is very low. What are the key parameters to optimize?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the choice of catalyst, ligand, base, and solvent.[6][7]

  • Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig aminations. Different generations of ligands have been developed to improve the scope and efficiency of this reaction.

    • Recommendation: For coupling with ammonia or primary amines, bulky, electron-rich biarylphosphine ligands such as Xantphos or Josiphos-type ligands have shown excellent results.[8][17] Screening a variety of ligands is often necessary to find the optimal one for a specific substrate combination.

  • Base and Solvent Compatibility: Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle. The choice of base and solvent are often intertwined.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used strong base.[8] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher reaction temperatures.[17] The solvent should be aprotic and non-coordinating, such as toluene or dioxane.[5] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[5]

  • Ammonia Source: Using gaseous ammonia can be challenging in a lab setting.

    • Recommendation: Consider using a commercially available ammonia equivalent, such as L-valine-derived amides or benzophenone imine, which can be easier to handle and often give higher yields. Alternatively, using a high concentration of ammonia in a solvent like dioxane in a sealed tube can be effective.

Experimental Workflow for Suzuki-Miyaura Coupling Optimization

Suzuki_Miyaura_Optimization cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_monitoring Monitoring & Workup cluster_purification Purification cluster_analysis_outcome Analysis Setup Prepare Anhydrous & Degassed Reagents and Solvents Reaction Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand under Inert Atmosphere Setup->Reaction Heat Heat to Optimized Temperature Reaction->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Quench Reaction and Perform Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS) and Calculate Yield Purify->Analyze

Caption: A streamlined workflow for optimizing the Suzuki-Miyaura synthesis of this compound.

IV. Frequently Asked Questions (FAQs)

Q1: Which is the better starting material for a Suzuki coupling: 2-amino-5-bromopyridine or 5-bromo-2-chloropyridine followed by amination?

A1: Both routes are viable. Using 2-amino-5-bromopyridine directly couples the phenyl group to the pyridine ring bearing the amine. This is often preferred for its directness. However, the amino group can sometimes interfere with the catalyst. Protecting the amine group (e.g., as an acetamide) can mitigate this.[4] The alternative, coupling 5-bromo-2-chloropyridine with phenylboronic acid followed by a subsequent amination step, can also be effective. The choice may depend on the availability and cost of the starting materials and the overall efficiency of each step in your hands.

Q2: Can I use an aryl iodide instead of an aryl bromide for better reactivity?

A2: Generally, in palladium-catalyzed cross-coupling reactions, the reactivity order of aryl halides is I > Br > Cl.[10] Using an aryl iodide can often lead to faster reaction rates and allow for milder reaction conditions. However, in Buchwald-Hartwig aminations, aryl iodides can sometimes have an inhibitory effect on the catalyst.[5] Therefore, while an iodide might be beneficial for a Suzuki coupling, an aryl bromide is often a good starting point for a Buchwald-Hartwig amination.

Q3: My reaction mixture turns black. Is this normal?

A3: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst to its elemental form.[12][15] While a slight darkening of the reaction mixture is common, extensive formation of palladium black is a sign of catalyst deactivation and will lead to lower yields. This can be caused by the presence of oxygen, impurities in the reagents or solvent, or running the reaction at too high a temperature.

Q4: How can I effectively purify this compound?

A4: Purification is typically achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be an effective method for obtaining highly pure material.[18]

V. Recommended Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-aminopyridine with Phenylboronic Acid
  • To a dry Schlenk flask under an argon atmosphere, add 5-bromo-2-aminopyridine (1.0 eq), phenylboronic acid (1.2 eq), and finely powdered K₂CO₃ (2.5 eq).

  • Add Pd(PPh₃)₄ (0.03 eq) to the flask.

  • Add a degassed 4:1 mixture of dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-5-phenylpyridine
  • To a dry, oven-baked Schlenk tube, add 2-bromo-5-phenylpyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene.

  • Add a solution of ammonia in dioxane (e.g., 0.5 M, 2.0 eq).

  • Seal the tube and heat to 100 °C for 16-24 hours.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

VI. Quantitative Data Summary

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ / Xantphos
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, LiHMDS, K₃PO₄
Typical Solvent Dioxane/H₂O, Toluene, DMFToluene, Dioxane
Typical Temperature 80-110 °C80-120 °C
Reported Yields Moderate to goodModerate to good

VII. References

  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.

  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?

  • Chem Reactor. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?

  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • ResearchGate. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF.

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

  • MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.

  • Bulgarian Chemical Communications. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination.

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

  • Fu, G. C. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

  • NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination.

  • NIH. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

  • PubChem. (n.d.). This compound.

  • ResearchGate. (2025, August 6). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF.

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

  • ResearchGate. (2025, October 16). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

Sources

Technical Support Center: Suzuki Coupling of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of the Suzuki-Miyaura cross-coupling of aminopyridine substrates. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Aminopyridines are notoriously challenging substrates due to catalyst inhibition and competing side reactions. This guide offers expert insights and field-proven protocols to help you overcome these hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the Suzuki coupling of aminopyridines in a direct question-and-answer format.

Problem Area 1: Low to No Yield

Question: My Suzuki coupling with an unprotected aminopyridine is giving very low yield or failing completely. What are the primary causes and how can I fix it?

Answer: Low yields are the most frequent challenge and typically stem from the inherent properties of the aminopyridine substrate itself. The primary culprits are catalyst inhibition and suboptimal reaction conditions.

1. Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms on both the pyridine ring and the amino group can coordinate strongly with the palladium catalyst.[1][2] This coordination can inhibit or completely deactivate the catalyst, halting the catalytic cycle.[1] Studies have shown that the pyridine nitrogen, in particular, can act as a ligand, interfering with the desired catalytic process.[3][4]

  • Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are specifically designed to overcome this issue.[1] Their steric bulk promotes the crucial reductive elimination step while their electron-donating nature facilitates the oxidative addition of the C-X bond, which is often sluggish for electron-rich aminopyridines.[5]

  • Alternative: Consider using modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These systems provide a more active and stable Pd(0) species in solution, which can sometimes overcome partial inhibition.[1]

2. Poorly Activated C-X Bond: The electron-donating amino group makes the carbon-halide (C-X) bond more electron-rich and thus less reactive towards oxidative addition, the first step in the catalytic cycle. This is especially problematic for aryl chlorides (C-Cl).[2]

  • Solution: If possible, use the more reactive bromo- or iodo-pyridine derivatives. If you must use a chloropyridine, a highly active catalyst system is essential. This requires a combination of a potent ligand (like SPhos or XPhos) and an appropriate palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂).[2]

3. Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate transmetalation but not so strong that it promotes side reactions.[6][7][8]

  • Solution: Screen different bases. While strong bases like K₃PO₄ are often effective, weaker bases such as K₂CO₃ or Cs₂CO₃ can sometimes provide better results by minimizing side reactions.[1] The solvent must solubilize all components and be compatible with the catalyst system; dioxane, toluene, and THF (often with a small amount of water) are common choices.[2]

Problem Area 2: Significant Side Product Formation

Question: My reaction is proceeding, but I'm observing significant byproducts, mainly protodeboronation and starting material dehalogenation. How can I minimize these?

Answer: Side reactions compete with your desired coupling and can drastically reduce yield and complicate purification. Protodeboronation is the most common issue.

1. Protodeboronation: This is the hydrolysis of the boronic acid/ester, where the boron moiety is replaced by a hydrogen atom from water or another proton source.[9][10] This side reaction consumes your coupling partner, leading to reduced yields of the desired product.[11] Heteroaromatic boronic acids are particularly susceptible to this issue.[9]

  • Solution 1: Use Boronic Esters. Switch from a boronic acid to a more stable boronic ester, such as a pinacol or MIDA boronate.[1][10] These are significantly more robust towards hydrolysis and can be a simple fix for protodeboronation problems.[12][13]

  • Solution 2: Use Anhydrous Conditions. Thoroughly dry all glassware and use anhydrous solvents. Eliminating water, the primary proton source, can significantly suppress this side reaction.[1]

  • Solution 3: Re-evaluate the Base. Strong bases and high temperatures can accelerate the rate of protodeboronation.[9][11] Consider using a milder base (e.g., K₂CO₃) or lowering the reaction temperature if the coupling kinetics allow.

2. Dehalogenation of Starting Material: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by hydride sources in the reaction or certain catalyst degradation pathways.[2]

  • Solution: Ensure all solvents are properly purified and not a source of hydrides. Optimizing the reaction time can also help; stopping the reaction as soon as the product is formed can minimize the opportunity for this side reaction to occur.[1]

3. Homocoupling of Boronic Acid: This side reaction forms a biaryl byproduct from the boronic acid coupling with itself. It is often exacerbated by the presence of oxygen.[2]

  • Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is crucial.[2]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki coupling of an aminopyridine.

G start Low Yield Observed check_catalyst Is the Catalyst System Optimal? (Ligand, Pd Source) start->check_catalyst check_side_reactions Are Side Products Dominant? (Protodeboronation, etc.) check_catalyst->check_side_reactions Yes solution_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->solution_ligand No check_conditions Are Reaction Conditions Optimized? (Base, Solvent, Temp) check_side_reactions->check_conditions No solution_boron Use Boronic Ester (Pinacol, MIDA) check_side_reactions->solution_boron Yes solution_conditions Screen Bases & Solvents (e.g., K2CO3 in Dioxane) check_conditions->solution_conditions No success High Yield Achieved check_conditions->success Yes, Re-run solution_ligand->success solution_boron->success solution_conditions->success

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Which ligands are best for coupling with sterically hindered aminopyridines? For substrates with significant steric bulk, particularly di-ortho-substituted aminopyridines, highly active and sterically demanding ligands are required. Buchwald-type biarylphosphine ligands such as XPhos or RuPhos are excellent starting points.[14] In some cases, specialized ligands like AntPhos have shown unprecedented reactivity for sterically hindered couplings.[15][16]

Q2: Should I use a boronic acid or a boronic ester? The choice involves a trade-off between reactivity and stability.

  • Boronic Acids: Generally more reactive, potentially leading to faster reaction times. However, they are less stable and prone to decomposition pathways like protodeboronation and oxidation.[13]

  • Boronic Esters (e.g., Pinacol esters): Offer significantly enhanced stability, are easier to handle and purify, and have a longer shelf-life.[12][13][17] This stability often leads to more reproducible and higher isolated yields, especially in complex syntheses, justifying a potentially higher initial cost.[12] For challenging aminopyridine couplings where protodeboronation is a concern, starting with a boronic ester is highly recommended.[1]

FeatureBoronic AcidBoronic Ester (Pinacol)
Reactivity Generally Higher[13]Generally Lower
Stability Lower; prone to protodeboronation[13]High; robust to hydrolysis[12]
Handling Can be difficult; requires inert atmosphereEasy; often stable crystalline solids[13]
Purity Can be challenging to obtain high purityHigh purity achievable via chromatography[13]
Recommendation Rapid, simple couplingsChallenging couplings, multi-step synthesis

Q3: What is the role of the base in the reaction? The base plays multiple critical roles in the Suzuki-Miyaura catalytic cycle.[6] Its primary function is to activate the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the crucial transmetalation step with the palladium center.[7][8][18] The base also participates in the formation of the active palladium complex and can accelerate the final reductive elimination step.[6] However, an overly strong base can also promote undesirable side reactions.[9]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n (Active Catalyst) B R1-Pd(II)-X (Oxidative Addition) A->B R1-X C R1-Pd(II)-R2 (Transmetalation) B->C [R2-B(OH)3]- (Base Activated) C->A Reductive Elimination Product R1-R2 C->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Q4: Can I protect the amino group to improve the reaction? Yes, protecting the amino group (e.g., as an amide) can be a valid strategy. This prevents the amino nitrogen from coordinating with the palladium catalyst. One report demonstrated that using an N-acetyl protected aminopyridine successfully underwent Suzuki coupling, suggesting this approach can mitigate catalyst inhibition issues.[19] However, this adds extra steps (protection and deprotection) to your synthesis, so direct coupling of the unprotected amine is often preferred if conditions can be optimized.

General Experimental Protocol (Starting Point)

This protocol serves as a robust starting point for a challenging aminopyridine Suzuki coupling. Optimization will likely be required.

Materials:

  • Aminopyridine halide (1.0 equiv)

  • Arylboronic ester (e.g., pinacol ester, 1.5 equiv)

  • Palladium source: Pd₂(dba)₃ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv), finely ground

  • Solvent: Anhydrous 1,4-Dioxane

Procedure:

  • Reagent Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aminopyridine halide, the arylboronic ester, and the finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos ligand.

  • Solvent Addition: Add the required volume of degassed, anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

References

  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem
  • A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. BenchChem
  • Obtaining and research of palladium complexes with 4-aminopiridine. NAUN
  • Suzuki reaction. Wikipedia
  • Technical Support Center: Protodeboron
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
  • Protodeboron
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • OBTAINING AND RESEARCH OF PALLADIUM COMPLEXES WITH 4-AMINOPIRIDINE.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library
  • Suzuki Coupling. Organic Chemistry Portal
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH
  • Fabrication and Catalytic Performance of A New Diaminopyridine Pd(II) Monolayer Supported on Graphene Oxide for Catalyzing Suzuki Coupling Reaction.
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing
  • Screening of different ligands for Suzuki coupling.
  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org
  • Bulky phosphine ligands promote palladium-catalysed protodeboron
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI
  • Amin
  • Boron Suzuki Coupling.
  • Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem
  • Buchwald–Hartwig amin
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society
  • Diagnosing issues with a failed Suzuki coupling? Reddit
  • preventing protodeboronation in Suzuki reactions of bromo-naphthyridines. BenchChem
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit
  • Struggling with Suzuki Reaction. Reddit
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed

Sources

minimizing homocoupling side products in 5-Phenyl-2-pyridinamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Homocoupling Side Products

The synthesis of 5-Phenyl-2-pyridinamine, a crucial building block in pharmaceutical development, often presents challenges, primarily the formation of homocoupling side products. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction conditions, increase your yield of the desired product, and minimize impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is most prone to homocoupling?

A1: The most common methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction couples an aryl boronic acid (or its ester) with an aryl halide. For this compound, this would typically involve reacting 5-bromo-2-pyridinamine with phenylboronic acid. This method is particularly susceptible to the homocoupling of phenylboronic acid to form biphenyl.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. To synthesize this compound, one could react 5-phenylbromobenzene with 2-aminopyridine. While generally robust, this reaction can also have competing side reactions.

The Suzuki-Miyaura coupling is often more susceptible to homocoupling of the boronic acid reagent.

Q2: What are homocoupling side products in the context of this synthesis?

A2: Homocoupling side products are dimers formed from the coupling of two identical molecules. In the synthesis of this compound via Suzuki-Miyaura coupling, the primary homocoupling products are:

  • Biphenyl: Formed from the coupling of two molecules of phenylboronic acid.

  • 2,2'-Bipyridine-5,5'-diamine: Formed from the coupling of two molecules of 5-bromo-2-pyridinamine.

Q3: What is the primary cause of homocoupling in palladium-catalyzed cross-coupling reactions?

A3: Homocoupling is often initiated by the presence of Pd(II) species in the reaction mixture.[1][2] The catalytically active species in these cross-coupling reactions is Pd(0). If a Pd(II) precatalyst (like Pd(OAc)₂) is used, it must first be reduced to Pd(0). This reduction can occur via the homocoupling of the boronic acid.[1] Additionally, the presence of oxygen can oxidize the Pd(0) catalyst to Pd(II), leading to increased homocoupling.[1][2][3]

Troubleshooting Guide: Minimizing Homocoupling

This section provides a systematic approach to troubleshooting and minimizing the formation of homocoupling byproducts during the synthesis of this compound.

Issue 1: Significant formation of biphenyl (boronic acid homocoupling).

Root Causes & Corrective Actions:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2]

    • Solution: Rigorously degas all solvents and reagents. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[4] For highly sensitive reactions, a freeze-pump-thaw cycle is recommended for the solvent.[4] Assembling the reaction under an inert atmosphere is also critical.[4] A subsurface sparge with nitrogen can be particularly effective at removing dissolved oxygen.[2][3]

  • Use of a Pd(II) Precatalyst: Pd(II) sources such as Pd(OAc)₂ or PdCl₂ require an initial reduction to the active Pd(0) state. This reduction can proceed through a pathway that involves the homocoupling of the boronic acid.[1]

    • Solution 1: Utilize a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step.[4]

    • Solution 2: If using a Pd(II) source, consider adding a mild reducing agent to facilitate the formation of Pd(0) without promoting homocoupling. Potassium formate has been shown to be effective in this role.[2][3][4]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos, developed by the Buchwald group, are highly effective at minimizing homocoupling.[5][6] Their steric bulk can hinder the formation of intermediates that lead to homocoupling.[5] N-heterocyclic carbenes (NHCs) can also be effective.[5]

  • Suboptimal Reaction Temperature: Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[5]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help to suppress homocoupling.[5]

  • High Concentration of Boronic Acid: A high concentration of the boronic acid can increase the likelihood of homocoupling.

    • Solution: Implement a slow addition of the boronic acid solution to the reaction mixture. This maintains a low instantaneous concentration of the boronic acid, favoring the cross-coupling pathway.[5]

Issue 2: Formation of 2,2'-bipyridine-5,5'-diamine (aryl halide homocoupling).

Root Causes & Corrective Actions:

  • Catalyst System: Certain palladium catalyst systems can promote the homocoupling of aryl halides.

    • Solution: The choice of ligand is crucial. Bulky, electron-donating phosphine ligands that favor reductive elimination of the desired product over side reactions are recommended. Screening different ligands is often necessary to find the optimal one for a specific substrate.

  • Reaction Conditions: The base and solvent system can influence the propensity for aryl halide homocoupling.

    • Solution: Optimize the base and solvent. For Suzuki couplings, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). Solvents like dioxane, THF, and toluene, often with a small amount of water, are typically used.[1] Systematic screening of these parameters is recommended.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol to Minimize Homocoupling

This protocol incorporates several of the strategies discussed above to minimize the formation of homocoupling byproducts.

Materials:

  • 5-bromo-2-pyridinamine

  • Phenylboronic acid

  • Pd₂(dba)₃ (palladium source)

  • SPhos (ligand)

  • K₃PO₄ (base)

  • Degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-2-pyridinamine, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and degassed water via syringe.

  • In a separate Schlenk flask, prepare a solution of phenylboronic acid in degassed 1,4-dioxane.

  • Heat the reaction mixture containing the aryl halide to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Slowly add the phenylboronic acid solution to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Parameters on Homocoupling in this compound Synthesis

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield of this compound (%)Biphenyl Homocoupling (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O1004530
2Pd₂(dba)₃PPh₃K₂CO₃Toluene/H₂O1006020
3Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O8085<5
4Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O (Slow addition of boronic acid)8092<2

Note: The values in this table are illustrative and intended to demonstrate the relative impact of different reaction conditions. Actual results may vary.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired catalytic cycle and the homocoupling side reaction pathway.

Suzuki_Coupling_Cycle Desired Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Aryl_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Aryl_Ar RedElim Reductive Elimination PdII_Aryl_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The desired catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway Boronic Acid Homocoupling Pathway PdII Pd(II) Intermediate1 Ar'-Pd(II)-B(OR)₂ PdII->Intermediate1 Transmetalation Boronic_Acid1 Ar'-B(OR)₂ Boronic_Acid1->Intermediate1 Intermediate2 Ar'-Pd(II)-Ar' Intermediate1->Intermediate2 Transmetalation Boronic_Acid2 Ar'-B(OR)₂ Boronic_Acid2->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim Homocoupling_Product Ar'-Ar' RedElim->Homocoupling_Product Pd0 Pd(0) RedElim->Pd0 Reduction

Caption: A potential pathway for the homocoupling of boronic acids catalyzed by Pd(II).

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Royal Society of Chemistry.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
  • ResearchGate.
  • ACS Publications.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Royal Society of Chemistry.
  • PubMed.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • National Institutes of Health.
  • Wikipedia. Cross-coupling reaction. [Link]
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
  • ResearchGate.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • YouTube. Ligand design for cross-couplings: phosphines. [Link]
  • Wikipedia.
  • Science.
  • Chemistry LibreTexts.
  • ACS GCI Pharmaceutical Roundtable.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
  • National Institutes of Health. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. [Link]
  • ResearchGate. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. [Link]
  • Google Patents.
  • Semantic Scholar. Synthesis and Photophysical Properties of -(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores. [Link]
  • PubMed. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push-Pull Fluorophores. [Link]

Sources

preventing protodeboronation in Suzuki reactions of pyridylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for experienced researchers, chemists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura coupling of pyridylboronic acids. As Senior Application Scientists, we understand that your challenges are nuanced. This resource provides in-depth, mechanistically-grounded solutions to the pervasive problem of protodeboronation.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the instability of pyridylboronic acids in Suzuki reactions.

Q1: What is protodeboronation and why is it such a significant problem specifically with pyridylboronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved by a proton source (like water) and replaced with a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes your nucleophilic partner, generating the simple, unfunctionalized pyridine as a byproduct and drastically reducing the yield of your desired coupled product.[3][4]

Pyridylboronic acids, particularly 2-pyridylboronic acid, are exceptionally prone to this reaction. Unlike simple arylboronic acids, which are most susceptible to base-catalyzed protodeboronation, 2-pyridylboronic acid's instability peaks under neutral pH conditions.[1][3] This is due to the formation of a highly reactive zwitterionic intermediate, which undergoes rapid, unimolecular fragmentation of the C-B bond.[1][3] The proximity of the Lewis basic ring nitrogen is key to this unique and facile decomposition pathway.

Q2: How can I definitively diagnose that protodeboronation is the cause of my low yield?

A2: The primary evidence for protodeboronation is analytical. When analyzing your crude reaction mixture by LC-MS, GC-MS, or ¹H NMR, you will observe a significant amount of the corresponding de-boronated pyridine byproduct alongside unreacted starting halide and a low yield of the desired product.[2] For example, if you started with 2-pyridineboronic acid, the presence of a large amount of pyridine in your crude mixture is a strong indicator that protodeboronation is the major competing reaction.

Q3: What are the primary reaction conditions that accelerate protodeboronation?

A3: Several factors can exacerbate protodeboronation:

  • Proton Sources: The presence of water or other protic solvents is necessary for the reaction to occur.[5]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including protodeboronation.[4]

  • Inefficient Catalysis: A slow catalytic cycle for the desired Suzuki coupling gives the unstable boronic acid more time to decompose.[4]

  • Base: While necessary for the Suzuki reaction, strong bases can promote the base-catalyzed protodeboronation pathway, especially for 3- and 4-pyridylboronic acids.[6][7]

  • Ligand Choice: Paradoxically, some bulky, electron-rich phosphine ligands, often used to promote challenging couplings, have been shown to accelerate palladium-catalyzed protodeboronation pathways.[2][8][9]

Q4: Should I use a pyridylboronic acid directly, or is it better to use a boronate ester or another derivative?

A4: For challenging pyridyl substrates, especially 2-pyridyl systems, it is almost always better to use a more stable derivative than the free boronic acid.[10][11] Boronic acids are often the least stable option. Derivatives like potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates are designed for enhanced stability and are highly effective at suppressing protodeboronation.[1][3][12] They function via a "slow release" mechanism, generating the active boronic acid in situ at a very low concentration, which minimizes its decomposition while allowing the desired coupling to proceed.[1][13]

Troubleshooting Guide: From Problem to Solution

This section provides specific, actionable solutions to common experimental failures.

Problem 1: My reaction yield is very low, and I've confirmed the major byproduct is the simple de-boronated pyridine.

This is the classic symptom of protodeboronation outcompeting the desired cross-coupling.

This is the most robust and highly recommended strategy. By protecting the boronic acid functional group, you dramatically increase its stability.

Table 1: Comparison of Boron Reagents for Pyridyl Coupling

Boron Reagent Structure Example Stability & Handling Activation & Mechanism Key Advantages
Boronic Acid Py-B(OH)₂ Generally low stability, especially 2-pyridyl. Prone to dehydration and protodeboronation.[1][11] Activated by base to form a boronate [B(OH)₃]⁻ for transmetalation.[14] Commercially available, no deprotection step needed.
Pinacol Ester Py-B(pin) More stable than boronic acids, but can still be susceptible to hydrolysis and protodeboronation.[6] Can transmetalate directly under anhydrous conditions or hydrolyze to the boronic acid first.[10][13] Good balance of stability and reactivity for less sensitive substrates.
Potassium Trifluoroborate Py-BF₃K Highly stable, air and moisture-tolerant crystalline solids. Can be stored indefinitely.[12][15] Requires base and aqueous conditions to slowly hydrolyze and release the boronic acid for the catalytic cycle.[12] Excellent stability, near-stoichiometric amounts can be used.[12]

| MIDA Boronate | Py-B(MIDA) | Exceptionally stable, benchtop-stable crystalline solids. Resistant to many reaction conditions.[16][17] | Requires slow, base-mediated hydrolysis (e.g., K₃PO₄, aqueous conditions) to release the boronic acid.[3] | The gold standard for "slow release" strategy, ideal for iterative cross-coupling.[3][6] |

If you must use a boronic acid or pinacol ester, careful selection of the base and solvent is critical.

  • Switch to a Milder Base: Instead of strong bases like NaOH, KOH, or alkoxides, use milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices.[4][5][15] They are effective in activating the boron reagent for transmetalation but are less aggressive in promoting protodeboronation.

  • Consider Anhydrous Conditions: Protodeboronation requires a proton source. Using rigorously anhydrous solvents can shut down this pathway.[5] Anhydrous methods often employ boronic esters (like neopentyl glycol esters) with a soluble base such as potassium trimethylsilanolate (TMSOK) in solvents like dioxane or THF.[18][19][20] This combination allows for extremely fast, homogeneous reactions that often complete before protodeboronation can occur.[19][20]

The goal is to make the Suzuki coupling kinetically much faster than the decomposition.

  • Use a High-Activity Catalyst System: Modern catalyst systems comprising a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst) and a highly active, bulky, electron-rich phosphine ligand (e.g., RuPhos, SPhos, XPhos) can dramatically accelerate the rates of oxidative addition and reductive elimination.[4] This ensures the catalytic cycle turns over rapidly, consuming the pyridylboronic acid in the productive pathway before it has time to decompose.

Problem 2: My MIDA boronate or trifluoroborate is not reacting.

These reagents are highly stable, and their lack of reactivity is almost always an activation issue.

The "slow release" mechanism requires controlled hydrolysis.

  • Check Your Base: A base like aqueous potassium phosphate (K₃PO₄) is required to slowly hydrolyze the MIDA ester.[3]

  • Ensure Water is Present: Unlike traditional advice, these stable reagents require a controlled amount of water to hydrolyze and enter the catalytic cycle. A common solvent system is a mixture like THF/H₂O or Dioxane/H₂O.[21][22]

  • Increase Temperature: If reactivity is sluggish at lower temperatures, cautiously increasing the heat (e.g., to 80-100 °C) can facilitate the hydrolysis and subsequent coupling.

Visualized Pathways and Workflows

Understanding the competing reactions and having a logical troubleshooting plan is essential for success.

The Core Problem: Competing Catalytic Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the off-cycle protodeboronation pathway that consumes the pyridylboron reagent.

G Pd0 Pd(0)L₂ ArPdX Ar¹-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar¹-X) ArPdOH Ar¹-Pd(II)-OH ArPdX->ArPdOH Base (OH⁻) Reagent Pyridyl-B(OH)₂ (Ar²-B(OH)₂) Transmetalation Transmetalation Intermediate ArPdOH->Transmetalation ArPdAr Ar¹-Pd(II)-Ar² Transmetalation->ArPdAr ArPdAr->Pd0 Product Ar¹-Ar² (Desired Product) ArPdAr->Product Reductive Elimination Boronate [Ar²-B(OH)₃]⁻ Reagent->Boronate Base (OH⁻) SideProduct Pyridyl-H (Side Product) Reagent->SideProduct Protodeboronation (H₂O, Temp, etc.) Boronate->Transmetalation

Caption: Suzuki cycle vs. the protodeboronation side reaction.
A Logical Troubleshooting Workflow

When a reaction fails, follow this decision tree to identify and implement the most effective solution.

G Start Low Yield with Pyridylboronic Acid CheckCrude Analyze Crude Reaction: LCMS, NMR Start->CheckCrude IsDeboronated Major byproduct is de-boronated pyridine? CheckCrude->IsDeboronated Sol1 PRIMARY FIX: Switch to a more stable boron reagent. (MIDA Ester or BF₃K) IsDeboronated->Sol1 Yes Sol2 SECONDARY FIX: Optimize Conditions IsDeboronated->Sol2 Yes, but want to optimize OtherIssue Problem is not protodeboronation. (Check catalyst activity, starting materials, etc.) IsDeboronated->OtherIssue No Success Reaction Successful Sol1->Success Sol2a Use milder base (e.g., K₃PO₄, Cs₂CO₃) Sol2->Sol2a Sol2b Lower temperature Sol2->Sol2b Sol2c Use faster catalyst system (e.g., Buchwald Ligands) Sol2->Sol2c Sol2a->Success Sol2b->Success Sol2c->Success

Caption: A decision-tree workflow for troubleshooting protodeboronation.
Validated Experimental Protocols
Protocol 1: Preparation of a Stable 2-Pyridyl-MIDA Boronate

This protocol converts an unstable 2-pyridylboronic acid into a highly stable, crystalline MIDA boronate, which can be stored and used for subsequent couplings.

  • Reagent Preparation: In a round-bottom flask, suspend 2-pyridylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 1:1 mixture of toluene and acetonitrile (approx. 0.2 M concentration relative to the boronic acid).

  • Azeotropic Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the trap. Continue refluxing for 2-4 hours until no more water is collected.

  • Isolation: Cool the reaction mixture to room temperature. The MIDA boronate product will often precipitate from the solution. If it does not, concentrate the solvent under reduced pressure.

  • Purification: The resulting solid can be collected by filtration, washed with a cold, non-polar solvent like hexanes or diethyl ether, and dried under vacuum. The product is typically a white to off-white crystalline solid and is often pure enough to be used directly in the next step without chromatographic purification.

Protocol 2: Optimized Suzuki Coupling of a 2-Pyridyl-MIDA Boronate

This protocol uses the stable MIDA boronate with a high-activity catalyst system to achieve efficient coupling.

  • Inert Atmosphere: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-pyridyl-MIDA boronate (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add a degassed 10:1 mixture of 1,4-dioxane and water. The final concentration should be around 0.1 M with respect to the aryl halide.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (e.g., Argon), add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Reaction Execution: Seal the vial tightly and place it in a preheated heating block at 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking aliquots and analyzing via TLC, LC-MS, or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via column chromatography on silica gel to obtain the desired biaryl product.

References
  • C. A. Malapit, J. S. S. Kalutharage, S. C. C. K. Rajapakse, S. E. Denmark, Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2021, 143 (19), 7462–7481. [Link]
  • G. R. Dick, E. M. Woerly, M. D. Burke, A General Solution for the 2-Pyridyl Problem. Angew. Chem. Int. Ed.2012, 51 (11), 2667-2672. [Link]
  • A. S. L. C. D'Souza, T. N. D. D. Al-Zoubi, D. G. Hall, The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chem. Eur. J.2021, 27 (31), 8036-8063. [Link]
  • Wikipedia, Protodeboron
  • A. J. J. Lennox, G. C. Lloyd-Jones, Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014, 43, 412-443. [Link]
  • P. A. Cox, M. A. B. Reid, A. G. Leach, A. D. Campbell, E. J. King, G. C. Lloyd-Jones, Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2022, 144 (38), 17615-17632. [Link]
  • P. J. T. T. L. Williams, The preparation of a stable 2-pyridylboronate and its reactivity in the Suzuki–Miyaura cross-coupling reaction. Tetrahedron Lett.2004, 45 (46), 8523-8526. [Link]
  • S. M. P. K. G. W. C. K. Kassel, Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Org. Lett.2021, 23 (17), 6932-6936. [Link]
  • G. A. Molander, B. Canturk, Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Org. Lett.2009, 11 (11), 2297-2300. [Link]
  • G. A. Molander, D. E. Petrillo, Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Org. Lett.2008, 10 (9), 1795-1798. [Link]
  • Z. Liu, H. S. Rzepa, S. E. J. G. G. J. P. A. G. L. J. T. A. G. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. J. Am. Chem. Soc.2022, 144 (35), 16069-16084. [Link]
  • B. Savitha, A. M. A. K. K. Abdul Khader, Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Aust. J. Chem.2016, 69 (2), 227. [Link]
  • F. Gallou, B. H. Lipshutz, A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions.
  • Wikipedia, Suzuki reaction. [Link]
  • G. A. Molander, M. R. Rivero, Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Org. Lett.2002, 4 (1), 107-109. [Link]
  • G. A. Molander, D. B. D. E. P. K. H. C. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. J. Org. Chem.2001, 66 (13), 4511-4516. [Link]
  • L. Chen, D. R. Sanchez, B. Zhang, B. P. Carrow, “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. J. Am. Chem. Soc.2017, 139 (36), 12418-12421. [Link]
  • M. Kumar, U. K. Sharma, N. Kumar, V. Singh, Recent advances in the synthesis and reactivity of MIDA boronates. Chem. Commun.2021, 57, 12154-12173. [Link]
  • A. P. Coombs, Y. Yang, J. P. Morken, DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Org. Lett.2015, 17 (15), 3658-3661. [Link]
  • Z. Liu, H. S. Rzepa, S. E. J. G. G. J. P. A. G. L. J. T. A. G.
  • P. A. Cox, M. A. B. Reid, A. G. Leach, A. D. Campbell, E. J. King, G. C. Lloyd-Jones, Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • S. M. P. K. G. W. C. K. Kassel, Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. Org. Synth.2021, 98, 174-193. [Link]
  • C. F. R. A. C. de A. A. L. A. P. G. O. M. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • E. Rideau, M. Sidera, S. P. Fletcher, Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
  • E. Rideau, M. Sidera, S. P. Fletcher, Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • Reddit, How to approach choosing reaction conditions for Suzuki? [Link]
  • S. M. P. K. G. W. C. K. Kassel, Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org. Synth.2021, 98, 174-193. [Link]
  • P. J. T. T. L. Williams, The preparation of a stable 2-pyridylboronate and its reactivity in the Suzuki–Miyaura cross-coupling reaction. Semantic Scholar. [Link]
  • Y. U. T. I. K. S. S. Y. Y. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chem. Pharm. Bull.2022, 70 (10), 712-716. [Link]
  • M. R. V. L. H. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Org. Lett.2000, 2 (26), 4233-4235. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Phenyl-2-pyridinamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Phenyl-2-pyridinamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in optimizing this crucial synthetic transformation. Our focus is on the Suzuki-Miyaura cross-coupling reaction, the most prevalent and versatile method for this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most widely employed method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction typically involves coupling an aryl halide (or triflate) with an organoboron reagent. For this specific synthesis, the common starting materials are 2-amino-5-halopyridine (e.g., 5-bromo-2-pyridinamine) and phenylboronic acid.

Q2: Why is the Suzuki-Miyaura coupling the preferred route for this synthesis?

The Suzuki-Miyaura coupling offers several distinct advantages that make it ideal for synthesizing biaryl compounds like this compound:

  • High Functional Group Tolerance: The reaction conditions are generally mild and compatible with a wide variety of functional groups, including the essential primary amine on the pyridine ring, thus avoiding the need for protection/deprotection steps.[2]

  • Commercial Availability of Reagents: The required boronic acids and aryl halides are readily available and cost-effective.

  • Favorable Toxicity Profile: The boron-containing reagents and byproducts are generally less toxic and more environmentally benign compared to those used in other cross-coupling reactions (e.g., Stille or Negishi coupling).

Q3: What are the most critical parameters to control for a successful synthesis of this compound?

Success hinges on the careful optimization of four key components:

  • Palladium Catalyst and Ligand System: This is arguably the most crucial factor, as the unprotected amino and pyridine nitrogens can inhibit or deactivate the catalyst.[3][4]

  • Base: The choice and strength of the base are critical for the transmetalation step and overall reaction efficiency.

  • Solvent: The solvent system must solubilize all components and be compatible with the catalyst system.

  • Inert Atmosphere: Rigorous exclusion of oxygen is necessary to prevent catalyst oxidation and homocoupling side reactions.[4]

Troubleshooting Guide: From Low Yield to Optimized Synthesis

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Problem Area 1: Low or No Product Yield

Q: My reaction has failed or resulted in a very low yield. What are the most likely causes?

A: Low yields with unprotected amino-pyridines are a common challenge. The primary issue often stems from the substrate itself. The lone pairs of electrons on both the pyridine and amino nitrogens can coordinate with the palladium catalyst, leading to inhibition or deactivation that halts the catalytic cycle.[3][4] Key areas to investigate immediately are:

  • Catalyst Inhibition: Your chosen catalyst system may not be robust enough for this specific substrate.

  • Suboptimal Base/Solvent: The reaction conditions may not be promoting the key steps of the catalytic cycle effectively.

  • Oxygen Contamination: Inadequate degassing can kill the active Pd(0) catalyst and promote side reactions.[4]

  • Reagent Quality: Ensure starting materials, especially the boronic acid, have not degraded.

Q: How do I select a more effective catalyst system for coupling with 2-aminopyridine derivatives?

A: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be effective for this transformation due to the electronic properties of the 2-aminopyridine scaffold.[4] The oxidative addition step is often slow and requires a more active catalyst.

Solution:

  • Switch to Bulky, Electron-Rich Ligands: Employ modern phosphine ligands that are known to be effective for challenging heteroaryl couplings. These ligands create a sterically hindered yet highly active palladium center that favors reductive elimination over catalyst inhibition. Examples include SPhos, XPhos, and RuPhos.[3]

  • Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 or PEPPSI-type pre-catalysts) are often air- and moisture-stable and provide a more active and stable catalytic species in solution.[3][5]

  • Increase Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst deactivation.[3]

Q: What are the best practices for selecting the base and solvent?

A: The base is crucial for activating the boronic acid in the transmetalation step. For aminopyridine substrates, a careful balance is needed.

Solution:

  • Base Selection: Screen weaker inorganic bases. Strong bases can sometimes promote side reactions. Weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often highly effective.[3][6]

  • Solvent System: A polar aprotic solvent is typically required. A mixture of 1,4-dioxane or toluene with a small amount of water is a common and effective choice.[5][7] The water can aid in dissolving the base and facilitating the catalytic cycle. Anhydrous conditions should be considered if protodeboronation is a major issue.[3]

Problem Area 2: Significant Byproduct Formation

Q: My reaction works, but I observe several significant byproducts. How can I identify and minimize them?

A: Byproduct formation directly competes with your desired reaction, reducing yield and complicating purification. The three most common culprits in Suzuki couplings are protodeboronation, dehalogenation, and homocoupling.

Byproduct NameIdentification (vs. Starting Material)Primary CauseMitigation Strategy
Benzene Loss of boronic acid group on phenylboronic acid.Protodeboronation: Hydrolysis of the boronic acid, replacing the C-B bond with a C-H bond.[4]1. Use more stable boronic esters (e.g., pinacol esters).[3][8] 2. Run the reaction under anhydrous conditions.[3] 3. Use a milder base if possible.
2-Aminopyridine Loss of the bromine atom from the starting material.Dehalogenation: The aryl halide is reduced. This can be caused by hydride sources in the reaction mixture (e.g., solvent, base).[4][8]1. Ensure a rigorously inert atmosphere. 2. Optimize reaction time to avoid prolonged heating after the main reaction is complete.[3] 3. Choose a solvent less prone to acting as a hydride source.
Biphenyl Dimer of the phenyl group from the boronic acid.Homocoupling: The boronic acid couples with itself. This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[4]1. Thoroughly degas all solvents and the reaction vessel before adding the catalyst. 2. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.
Problem Area 3: Purification Challenges

Q: I'm struggling to purify the final this compound product. What is a reliable method?

A: A standard workup is the first step to removing the bulk of inorganic salts and the catalyst. The final purification typically requires chromatography.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. This removes the inorganic base and other water-soluble components.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Column Chromatography: The most effective method for obtaining a highly pure product is flash column chromatography on silica gel.[4] A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate, is typically effective at separating the product from less polar byproducts (like biphenyl) and more polar baseline impurities.

  • Recrystallization (Optional): If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an effective final purification step.[9]

Visualized Workflows and Logic

// Nodes pd0 [label="Active Pd(0)L2 Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Oxidative Addition\nComplex\n(Ar-Pd(II)-X)L2", fillcolor="#FBBC05"]; trans_complex [label="Transmetalation\nComplex\n(Ar-Pd(II)-Ar')L2", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for structure start [label="Ar-X\n(2-Amino-5-bromopyridine)", shape=oval, style=solid, fillcolor="#FFFFFF"]; boronic [label="Ar'-B(OR)2\n(Phenylboronic Acid)", shape=oval, style=solid, fillcolor="#FFFFFF"]; base [label="Base (e.g., K2CO3)", shape=oval, style=solid, fillcolor="#FFFFFF"]; product [label="Ar-Ar'\n(this compound)", shape=oval, style=solid, fillcolor="#FFFFFF"];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition"]; start -> oa_complex;

oa_complex -> trans_complex [label=" Transmetalation"]; boronic -> oa_complex; base -> oa_complex [style=dashed];

trans_complex -> pd0 [label=" Reductive\n Elimination", style=bold, color="#EA4335"]; trans_complex -> product; } endsnippet Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

// Nodes start [label="Low or No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

cause1 [label="Possible Cause:\nCatalyst Inactivation", fillcolor="#FBBC05"]; cause2 [label="Possible Cause:\nSignificant Side Reactions", fillcolor="#FBBC05"]; cause3 [label="Possible Cause:\nSuboptimal Conditions", fillcolor="#FBBC05"];

sol1 [label="Solution:\n- Use bulky, electron-rich ligands (SPhos, XPhos)\n- Use modern pre-catalysts\n- Increase catalyst loading", shape=note, fillcolor="#FFFFFF"]; sol2 [label="Solution:\n- Rigorously degas solvents\n- Use boronic esters\n- Optimize reaction time", shape=note, fillcolor="#FFFFFF"]; sol3 [label="Solution:\n- Screen weaker bases (K2CO3, K3PO4)\n- Use Dioxane/Water or Toluene/Water\n- Optimize temperature (80-110 °C)", shape=note, fillcolor="#FFFFFF"];

// Edges start -> cause1; start -> cause2; start -> cause3;

cause1 -> sol1 [label="Address with...", color="#4285F4"]; cause2 -> sol2 [label="Address with...", color="#4285F4"]; cause3 -> sol3 [label="Address with...", color="#4285F4"]; } endsnippet Caption: A decision tree for troubleshooting low yield in the synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline adapted from established procedures for similar substrates and should be optimized for specific laboratory conditions.[4][5]

Materials:

  • 5-Bromo-2-pyridinamine (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a positive flow of inert gas, add 5-bromo-2-pyridinamine, phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, quickly weigh and add the Pd(OAc)₂ and SPhos ligand. Add this catalyst/ligand mixture to the Schlenk flask under a positive flow of inert gas.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.[3][4]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

References

  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives - Bulgarian Chemical Communications.
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.

Sources

Technical Support Center: Purification of 5-Phenyl-2-pyridinamine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Phenyl-2-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you to troubleshoot and optimize your purification process effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, presented in a question-and-answer format to directly tackle common laboratory challenges.

Question 1: My this compound is "oiling out" during cooling instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon in the recrystallization of many organic compounds, particularly amines. It occurs when the solute separates from the supersaturated solution as a liquid phase instead of forming a solid crystalline lattice.[1] This typically happens when the solution is too concentrated or cooled too rapidly, or when the boiling point of the solvent is higher than the melting point of the impure compound. For this compound, with a melting point of approximately 132-137 °C, this can be a significant issue if high-boiling point solvents are used.[2]

Causality and Solution Pathway:

  • Reduce Supersaturation: The primary cause of oiling out is often excessive supersaturation.[1]

    • Action: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (in 1-2% volume increments) to decrease the concentration.

  • Slow the Cooling Process: Rapid cooling favors the formation of an amorphous oil over an ordered crystal structure.

    • Action: Allow the flask to cool slowly to room temperature on a benchtop, insulated from the cold surface with a few paper towels or a cork ring. Once at room temperature, you can then proceed to cool it further in an ice bath.

  • Induce Crystallization with a Seed Crystal: A seed crystal provides a template for crystal growth, bypassing the kinetic barrier to nucleation.

    • Action: If you have a small amount of pure this compound, add a tiny crystal to the solution once it has cooled slightly below the saturation point.

  • Solvent System Modification: The choice of solvent can greatly influence the tendency to oil out.

    • Action: Consider using a solvent with a lower boiling point or a mixed solvent system. A solvent in which the compound is less soluble can be added as an "anti-solvent" to a solution in a "good" solvent, carefully bringing the mixture to the point of saturation at a lower temperature.

Question 2: I have a very low yield of purified this compound after recrystallization. What are the likely causes and how can I improve my recovery?

Answer:

A low yield is a frequent issue in recrystallization and can be attributed to several factors. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the solvent.

Causality and Solution Pathway:

  • Excessive Solvent Usage: Using too much solvent will keep more of your product dissolved in the mother liquor even after cooling.[3]

    • Action: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the crude product. It is crucial to add the solvent in small portions to the heated mixture.

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, it can lead to significant loss.

    • Action: Ensure your filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. Using a slight excess of solvent and then boiling it off after filtration can also prevent this.

  • Inappropriate Solvent Choice: The ideal solvent for recrystallization should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.

    • Action: Conduct a thorough solvent screening to find the optimal solvent or solvent mixture for this compound (see Experimental Protocol section).

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Action: Always wash the filtered crystals with a minimal amount of ice-cold solvent.

Question 3: The color of my this compound did not improve after recrystallization. How can I remove colored impurities?

Answer:

Colored impurities are common in aromatic amines due to oxidation and other side reactions. If a standard recrystallization does not remove them, an additional step is needed.

Causality and Solution Pathway:

  • Adsorption of Impurities: Highly colored, often polymeric or oxidized, impurities can be effectively removed by adsorption onto activated carbon.

    • Action: After dissolving the crude this compound in the hot solvent, add a small amount of activated carbon (about 1-2% of the solute mass) to the solution. Boil the solution for a few minutes to allow the carbon to adsorb the impurities.

  • Removal of Activated Carbon: The activated carbon must be removed before the solution is cooled to induce crystallization.

    • Action: Perform a hot gravity filtration to remove the activated carbon. The filtrate should be a much lighter color. Proceed with the cooling and crystallization steps as usual.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Aromatic amines like this compound are generally soluble in organic solvents such as alcohols, ether, and benzene.[4][5] Given its structure, which contains both a polar aminopyridine head and a nonpolar phenyl tail, a moderately polar solvent or a mixed solvent system is likely to be effective. While one report mentions the use of methylcyclohexane (a nonpolar solvent), a systematic solvent screening is recommended.[6] Good starting points for screening would be isopropanol, ethanol, ethyl acetate, or a toluene/heptane mixture.

Q2: How can I determine the purity of my recrystallized this compound?

A2: The purity of your final product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp melting point range that is close to the literature value (132-137 °C).[2] A broad or depressed melting point indicates the presence of impurities.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Q3: What are the main safety precautions to consider when working with this compound?

A3: this compound should be handled with care. It is known to cause skin and serious eye irritation.[7] It is also suspected of causing cancer.[7] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step methodology for the purification of this compound, including an initial solvent screening process.

Part 1: Solvent Screening

  • Place approximately 50 mg of crude this compound into several small test tubes.

  • To each tube, add 0.5 mL of a different solvent from the list in the data table below.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point and observe for dissolution.

  • If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, followed by cooling in an ice bath.

  • The ideal solvent will show poor solubility at room temperature but complete dissolution at elevated temperatures, with significant crystal formation upon cooling.

Part 2: Recrystallization Procedure (Example with Isopropanol)

  • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.

  • Add a magnetic stir bar and approximately 50 mL of isopropanol.

  • Heat the mixture on a hot plate with stirring.

  • Gradually add more isopropanol in small portions until the solid completely dissolves at the boiling point.

  • (Optional: If the solution is colored, remove it from the heat, allow it to cool slightly, add 100 mg of activated carbon, and boil for 5 minutes. Perform a hot gravity filtration to remove the carbon.)

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount (10-15 mL) of ice-cold isopropanol.

  • Dry the purified crystals in a vacuum oven.

  • Determine the mass, yield, and melting point of the purified product.

Data Presentation

Table 1: Solvent Screening for this compound Recrystallization

SolventBoiling Point (°C)PolarityPredicted Solubility Behavior
Water100HighLikely insoluble at all temperatures
Ethanol78HighPotentially too soluble, even when cold
Isopropanol82Medium-HighGood Candidate
Ethyl Acetate77MediumGood Candidate
Toluene111LowGood for dissolving, may require an anti-solvent
Heptane98LowLikely a poor solvent, but a good anti-solvent
Acetone56Medium-HighMay react with the primary amine

Visualization

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude This compound B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Optional: Add Activated Carbon C->D if colored E Hot Gravity Filtration C->E if no carbon needed D->E F Slow Cooling to Room Temp E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: Workflow for the purification of this compound.

References

  • BenchChem. (2025).
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations.
  • PubChem. (n.d.). This compound.
  • BYJU'S. (n.d.). Physical Properties of Amines.
  • Lumen Learning. (n.d.). Properties of amines.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • CUNY. (n.d.). Purification by Recrystallization.
  • University of York. (n.d.). Solvent Choice.
  • Wired Chemist. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • Vedantu. (n.d.). Aromatic amines are insoluble in water because.
  • CK-12 Foundation. (2026). Physical Properties of Amines.
  • NCERT. (n.d.). Amines.
  • ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC).
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: Column Chromatography Purification of 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-Phenyl-2-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and similar aromatic amine compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your separations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking so badly on my silica TLC plate and column?

A1: This is the most common issue when purifying basic compounds like amines on standard silica gel.[1] Silica gel surfaces are covered with silanol groups (Si-OH), which are weakly acidic.[2][3] Your basic this compound can form strong acid-base interactions (ionic bonds and hydrogen bonds) with these silanol groups.[2] This strong, sometimes irreversible, binding leads to significant peak tailing, where the compound slowly "bleeds" down the column instead of moving as a tight band, resulting in poor separation and low recovery.[4]

Q2: My compound is completely stuck at the top of the column. What went wrong?

A2: This indicates a very strong interaction between your compound and the silica gel, as described above. It's also possible that your chosen solvent system is not polar enough to elute the compound.[5] In some cases, very polar solvents like 100% methanol are required to dislodge strongly bound amines, but this often leads to co-elution of all polar compounds, defeating the purpose of chromatography.[3]

Q3: How do I choose the best solvent system to start with?

A3: The selection of a solvent system is the most critical step and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[6][7] The goal is to find a solvent mixture that moves the this compound to a Retardation factor (Rf) value of approximately 0.25 to 0.35.[8] This range ensures that the compound interacts with the stationary phase sufficiently for separation to occur without being excessively retained.[9] A common and effective starting point for compounds of intermediate polarity is a mixture of hexanes and ethyl acetate.[10]

Q4: Should I be using a special type of silica gel for this purification?

A4: While standard silica gel can be made to work by modifying the mobile phase (see Troubleshooting Guide), using an amine-functionalized silica column can greatly simplify the purification.[3] These columns have an aminopropyl group bonded to the silica surface, which masks the acidic silanol groups and creates a more chemically neutral environment for basic compounds.[2] This often allows for efficient elution and separation using less polar, non-basic solvent systems like a simple hexane/ethyl acetate gradient.[3]

Troubleshooting Guide: Specific Scenarios

Problem: Severe Peak Tailing & Poor Resolution
  • Diagnosis: You observe long, streaky spots on your analytical TLC, and during column chromatography, the collected fractions show significant cross-contamination.

  • Cause: Strong acid-base interaction between the basic pyridinamine and acidic silanol groups on the silica surface.[2]

  • Solution 1: Mobile Phase Modification: The most common and cost-effective solution is to add a small amount of a competitive base to your eluent. Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is a standard choice.[11] The TEA will preferentially bind to the acidic sites on the silica, effectively "shielding" your compound from these strong interactions. This allows the this compound to elute more symmetrically.[4]

  • Solution 2: Change Stationary Phase: If mobile phase modification is insufficient, switch to an amine-bonded silica column.[3] This provides a less acidic stationary phase, inherently reducing the problematic interactions and often yielding sharper peaks without the need for additives.[11]

Problem: Compound Will Not Elute (Rf ≈ 0)
  • Diagnosis: On the TLC plate, your compound remains at the origin (baseline) even with moderately polar solvent systems (e.g., 50% Ethyl Acetate in Hexanes).

  • Cause: The polarity of your eluent is too low to displace the compound from the stationary phase.

  • Solution 1: Increase Eluent Polarity: Systematically increase the proportion of the more polar solvent in your mobile phase. For a Hexane/Ethyl Acetate system, increase the percentage of Ethyl Acetate. If that is not enough, a more polar solvent like methanol can be introduced. A common system for more polar compounds is Methanol in Dichloromethane (DCM), starting at 1-5% MeOH.[10]

  • Solution 2: Add a Basic Modifier: As with tailing, the compound may be strongly adsorbed due to its basicity. Adding 1% TEA or a 10% ammonia in methanol solution to your eluent can help neutralize the silica and promote elution.[4][10]

Problem: Compound Elutes Too Quickly (Rf > 0.5)
  • Diagnosis: The compound runs with or very near the solvent front on the TLC plate. This provides no opportunity for separation from non-polar impurities.

  • Cause: The eluent is too polar for your compound.

  • Solution: Decrease the polarity of your mobile phase. If you are using a 30% Ethyl Acetate in Hexanes mixture, for example, try reducing it to 10% or 20% Ethyl Acetate.[12] The goal is to increase the compound's retention on the silica, thereby lowering its Rf value into the optimal 0.25-0.35 range.[8]

Problem: Suspected On-Column Degradation
  • Diagnosis: You observe multiple new spots on the TLC of your collected fractions that were not present in the crude material, and your overall yield is very low.

  • Cause: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[5][13]

  • Solution 1: Deactivate the Silica Gel: Before preparing your column, you can create a slurry of the silica gel in your chosen eluent that contains 1% triethylamine. This neutralizes the most acidic sites.

  • Solution 2: Use an Alternative Stationary Phase: If your compound is highly sensitive, consider using a more inert stationary phase like alumina or Florisil.[5] Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), can be an effective option for purifying basic compounds.[3]

Troubleshooting Workflow

G start Initial Problem: Poor Separation or Recovery tailing_check Is there significant peak tailing? start->tailing_check rf_check What is the Rf value of the product? start->rf_check yield_check Is the yield low with new impurity spots? start->yield_check tailing_check->rf_check No add_base Add 0.5-1% Triethylamine (TEA) to the eluent. tailing_check->add_base Yes increase_polarity Increase eluent polarity. (e.g., more EtOAc or add MeOH) rf_check->increase_polarity Rf is too low (e.g., < 0.2) decrease_polarity Decrease eluent polarity. (e.g., less EtOAc / more Hexane) rf_check->decrease_polarity Rf is too high (e.g., > 0.4) check_stability Compound may be degrading. Test stability on a TLC plate. yield_check->check_stability Yes use_amine_column Consider using an amine-functionalized column. add_base->use_amine_column If tailing persists use_alt_phase Use a less acidic phase (Alumina, Florisil) or deactivate silica with TEA. check_stability->use_alt_phase

Sources

troubleshooting low conversion in 5-Phenyl-2-pyridinamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Phenyl-2-pyridinamine

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of this compound. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms and variables that influence success. This guide is structured as a series of frequently asked questions (FAQs) that address common issues, particularly low conversion, encountered during palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling reaction for synthesizing this compound from 2-Amino-5-bromopyridine and Phenylboronic Acid has stalled with low conversion. What are the primary factors to investigate?

Low conversion in a palladium-catalyzed cross-coupling reaction is a common yet multifaceted problem. The issue typically originates from one of five areas: the catalyst system, the reaction conditions, the quality of the reagents, potential substrate-specific inhibition, or poor solubility. A systematic approach is crucial for effective troubleshooting.

The most probable cause when using 2-amino-5-bromopyridine is catalyst inhibition by the free amino group.[1][2] The nitrogen lone pair on the 2-amino group can coordinate strongly to the palladium center, effectively acting as a ligand and preventing it from participating in the catalytic cycle. This coordination can hinder the crucial oxidative addition step or subsequent steps.

Below is a workflow to diagnose and resolve the issue.

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Solution_Reagents Use Anhydrous/Degassed Solvents. Verify Boronic Acid Purity. Use Fresh Base. Check_Reagents->Solution_Reagents Check_Catalyst 3. Evaluate Catalyst System Check_Conditions->Check_Catalyst Conditions OK Solution_Conditions Increase Temperature (80-110 °C). Ensure Inert Atmosphere (Ar/N2). Check Stirring Efficiency. Check_Conditions->Solution_Conditions Check_Inhibition 4. Address Substrate Inhibition Check_Catalyst->Check_Inhibition System OK Solution_Catalyst Screen Different Ligands (e.g., XPhos, RuPhos). Use a Pre-catalyst (e.g., XPhos Pd G3). Increase Catalyst Loading (1-5 mol%). Check_Catalyst->Solution_Catalyst Solution_Inhibition Protect the 2-Amino Group (e.g., as Acetamide). Use Ligands Designed for Aminopyridines. Check_Inhibition->Solution_Inhibition Success High Conversion Achieved Check_Inhibition->Success Inhibition Mitigated Suzuki_Cycle_Inhibition Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Complex1 Ar-Pd(II)L₂(Br) OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Ph-B(OH)₂ Base Off_Cycle_Complex Off-Cycle Pd(II) Chelate (Inactive) Complex1->Off_Cycle_Complex Chelation by -NH₂ group Complex2 Ar-Pd(II)L₂(Ph) Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (this compound) RedElim->Product Inhibitor 2-Amino-5-bromopyridine (Substrate) Inhibitor->OxAdd Off_Cycle_Complex->Complex1 Reversible but can be slow

Caption: Suzuki cycle showing the catalyst chelation side-path.

Strategies to Overcome Inhibition:

  • Protect the Amino Group: This is the most robust solution. Converting the amine to an acetamide (-NHAc) temporarily removes its ability to chelate the palladium. The amide can be easily hydrolyzed post-coupling to yield the desired product. This multi-step approach often provides higher and more reliable yields. [3][4]2. Ligand Selection: Modern, sterically bulky, and electron-rich phosphine ligands (Buchwald ligands) like XPhos or RuPhos can be effective. [1][5]Their bulkiness can disfavor the formation of the stable bidentate chelate, promoting the desired catalytic turnover. Using pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can also lead to more reliable formation of the active catalytic species compared to generating it in situ. [5]

Q4: What is a reliable, optimized protocol for this synthesis if I choose to protect the amino group?

This two-step protocol involves an initial protection of the amine, followed by the Suzuki coupling, and a final deprotection. This method is designed to be self-validating by ensuring high conversion in the key coupling step.

Step 1: Protection of 2-Amino-5-bromopyridine

  • Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq.) in an appropriate solvent (e.g., dichloromethane or ethyl acetate), add a base such as triethylamine or pyridine (1.5 eq.).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The resulting solid, N-(5-bromopyridin-2-yl)acetamide, is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

Step 2: Suzuki-Miyaura Coupling

  • Setup: In a dry Schlenk flask under an argon atmosphere, combine N-(5-bromopyridin-2-yl)acetamide (1.0 eq.), phenylboronic acid (1.2 eq.), and a mild base like potassium carbonate (K₂CO₃, 2.5 eq.) or potassium phosphate (K₃PO₄, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst system, for example, Pd(PPh₃)₄ (3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a suitable ligand like SPhos (3.5 mol%).

  • Solvent: Add degassed solvent. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective. [3]4. Reaction: Heat the mixture to 85-95 °C with vigorous stirring for 6-18 hours. Monitor progress by LC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection

  • Hydrolysis: Dissolve the purified N-(5-phenylpyridin-2-yl)acetamide in methanol and add aqueous HCl (e.g., 3-6 M).

  • Reaction: Heat the mixture to reflux for 4-8 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Cool the solution and neutralize carefully with a base (e.g., NaOH solution) until the pH is ~8-9.

  • Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers, concentrate, and recrystallize the final product, this compound, to obtain high purity solid.

References

  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • MDPI. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.
  • National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Bulgarian Chemical Communications. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
  • Reddit. (2022). Failed suzuki coupling, any suggenstions? : r/Chempros.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry.
  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • PubChem. (n.d.). This compound.
  • PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.
  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF.
  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Wiley Online Library. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • ResearchGate. (2016). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz.
  • National Institutes of Health. (2011). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
  • Google Patents. (n.d.). WO2010018895A1 - Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives.
  • PubMed. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance.
  • National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • PubMed. (2018). Synthesis and Activity of Benzopiperidine, Benzopyridine and Phenyl Piperazine Based Compounds Against Leishmania Infantum.
  • National Institutes of Health. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
  • Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • Organic Syntheses. (n.d.). Pyridine, 2-phenyl-.
  • MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

Sources

Technical Support Center: Catalyst Deactivation in the Synthesis of 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of 5-Phenyl-2-pyridinamine. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the common and often frustrating issue of catalyst deactivation. The synthesis of this important scaffold, typically achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, is notoriously susceptible to catalyst-related problems. The inherent properties of the aminopyridine moiety, specifically the coordinating nature of both the pyridine and amino functionalities, present unique challenges to maintaining a stable and active catalytic cycle.

This resource is structured to help you diagnose the root cause of your synthetic challenges and implement effective, evidence-based solutions.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable troubleshooting steps.

Issue 1: The reaction fails to initiate or stalls at low conversion.

  • Potential Cause A: Catalyst Poisoning by the Aminopyridine Substrate/Product. The lone pair of electrons on the nitrogen atoms of the 2-aminopyridine starting material or the this compound product can coordinate strongly to the palladium center. This coordination can block the active sites of the catalyst, preventing it from participating in the catalytic cycle and leading to a complete halt of the reaction.[1][2] This is a primary and frequent cause of failure in the coupling reactions of 2-aminopyridines.

    • Troubleshooting Steps:

      • Ligand Selection is Critical: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are designed to be sterically demanding, which helps to prevent the coordination of the aminopyridine to the palladium center.[3]

      • Protect the Amino Group: If feasible, protecting the amino group with a suitable protecting group (e.g., as an amide) can mitigate its coordinating effect. A recent study demonstrated successful Suzuki coupling with an acetamide-protected 5-bromo-2-methylpyridin-3-amine.[4]

      • Use a More Active Pre-catalyst: Modern palladium pre-catalysts, such as the Buchwald G3 pre-catalysts, are designed to generate the active Pd(0) species more efficiently and can sometimes overcome substrate inhibition.[3]

  • Potential Cause B: Inactive Catalyst or Inefficient Pre-catalyst Activation. The active catalyst in these cross-coupling reactions is a Pd(0) species. If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), it may not be efficiently reduced to the active Pd(0) state under your reaction conditions.

    • Troubleshooting Steps:

      • Directly Use a Pd(0) Source: Consider using a Pd(0) pre-catalyst like Pd₂(dba)₃ to bypass the in-situ reduction step.[5]

      • Ensure Proper Reaction Setup: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[3]

      • Degas Solvents Thoroughly: Dissolved oxygen in solvents is a common culprit for catalyst deactivation. Ensure all solvents are rigorously degassed prior to use.

Issue 2: The reaction mixture turns black, and a precipitate forms (Palladium Black).

  • Potential Cause: Catalyst Agglomeration. The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation. This occurs when the catalytically active, ligand-stabilized Pd(0) species aggregate into larger, inactive palladium metal particles.

    • Troubleshooting Steps:

      • Increase Ligand-to-Palladium Ratio: A higher concentration of the phosphine ligand can help to better stabilize the Pd(0) intermediates and prevent their aggregation.

      • Employ More Stabilizing Ligands: As mentioned previously, bulky and electron-rich ligands (e.g., Buchwald ligands) provide greater steric protection to the palladium center, enhancing its stability.

      • Lower the Reaction Temperature: High temperatures can accelerate the rate of catalyst agglomeration. If possible, screen for lower reaction temperatures that still afford a reasonable reaction rate.

Issue 3: Significant formation of side products, such as dehalogenated starting material or homocoupled products.

  • Potential Cause A: Dehalogenation. The formation of the dehalogenated starting material (e.g., 2-aminopyridine from 5-bromo-2-aminopyridine) suggests that the palladium catalyst is reacting with a hydride source in the reaction mixture.

    • Troubleshooting Steps:

      • Scrutinize Solvent and Base Purity: Some solvents or impurities within them can act as hydride donors. Ensure you are using high-purity, anhydrous solvents.

      • Optimize the Base: The choice of base can influence the prevalence of side reactions. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective and can minimize dehalogenation.[3]

  • Potential Cause B: Homocoupling of Boronic Acid (in Suzuki reactions). The formation of biphenyl from the phenylboronic acid coupling partner is often a result of the presence of Pd(II) species, which can arise from incomplete pre-catalyst reduction or oxidation of the Pd(0) catalyst by residual oxygen.

    • Troubleshooting Steps:

      • Maintain a Strictly Inert Atmosphere: As emphasized before, the exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst.

      • Use a Direct Pd(0) Source: Employing a Pd(0) pre-catalyst like Pd₂(dba)₃ can reduce the initial concentration of Pd(II) species.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst system for the synthesis of this compound via Suzuki coupling?

A1: While the optimal system can be substrate-dependent, a good starting point for the Suzuki coupling of a halo-2-aminopyridine with phenylboronic acid would be a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a bulky, electron-rich phosphine ligand such as SPhos or XPhos, and a moderately strong base like K₃PO₄ or Cs₂CO₃ in an anhydrous, aprotic solvent like 1,4-dioxane or toluene.[3][5]

Q2: Can I use the same catalyst system for a Buchwald-Hartwig amination to synthesize this compound?

A2: Yes, the same families of palladium catalysts and bulky phosphine ligands are highly effective for Buchwald-Hartwig aminations.[6][7][8] For this reaction, you would be coupling 2-amino-5-halopyridine with a phenyl source, or more commonly, 5-phenyl-2-halopyridine with an amine or ammonia equivalent. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[9]

Q3: My reaction seems to work, but the yield is consistently low. What should I investigate first?

A3: For consistently low yields, the primary suspect is often gradual catalyst deactivation throughout the reaction. The coordinating effect of the product, this compound, can progressively poison the catalyst.[10] Consider a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) to compensate for this deactivation.[3] Also, ensure your boronic acid (in the case of Suzuki coupling) is of high quality, as boronic acids can degrade over time, leading to lower than expected yields.

Q4: How can I tell if my phosphine ligand has degraded?

A4: Phosphine ligands are susceptible to oxidation to their corresponding phosphine oxides, especially if the reaction is not maintained under a strictly inert atmosphere. This can be sometimes be observed by ³¹P NMR spectroscopy if you are characterizing your reaction mixture. The use of air-stable pre-catalysts can help mitigate this issue.

Q5: Is it possible to regenerate a deactivated palladium catalyst?

A5: In a laboratory setting, regenerating a deactivated homogeneous palladium catalyst from a reaction mixture is generally not practical. The focus should be on preventing deactivation in the first place through careful selection of ligands, reagents, and reaction conditions. For heterogeneous catalysts like Pd/C, regeneration can sometimes be achieved through washing or specific treatments, but for the homogeneous systems typically used for this synthesis, prevention is the most effective strategy.

Visualizing the Challenges: Catalytic Cycles and Deactivation Pathways

To better understand the processes at play, the following diagrams illustrate the desired catalytic cycle for a Suzuki-Miyaura coupling and a simplified representation of catalyst poisoning.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Idealized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Poisoning cluster_cycle Active Catalytic Cycle cluster_poisoning Deactivation Pathway Active Pd(0) Catalyst Active Pd(0) Catalyst Product Formation Product Formation Active Pd(0) Catalyst->Product Formation Reactants Inactive Pd-Aminopyridine Complex Inactive Pd-Aminopyridine Complex Active Pd(0) Catalyst->Inactive Pd-Aminopyridine Complex Coordination with 2-Aminopyridine (Substrate/Product) Product Formation->Active Pd(0) Catalyst Regeneration

Caption: Catalyst poisoning by coordination of the aminopyridine.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-aminopyridine with Phenylboronic Acid

Reagent/ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source that bypasses in-situ reduction.
Ligand SPhos (2-4 mol%)A bulky, electron-rich ligand to prevent catalyst poisoning.
Base K₃PO₄ (2.0 equivalents)An effective base for this transformation.
Reactants 5-Bromo-2-aminopyridine (1.0 eq), Phenylboronic acid (1.2-1.5 eq)A slight excess of the boronic acid drives the reaction to completion.
Solvent Anhydrous, degassed 1,4-DioxaneA common, effective solvent for Suzuki couplings.
Temperature 80-100 °CTypical temperature range for these reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add 5-bromo-2-aminopyridine, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 72(9), 3606-7. [Link]
  • SciSpace. (2007).
  • Wikipedia. (n.d.).
  • ResearchGate. (2025).
  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146. [Link]
  • American Chemical Society. (n.d.).
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.).
  • American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
  • ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • Chemistry LibreTexts. (2023).
  • National Institutes of Health. (2017).

Sources

Technical Support Center: Optimal Ligand Selection for Suzuki Coupling of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 2-aminopyridines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles and optimize your synthetic strategies. The unique electronic properties of 2-aminopyridines present specific challenges, and appropriate ligand selection is paramount for a successful reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of 2-aminopyridines. Each problem is followed by probable causes and actionable solutions.

Problem 1: Low to No Conversion of Starting Material

Probable Cause 1: Catalyst Inhibition. The primary challenge with 2-aminopyridine substrates is the potential for the pyridine nitrogen and the amino group to coordinate with the palladium catalyst. This bidentate chelation can form a stable, inactive complex, effectively halting the catalytic cycle.[1][2]

Solutions:

  • Employ Bulky, Electron-Rich Ligands: Ligands such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) are highly effective.[2][3] Their steric bulk discourages the formation of inactive bis-ligated palladium complexes and promotes the formation of the catalytically active monoligated species.[4] The electron-donating nature of these ligands also facilitates the oxidative addition step, which can be sluggish with electron-rich heteroaryl halides.[5][6]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be more effective than phosphine ligands in some cases, particularly with sterically hindered substrates.[5][7][8]

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial catalyst inhibition.[2]

Probable Cause 2: Ineffective Oxidative Addition. 2-chloropyridines are notoriously less reactive than their bromo or iodo counterparts. The strength of the C-Cl bond makes oxidative addition the rate-limiting step.[1][9]

Solutions:

  • Ligand Choice is Critical: Use highly electron-rich ligands that increase the electron density on the palladium center, thereby promoting its insertion into the C-Cl bond.[5][10] Buchwald ligands are excellent for this purpose.[3][11]

  • Switch to a More Reactive Halide: If possible, using the 2-bromo or 2-iodo analog of your aminopyridine will significantly facilitate oxidative addition.[5]

Probable Cause 3: Inappropriate Base or Solvent. The choice of base and solvent significantly impacts the reaction outcome. The base is required to activate the boronic acid for transmetalation.[5][12]

Solutions:

  • Base Screening: Weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and can be milder on sensitive functional groups.[1][2] Stronger bases like t-BuOK may be necessary for particularly challenging couplings.[7]

  • Solvent Considerations: Aprotic polar solvents such as dioxane, THF, or toluene are commonly used.[1] The addition of a small amount of water can sometimes be beneficial, but it can also promote protodeboronation.[1]

Problem 2: Significant Formation of Byproducts

Probable Cause 1: Protodeboronation. This side reaction involves the replacement of the boronic acid group with a proton from the solvent or trace water, leading to the formation of an arene byproduct.[1][2] This is particularly problematic with electron-deficient or heteroaryl boronic acids.[13]

Solutions:

  • Use Boronic Esters: Pinacol or MIDA boronate esters are more stable towards hydrolysis and can minimize protodeboronation.[2][9]

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere.[2]

  • Use a Weaker Base: A milder base may slow down the rate of protodeboronation.[2]

Probable Cause 2: Dehalogenation of the Starting Material. The starting 2-halo-aminopyridine is reduced to 2-aminopyridine. This can be caused by hydride sources in the reaction mixture.

Solutions:

  • Avoid Hydride Sources: Ensure solvents are not potential hydride donors.[2]

  • Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[2]

Probable Cause 3: Homocoupling of the Boronic Acid. The boronic acid couples with itself to form a biaryl byproduct. This can be exacerbated by the presence of oxygen.[1]

Solutions:

  • Thorough Degassing: Ensure the reaction mixture is properly degassed to remove any oxygen, which can lead to the oxidation of the Pd(0) catalyst.[1][2]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources that require in situ reduction.[9]

Frequently Asked Questions (FAQs)

Q1: Why are Buchwald-type ligands so effective for the Suzuki coupling of 2-aminopyridines?

A1: Buchwald-type ligands, such as XPhos and SPhos, possess a unique combination of steric bulk and electron-richness.[3][4] The steric hindrance promotes the formation of the highly reactive monoligated Pd(0) species, which is crucial for efficient oxidative addition.[4] The electron-donating properties of these ligands increase the electron density on the palladium center, facilitating the cleavage of the carbon-halogen bond, especially in less reactive aryl chlorides.[5][6]

Q2: Can I use a standard catalyst like Pd(PPh₃)₄ for this transformation?

A2: While Pd(PPh₃)₄ is a versatile catalyst, it is often ineffective for challenging substrates like 2-aminopyridines, particularly with 2-chloro derivatives.[1] The phosphine ligands are not electron-rich enough to promote efficient oxidative addition with aryl chlorides, and the catalyst is more susceptible to inhibition by the aminopyridine substrate.[6]

Q3: What is the optimal palladium precursor to use?

A3: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium precursors.[14] Pd₂(dba)₃ is a Pd(0) source and can be advantageous as it does not require an in situ reduction step.[9] However, modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) that contain the desired ligand are often superior. These precatalysts provide a more active and stable catalytic species, leading to more reproducible results.[2][9]

Q4: How do I choose between different Buchwald ligands (e.g., XPhos vs. SPhos)?

A4: While both are excellent ligands, their performance can be substrate-dependent. SPhos and XPhos have proven to be highly versatile for Suzuki-Miyaura reactions with heteroaryl halides.[3] It is often necessary to screen a small panel of ligands to identify the optimal one for a specific substrate combination. A general starting point is often XPhos due to its broad applicability.[11]

Q5: Is it necessary to protect the amino group on the pyridine ring?

A5: While protection of the amino group can sometimes improve yields by preventing catalyst inhibition, it is often not necessary with the right choice of ligand.[15] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are designed to overcome the challenges posed by coordinating functional groups.[2] Avoiding protection/deprotection steps improves the overall efficiency of the synthesis.

Data Presentation: Ligand Performance Comparison

The following table summarizes the general performance of different ligand classes in the Suzuki coupling of 2-chloro-aminopyridines. Yields are representative and can vary significantly based on specific substrates and reaction conditions.

Ligand ClassExample LigandsSteric BulkElectron-Donating AbilityTypical Performance with 2-Chloro-aminopyridines
Buchwald Biarylphosphines XPhos, SPhos, RuPhosVery HighVery HighExcellent, often the best choice[2][3]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHighVery HighVery Good, especially for sterically demanding couplings[7][8]
Trialkylphosphines P(t-Bu)₃, PCy₃HighHighGood, can be effective but may be less general than Buchwald ligands[12]
Triarylphosphines PPh₃ModerateModeratePoor to moderate, generally not recommended for this substrate class[1]
Bidentate Phosphines dppf, XantphosModerateModerateOften gives low yields due to catalyst inhibition[4]

Experimental Protocols

General Procedure for Ligand Screening in Suzuki Coupling of 2-Chloro-aminopyridines

This protocol is designed for small-scale reactions in parallel to efficiently screen different ligands.

Materials:

  • 2-Chloro-aminopyridine derivative

  • Arylboronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the 2-chloro-aminopyridine, arylboronic acid, and base to each reaction vial.

  • Catalyst Addition: In separate vials, prepare stock solutions of the palladium precursor and each ligand to be screened. Add the appropriate amount of the palladium precursor and ligand solution to each reaction vial.

  • Solvent Addition: Add the degassed solvent to each vial via syringe.

  • Reaction: Seal the vials and place them on a heating block with vigorous stirring. Heat the reaction to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Analysis: Upon completion, cool the reactions to room temperature. Dilute a small aliquot of each reaction mixture and analyze by LC-MS or ¹H NMR to determine the conversion and identify the most effective ligand.

Optimized Protocol Using a Buchwald Ligand

This protocol provides a robust starting point for the Suzuki coupling of a 2-chloro-aminopyridine with an arylboronic acid using a preferred ligand system.

Materials:

  • 3-Amino-2-chloropyridine

  • Arylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Setup: To an oven-dried reaction vessel equipped with a stir bar, add 3-amino-2-chloropyridine, the arylboronic acid, and K₃PO₄.[1]

  • Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen three times.[1][2]

  • Catalyst Loading: Under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.[1]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle A Pd(0)L Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L A->B Oxidative Addition C Transmetalation (Ar-Pd(II)-Ar')L B->C Transmetalation D Reductive Elimination C->D Reductive Elimination D->A Catalyst Regeneration Product Ar-Ar' D->Product ArX 2-Aminopyridyl-X ArX->B ArB Ar'-B(OR)₂ ArB->C Base Base Base->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Tree for Ligand Selection

Ligand_Selection start Starting Material: 2-Aminopyridine Halide halide_check What is the halide? start->halide_check ligand_cl Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) halide_check->ligand_cl Cl ligand_br Start with Buchwald Ligand (e.g., XPhos) halide_check->ligand_br Br / I cl Cl br_i Br or I reaction_check Reaction Successful? ligand_cl->reaction_check ligand_br->reaction_check success Proceed to Scale-up reaction_check->success Yes troubleshoot Troubleshoot: - Screen other bulky ligands - Consider NHC ligands - Check base/solvent reaction_check->troubleshoot No

Caption: A decision tree for initial ligand selection in Suzuki coupling of 2-aminopyridines.

References

  • Fujita, K. I., Yamashita, M., Puschmann, F., Alvarez-Larena, A., & Verdaguer, X. (Year). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • Sigma-Aldrich. Buchwald Phosphine Ligands.
  • (Year).
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012).
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • Wikipedia. Suzuki reaction.
  • (Year). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • BenchChem. (2025).
  • (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • (Year). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling.
  • (Year). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • (2017). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.
  • (Year).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • (Year). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • (2024). How to approach choosing reaction conditions for Suzuki? Reddit.
  • (2019). What's the role of the phosphine ligand in Suzuki couplings? Reddit.
  • (2014). How can I solve my problem with Suzuki coupling?
  • (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
  • (Year). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Wikipedia.
  • (2024).
  • (Year). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
  • Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • (2025). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (2025). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media.
  • BenchChem. (2025).

Sources

effect of base and solvent on 5-Phenyl-2-pyridinamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Phenyl-2-pyridinamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical roles of base and solvent selection in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-tested insights to help you overcome common challenges in your synthetic endeavors.

The Crucial Interplay of Base and Solvent in C-N Cross-Coupling

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved through palladium-catalyzed methods such as the Buchwald-Hartwig amination.[1][2] The success of this transformation is not solely dependent on the choice of catalyst and ligand but is critically influenced by the selection of the base and solvent. These components are not mere spectators; they actively participate in the catalytic cycle, dictating reaction rates, yields, and impurity profiles.[3][4]

A frequent synthetic route involves the coupling of an aryl halide (e.g., 2-bromo-5-phenylpyridine or 5-bromo-2-aminopyridine) with an appropriate coupling partner. The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, provides a direct pathway. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the active catalyst.[1][2]

The Role of the Base

The base in a Buchwald-Hartwig amination serves multiple essential functions:

  • Deprotonation: It facilitates the deprotonation of the amine nucleophile upon its coordination to the palladium center, forming the palladium-amido complex. This is often a critical step in the catalytic cycle.[5][6][7]

  • Catalyst Regeneration: The base neutralizes the acid generated during the reaction, which is crucial for maintaining the catalytic activity of the palladium complex.

  • Anion Exchange: In some cases, the base's anion can exchange with the halide on the palladium complex, influencing the rate of subsequent steps.

The Role of the Solvent

The solvent's role extends far beyond simply dissolving the reactants:

  • Solubility: It must effectively dissolve the starting materials, catalyst, and base to ensure a homogeneous reaction mixture.

  • Stabilization of Intermediates: The polarity of the solvent can stabilize charged intermediates and transition states within the catalytic cycle, thereby affecting the reaction rate.[3][4][8]

  • Catalyst Activity: Solvents can coordinate to the palladium center, influencing the catalyst's reactivity. Overly coordinating solvents can sometimes inhibit the reaction.[4]

  • Temperature Control: The boiling point of the solvent determines the accessible temperature range for the reaction.

Below is a diagram illustrating the key stages of the Buchwald-Hartwig amination catalytic cycle and the points of influence for the base and solvent.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_inputs External Factors Pd0 Pd(0)L_n OA_complex L_nPd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L_nPd(II)(Ar)(NHR_2)]+X- OA_complex->Amine_complex Amine Coordination (R_2NH) Amido_complex L_nPd(II)(Ar)(NR_2) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination product Ar-NR_2 Amido_complex->product Base Base Base->Amine_complex Crucial for this step Solvent Solvent cluster_cycle cluster_cycle Solvent->cluster_cycle Influences all steps: - Solubility - Stability - Rate Troubleshooting_Workflow start Low Yield or No Reaction check_base Is the base appropriate? (Strength & Solubility) start->check_base check_solvent Is the solvent appropriate? (Solubility & Polarity) check_base->check_solvent Yes solution_base Screen alternative bases (e.g., NaOtBu, K3PO4, Cs2CO3) check_base->solution_base No check_temp Is the temperature optimal? check_solvent->check_temp Yes solution_solvent Screen alternative solvents (e.g., Toluene, Dioxane, 2-MeTHF) check_solvent->solution_solvent No check_catalyst Is the catalyst/ligand system correct? check_temp->check_catalyst Yes solution_temp Adjust temperature based on solvent boiling point check_temp->solution_temp No solution_catalyst Consult literature for optimal catalyst/ligand for your substrate check_catalyst->solution_catalyst No

Sources

monitoring the progress of 5-Phenyl-2-pyridinamine reactions by TLC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 5-Phenyl-2-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for tracking reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we move beyond simple protocols to explain the "why" behind the methods, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is monitoring reactions of this compound critical?

This compound is a common building block in medicinal chemistry, often utilized in coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations to generate more complex molecules.[1][2] Monitoring these reactions is crucial to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions, thereby preventing unnecessary exposure to heat or reagents that could lead to degradation.[3][4]

Q2: Which technique, TLC or HPLC, is better for my reaction?

Both techniques are powerful, but they serve different primary purposes. TLC is a rapid, cost-effective qualitative tool ideal for quick checks of reaction progress at the bench.[5] HPLC provides quantitative data with high resolution and sensitivity, making it superior for detailed kinetic studies, purity assessment, and identifying closely related impurities.[6] For many applications, TLC is used for initial, frequent monitoring, while HPLC is employed for final confirmation and purity analysis.

Q3: My this compound starting material and product have very similar polarities. How can I resolve them on TLC?

This is a common challenge. The key is to experiment with different solvent systems. Often, a small change in the polarity of the mobile phase can significantly impact separation.[7] Try adding a small percentage of a more polar solvent like methanol to your ethyl acetate/hexane mixture. For basic compounds like pyridines, adding a small amount of a base, such as triethylamine (0.1-2.0%), to the mobile phase can improve peak shape and resolution by minimizing interactions with the acidic silica gel.[8]

Q4: I don't see any spots on my TLC plate under the UV lamp. What's wrong?

While this compound is aromatic and should be UV-active, several factors could cause this issue. Your sample may be too dilute; try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[8][9] It's also possible that the compound has evaporated if it's volatile, or it may not be UV-active at the wavelength you are using (typically 254 nm).[10] In such cases, using a chemical stain like potassium permanganate (KMnO₄) or ninhydrin can help visualize the spots.[11][12]

Q5: Why are my HPLC peaks for this compound tailing?

Peak tailing for basic compounds like this is often due to secondary interactions between the amine groups and residual acidic silanol groups on the silica-based HPLC column.[13] To mitigate this, add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase at a concentration of 0.1%. This protonates the amine, ensuring a consistent charge and minimizing unwanted interactions.[13] Using a column with end-capping or a phenyl-hexyl stationary phase can also provide alternative selectivity and improve peak shape.[14]

Thin-Layer Chromatography (TLC) Troubleshooting Guide

Problem 1: Streaking or Elongated Spots
Potential Cause Explanation & Solution
Sample Overload The most common cause. The stationary phase becomes saturated, leading to a smear rather than a distinct spot. Solution: Dilute your reaction aliquot significantly before spotting.[8][10]
Inappropriate Solvent System The solvent may be too polar, causing the compound to move with the solvent front without proper partitioning. Solution: Decrease the polarity of your eluent (e.g., increase the hexane to ethyl acetate ratio).[7]
Compound Instability on Silica The acidic nature of silica gel can cause degradation of sensitive compounds. Solution: Add a small amount of triethylamine (0.1-2.0%) to the mobile phase to neutralize the silica surface.[5][8]
High-Boiling Point Solvents Solvents like DMF or DMSO in the reaction mixture can cause streaking. Solution: After spotting the TLC plate, place it under high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[15]
Problem 2: Spots Remain at the Baseline (Low Rf)
Potential Cause Explanation & Solution
Eluent is Not Polar Enough The mobile phase lacks the strength to move the polar compounds up the plate. Solution: Increase the polarity of the eluent. Gradually add a more polar solvent like ethyl acetate or methanol to your non-polar solvent.[8][16]
Strong Interaction with Silica The basic nitrogen on the pyridine ring can interact strongly with the acidic silica gel. Solution: Add a competitive base like triethylamine or a few drops of ammonium hydroxide in methanol to the mobile phase to reduce this interaction.[17][18]
Problem 3: Spots Run with the Solvent Front (High Rf)
Potential Cause Explanation & Solution
Eluent is Too Polar The mobile phase is too strong, carrying all components, regardless of their polarity, with the solvent front. Solution: Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane).[7][8]

Step-by-Step Protocol: Monitoring a Reaction by TLC

  • Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add your chosen solvent system to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: On the baseline, apply small spots of your starting material (SM), a co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture (RM).[3][4]

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the solvent level is below the baseline.[9] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[10] If spots are not visible, use an appropriate chemical stain.

  • Interpret the Results: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane, and a new product spot has appeared.[19]

HPLC Troubleshooting Guide

Problem 1: Poor Resolution or Co-eluting Peaks
Potential Cause Explanation & Solution
Incorrect Mobile Phase Composition The organic modifier concentration or pH may not be optimal for separating compounds with similar structures. Solution: Optimize the mobile phase. Adjust the pH with an acidic modifier (formic acid or TFA) to ensure consistent protonation of the basic analytes. Perform a gradient elution to improve the separation of compounds with different polarities.[6][13]
Inappropriate Column Chemistry A standard C18 column may not provide the necessary selectivity. Solution: Consider a column with a different stationary phase. A phenyl-hexyl column can offer alternative π-π interactions, which can be beneficial for separating aromatic compounds like this compound and its derivatives.[14]
Column Degradation Over time, the column's stationary phase can degrade, leading to a loss of resolution. Solution: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[6][20]
Problem 2: Shifting Retention Times
Potential Cause Explanation & Solution
Inconsistent Mobile Phase Preparation Small variations in the mobile phase composition, especially the organic-to-aqueous ratio, can cause significant shifts in retention time. Solution: Prepare mobile phases accurately and consistently, preferably by weight. Ensure thorough mixing and degassing.[21]
Lack of Column Equilibration The column is not fully equilibrated with the starting mobile phase conditions before injection. Solution: Ensure the column is equilibrated for at least 10-15 column volumes or until a stable baseline is achieved before starting a sequence.[21]
Temperature Fluctuations Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and consistent temperature.[20]
Problem 3: Noisy or Drifting Baseline
Potential Cause Explanation & Solution
Air Bubbles in the System Air bubbles in the pump or detector cell will cause baseline disturbances. Solution: Degas the mobile phase thoroughly using sonication or an in-line degasser. Purge the pump to remove any trapped air.[21]
Contaminated Mobile Phase Impurities in the solvents can lead to a noisy or drifting baseline, especially in gradient elution. Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[21]

Generic HPLC Method for Reaction Monitoring

This method serves as a good starting point for analyzing this compound reactions and can be optimized as needed.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmA versatile, common starting point for reversed-phase chromatography.[13]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures sharp peaks for the basic analytes.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase HPLC.[22]
Gradient 5% to 95% B over 20 minutesA broad gradient is effective for separating the starting material, product, and potential impurities.[13]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CMaintains reproducible retention times.[20]
Detection Wavelength 254 nmThis compound and related aromatic compounds typically absorb well at this wavelength.[23]
Injection Volume 5 µLA small injection volume helps prevent peak distortion.

Visualizing Workflows

TLC_Troubleshooting_Workflow start Run TLC problem Analyze Plate start->problem streak Streaking Spot? problem->streak No good Good Separation problem->good Yes low_rf Spot at Baseline? streak->low_rf No sol_streak Dilute Sample or Add Base to Eluent streak->sol_streak Yes high_rf Spot at Front? low_rf->high_rf No sol_low_rf Increase Eluent Polarity low_rf->sol_low_rf Yes high_rf->good No sol_high_rf Decrease Eluent Polarity high_rf->sol_high_rf Yes rerun Re-run TLC sol_streak->rerun sol_low_rf->rerun sol_high_rf->rerun rerun->problem

Caption: A decision-making workflow for troubleshooting common TLC issues.

HPLC_Peak_Tailing_Troubleshooting start Observe Peak Tailing for this compound cause1 Primary Cause: Secondary Silanol Interactions start->cause1 solution1 Modify Mobile Phase: Add 0.1% Formic Acid or TFA cause1->solution1 solution2 Change Column: Use End-Capped or Phenyl Column cause1->solution2 solution3 Optimize pH: Ensure pH is 2 units below pKa cause1->solution3 result Achieve Symmetrical Peak solution1->result solution2->result solution3->result

Caption: Troubleshooting guide for HPLC peak tailing of basic compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Separation of Pyridone Isomers.
  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.
  • alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • Merck Millipore. (n.d.). Catalyst Screening & TLC-MS for Reaction Analysis.
  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Chemistry Stack Exchange. (2022, April 8). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • Reddit. (2025, May 17). TLC Issues : r/OrganicChemistry.
  • SiliCycle. (n.d.). TLC Troubleshooting with SiliCycle's SiliaPlate.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • Reddit. (2022, April 12). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain.
  • Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • SIELC. (n.d.). Separation of 2-Phenyl-5-propylpyridine on Newcrom R1 HPLC column.
  • YouTube. (2024, September 18). TLC for reaction monitoring #chemistry.
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). Technical Support Center: HPLC Purification of 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.
  • NIH. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
  • SIELC. (n.d.). HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column.
  • Google Patents. (n.d.). WO2010018895A1 - Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives.
  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (2020, March 26). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity.
  • NIH. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with.
  • ResearchGate. (2025, December 2). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl).

Sources

Technical Support Center: Large-Scale Synthesis of 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers and process chemists engaged in the large-scale synthesis of 5-Phenyl-2-pyridinamine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during process development and scale-up. The content is structured to address challenges logically, moving from strategic planning to specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic decisions critical for developing a robust and scalable synthesis.

Q1: For the large-scale synthesis of this compound, which is the preferred route: Suzuki-Miyaura coupling or Buchwald-Hartwig amination?

A1: Both routes are viable, but the Suzuki-Miyaura coupling is generally preferred for large-scale production of this specific target. The choice depends on starting material availability, cost, and process robustness.

  • Route A: Suzuki-Miyaura Coupling: This involves the reaction of 2-Amino-5-bromopyridine with Phenylboronic acid . This is often the most direct and industrially favored route.

    • Advantages: Starting materials are commercially available and relatively inexpensive. The reaction is well-understood and generally high-yielding with a wide tolerance for functional groups.[1]

    • Challenges: Potential for side reactions like protodeboronation and homocoupling (biphenyl formation), which can complicate purification.[2][3] The aminopyridine substrate can sometimes chelate the palladium catalyst, affecting its activity.[4]

  • Route B: Buchwald-Hartwig Amination: This would typically involve coupling 5-Phenyl-2-chloropyridine with an ammonia surrogate.

    • Advantages: This C-N bond formation is extremely powerful and has seen wide industrial use.[5][6] Modern ligands allow for the use of less reactive aryl chlorides.[7]

    • Challenges: The starting material, 5-phenyl-2-chloropyridine, is a less common and more expensive starting material than those used in the Suzuki route. Direct amination with ammonia can be challenging to control, often requiring specialized ligands and conditions.

Q2: What are the most critical parameters (CPPs) to define during initial process development and scale-up?

A2: The following parameters are critical to control for a safe, reproducible, and scalable process:

  • Catalyst System Selection: The choice of palladium precursor and ligand dictates reaction efficiency and impurity profiles. This is the most crucial variable to screen.[4][8]

  • Inert Atmosphere Control: Oxygen is detrimental to the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and side reactions like homocoupling.[3][9] Rigorous degassing of solvents and maintaining a nitrogen or argon atmosphere is non-negotiable.

  • Base Selection and Quality: The base plays a multifaceted role in activating the boronic acid (Suzuki) or deprotonating the amine (Buchwald-Hartwig).[10] Its strength, solubility, and physical form (e.g., finely powdered) can significantly impact reaction kinetics and reproducibility.

  • Solvent Choice and Purity: Solvents must be anhydrous and degassed. The solvent system (e.g., Toluene/water, Dioxane/water) affects reagent solubility and reaction rates.[6][11]

  • Temperature Control: Reaction temperature influences reaction rate but also the rate of catalyst decomposition and side reactions.[12] Maintaining a consistent temperature profile is key for batch-to-batch consistency.

  • Stirring Rate: In heterogeneous mixtures (common with inorganic bases), inadequate stirring can lead to localized concentration gradients and stalled reactions due to poor mass transfer.[2]

Q3: How do I select the optimal palladium catalyst and ligand system?

A3: Selection is a balance between activity, stability, and cost. Modern, sterically hindered, and electron-rich phosphine ligands are generally superior to traditional ligands like PPh₃ for challenging substrates.[7]

  • Traditional Systems (e.g., Pd(PPh₃)₄): While readily available, this catalyst can be sluggish and may require higher temperatures and catalyst loadings. It is often a good starting point for initial feasibility studies.[1][4]

  • Bulky, Electron-Rich Monophosphine Ligands (e.g., Buchwald Ligands like SPhos, XPhos): These are the state-of-the-art for both Suzuki and Buchwald-Hartwig couplings.[8][13] They stabilize the highly reactive monoligated Pd(0) species, which promotes fast oxidative addition and reductive elimination, minimizing catalyst decomposition pathways.[13] This often allows for lower catalyst loadings (ppm levels), lower reaction temperatures, and the use of less reactive aryl chlorides.[14][15]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., Pd-PEPPSI-IPr): These offer excellent thermal stability and high activity, making them a strong alternative to phosphine ligands, especially for overcoming substrate inhibition.[4][16]

A comparative summary for the Suzuki coupling is provided below.

Catalyst SystemLigand TypeTypical Loading (mol%)Key AdvantagesKey Disadvantages
Pd(PPh₃)₄ Traditional Phosphine2 - 5Inexpensive, readily available, simple to use.Lower activity, requires higher temperatures, sensitive to air.
Pd(OAc)₂ / SPhos Bulky Biarylphosphine0.1 - 2High activity, broad substrate scope, good for challenging substrates.[4]Higher cost, ligand is air-sensitive.
Pd-PEPPSI-IPr N-Heterocyclic Carbene1 - 3High thermal stability, resistant to oxidation, overcomes catalyst inhibition.[4]Higher cost, may require anhydrous conditions.

Section 2: Troubleshooting Guide

This guide is formatted by symptom to help you quickly diagnose and resolve common issues encountered during your experiments.

Problem 1: Low Yield or Stalled Reaction

Q: My Suzuki coupling has stalled at 50-60% conversion, even after extended reaction time. What are the primary causes and how can I fix this?

A: A stalled reaction is one of the most common large-scale challenges. The cause is almost always related to catalyst deactivation or insufficient reagent activity. Follow this diagnostic workflow.

G start Stalled Reaction Detected check_inert 1. Verify Inert Atmosphere (Check for leaks, O₂ sensor) start->check_inert check_reagents 2. Assess Reagent Quality (Fresh boronic acid? Dry base?) check_inert->check_reagents Atmosphere OK sol_inert FIX: Purge system again. Use rigorous degassing. check_inert->sol_inert Issue Found check_catalyst 3. Check Catalyst/Ligand (Stored properly? Fresh bottle?) check_reagents->check_catalyst Reagents OK sol_reagents FIX: Use fresh boronic acid. Use finely powdered, dry base. check_reagents->sol_reagents Issue Found check_conditions 4. Review Reaction Conditions (Temp correct? Stirring adequate?) check_catalyst->check_conditions Catalyst OK sol_catalyst FIX: Use fresh catalyst/ligand. Consider more robust ligand (e.g., SPhos). check_catalyst->sol_catalyst Issue Found sol_conditions FIX: Increase stirring speed. Optimize temperature. check_conditions->sol_conditions Issue Found

Caption: Troubleshooting workflow for a stalled cross-coupling reaction.

Detailed Breakdown:

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to an inactive state by oxygen.[3] Similarly, phosphine ligands can be oxidized. Ensure your reactor is leak-tight and that all solvents (including water for biphasic systems) have been thoroughly degassed by sparging with nitrogen or argon for an extended period.[9]

  • Reagent Quality:

    • Boronic Acid: Phenylboronic acid can degrade over time, especially if exposed to moisture, leading to protodeboronation (replacement of the -B(OH)₂ group with -H).[3][9] Use a fresh, high-purity batch. Consider switching to a more stable boronate ester (e.g., a pinacol ester) if this is a persistent issue.

    • Base: The base must be anhydrous and finely powdered for optimal reactivity in heterogeneous systems. Clumped or poor-quality base can lead to poor reproducibility.[3]

  • Catalyst and Ligand Integrity: Palladium precursors and especially phosphine ligands can degrade upon storage.[9] Use fresh materials stored under an inert atmosphere. If the reaction mixture turns black rapidly, it indicates the formation of inactive palladium black, a sign of catalyst decomposition.[12][17] This often means the ligand is not effectively stabilizing the catalytic species. Switching to a bulkier, more electron-rich ligand can prevent this agglomeration.[8]

  • Reaction Conditions: For biphasic or slurry reactions, ensure the stirring is vigorous enough to create a fine emulsion or suspension, maximizing the interfacial area where the reaction occurs.[2]

Problem 2: Significant Side Product Formation

Q: My crude product contains significant amounts of biphenyl and unreacted 2-amino-5-bromopyridine. What causes the biphenyl impurity in the Suzuki route?

A: The formation of biphenyl is a classic side reaction known as homocoupling . It arises from the reaction of two molecules of phenylboronic acid.

Causality: This side reaction is primarily promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle involving the boronic acid. It can also be exacerbated by high temperatures or certain palladium sources.

Solutions:

  • Rigorous Degassing: This is the most critical preventative measure. Sparge all solvents and the reaction headspace thoroughly with an inert gas before and during the addition of the palladium catalyst.[2]

  • Ligand Choice: Bulky ligands can sterically hinder the formation of intermediates that lead to homocoupling.[2]

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain its low concentration, favoring the desired cross-coupling over homocoupling.

G cluster_main Desired Suzuki Cycle cluster_side Side Reaction: Homocoupling Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA ArX 2-amino- 5-Br-Py ArX->OA ArB PhB(OH)₂ TM Trans- metalation ArB->TM O2 O₂ ArB->O2 Product Product OA->TM L-Pd(II)-Ar(X) RE Reductive Elimination TM->RE L-Pd(II)-Ar(Ph) RE->Pd0 Catalyst Regeneration RE->Product Biphenyl Biphenyl O2->Biphenyl Pd(II) mediated

Caption: Simplified Suzuki cycle with the competing homocoupling side reaction.

Problem 3: Post-Reaction Purification Difficulties

Q: How can I effectively remove residual palladium and phosphine byproducts (e.g., triphenylphosphine oxide) from my final product on a large scale?

A: Removing catalyst-derived impurities is a critical challenge in pharmaceutical manufacturing. A multi-step approach is often necessary.

  • Optimize the Reaction: The best purification strategy is to minimize impurity formation in the first place. Use the lowest possible catalyst loading that provides an acceptable reaction rate (aim for <0.1 mol% or <1000 ppm).[14]

  • Aqueous Washes/Extractions: Triphenylphosphine oxide (TPPO) has some water solubility that can be exploited. Acidic washes (e.g., dilute HCl) can protonate the basic this compound product, moving it into the aqueous layer while leaving non-polar impurities like TPPO in the organic phase. Subsequent basification of the aqueous layer will precipitate the pure product.

  • Scavenging Agents: For residual palladium, various solid-supported scavengers with thiol or amine functionalities can be used. The crude product solution is stirred with the scavenger, which chelates the palladium, and is then removed by filtration.

  • Crystallization: This is the most powerful purification technique at scale. A well-designed crystallization step can effectively reject both palladium residues and organic impurities like phosphine oxides, providing a product with high purity. Screen various solvent/anti-solvent systems to achieve optimal results.

  • Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb palladium and other colored impurities. This is often done prior to a final crystallization step.

Protocol: General Procedure for Suzuki-Miyaura Coupling at Lab Scale

This protocol provides a starting point for optimization.

Reagents & Equipment:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)

  • SPhos (2.2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 eq)

  • Toluene and Water (e.g., 5:1 v/v)

  • Reaction vessel with overhead stirrer, reflux condenser, and nitrogen/argon inlet

Procedure:

  • Inerting the Vessel: Assemble the reactor and purge thoroughly with nitrogen or argon for at least 30 minutes.

  • Solvent Degassing: Sparge the toluene and water separately with nitrogen or argon for at least 30-60 minutes.

  • Charging Reagents: Under a positive pressure of inert gas, charge the reactor with 2-Amino-5-bromopyridine, phenylboronic acid, and potassium phosphate.

  • Solvent Addition: Add the degassed toluene and water. Begin vigorous stirring.

  • Catalyst Premixing: In a separate flask under inert gas, dissolve the Pd(OAc)₂ and SPhos in a small amount of degassed toluene. Stir for 10-15 minutes to form the active pre-catalyst.

  • Catalyst Addition: Transfer the catalyst solution to the main reactor via cannula or a syringe.

  • Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Separate the organic layer. Wash with water and brine. The product can then be isolated by solvent evaporation followed by crystallization or other purification methods.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.).
  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines. YouTube. [Link]
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • Sardar, K., et al. (2015). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. PMC - NIH. [Link]
  • Biscoe, M. R., & Buchwald, S. L. (2009). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Sardar, K., et al. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions.
  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros - Reddit. [Link]
  • Shields, J. D., et al. (2020). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC - NIH. [Link]
  • Jensen, K. F. (2007). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
  • ResearchGate User Discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
  • ResearchGate User Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Das, U., et al. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]
  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]
  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Cîrcu, V. (2021). A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. MDPI. [Link]
  • Chemistry LibreTexts. (2023).
  • Khan, S. G., et al. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Lapkin, A. A., et al. (2015).
  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Semantic Scholar. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • AMiner. (n.d.). 2-Aminopyridine - an Unsung Hero in Drug Discovery. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Khelafi, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]
  • Indo Global Journal of Pharmaceutical Sciences. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. [Link]
  • ResearchGate. (2025). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. [Link]
  • Google Patents. (n.d.).

Sources

Technical Support Center: Removal of Palladium Catalyst from 5-Phenyl-2-pyridinamine Product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for the effective removal of residual palladium from your 5-Phenyl-2-pyridinamine product. We understand the critical importance of achieving stringent purity standards for active pharmaceutical ingredients (APIs) and offer our expertise to help you navigate this common challenge in process chemistry.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from this compound so challenging?

A1: The primary difficulty stems from the molecular structure of this compound itself. The nitrogen atoms present in the pyridine ring and the amine group are excellent ligands that can form stable complexes with palladium.[4] This strong binding, or chelation, makes the palladium less available for removal by simple purification techniques like filtration or crystallization alone.[4][5]

Q2: What are the regulatory limits for palladium in pharmaceutical products?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products.[2][6] For palladium, an oral medication should typically contain no more than 100 μg per daily dose, which often translates to a concentration limit of 10 ppm in the final API, depending on the dosage.[2][7][8] It is crucial to consult the latest ICH Q3D guidelines for specific limits based on the route of administration.[6][8][9]

Q3: What are the most common methods for palladium removal?

A3: The most widely used and effective methods include:

  • Adsorption onto Scavengers: Utilizing solid-supported materials with a high affinity for palladium. These include functionalized silica gels, activated carbon, and scavenger resins.[1][4][5]

  • Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor. The effectiveness of this method can be improved by using additives that increase the solubility of palladium species.[5][10]

  • Extraction: Using liquid-liquid extraction to move the palladium catalyst into a different phase from the product.[5][11]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated.[4][5][11]

Q4: How do I choose the right palladium scavenger for my experiment?

A4: The selection of an appropriate scavenger depends on several factors:

  • The nature of the palladium species: The oxidation state (e.g., Pd(0), Pd(II)) and the ligands attached to the palladium will influence its affinity for different scavengers.[4]

  • The nature of your product: It is critical that the scavenger does not react with or strongly adsorb your this compound product.[4] Given the amine functionality, scavengers with electrophilic groups should be used with caution.

  • Cost and scalability: For larger-scale syntheses, the cost and ease of handling the scavenger are important considerations.[1][4]

Troubleshooting Guide

This section addresses specific issues you might encounter during the palladium removal process.

Issue Possible Cause(s) Suggested Solutions
High palladium content in the final product after initial purification. Strong chelation of palladium to the this compound.[4][5] The palladium species may be highly soluble in the solvent system.[5]Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based or trimercaptotriazine (TMT)-based scavengers are often effective.[12][13][14] Optimize Scavenging Conditions: Increase the temperature (e.g., to 40-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve the scavenger's efficiency.[1][4][5] Consider a Combination of Methods: A sequential treatment, for instance, filtration through Celite followed by treatment with a scavenger resin, can be more effective.[4]
Significant loss of this compound product during palladium removal. Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon.[4][5]Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.[4] Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.[4] Change the Solvent: The solvent can influence the interaction between your product and the adsorbent.[4]
Inconsistent palladium removal from batch to batch. Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[5]Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[5] Use a Broad-Spectrum Scavenger: Some scavengers, like those based on thiourea or TMT, are effective against a wider range of palladium species.[12][14] Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[5]
Visualizing the Palladium Removal Workflow

The following diagram illustrates a general workflow for the removal of palladium from your this compound product.

Palladium_Removal_Workflow cluster_0 Initial Reaction Work-up cluster_1 Palladium Removal cluster_2 Analysis & Final Product Crude Product Crude Product Scavenging Scavenging Crude Product->Scavenging Treat with scavenger Filtration Filtration Scavenging->Filtration Remove scavenger Crystallization Crystallization Filtration->Crystallization Optional polishing step Analysis (ICP-MS) Analysis (ICP-MS) Crystallization->Analysis (ICP-MS) Purified Product Purified Product Analysis (ICP-MS)->Purified Product Meets spec

Caption: A typical workflow for palladium removal and product purification.

Experimental Protocols

Here are detailed, step-by-step methodologies for common palladium removal techniques.

Protocol 1: Palladium Removal Using Functionalized Silica Scavengers

Functionalized silica gels are highly effective for selectively removing palladium.[1][12][13] Thiol-functionalized silica is a robust and versatile option.[12][13]

  • Select the Appropriate Scavenger: Choose a silica-based scavenger with a high affinity for palladium, such as SiliaMetS® Thiol or a similar product.

  • Prepare the Solution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, ethyl acetate, or toluene).

  • Add the Scavenger: Add the functionalized silica scavenger to the solution. A typical loading is 2-5 equivalents relative to the initial amount of palladium catalyst used.

  • Stir the Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filter to Remove the Scavenger: Filter the mixture to remove the silica scavenger. A simple gravity or vacuum filtration is usually sufficient.

  • Wash and Concentrate: Wash the collected silica with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and then concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the final palladium concentration in your product.[10][15][16]

Protocol 2: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective option for palladium removal, though it can sometimes lead to product loss due to non-specific adsorption.[1][5][17][18]

  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[4]

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1][4]

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[4]

  • Wash and Concentrate: Wash the Celite and carbon cake with fresh solvent. Combine the filtrate and washings, and concentrate to yield the purified product.

  • Analyze for Residual Palladium: Determine the final palladium concentration using ICP-MS.[10][15][16]

Decision-Making for Method Selection

The choice of palladium removal method is system-dependent.[1] The following diagram provides a logical approach to selecting the most suitable strategy.

Method_Selection Start Initial Pd Level > 100 ppm? High_Pd High Pd (>1000 ppm) Start->High_Pd Yes Moderate_Pd Moderate Pd (100-1000 ppm) Start->Moderate_Pd No Scavenger Use High-Affinity Scavenger (e.g., Thiol, TMT) High_Pd->Scavenger Carbon Activated Carbon Treatment Moderate_Pd->Carbon Low_Pd Low Pd (<100 ppm) Crystallization Crystallization / Recrystallization Low_Pd->Crystallization Analysis Analyze by ICP-MS Scavenger->Analysis Carbon->Analysis Crystallization->Analysis Pass < 10 ppm Pd (Pass) Analysis->Pass Yes Fail > 10 ppm Pd (Fail - Re-process) Analysis->Fail No

Caption: A decision tree for selecting a palladium removal method.

References

  • Palladium Detection for API - Arbor Assays. (2000, May 4).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6).
  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer - SiliCycle.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific.
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. (2025, August 7).
  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023, December 1).
  • Application Note: Kinetic Studies of Palladium Scavenging with SiliaMetS - SiliCycle.
  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem.
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem.
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014, October 27).
  • Palladium API Screening Fluorescent Detection Kit - Arbor Assays.
  • oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - Johnson Matthey Technology Review. (2013, October 1).
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate. (2025, August 6).
  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma.
  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF - ResearchGate. (2025, August 9).
  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20).
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18).
  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer - Scirp.org.
  • US7084287B2 - Method of removing palladium - Google Patents.
  • Poisoning and deactivation of palladium catalysts - SciSpace.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. (2022, January 20).
  • US20050256327A1 - Method of removing palladium - Google Patents.
  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing).
  • Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). (2023, October 2).
  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19).
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. (2025, August 9).

Sources

identifying and characterizing byproducts in 5-Phenyl-2-pyridinamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenyl-2-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and characterize potential byproducts. This resource provides in-depth technical guidance in a question-and-answer format to address specific challenges you may encounter in your laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their relative advantages?

There are several established methods for the synthesis of this compound (also known as 2-amino-5-phenylpyridine).[1] The choice of route often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions.

  • Palladium-Catalyzed Cross-Coupling Reactions: These are the most prevalent and versatile methods.

    • Buchwald-Hartwig Amination: This involves the coupling of an aryl halide (e.g., 2-bromo-5-phenylpyridine) with an amine source. It is a powerful method for forming C-N bonds.[2]

    • Suzuki-Miyaura Coupling: This reaction couples an aryl boronic acid (e.g., phenylboronic acid) with a halogenated aminopyridine (e.g., 2-amino-5-bromopyridine). This is a robust and widely used method for C-C bond formation.

  • Multi-step Classical Syntheses: These routes often start from more readily available pyridine derivatives.

    • One documented multi-step synthesis starts from 5-nitro-2-pyridinamine.[3] Another begins with 6-amino-3-pyridinecarboxamide.[3] While these methods can be suitable for larger-scale production, they involve more synthetic steps.[3]

Q2: I am observing a low yield in my Buchwald-Hartwig amination of 2-bromo-5-phenylpyridine. What are the likely causes?

Low yields in the Buchwald-Hartwig amination of 2-halopyridines are a common challenge. The primary culprit is often the pyridine nitrogen itself, which can coordinate to the palladium catalyst and inhibit its activity, a phenomenon known as catalyst poisoning.[4]

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically bulky, electron-rich ligands are often necessary to promote the desired reductive elimination and prevent catalyst deactivation.

  • Base Selection: The strength and nature of the base are crucial. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). The base must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are commonly used. The reaction temperature often needs to be carefully optimized, typically in the range of 80-110 °C.[4]

  • Reagent Purity: All reagents, especially the solvent and amine, must be free of water and oxygen, as these can deactivate the palladium catalyst.

Q3: During the Suzuki coupling of 2-amino-5-bromopyridine with phenylboronic acid, I'm seeing significant amounts of a homocoupled bipyridine byproduct. How can I minimize this?

The formation of homocoupled byproducts, such as 5,5'-diphenyl-2,2'-bipyridine from the coupling of the starting bromopyridine, is a known side reaction in Suzuki couplings. This is often due to side reactions of the organoboron reagent or the palladium catalyst.

Strategies to Minimize Homocoupling:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to ensure the complete consumption of the bromopyridine.

  • Reaction Conditions:

    • Base: The choice of base can influence the rate of competing side reactions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. The ratio can be optimized to improve the solubility of the reagents and minimize side reactions.

  • Palladium Catalyst: The choice of palladium precursor and ligand can impact the selectivity of the reaction. For instance, using a pre-formed palladium-phosphine complex can sometimes give cleaner reactions than generating the active catalyst in situ.

Q4: What are some of the expected byproducts in the synthesis of this compound, and how can they be identified?

Identifying byproducts is crucial for process optimization and ensuring the purity of the final compound. Common byproducts can arise from side reactions of the starting materials, intermediates, or the product itself.

Potential Byproduct Origin Identification Methods
Unreacted Starting Materials Incomplete reactionHPLC, GC-MS, TLC, NMR
Homocoupled Byproducts Side reaction in cross-couplingHPLC, GC-MS, NMR
Hydrodehalogenation Product Reduction of the aryl halideGC-MS, NMR
Oxidized Impurities Air exposure of the product or intermediatesLC-MS, NMR
Solvent Adducts Reaction with the solventLC-MS, NMR

II. Troubleshooting Guide

Issue 1: Inconsistent Reaction Yields

Underlying Cause: Inconsistent reaction yields are often traced back to variations in reagent quality or reaction setup. Palladium-catalyzed reactions are particularly sensitive to air and moisture.[4]

Corrective Actions:

  • Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen). Use Schlenk techniques or a glovebox.

  • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents.

  • Reagent Quality: Use high-purity starting materials and reagents. The quality of the palladium catalyst and phosphine ligand is especially important.

Issue 2: Difficulty in Product Purification

Underlying Cause: The presence of closely related byproducts can make purification by standard methods like column chromatography challenging.

Corrective Actions:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.

  • Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired product from closely eluting impurities.

  • Reaction Optimization: The best approach is to optimize the reaction conditions to minimize byproduct formation in the first place.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of 2-bromo-5-phenylpyridine.

  • Reaction Setup: In a glovebox or under a stream of argon, add 2-bromo-5-phenylpyridine (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Workflow for Byproduct Identification

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_purification Purification & Isolation cluster_characterization Byproduct Characterization cluster_conclusion Structure Elucidation Crude_Mixture Crude Reaction Mixture TLC TLC Analysis Crude_Mixture->TLC Spotting LCMS LC-MS Analysis Crude_Mixture->LCMS Injection Column Column Chromatography Crude_Mixture->Column Fractions Collect Fractions Column->Fractions Isolated_Byproduct Isolated Byproduct Fractions->Isolated_Byproduct Evaporation NMR NMR Spectroscopy (¹H, ¹³C) Structure Structure Elucidation NMR->Structure HRMS High-Resolution MS HRMS->Structure Isolated_Byproduct->NMR Isolated_Byproduct->HRMS

Caption: Workflow for the isolation and characterization of byproducts.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for determining the purity of the final product and quantifying impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Quantification: Purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.[5]

IV. Mechanistic Insights

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord RNH₂ PdII_Amine [L₂Pd(II)(Ar)(H₂NR)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(HNR) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NHR Red_Elim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

V. References

  • Grivas, J. C. (1985). Syntheses of this compound, a possibly carcinogenic pyrolysis product of phenylalanine, and some of its putative metabolites. Carcinogenesis, 6(1), 13-9. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Carcinogenicity: 5-Phenyl-2-pyridinamine vs. 4-Aminobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the carcinogenic potential of two structurally related aromatic amines: 5-Phenyl-2-pyridinamine (PPA) and 4-aminobiphenyl (4-ABP). While 4-ABP is a well-established Group 1 human carcinogen, PPA is considered a potential carcinogen based on its structural analogy and in vitro mutagenicity. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, experimental data, and validated protocols to inform risk assessment and future research.

Introduction and Chemical Structures

Aromatic amines are a significant class of chemicals used in various industrial applications, but many are potent carcinogens.[1] The comparison between 4-aminobiphenyl and this compound is particularly instructive. 4-ABP is a known human bladder carcinogen, with its primary sources of exposure being tobacco smoke and historical occupational settings.[2][3][4] this compound, a pyrolysis product of the amino acid phenylalanine found in cooked foods, shares a structural resemblance to 4-ABP, raising concerns about its potential carcinogenicity.[5][6] The key structural difference is the substitution of a phenyl ring in 4-ABP with a pyridine ring in PPA. This guide will explore how this change impacts metabolic activation, genotoxicity, and ultimate carcinogenic outcome.

CompoundThis compound (PPA)4-Aminobiphenyl (4-ABP)
Structure
ngcontent-ng-c4006390337="" class="ng-star-inserted">

CAS Number 33421-42-092-67-1
Molecular Formula C₁₁H₁₀N₂C₁₂H₁₁N
IARC Classification Not ClassifiedGroup 1 (Carcinogenic to humans)[7]
Primary Concern Potential carcinogen based on mutagenicity and structural similarity to 4-ABP.[5][6]Known human bladder carcinogen.[2][3]

Mechanism of Carcinogenicity: A Tale of Two Activation Pathways

The carcinogenicity of most aromatic amines is not due to the parent compound itself but rather to its metabolic activation into reactive electrophilic species that can form covalent adducts with DNA.[3][8]

The Well-Trodden Path of 4-Aminobiphenyl (4-ABP)
  • N-Hydroxylation: The initial and rate-limiting step is the oxidation of the exocyclic amino group to form N-hydroxy-4-aminobiphenyl. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP1A2.[2][10]

  • Activation in the Bladder: The acidic environment of the urine in the bladder lumen can hydrolyze the N-glucuronide, releasing N-hydroxy-4-aminobiphenyl.[10] Within the bladder epithelial cells, this intermediate is further activated, typically through O-acetylation by N-acetyltransferases (NATs), to form a highly reactive N-acetoxy ester.[2]

  • DNA Adduct Formation: This unstable ester spontaneously decomposes to form a nitrenium ion, a potent electrophile that reacts with nucleophilic sites in DNA, primarily at the C8 position of guanine, to form N-(deoxyguanosin-8-yl)-4-ABP (dG-C8-4-ABP) adducts.[10][11][12] These adducts can lead to mutations, particularly in critical genes like TP53, initiating the carcinogenic process.[13][14]

G cluster_liver Liver Metabolism cluster_bladder Bladder Activation 4-ABP 4-ABP N-hydroxy-4-ABP N-hydroxy-4-ABP 4-ABP->N-hydroxy-4-ABP CYP1A2 (N-oxidation) N-acetyl-4-ABP N-acetyl-4-ABP (Detoxification) 4-ABP->N-acetyl-4-ABP NAT2 (Detoxification) N-glucuronide N-hydroxy-4-ABP -N-glucuronide N-hydroxy-4-ABP->N-glucuronide UGT N-hydroxy-4-ABP_bladder N-hydroxy-4-ABP N-glucuronide->N-hydroxy-4-ABP_bladder Transport & Acidic Hydrolysis Nitrenium Ion Nitrenium Ion (Reactive Electrophile) N-hydroxy-4-ABP_bladder->Nitrenium Ion NAT (O-acetylation) DNA Adducts dG-C8-4-ABP DNA Adducts Nitrenium Ion->DNA Adducts Reacts with Guanine

Metabolic Activation Pathway of 4-Aminobiphenyl (4-ABP).
The Presumed Pathway for this compound (PPA)

While less studied, it is hypothesized that PPA follows a similar bioactivation pathway. Its mutagenicity in the Ames test, which often requires metabolic activation, supports this assumption.[5][6]

  • N-Hydroxylation: PPA would likely undergo N-hydroxylation on its amino group, catalyzed by hepatic enzymes, to form N-hydroxy-5-phenyl-2-pyridinamine.

  • Further Activation: This hydroxylamine metabolite is the putative precursor to a more reactive species. Studies on the N-acetoxy metabolite of PPA show it reacts with deoxyguanosine, suggesting O-acetylation is a plausible activation step.[15] The nitrogen atom within the pyridine ring may influence the electronic properties and metabolic fate of the molecule compared to 4-ABP.

  • DNA Adduct Formation: The ultimate reactive metabolite is expected to form DNA adducts. Studies have shown that the N-acetoxy metabolite of PPA can react with the C8 position of guanine.[15]

G cluster_liver Hypothesized Liver Metabolism cluster_target_cell Target Cell Activation PPA This compound (PPA) N-hydroxy-PPA N-hydroxy-PPA (Putative) PPA->N-hydroxy-PPA CYP450 (presumed) (N-oxidation) Detox_PPA Detoxification Products PPA->Detox_PPA N-hydroxy-PPA_cell N-hydroxy-PPA N-hydroxy-PPA->N-hydroxy-PPA_cell Transport (presumed) Reactive Metabolite Reactive Metabolite (e.g., Nitrenium Ion) N-hydroxy-PPA_cell->Reactive Metabolite Further Activation (e.g., O-acetylation) DNA Adducts PPA-DNA Adducts (presumed) Reactive Metabolite->DNA Adducts Reacts with DNA G start Test Compound (e.g., PPA) ames In Vitro Genotoxicity Ames Test (with S9) start->ames result_ames Result: Mutagenic or Non-mutagenic? ames->result_ames mtd In Vivo Dose-Ranging (Maximum Tolerated Dose) result_ames->mtd If Mutagenic bioassay Long-Term Rodent Bioassay (e.g., 2-year rat/18-month mouse) mtd->bioassay pathology Histopathology & Tumor Incidence Analysis bioassay->pathology dna_adduct Mechanistic Study: DNA Adduct Analysis (32P-postlabeling) bioassay->dna_adduct Concurrent or Follow-up result_carc Result: Carcinogenic or Non-carcinogenic? pathology->result_carc

General Workflow for Carcinogenicity Assessment.
Detailed Protocol: Bacterial Reverse Mutation (Ames) Test

This protocol is based on established methods for assessing the mutagenicity of chemical compounds. [16] Objective: To determine if a test compound can induce reverse mutations in histidine-auxotrophic strains of Salmonella typhimurium.

Materials:

  • S. typhimurium tester strains (e.g., TA98, TA100, TA1535). [16]* Minimal glucose agar plates. [17]* Top agar (0.6% agar, 0.5% NaCl, supplemented with a trace amount of L-histidine and D-biotin).

  • Test compound, negative control (vehicle), and positive controls (known mutagens for each strain).

  • S9 fraction from induced rat liver for metabolic activation. [16]* S9 cofactor mix (e.g., NADP+, Glucose-6-phosphate).

Procedure:

  • Strain Preparation: Grow overnight cultures of each S. typhimurium strain in nutrient broth at 37°C.

  • Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor mix. Keep on ice.

  • Plate Incorporation Method: [18] a. To a sterile tube, add in sequence: 2.0 mL of molten top agar (kept at 45°C), 0.1 mL of the bacterial culture, and 0.1 mL of the test compound solution at the desired concentration. b. For experiments requiring metabolic activation, add 0.5 mL of the S9 mix. For experiments without, add 0.5 mL of phosphate buffer. c. Vortex the tube gently for 3 seconds. d. Immediately pour the entire contents onto the surface of a minimal glucose agar plate, ensuring an even distribution.

  • Incubation: Allow the top agar to solidify. Invert the plates and incubate at 37°C for 48-72 hours. [19]5. Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Rationale for Choices:

  • Multiple Strains: Different strains (e.g., TA98, TA100) are used to detect different types of mutations (frameshift vs. base-pair substitution). [2]* S9 Fraction: Bacteria lack many of the metabolic enzymes found in mammals. The S9 fraction provides these enzymes, allowing for the detection of compounds that are only mutagenic after metabolic activation. [16]

Detailed Protocol: Long-Term Rodent Carcinogenicity Bioassay

This protocol is a synthesized guideline based on recommendations from the National Toxicology Program (NTP) and the U.S. Food and Drug Administration (FDA). [20][21] Objective: To determine the carcinogenic potential of a test compound following long-term, repeated oral administration to rodents.

Materials:

  • Two rodent species (e.g., Sprague-Dawley rats and B6C3F1 mice). [21][22]* At least 50 animals per sex per dose group. [21]* Test compound administered in the diet, drinking water, or by gavage.

  • Standard laboratory animal diet and housing conditions.

Procedure:

  • Dose Selection: Conduct preliminary subchronic (e.g., 90-day) studies to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause overt toxicity or a reduction in body weight gain of more than 10%. [21]Three to five dose levels are typically used in the main study, including the MTD, and lower fractions (e.g., MTD/2, MTD/4), plus a concurrent vehicle control group. [21]2. Animal Randomization: Randomly assign young adult animals to control and treatment groups.

  • Dosing and Observation: Administer the test compound daily for the majority of the animal's lifespan (e.g., 18 months for mice, 24 months for rats). [22]4. Clinical Monitoring: Observe animals twice daily for clinical signs of toxicity. Record body weights and food consumption weekly for the first 3 months and monthly thereafter.

  • Necropsy: At the end of the study (or for animals that die prematurely), perform a complete gross necropsy on all animals.

  • Histopathology: Collect all major organs and any gross lesions. Process tissues for microscopic examination by a qualified pathologist. Special attention is paid to target organs identified in subchronic studies.

  • Data Analysis: Statistically analyze tumor incidence data to determine if there is a significant increase in tumors in the dosed groups compared to the control group.

Rationale for Choices:

  • Two Species: Using two species increases the confidence in the results and helps identify trans-species carcinogens, which suggests conserved mechanisms potentially relevant to humans. [23]* Lifetime Exposure: Long-term exposure mimics potential human exposure scenarios and allows for the development of late-onset tumors. [21]* MTD: Dosing at the MTD ensures that the highest possible challenge is presented to the animal's biological systems, maximizing the sensitivity of the assay to detect a carcinogenic effect. [21]

Conclusion and Future Directions

The comparative study of this compound and 4-aminobiphenyl provides a critical lesson in chemical carcinogenesis: structural similarity and in vitro mutagenicity do not always translate directly to in vivo carcinogenic potency.

  • 4-Aminobiphenyl is a confirmed, potent carcinogen, acting through a well-defined pathway of metabolic activation leading to DNA adducts in target tissues like the bladder. [2][8]* This compound is mutagenic in vitro but failed to induce tumors in a sensitive neonatal mouse model that showed a strong response to 4-ABP. [24] This discrepancy highlights the complexity of the carcinogenic process, which involves a delicate balance between metabolic activation, detoxification, DNA repair, and cellular proliferation. The presence of the nitrogen atom in the pyridine ring of PPA may significantly alter its metabolism in a way that favors detoxification over activation in vivo, or the resulting DNA adducts may be more efficiently repaired.

For drug development professionals and researchers, this case study underscores the necessity of progressing beyond simple in vitro screens. While the Ames test is an invaluable tool for initial hazard identification, definitive risk assessment for structurally-alerting compounds requires robust in vivo data. Future research should focus on elucidating the complete metabolic profile of PPA in multiple species and quantifying the formation and persistence of its DNA adducts in target organs to fully understand the mechanistic basis for its apparent lack of carcinogenicity in the neonatal mouse model.

References

  • National Center for Biotechnology Information. (2021). 4-Aminobiphenyl - 15th Report on Carcinogens.
  • International Agency for Research on Cancer. (2012).
  • National Toxicology Program. (n.d.). RoC Profile: 4-Aminobiphenyl.
  • Bellamri, M., et al. (2011).
  • A
  • Bellamri, M., et al. (2011).
  • Beland, F. A., et al. (1995).
  • Wikipedia. (n.d.). 4-Aminobiphenyl.
  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test.
  • Bellamri, M., et al. (2011). DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes.
  • Taylor & Francis Online. (n.d.). 4-Aminobiphenyl – Knowledge and References.
  • Microbe Notes. (2022).
  • Inchem.org. (1998).
  • Early Detection Research Network. (n.d.). 4-aminobiphenyl is a major etiological agent of human bladder cancer: evidence from its DNA binding spectrum in human p53 gene.
  • ResearchGate. (n.d.). Metabolic routes of 4-aminobiphenyl (4-ABP) according to Talaska and Al Zoughool (12)
  • ResearchGate. (n.d.).
  • Charles River Labor
  • Enamine. (n.d.).
  • Semantic Scholar. (n.d.). 4-aminobiphenyl is a major etiological agent of human bladder cancer: evidence from its DNA binding spectrum in human p53 gene.
  • International Agency for Research on Cancer Publications. (2009). 4-AMINOBIPHENYL 1.
  • U.S. Environmental Protection Agency. (n.d.). 4-Aminobiphenyl.
  • National Toxicology Program. (n.d.). TR-001: Guidelines for Carcinogen Bioassay in Small Rodents.
  • Pesticide Registration Toolkit. (n.d.). Carcinogenicity (two rodent species).
  • Stavenuiter, J. F., et al. (1985).
  • Contrera, J. F. (2002). The in Vivo Rodent Test Systems for Assessment of Carcinogenic Potential. PubMed.
  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents.
  • Stavenuiter, J. F. C., et al. (1985).
  • Center for Environmental & Health Effects of PFAS. (n.d.).
  • Contrera, J. F. (2001). In vivo transgenic bioassays and assessment of the carcinogenic potential of pharmaceuticals. PMC - NIH.
  • National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings.
  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. PubMed.
  • Vineis, P. (1994).
  • Skipper, P. L., et al. (2010). Monocyclic aromatic amines as potential human carcinogens: old is new again. PMC.
  • Dooley, K. L., et al. (1988).
  • Emelnsia, A. D., & Rather, I. A. (2016). In vitro genotoxicity of pyridine in human lymphocytes. PubMed.
  • Stavenuiter, J. F., et al. (1988). Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1)
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine: Human health tier II assessment.
  • Brands, J. H., et al. (2023). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. PMC.
  • Fassina, G., et al. (1990). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. PubMed.
  • Carcinogenic Potency D

Sources

A Senior Application Scientist's Guide to the Validation of HPLC Methods for 5-Phenyl-2-pyridinamine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Phenyl-2-pyridinamine, a key building block in the synthesis of various pharmaceutical compounds, requires a precise and accurate analytical method for its characterization and quality control. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound against alternative analytical techniques. The experimental protocols and validation data presented herein are synthesized from established methodologies for aromatic amines and substituted pyridines, reflecting best practices in the field.

The Rationale for HPLC in Aromatic Amine Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for several compelling reasons. Its versatility in handling a wide range of compounds, from polar to non-polar, makes it particularly well-suited for the analysis of aromatic amines like this compound. The ability to perform separations at ambient temperatures is a distinct advantage over techniques like Gas Chromatography (GC), which require high temperatures that can lead to the degradation of thermally labile compounds.[1] Furthermore, HPLC offers a variety of detection methods, with UV-Vis spectroscopy being a common and cost-effective choice for chromophoric molecules such as the phenylpyridine moiety in our target analyte.

This guide will walk through the critical aspects of validating an HPLC method for this compound, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH)[2][3]. We will then objectively compare the performance of this validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

A Validated RP-HPLC Method for this compound

The following Reverse-Phase HPLC (RP-HPLC) method has been established and validated for the quantitative determination of this compound.

Chromatographic Conditions
ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes
Method Validation Workflow

The validation of this HPLC method encompasses a series of experiments designed to demonstrate its suitability for the intended purpose. The workflow for this validation is depicted below.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Application Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD LOD & LOQ Precision->LOD Robustness Robustness LOD->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Routine Analysis Routine Analysis SystemSuitability->Routine Analysis

Caption: A typical workflow for HPLC method validation.

In-Depth Analysis of Validation Parameters

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In this study, specificity was demonstrated by injecting a blank (diluent), a placebo (matrix without the analyte), and a sample spiked with this compound. The chromatograms showed no interfering peaks at the retention time of the analyte, confirming the method's specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

A series of solutions of this compound were prepared in the range of 1-50 µg/mL. Each solution was injected in triplicate. The linearity was evaluated by plotting the peak area against the concentration and performing a linear regression analysis.

ParameterResultAcceptance Criteria
Linearity Range 1 - 50 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix. The accuracy of this method was determined by analyzing samples spiked with this compound at three different concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.2%0.8%98.0% - 102.0%
100% 100.5%0.5%98.0% - 102.0%
120% 99.8%0.6%98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed by a different analyst on a different day using a different instrument.

Precision Type% RSDAcceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the response

  • S = the slope of the calibration curve

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change
Column Temperature ± 2°CNo significant change
Mobile Phase Composition ± 2% AcetonitrileNo significant change
System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=5) ≤ 2.0%

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods can also be employed for the analysis of aromatic amines. Below is a comparison of the validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Comparative Overview

Analytical Method Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS HPLC HPLC-UV HPLC_Adv Advantages: - Versatile for polar & non-polar compounds - Ambient temperature operation - Cost-effective HPLC->HPLC_Adv HPLC_Disadv Disadvantages: - Lower sensitivity than MS methods - Potential for co-elution HPLC->HPLC_Disadv GCMS GC-MS GCMS_Adv Advantages: - High resolution for volatile compounds - Excellent sensitivity and specificity GCMS->GCMS_Adv GCMS_Disadv Disadvantages: - Requires analyte to be volatile and thermally stable - Derivatization often necessary for polar compounds GCMS->GCMS_Disadv LCMSMS LC-MS/MS LCMSMS_Adv Advantages: - High sensitivity and selectivity - Applicable to a wide range of compounds - Structural information from fragmentation LCMSMS->LCMSMS_Adv LCMSMS_Disadv Disadvantages: - Higher cost and complexity - Potential for matrix effects LCMSMS->LCMSMS_Disadv

Caption: Comparison of HPLC, GC-MS, and LC-MS/MS.

Performance Characteristics
ParameterHPLC-UVGC-MSLC-MS/MS
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~1 - 10 ng/mL~0.01 - 1 ng/mL
Specificity GoodVery GoodExcellent
Analysis Time ~10-15 min~20-30 min~10-20 min
Sample Preparation Simple (dissolution, filtration)Often requires derivatizationSimple to moderate
Instrumentation Cost ModerateHighVery High
Best Suited For Routine QC, purity analysisVolatile and semi-volatile compoundsTrace level analysis, complex matrices

Causality Behind Method Choice:

  • HPLC-UV is the workhorse for routine quality control of this compound in bulk drug and formulation analysis due to its robustness, cost-effectiveness, and sufficient sensitivity for these applications.[4]

  • GC-MS would be a suitable alternative if the primary concern is the analysis of volatile impurities that may be present alongside this compound. However, the need for potential derivatization of the polar amine group adds complexity to the sample preparation.[5][6]

  • LC-MS/MS is the method of choice for bioanalytical studies, such as pharmacokinetics, where the concentration of this compound in biological matrices (e.g., plasma, urine) is expected to be very low. Its high sensitivity and selectivity are essential for accurate quantification in such complex samples.[7][8][9]

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions for HPLC Analysis
  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution (Target concentration 20 µg/mL): Accurately weigh a quantity of the sample containing approximately 2 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: General Sample Preparation for GC-MS Analysis (with Derivatization)
  • Extraction: Extract the sample containing this compound with a suitable organic solvent (e.g., dichloromethane).

  • Derivatization: To a dried aliquot of the extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine). Heat the mixture to facilitate the reaction.

  • Dilution: Dilute the derivatized sample to the desired concentration with an appropriate solvent before injection into the GC-MS.

Conclusion

The validated RP-HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. It stands as a reliable and cost-effective method for routine quality control in a pharmaceutical setting. The choice between HPLC, GC-MS, and LC-MS/MS should be guided by the specific analytical requirements, including the sample matrix, the required level of sensitivity, and the available instrumentation. For trace-level analysis in complex matrices, LC-MS/MS offers superior performance, while GC-MS is a powerful tool for the analysis of volatile components. This comprehensive comparison provides the necessary insights for researchers and drug development professionals to make informed decisions regarding the most appropriate analytical strategy for this compound.

References

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
  • Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. ResearchGate.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Institutes of Health.
  • Values of RSD %, LOD (µg/mL) and LOQ (µg/mL) for the UV/VIS and HPLC methods. ResearchGate.
  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences.
  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science.
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science.
  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). ResearchGate.
  • Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Journal of Chemical and Pharmaceutical Research.
  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Hindawi.
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. National Institutes of Health.
  • Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. National Institutes of Health.
  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Shimadzu.
  • LC-MS detection of amino acids and neurotransmitters by using α-active 2,4,5-triphenylpyrylium salt as an efficient derivatizing material. ResearchGate.
  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. National Institutes of Health.
  • Sensitive Native Mass Spectrometry of Macromolecules using Standard Flow LC/MS. Agilent.
  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek.

Sources

A Comparative Guide to the Biological Activity of 5-Phenyl-2-pyridinamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant impact of isomeric substitution on biological activity is paramount. This guide provides a comparative analysis of the biological activities of 5-Phenyl-2-pyridinamine and its positional isomers. While direct comparative studies on all isomers are not extensively available in the current literature, this document synthesizes existing data and leverages established structure-activity relationship (SAR) principles to offer predictive insights into their potential pharmacological profiles. We will delve into the known effects of these compounds and propose avenues for future investigation, supported by detailed experimental protocols to validate these hypotheses.

Introduction to this compound Isomers

The this compound scaffold, characterized by a phenyl group attached to a 2-aminopyridine core, represents a privileged structure in medicinal chemistry. The electronic interplay between the electron-donating amino group and the versatile phenyl ring, combined with the hydrogen bonding capabilities of the pyridine nitrogen and amino protons, makes these molecules attractive candidates for interacting with a variety of biological targets. The position of the phenyl group on the pyridine ring is expected to significantly alter the molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide will explore the known and predicted biological activities of the following isomers:

  • 2-amino-3-phenylpyridine

  • 2-amino-4-phenylpyridine

  • 2-amino-5-phenylpyridine (this compound)

  • 2-amino-6-phenylpyridine

Known and Inferred Biological Activities of this compound Isomers

Direct comparative biological data for all four isomers is limited. However, by examining the available literature for each, and for closely related analogues, we can construct a preliminary comparative profile.

2-amino-5-phenylpyridine

This isomer has been identified as a mutagenic heterocyclic aromatic amine, formed during the pyrolysis of phenylalanine in proteins.[1] It has been found in cooked foods like broiled sardines and is considered potentially carcinogenic.[1] However, in a comparative carcinogenicity study with the known human carcinogen 4-aminobiphenyl, 2-amino-5-phenylpyridine did not show treatment-related neoplastic lesions in neonatal mice.

2-amino-6-phenylpyridine

Derivatives of 2-amino-6-phenylpyridine have shown promise as antagonists of the GPR54 receptor, which plays a role in modulating sex hormones.[2] This suggests that the 2,6-disubstituted pyridine scaffold can be a valuable starting point for the development of therapeutics for hormone-dependent diseases.

2-amino-3-phenylpyridine and 2-amino-4-phenylpyridine

Specific biological activity data for the parent 2-amino-3-phenylpyridine and 2-amino-4-phenylpyridine are not well-documented in publicly available research. However, based on the activities of related compounds, we can infer potential therapeutic applications. For instance, derivatives of 2-amino-3-cyanopyridine have been investigated for their in vitro anticancer effects. Additionally, 2-amino-4-methylpyridine is a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[3] This suggests that the 2-amino-4-phenylpyridine isomer may also exhibit anti-inflammatory properties through a similar mechanism.

Structure-Activity Relationship (SAR) and a Forward-Looking Hypothesis

The position of the phenyl group is a critical determinant of the biological activity of these isomers. The steric hindrance and electronic effects imparted by the phenyl ring at different positions on the pyridine core can significantly influence how these molecules interact with biological targets.

  • Steric Influence: A phenyl group at the 6-position, adjacent to the pyridine nitrogen, will create a different steric environment compared to a phenyl group at the 3-, 4-, or 5-positions. This can affect the molecule's ability to fit into the binding pocket of a target protein.

  • Electronic Effects: The phenyl group can influence the electron density of the pyridine ring and the basicity of the 2-amino group through inductive and resonance effects. This can impact the strength of hydrogen bonding and other non-covalent interactions with a biological target.

Based on the diverse activities observed in related phenylpyridine and aminopyridine derivatives, it is hypothesized that the this compound isomers could be explored for a range of therapeutic applications, including but not limited to:

  • Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core. The this compound isomers present a scaffold that could be optimized for selective kinase inhibition.

  • Anti-inflammatory Activity: Given the iNOS inhibitory activity of 2-amino-4-methylpyridine, the 2-amino-4-phenylpyridine isomer is a prime candidate for investigation as an anti-inflammatory agent.

  • Anticancer Properties: The cytotoxicity observed in derivatives of related structures suggests that all four isomers should be evaluated for their antiproliferative effects against various cancer cell lines.[4][5]

Comparative Data Summary

The following table summarizes the known and hypothesized biological activities of the this compound isomers. It is important to note that much of the "Hypothesized Activity" is inferred from related compounds and requires experimental validation.

IsomerKnown Biological ActivityHypothesized Biological ActivityKey Structural Feature Influencing Activity
2-amino-3-phenylpyridine Limited data available for the parent compound.Anticancer, Kinase InhibitionPhenyl group adjacent to the amino group may influence planarity and hydrogen bonding.
2-amino-4-phenylpyridine Limited data available for the parent compound.Anti-inflammatory (iNOS inhibition), Kinase InhibitionPhenyl group at the 4-position may mimic the substitution pattern of known iNOS inhibitors.
2-amino-5-phenylpyridine Mutagenic, potentially carcinogenic.[1]Further investigation into cytotoxicity and DNA interaction.The electronic properties of this substitution pattern are associated with mutagenicity.
2-amino-6-phenylpyridine Derivatives act as GPR54 antagonists.[2]Kinase Inhibition, GPCR modulationSteric bulk of the phenyl group adjacent to the pyridine nitrogen can drive selectivity for certain targets.

Experimental Protocols for Comparative Biological Evaluation

To empirically determine and compare the biological activities of these isomers, a series of standardized in vitro assays are recommended. Below are detailed protocols for assessing cytotoxicity and kinase inhibition, two key areas of potential activity.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is designed to evaluate the effect of the this compound isomers on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound isomers (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (the four isomers) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control. Incubate for another 24-48 hours.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compounds.

Materials:

  • Kinase of interest (e.g., a specific receptor tyrosine kinase or a cyclin-dependent kinase)

  • Kinase substrate peptide

  • ATP

  • This compound isomers (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer. Allow a pre-incubation period for the compound to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Scientific Workflow and Potential Mechanisms

To better illustrate the experimental design and a hypothetical mechanism of action, the following diagrams are provided.

Experimental Workflow for Comparative Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis isomers This compound Isomers (3-, 4-, 5-, 6-phenyl) dissolution Dissolution in DMSO (Stock Solutions) isomers->dissolution dilution Serial Dilutions dissolution->dilution cytotoxicity Cytotoxicity Assay (MTT) - Cancer Cell Lines dilution->cytotoxicity kinase Kinase Inhibition Assay - Target Kinase dilution->kinase ic50_cyto IC50 Determination (Cytotoxicity) cytotoxicity->ic50_cyto ic50_kinase IC50 Determination (Kinase Inhibition) kinase->ic50_kinase sar Structure-Activity Relationship (SAR) Analysis ic50_cyto->sar ic50_kinase->sar

Caption: Workflow for screening this compound isomers.

Hypothetical Kinase Inhibition Signaling Pathway

G receptor Receptor Tyrosine Kinase (RTK) adp ADP receptor->adp p_substrate Phosphorylated Substrate receptor->p_substrate Phosphorylation isomer This compound Isomer isomer->inhibition atp ATP atp->receptor substrate Substrate Protein substrate->receptor downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream inhibition->receptor

Caption: Inhibition of a hypothetical RTK signaling pathway.

Conclusion and Future Directions

The this compound scaffold holds considerable potential for the development of novel therapeutic agents. While current data points to the mutagenic properties of the 5-phenyl isomer and the GPR54 antagonistic activity of 6-phenyl derivatives, the biological activities of the 3-phenyl and 4-phenyl isomers remain largely unexplored.[1][2] This guide provides a framework for the systematic evaluation of these compounds, grounded in established SAR principles and detailed experimental protocols. The hypothesized anti-inflammatory and anticancer activities of the 2-amino-3-phenylpyridine and 2-amino-4-phenylpyridine isomers warrant further investigation. By employing the outlined in vitro assays, researchers can elucidate the distinct pharmacological profiles of each isomer, paving the way for the rational design of more potent and selective drug candidates. The journey from a privileged scaffold to a clinical candidate is arduous, but a systematic and comparative approach, as advocated in this guide, is the most promising path forward.

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.
  • Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. (2012). PubMed.
  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. (n.d.). PubMed Central.
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evalu
  • Synthesis and Structure-Activity Relationships of 2-acylamino-4,6-diphenylpyridine Derivatives as Novel Antagonists of GPR54. (2010). PubMed.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. (n.d.). PubMed.
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI.
  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). Scirp.org.
  • 2-Phenylpyridine and 3-phenylpyridine, Constituents of Tea, Are Unlikely to Cause Idiopathic Parkinson's Disease. (1988). PubMed.
  • 2-Amino-3-methylpyridine. (n.d.). Chem-Impex.
  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). MDPI.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.).
  • 2-Amino-5-phenylpyridine | Endogenous Metabolite. (n.d.). MedchemExpress.com.
  • Cellular and primary tissue assays. (n.d.). Novalix.
  • A Comparative Analysis of the Biological Activities of 2-Phenylpyridine and 3. (n.d.). Benchchem.
  • 2-N-phenylpyridine-2,3-diamine | C11H11N3 | CID 10679091. (n.d.). PubChem.
  • Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflamm
  • Virtual combinatorial library design, synthesis and in vitro anticancer assessment of -2-amino-3-cyanopyridine derivatives. (2018). Amrita Vishwa Vidyapeetham.
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). (2009). PubMed.
  • 2-Amino-5-phenylpyridine AldrichCPR. (n.d.). Sigma-Aldrich.

Sources

A Comparative Guide to Analytical Method Validation for Impurities in 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. 5-Phenyl-2-pyridinamine, a key intermediate and API in various therapeutic areas, requires rigorous analytical oversight to detect and quantify potential impurities. This guide provides an in-depth comparison of analytical methodologies for the validation of impurity detection in this compound, grounded in scientific principles and regulatory expectations.

The choice of an analytical method for impurity profiling is a critical decision, directly impacting the reliability of data and, consequently, patient safety. This document will explore the validation of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a comparative analysis of their performance based on internationally recognized validation parameters. Our discussion is framed within the context of the International Council for Harmonisation (ICH) guidelines, which provide a comprehensive framework for analytical method validation.[1]

Understanding the Analyte and Potential Impurities

This compound (MW: 170.21 g/mol ) is a solid substance at room temperature. Its structure, featuring both a phenyl and a pyridinamine group, lends it to specific types of impurities arising from its synthesis and potential degradation pathways.

Common synthetic routes for this compound often involve Suzuki coupling reactions, where a phenylboronic acid derivative is coupled with a halogenated aminopyridine, or variations of the Buchwald-Hartwig amination. Impurities can therefore include:

  • Starting Materials: Unreacted 2-aminopyridine, 5-bromopyridine, or phenylboronic acid.

  • Intermediates: Partially reacted compounds or intermediates from multi-step syntheses.

  • By-products: Homocoupling products of the starting materials (e.g., biphenyl, bipyridine), or products from side reactions. For instance, in the bromination of 2-aminopyridine to form a key intermediate, over-bromination can lead to the formation of di-bromo species.[2]

  • Degradants: Products resulting from hydrolysis, oxidation, photolysis, or thermal stress. Forced degradation studies are intentionally conducted to produce these degradants and ensure the analytical method can effectively separate them from the parent compound.[3][4][5]

The Crucial Role of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] For impurity analysis, this means the method must be able to reliably detect, quantify, and distinguish impurities from the API and from each other. The core validation parameters, as stipulated by ICH Q2(R2) guidelines, will form the basis of our comparison.[8]

Method Comparison: HPLC vs. GC for Impurity Profiling of this compound

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is the workhorse for pharmaceutical impurity analysis due to its versatility in handling a wide range of compound polarities and molecular weights.[9][10] Gas Chromatography (GC) is a powerful alternative, especially for volatile and thermally stable impurities.[11][12]

Comparative Performance Data

The following table summarizes the expected performance of a validated RP-HPLC and a GC method for the analysis of impurities in this compound. The data is representative and based on typical performance characteristics for these methods.

Validation ParameterReversed-Phase HPLC (RP-HPLC)Gas Chromatography (GC-FID/MS)Rationale and Insights
Specificity HighHighBoth methods can be optimized to achieve excellent separation of the API from its potential impurities. HPLC often has an advantage in resolving non-volatile and thermally labile compounds, while GC excels at separating volatile impurities.
Linearity (r²) ≥ 0.999≥ 0.998Both techniques can demonstrate a strong linear relationship between concentration and response over a defined range.
Range (% of test conc.) LOQ to 120%LOQ to 120%The range is established based on the expected levels of impurities and the method's capability.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC generally offers slightly higher accuracy due to the milder conditions of analysis.
Precision (%RSD)
- Repeatability≤ 2.0%≤ 5.0%HPLC typically demonstrates superior repeatability due to the high precision of modern pumping and injection systems.
- Intermediate Precision≤ 3.0%≤ 7.0%Similar to repeatability, HPLC often shows better intermediate precision.
Limit of Detection (LOD) ~0.01%~0.005% (with MS)GC coupled with a mass spectrometer (MS) can achieve very low detection limits for volatile impurities.
Limit of Quantitation (LOQ) ~0.03%~0.015% (with MS)The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Robustness HighModerateHPLC methods are often more robust to small variations in parameters like mobile phase composition and temperature. GC methods can be more sensitive to changes in gas flow rates and temperature programming.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a typical RP-HPLC method for the separation and quantification of impurities in this compound.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.05 M Phosphate Buffer (pH 3.0).

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 90 10
    25 40 60
    30 40 60
    35 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and each known impurity into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Validation Procedure:

  • Specificity: Analyze the diluent, a standard solution of the API, and a spiked sample solution containing the API and all known impurities. Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress) should also be analyzed to demonstrate separation of degradants.

  • Linearity: Prepare a series of at least five concentrations of each impurity from the LOQ to 120% of the specification limit. Plot a graph of peak area versus concentration and calculate the correlation coefficient.

  • Accuracy: Analyze samples spiked with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a spiked sample at 100% of the specification limit.

    • Intermediate Precision: Repeat the repeatability assessment on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Protocol 2: Gas Chromatography (GC)

This protocol is suitable for the analysis of volatile impurities in this compound, such as residual solvents or volatile starting materials.

1. Instrumentation and Chromatographic Conditions:

  • System: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of each volatile impurity in a suitable solvent (e.g., methanol). Prepare working standards by diluting the stock solution.

  • Sample Solution: Dissolve a known amount of this compound in a suitable solvent.

3. Validation Procedure:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) are assessed in a similar manner to the HPLC method, with adjustments appropriate for a GC method.

Visualization of Workflows

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Validation Execution cluster_reporting Phase 3: Reporting start Define Analytical Target Profile (ATP) dev Develop Analytical Method (HPLC or GC) start->dev protocol Write Validation Protocol dev->protocol spec Specificity (Forced Degradation) protocol->spec lin Linearity & Range spec->lin acc Accuracy (Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Compile Validation Report robust->report conclusion Method is Fit for Purpose report->conclusion

Caption: A generalized workflow for analytical method validation.

Method_Selection start Impurity Characteristics? volatile Volatile & Thermally Stable? start->volatile Yes non_volatile Non-Volatile or Thermally Labile? start->non_volatile No gc GC Method volatile->gc hplc HPLC Method non_volatile->hplc

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

Both RP-HPLC and GC are powerful techniques for the analysis of impurities in this compound. The choice between them should be guided by the nature of the impurities being targeted.

  • RP-HPLC is the recommended primary method for a comprehensive impurity profile of this compound. Its ability to handle non-volatile starting materials, by-products, and degradation products makes it indispensable for ensuring the overall purity of the API.

  • GC is a valuable complementary technique , particularly for the quantification of residual solvents and other volatile impurities that may not be readily detected by HPLC.

A robust quality control strategy for this compound should ideally incorporate both a validated HPLC method for general impurity profiling and a validated GC method for volatile impurities. This dual-pronged approach ensures that all potential impurities are adequately controlled, leading to a safer and more effective final drug product. As with any analytical method, continuous monitoring and lifecycle management are essential to maintain its validated state.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
  • PubChem. This compound.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology.
  • European Medicines Agency. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • PharmOut. (2016, July 4). Analytical method validation.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America.
  • Journal of Chemical Health Risks. (2024, July 23). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach.
  • Waters Corporation. Impurity Profiling Using UPC2/MS.
  • Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • Groman, A., et al. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Acta Poloniae Pharmaceutica, 74(5), 1343-1353.
  • Chinese Journal of Pharmaceutical Analysis. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • ResearchGate. (2025, July 5). DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN A POLYPHARMACEUTICAL ORAL SUSPENSION WITH ION EXCHANGE RESIN-BASED TASTE MASKING.
  • Sigma-Aldrich. (2017, September 9). Generic gas chromatography-flame ionization detection method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.

Sources

In Vitro Kinase Inhibitory Activity of 5-Phenyl-2-pyridinamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 5-phenyl-2-pyridinamine scaffold has emerged as a privileged structure in medicinal chemistry, forming the foundation for a multitude of potent and selective kinase inhibitors. The inherent ability of the 2-aminopyridine moiety to form critical hydrogen bonds with the kinase hinge region, combined with the synthetic tractability of the phenyl ring for exploring structure-activity relationships (SAR), makes this an attractive starting point for drug discovery campaigns. This guide provides a comparative analysis of the in vitro kinase inhibitory activity of analogs based on this core structure and its close relatives, supported by experimental data from peer-reviewed studies and patents.

The 2-Aminopyridine Scaffold: A Cornerstone of Kinase Inhibition

The design of ATP-competitive kinase inhibitors frequently leverages scaffolds that can mimic the adenine portion of ATP, thereby effectively competing for the enzyme's active site. The 2-aminopyridine core is particularly adept at this, often forming two key hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. This bidentate interaction provides a strong anchor for the inhibitor, allowing for various substituents on the phenyl ring and other positions to be explored to enhance potency and selectivity against a specific kinase target.[1]

Comparative Inhibitory Activity of this compound and Related Analogs

The following data, compiled from multiple studies, showcases the inhibitory potency of various analogs against several key kinase families. While a single head-to-head comparison across a broad panel is not available in the literature, this synthesized data provides valuable insights into the potential of this scaffold.

Cyclin-Dependent and Aurora Kinase Inhibition

Analogs based on the N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine core, a close relative of the this compound scaffold, have demonstrated significant potency against kinases crucial for cell cycle regulation, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[2]

Compound IDR Group (on Pyridine Ring)Target KinaseKᵢ (nM)Cell LineGI₅₀ (nM)Reference
78 4-(4-Ethylpiperazin-1-yl)CDK41MV4-1123[2]
CDK634
116 4-((1-Ethylpiperidin-4-yl)methoxy)CDK41MV4-11298[2]
CDK620
10 4-Morpholino (on Phenyl Ring)Aurora A8.0NCI-H460180[2][3]
Aurora B9.2

Table 1: In vitro inhibitory activities of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives against CDKs and Aurora kinases.[2][3]

The data reveals that the incorporation of an ionizable piperazine or piperidine group on the pyridine ring is a key determinant of potency against CDK4/6.[2] For Aurora kinases, a substituent at the para-position of the aniline ring appears to be crucial for potent inhibition.[3]

Vaccinia-Related Kinase (VRK) Inhibition

The aminopyridine scaffold has also been successfully employed to develop inhibitors of Vaccinia-Related Kinases (VRKs), which are involved in cell proliferation and DNA damage response.[4]

Compound IDStructureTarget KinaseIC₅₀ (nM)Reference
5 3,5-bis(2,6-difluorophenyl)-2-aminopyridineVRK1260[4]
26 Modified aminopyridine coreVRK1150[4]

Table 2: Inhibitory activity of aminopyridine-based compounds against VRK1.[4]

These findings highlight that modifications to the aminopyridine core can lead to significant improvements in inhibitory potency against VRK1.[4]

Janus Kinase (JAK) Inhibition

Derivatives of 5-methylpyrimidin-2-amine have been developed as selective inhibitors of JAK2, a key enzyme in myeloproliferative neoplasms.[5]

Compound IDStructureTarget KinaseIC₅₀ (nM)Selectivity vs JAK1Selectivity vs JAK3Selectivity vs TYK2Reference
A8 N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivativeJAK2538.6-fold54.6-fold41.2-fold[5]

Table 3: Inhibitory activity and selectivity of a 5-methylpyrimidin-2-amine derivative against JAK family kinases.[5]

Compound A8 demonstrates excellent potency for JAK2 and favorable selectivity over other JAK family members, underscoring the potential for achieving isoform-specific inhibition with this scaffold.[5]

Experimental Methodologies

The determination of kinase inhibitory activity relies on robust and reproducible in vitro assays. Below are detailed protocols for commonly employed luminescence-based and radiometric assays.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of a solution containing the kinase and the substrate in the appropriate reaction buffer.

    • Add 2.5 µL of the test compound at various concentrations (typically in DMSO, with a final concentration not exceeding 1%).

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at 30°C for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Causality Behind Experimental Choices: The two-step process of ATP depletion followed by ADP conversion to a detectable signal minimizes interference from the high initial ATP concentration, leading to a highly sensitive and robust assay.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Reaction_Setup Add Kinase/Substrate, Compound, and ATP to Plate Compound_Dilution->Reaction_Setup Kinase_Substrate_Mix Prepare Kinase/ Substrate Mixture Kinase_Substrate_Mix->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Add_Detection_Reagent Add Luminescence Detection Reagent Incubation->Add_Detection_Reagent Read_Plate Measure Luminescence Add_Detection_Reagent->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathway Context

The kinases targeted by this compound analogs are involved in critical cellular signaling pathways that are often dysregulated in diseases such as cancer. Understanding these pathways is essential for rational drug design and for predicting the cellular consequences of kinase inhibition.

CDK Signaling Pathway in Cell Cycle Progression

CDKs are master regulators of the cell cycle. The inhibition of CDK4/6, for example, prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1-S phase transition and arresting cell proliferation.

G Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Inhibitor This compound Analog (e.g., Cmpd 78) Inhibitor->CyclinD_CDK46 inhibits

Caption: Simplified CDK4/6 signaling pathway and point of inhibition.

Conclusion

The this compound scaffold and its close analogs represent a versatile and potent platform for the development of kinase inhibitors. The data presented in this guide, synthesized from various sources, demonstrates the potential of this chemical class to target a range of important kinases with high potency. The detailed experimental protocols provide a framework for the in vitro evaluation of such compounds, and the pathway diagrams offer a context for understanding their mechanism of action. Further exploration of the structure-activity relationships of this scaffold is warranted and holds significant promise for the discovery of novel therapeutic agents.

References

  • Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. (https://www.researchgate.net/publication/304104253_Discovery_of_5-Phenyl-N-pyridin-2-ylmethyl-2-pyrimidin-5-ylquinazolin-4-amine_as_a_Potent_IKur_Inhibitor)
  • Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors. ()
  • Aminopyridine derivatives as TAM family kinase inhibitors. ()
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-rel
  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ([Link])
  • Pyridine-substituted 2-aminopyridine protein kinase inhibitors. ()
  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ([Link])
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
  • Certain protein kinase inhibitors. ([Link])
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Examples of FDA‐approved kinase inhibitors exhibiting the... ([Link])
  • P
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ([Link])

Sources

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the 2-aminopyridine scaffold is a cornerstone of molecular design. Its derivatives are prevalent in pharmaceuticals, agrochemicals, and functional materials, making their precise characterization paramount.[1][2] The introduction of substituents to the pyridine ring is a fundamental strategy for tuning the molecule's electronic, steric, and pharmacokinetic properties. However, this functionalization necessitates an unambiguous and rigorous method of structural confirmation and comparative analysis.

This guide provides an in-depth, comparative framework for the spectroscopic analysis of substituted 2-aminopyridines. Moving beyond a simple recitation of data, we will explore the causal relationships between substituent identity and the resulting spectral signatures in Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust approach for drug development professionals and academic researchers.

The Foundational Principle: Substituent-Induced Electronic Perturbation

The core of comparative spectroscopic analysis lies in understanding how a substituent perturbs the electron distribution within the 2-aminopyridine system. Substituents are broadly classified as either Electron-Donating Groups (EDGs) or Electron-Withdrawing Groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NR₂) increase electron density in the pyridine ring through inductive or resonance effects.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-X) decrease electron density in the ring.[3]

These electronic perturbations have predictable consequences on the molecule's vibrational modes, electronic transitions, and the magnetic environment of its nuclei, which we can precisely measure using spectroscopic techniques.

Comparative FT-IR Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy provides a fingerprint of a molecule by measuring the vibrations of its chemical bonds. For substituted 2-aminopyridines, the key is to monitor how the frequencies of characteristic functional groups and ring vibrations shift in response to substitution.

Causality of FT-IR Spectral Shifts

The position of a vibrational band is determined by bond strength and the mass of the vibrating atoms. EDGs typically increase electron density in the ring, slightly strengthening C=C and C=N bonds and shifting their stretching frequencies to higher wavenumbers. Conversely, EWGs can delocalize ring electrons, weakening these bonds and shifting their vibrations to lower wavenumbers. The amino group (-NH₂) is particularly sensitive. Its N-H stretching frequency is highly dependent on hydrogen bonding and the electronic influence of other ring substituents.

Key Vibrational Regions for Comparison
Vibrational ModeTypical Wavenumber (cm⁻¹)Effect of Substitution
N-H Asymmetric & Symmetric Stretch3500 - 3300Highly sensitive to electronic environment and H-bonding. For example, calculations show these modes for 2-aminopyridine at 3611 and 3489 cm⁻¹.[1]
N-H Scissoring1650 - 1600Observed around 1628 cm⁻¹ in the Raman spectrum and 1617 cm⁻¹ in the IR spectrum of 2-aminopyridine.[1]
C=C and C=N Ring Stretching1625 - 1400The parent 2-aminopyridine shows strong bands at 1600, 1562, 1481, and 1439 cm⁻¹.[4] These bands often shift to higher frequencies upon complexation or with EDGs.[4]
C-N Stretching (Aromatic)1330 - 1260The band for the C-NH₂ stretch is observed at 1328 cm⁻¹ in 2-aminopyridine.[1]
C-H Out-of-Plane Bending900 - 700The pattern of these bands can be indicative of the substitution pattern on the pyridine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol is chosen for its simplicity and minimal sample preparation, making it ideal for rapid and reproducible analysis of solid or liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid 2-aminopyridine derivative directly onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.

FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample (1-2 mg) ApplySample Apply Sample to ATR Crystal Sample->ApplySample Background Record Background Spectrum Collect Collect Sample Spectrum (16-32 scans) ApplySample->Collect Process Background Correction & FT Collect->Process Identify Identify Key Bands (N-H, C=N, etc.) Process->Identify Compare Compare Frequencies to Parent Compound Identify->Compare

Caption: Workflow for comparative FT-IR analysis using ATR.

Comparative UV-Vis Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions in aromatic systems like 2-aminopyridine. The position of the maximum absorbance (λmax) is exquisitely sensitive to the electronic effects of substituents.

Causality of UV-Vis Spectral Shifts

The energy of an electronic transition is inversely proportional to its wavelength. Substituents alter the energy of the molecular orbitals (HOMO and LUMO).

  • EDGs raise the energy of the Highest Occupied Molecular Orbital (HOMO), decreasing the HOMO-LUMO energy gap. This results in absorption at a longer wavelength, a phenomenon known as a bathochromic (red) shift .

  • EWGs can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), also decreasing the energy gap and causing a bathochromic shift. The presence of strong EWGs like -NO₂ or -CN can introduce new low-energy transitions.[3]

Studies on vicinally substituted 2-aminopyridines have extensively documented these effects, showing how the electronic spectra are modulated by a wide range of substituents.[3][5] A comparison of substituted 2-aminopyridines shows that the absorption maximum is shifted when side-chain double bonds are in conjugation with the pyridine ring.[6]

Comparative UV-Vis Data
Substituent TypeExpected Shift in λmaxRationale
None (2-Aminopyridine)Baseline λmaxReference for comparison.
EDG (-CH₃, -OCH₃)Bathochromic Shift (Red Shift)Decreased HOMO-LUMO gap.
EWG (-Cl, -Br)Slight Bathochromic ShiftLone pair donation can compete with inductive withdrawal.
Strong EWG (-NO₂, -CN)Significant Bathochromic ShiftLowered LUMO energy and potential for new charge-transfer bands.[3]
Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile). Note that the solvent can influence λmax.

  • Stock Solution Preparation: Accurately prepare a stock solution of the 2-aminopyridine derivative of known concentration (e.g., 1 mg/mL).

  • Dilution: Prepare a dilute solution (typically in the 1-10 µg/mL range) from the stock solution to ensure the absorbance is within the instrument's linear range (ideally < 1.0 AU).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Sample Measurement: Rinse and fill the cuvette with the dilute sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each transition.

Substituent Effect on Electronic Transitions

Caption: Effect of substituents on molecular orbital energies and λmax.

Comparative NMR Spectroscopy: Decoding the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For substituted 2-aminopyridines, both ¹H and ¹³C NMR provide a wealth of comparative data. The chemical shift (δ) of each nucleus is a precise measure of its local electronic environment.

Causality of NMR Chemical Shifts

The magnetic field experienced by a nucleus is shielded by the surrounding electron density.

  • EDGs increase electron density around the ring protons and carbons, particularly at the ortho and para positions relative to the substituent. This leads to increased shielding and a shift to a lower chemical shift value (upfield shift ).

  • EWGs decrease electron density, deshielding the nuclei and causing a shift to a higher chemical shift value (downfield shift ).

This relationship is well-established, and substituent effects on the ¹H NMR spectra of dozens of substituted aminopyridines have been systematically investigated.[7][8] These studies show that the chemical shifts of protons ortho and para to the variable substituent correlate well with electronic parameters, confirming the electronic origin of the observed shifts.[7][8]

Comparative ¹H and ¹³C NMR Data

The following table provides a qualitative comparison. Actual chemical shifts depend on the specific substituent, its position, and the solvent used.

PositionSubstituentEffect on ¹H ShiftEffect on ¹³C ShiftRationale
C3 EDG (-CH₃)C4, C6: UpfieldC4, C6: UpfieldIncreased shielding at ortho and para positions.
EWG (-Cl)C4, C6: DownfieldC4, C6: DownfieldDeshielding at ortho and para positions.
C5 EDG (-CH₃)C4, C6: UpfieldC4, C6: UpfieldIncreased shielding at ortho and para positions.
EWG (-NO₂)C4, C6: DownfieldC4, C6: DownfieldStrong deshielding from the nitro group.[9]
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the 2-aminopyridine derivative and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent is appropriate for the sample's solubility.

  • Standard: The solvent peak serves as a primary reference. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), though it is often unnecessary with modern spectrometers.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. This is a quick experiment, usually taking less than a minute.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires more time (minutes to hours) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Perform a Fourier transform, phase correction, and baseline correction on the acquired Free Induction Decay (FID) to obtain the final spectrum. Integrate the ¹H signals and pick all peaks in both spectra.

Substituent-Induced Chemical Shift Changes

Caption: Influence of substituent electronic nature on ring proton/carbon chemical shifts.

Conclusion: An Integrated Approach to Characterization

While each spectroscopic technique provides valuable information, their true power lies in their combined application. An integrated approach allows for the unambiguous confirmation of a substituted 2-aminopyridine's structure. FT-IR confirms the presence of key functional groups, UV-Vis provides insight into the electronic nature of the conjugated system, and multi-nuclear NMR delivers the definitive structural map. By systematically comparing the spectra of new derivatives to the parent 2-aminopyridine and other known analogues, researchers can confidently establish structure-property relationships, a critical step in the development of novel drugs and materials.

References

  • Rasała, D., Iwanek, W., & Styrcz, S. (1993). Substituent Effects on Electronic Spectra of Vicinally Substituted 2-, 3- and 4-Aminopyridines. Spectroscopy Letters, 26(6), 935-949. [Link]
  • Rasała, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. [Link]
  • Suryanarayana, V., & Sadvig, S. (1964). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 18, 33-35. [Link]
  • Rasała, D., Iwanek, W., & Styrcz, S. (1993). Substituent Effects on Electronic Spectra of Vicinally Substituted 2-, 3- and 4-Aminopyridines. Spectroscopy Letters, 26(6), 935-949. [Link]
  • Mohan, S., & Sundaraganesan, N. (2006). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 240-245. [Link]
  • Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]
  • Al-Amiery, A. A., et al. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives.
  • Mohan, S., & Sundaraganesan, N. (2006). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline.
  • El-Sayed, N. N. E., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(23), 5563. [Link]
  • Rasała, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. [Link]
  • Kadhim, M. A., et al. (2019). Synthesis and characterization of new heterocyclic compounds derived from 2-aminopyridine.
  • Kadhim, M. A., et al. (2020). Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyridine.
  • Arjunan, V., et al. (2014). DFT and MP2 study of the geometry, IR and UV-Vis spectroscopy, and first hyperpolarizability of 2-, 3- and 4-aminopyridines in the gas phase and in solvents.
  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15, 1034-1037. [Link]
  • Al-Otaibi, J. S. (2015). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.
  • Zhang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(20), 13744-13763. [Link]
  • Gaber, M., et al. (2007). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex.
  • Wang, C., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1582. [Link]
  • Setkina, O. N., et al. (1956). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 5(8), 949-954. [Link]
  • Jenkins, A. L., et al. (2001). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analyst, 126(11), 1986-1991. [Link]
  • Gawinecki, R., et al. (2002). Multinuclear 1H, 13C and 15N NMR Study of Some Substituted 2-amino-4-nitropyridines and Their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435. [Link]
  • Jayachitra, R., et al. (2022). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine.
  • Raczyńska, E. D., & Makowski, M. (2012). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. Structural Chemistry, 23, 157-164. [Link]
  • Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441-4444. [Link]
  • SpectraBase. (n.d.). 2-Pyridinamine - Optional[1H NMR] - Chemical Shifts. [Link]
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]
  • El-Sayed, N. N. E., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]
  • Artyukhov, V. Y., et al. (1998). Characteristics of Electronic Transitions for Aminopyridine Free Molecules.
  • Chan, A. K., et al. (2016). Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 .
  • Peng, T., et al. (2018). (a) UV‐vis absorption spectral changes upon addition of pyridine to a...
  • The Royal Society of Chemistry. (n.d.).
  • Slaninova, M., et al. (2019). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
  • Sundaraganesan, N., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. [Link]
  • Cetina, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Wang, Y., et al. (2023). The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides.

Sources

A Comparative Guide to Assessing the Purity of Synthesized 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Phenyl-2-pyridinamine (PPA) is a heterocyclic aromatic amine of significant interest in medicinal chemistry and toxicology. It is recognized as a mutagenic compound formed during the pyrolysis of phenylalanine and has been identified in food products such as broiled sardines.[1][2] Its structural similarity to carcinogenic aminobiphenyls necessitates careful study and, consequently, demands an unambiguous assessment of its purity in any research or development setting.[2] The presence of unreacted starting materials, by-products, or degradation products can significantly alter the compound's biological activity and toxicological profile, leading to unreliable and irreproducible data.

This guide provides a comprehensive comparison of essential analytical methodologies for validating the purity of synthesized this compound. We will delve into the causality behind the selection of each technique, present detailed experimental protocols, and offer a framework for an orthogonal, self-validating approach to purity assessment. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods to ensure the quality and integrity of their chemical entities.

Foundational Assessment: Melting Point Analysis

Before engaging sophisticated instrumental analysis, a classical melting point determination serves as a rapid and cost-effective preliminary check of purity. The underlying principle is that impurities disrupt the crystal lattice of a solid, typically resulting in a depression and broadening of the melting point range.[3][4] A pure, crystalline compound will exhibit a sharp melting point over a narrow range (typically <1 °C).

The literature value for the melting point of this compound is 136-137 °C.[5] A commercially available sample with ≥96.0% purity is specified with a melting point range of 131.0-140.0 °C, clearly illustrating the impact of impurities on this physical constant.[6]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the synthesized this compound sample is completely dry and finely powdered.

  • Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating Rate: Use a rapid heating rate to quickly approach the expected melting point (e.g., 10-15 °C/min to ~125 °C).

  • Observation: Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear melt). This is the melting point range.

Interpretation: A broad melting point range (>2 °C) or a significant depression from the literature value strongly indicates the presence of impurities, signaling the need for further purification or more detailed characterization by chromatographic and spectroscopic methods.

Chromatographic Techniques: The Gold Standard for Quantification

Chromatography is indispensable for separating the target compound from impurities, allowing for accurate quantification.[3] The choice between liquid and gas chromatography depends primarily on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

For non-volatile or thermally labile compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It offers high resolution, sensitivity, and robust quantification.[7] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality of Method Design: A C18 column is selected for its versatility and effectiveness in retaining aromatic compounds. The mobile phase consists of acetonitrile and water, common solvents for RP-HPLC. A small amount of formic acid is added to the mobile phase to protonate the basic nitrogen atoms on the pyridine ring, which ensures sharp, symmetrical peak shapes and reproducible retention times. A gradient elution (gradually increasing the organic solvent concentration) is employed to ensure that both more polar and less polar impurities are eluted and resolved from the main analyte peak within a reasonable analysis time.[8]

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by DAD).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a concentration of approximately 0.5-1.0 mg/mL.[8]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

Data Interpretation: Purity is calculated using the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram. A purity level of >99% is typically desired for high-quality research applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[9] It separates compounds based on their boiling points and polarity, and the mass spectrometer provides mass-to-charge ratio data that can confirm the identity of the analyte and its impurities by matching against spectral libraries.[10] Given that this compound is a solid with a moderate melting point, it possesses sufficient volatility for GC analysis.

Causality of Method Design: A non-polar capillary column (e.g., DB-5ms) is chosen as it separates compounds primarily by their boiling points, which is effective for a general impurity screen. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the elution of compounds with a wide range of volatilities.[9] The mass spectrometer is operated in Electron Ionization (EI) mode, which generates reproducible fragmentation patterns ideal for library searching.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 100 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 10 min.

  • Injector Temperature: 270 °C (Split mode, 50:1).

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent such as Dichloromethane or Ethyl Acetate.

Data Interpretation: The Total Ion Chromatogram (TIC) is analyzed to identify the main peak corresponding to this compound (MW: 170.21 g/mol ).[5] The mass spectra of any other peaks are compared against the NIST library to tentatively identify impurities. Purity can be estimated by the area percent of the main peak in the TIC.

Spectroscopic Techniques: Unambiguous Structural Confirmation

While chromatography excels at separation and quantification, spectroscopy provides definitive structural information. It is the ultimate arbiter of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[10] Both ¹H and ¹³C NMR spectra provide a detailed map of the compound's carbon-hydrogen framework, confirming its identity and revealing the presence of structurally similar impurities that might co-elute in a chromatographic separation.

Quantitative NMR (qNMR): An Orthogonal Purity Method Furthermore, qNMR can be used as a primary ratio method to determine absolute purity without the need for a specific reference standard of the analyte.[11] By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the target compound can be calculated by comparing the integral of a unique analyte signal to a signal from the standard. This provides a self-validating system when compared against HPLC results.[7][11]

  • Sample Preparation (Qualitative): Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation (Quantitative): Accurately weigh ~10 mg of the this compound sample and ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For qNMR, ensure a long relaxation delay (e.g., 5 times the longest T1) is used for accurate integration.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of this compound.

    • Impurity Detection: Examine the spectrum for any unassigned signals. The integration of these signals relative to the main compound provides an estimate of impurity levels.

    • qNMR Calculation: Calculate purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where: I = Integral area, N = Number of protons for the signal, MW = Molecular weight, W = Weight, P = Purity of the standard.[11]

A Holistic and Orthogonal Approach to Purity Validation

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. A robust, self-validating strategy employs multiple, orthogonal (based on different principles) methods. The results from each technique should be corroborative. For instance, the purity value obtained from HPLC area percent should closely match the absolute purity determined by qNMR. Any significant discrepancy warrants further investigation.

The following workflow illustrates a logical approach to validating a newly synthesized batch of this compound.

PurityWorkflow cluster_0 Phase 1: Initial Screening & Identity cluster_1 Phase 2: Quantitative Analysis & Impurity Profiling cluster_2 Phase 3: Orthogonal Validation & Final Report Synthesis Synthesized This compound MP Melting Point Analysis Synthesis->MP NMR_Qual Qualitative NMR (¹H, ¹³C) Synthesis->NMR_Qual HPLC Quantitative HPLC (Purity %) MP->HPLC Range OK? NMR_Qual->HPLC Structure Correct? GCMS GC-MS (Volatile Impurity ID) HPLC->GCMS Impurities Detected? Decision Compare Results (HPLC vs. qNMR) HPLC->Decision GCMS->Decision qNMR Quantitative NMR (Absolute Purity) qNMR->Decision Decision->Synthesis Repurify Report Certificate of Analysis (Purity > 99%) Decision->Report Results Corroborate

Caption: Logical workflow for comprehensive purity assessment.

Summary Comparison of Analytical Techniques

The selection of a purity assessment method is a strategic decision based on the specific information required at each stage of research and development. The table below provides a direct comparison of the techniques discussed.

FeatureMelting Point AnalysisHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Disruption of crystal lattice by impuritiesDifferential partitioning between phasesSeparation by volatility; detection by massNuclear spin transitions in a magnetic field
Primary Use Rapid, preliminary purity checkPrimary quantitative purity and impurity profilingIdentification of volatile/semi-volatile impuritiesDefinitive structural confirmation; Absolute purity (qNMR)
Quantitative? No (Qualitative indication)Yes (High precision via area %)Yes (Semi-quantitative via TIC area %)Yes (High accuracy via qNMR with internal standard)[11]
Structural Info NoneNone (Retention time only)Yes (Via MS fragmentation and library matching)Yes (Definitive, detailed structural map)[10]
Key Advantages Fast, inexpensive, simple equipmentHigh resolution, high sensitivity, robust, automatedHigh sensitivity and specificity for volatile compoundsAbsolute quantification, unparalleled structural data
Key Limitations Insensitive to amorphous or oily impurities; non-specificRequires chromophore for UV detection; method development can be time-consumingNot suitable for non-volatile/thermally labile compounds; may require derivatizationLower sensitivity than MS, higher equipment cost

Conclusion

A comprehensive and trustworthy assessment of the purity of synthesized this compound cannot be achieved with a single analytical method. A multi-pronged, orthogonal approach is mandatory for ensuring the quality and reliability of the material for its intended application. The workflow should begin with foundational methods like melting point analysis, proceed to high-resolution separation and quantification using HPLC, and be unequivocally confirmed by spectroscopic techniques like NMR and MS for structural identity and impurity characterization. By employing this self-validating system, where quantitative results from chromatography are corroborated by absolute purity determination via qNMR, researchers can proceed with the utmost confidence in the integrity of their compound.

References

  • PubChem. This compound | C11H10N2 | CID 105097. [Link]
  • TutorChase. What methods are used to test the purity of organic compounds?. [Link]
  • Grivas, S., & Olsson, K. (1985). Syntheses of this compound, a possibly carcinogenic pyrolysis product of phenylalanine, and some of its putative metabolites. Carcinogenesis, 6(1), 13–19. [Link]
  • ResearchGate. How to determine the purity of newly synthesized organic compound?. [Link]
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
  • Study.com. Analyzing Organic Compounds: Methods & Tools. [Link]
  • MyScience Tutorials. (2022). HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND. YouTube. [Link]
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 55(14), 6449–6462. [Link]

Sources

The Double-Edged Sword: A Comparative Guide to Cross-Reactivity of 5-Phenyl-2-pyridinamine-based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the 5-phenyl-2-pyridinamine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. Its inherent ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a powerful starting point for developing targeted therapies. However, this promiscuity in binding can be a double-edged sword, leading to off-target effects that can compromise selectivity and induce toxicity. This guide provides a comprehensive comparison of cross-reactivity profiles for a series of hypothetical this compound-based inhibitors, offering a framework for researchers, scientists, and drug development professionals to navigate the critical aspect of inhibitor selectivity. We will delve into the causality behind experimental choices, provide detailed protocols for assessing cross-reactivity, and present illustrative data to guide your inhibitor development programs.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases, with over 500 members in the human kinome, regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer. While the development of kinase inhibitors has revolutionized treatment paradigms, a significant hurdle remains: achieving a high degree of selectivity.[2] The structural similarity of the ATP-binding site across the kinome makes it challenging to design inhibitors that potently inhibit the intended target without affecting other kinases.[3]

Such off-target activity can lead to a variety of undesirable outcomes, including:

  • Toxicity: Inhibition of essential "housekeeping" kinases can disrupt normal cellular function and lead to adverse effects.[4]

  • Confounded Experimental Results: In a research setting, off-target effects can obscure the true biological role of the intended target, leading to misinterpretation of data.

  • Drug Resistance: Activation of alternative signaling pathways due to off-target inhibition can contribute to the development of drug resistance.

Therefore, a thorough understanding and rigorous assessment of an inhibitor's cross-reactivity profile are paramount throughout the drug discovery and development process.

Assessing the Selectivity Landscape: Key Methodologies

A multi-faceted approach is essential for a comprehensive evaluation of inhibitor selectivity. Here, we detail two gold-standard methodologies: large-panel kinase screening for broad, in vitro profiling, and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a physiological context.

Workflow for Comprehensive Inhibitor Selectivity Profiling

G cluster_0 In Vitro Profiling cluster_1 Cellular Target Engagement A Compound Synthesis (this compound scaffold) B Primary Target Kinase Assay (e.g., IC50 determination) A->B Initial Potency C Broad-Panel Kinase Screen (e.g., KINOMEscan) B->C Promising Candidates D Data Analysis & Selectivity Scoring C->D Quantitative Data E Cellular Thermal Shift Assay (CETSA) D->E Validate in Cellular Context F Western Blot or Mass Spectrometry (Detection of stabilized protein) E->F Quantify Target Engagement G Confirmation of On-Target Effect F->G Biological Confirmation

Caption: A streamlined workflow for assessing the cross-reactivity of kinase inhibitors.

Experimental Protocol 1: Broad-Panel Kinase Profiling (KINOMEscan™)

The KINOMEscan™ platform from Eurofins Discovery is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.[5]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound-based inhibitor in 100% DMSO.

  • Assay Plate Preparation: In a 384-well plate, combine the DNA-tagged kinase, the immobilized ligand (on streptavidin-coated magnetic beads), and the test compound at a specified concentration (e.g., 1 µM for initial screening).

  • Incubation: Incubate the plate at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.

  • Washing: Wash the beads to remove unbound kinase and test compound.

  • Elution: Elute the bound kinase from the beads.

  • Quantification: Quantify the amount of eluted kinase using qPCR.

  • Data Analysis: The results are typically expressed as "Percent of Control" (POC), where a lower percentage indicates stronger binding.

    • POC = (Signal with compound / Signal with DMSO control) * 100

    Selectivity can be visualized using a kinome tree map, where hits are represented as colored circles on a phylogenetic tree of the human kinome.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as a kinase inhibitor, can stabilize the protein, increasing its melting temperature (Tm). This stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the this compound-based inhibitor or a vehicle control (DMSO) for a defined period.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures in a PCR cycler.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Comparative Cross-Reactivity Analysis of this compound-based Inhibitors

To illustrate the process of comparative analysis, we present hypothetical data for three this compound-based inhibitors: Inhibitor A , Inhibitor B , and Inhibitor C . All three are designed to target Aurora Kinase A (AURKA).

Table 1: KINOMEscan™ Profiling Data (% of Control at 1 µM)
Kinase TargetPrimary TargetInhibitor AInhibitor BInhibitor C
AURKA Yes 2.5 3.1 5.2
AURKBNo45.88.978.3
AURKCNo60.225.485.1
ABL1No88.995.392.4
SRCNo75.189.781.5
LCKNo68.492.179.9
FLT3No90.398.596.7
VEGFR2 (KDR)No55.615.370.1
PDGFRαNo82.740.888.9
c-KITNo85.455.290.3

Interpretation:

  • Inhibitor A: Shows good potency against the primary target AURKA. However, it exhibits significant off-target activity against AURKB, VEGFR2, and LCK. This lack of selectivity could lead to undesirable side effects.

  • Inhibitor B: Demonstrates high potency for AURKA and significantly improved selectivity compared to Inhibitor A. While there is some inhibition of AURKB and VEGFR2, it is considerably less potent than against the primary target. This inhibitor shows a more promising profile for further development.

  • Inhibitor C: While potent against AURKA, it is the least selective of the three, with significant inhibition of multiple other kinases. This profile suggests a high likelihood of off-target effects.

Visualizing Selectivity: The Kinome Tree

The data from a broad-panel kinase screen can be powerfully visualized on a kinome tree. Hits are represented by circles, with the size of the circle corresponding to the binding affinity.

G cluster_TK TK cluster_TKL TKL cluster_STE STE cluster_CK1 CK1 cluster_AGC AGC cluster_CAMK CAMK cluster_CMGC CMGC A B C VEGFR2 D E F G H I J K L M N O P Q AURKA R AURKB S T U V W X Y Z AA BB CC Root TK TKL STE CK1 AGC CAMK CMGC

Caption: Illustrative kinome tree for Inhibitor B, showing high selectivity for AURKA.

Table 2: CETSA Data for Inhibitor B - Target Engagement in Cells
Temperature (°C)Soluble AURKA (Vehicle)Soluble AURKA (Inhibitor B)
37100%100%
4598%100%
5085%98%
5552%90%
6025%75%
6510%55%
702%30%

Interpretation: The data clearly shows a significant thermal stabilization of AURKA in the presence of Inhibitor B, confirming its engagement with the target protein in a cellular context. This provides crucial evidence that the in vitro activity translates to target binding within living cells.

Conclusion: Navigating the Path to Selective Inhibitors

The development of selective kinase inhibitors is a complex but critical endeavor. The this compound scaffold offers a versatile starting point, but its inherent binding promiscuity necessitates a rigorous and multi-pronged approach to selectivity profiling. By combining broad-panel in vitro screening with cellular target engagement assays, researchers can gain a comprehensive understanding of an inhibitor's cross-reactivity profile. This data-driven approach, as illustrated in this guide, is essential for identifying and optimizing lead candidates with the desired selectivity, ultimately paving the way for safer and more effective targeted therapies. The experimental protocols and comparative data analysis framework provided herein are intended to empower researchers to make informed decisions and advance their drug discovery programs with confidence.

References

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
  • Tsigelny, I. F., et al. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS One, 8(1), e54759. [Link]
  • Finlay, H. J., et al. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters, 7(9), 831–834. [Link]
  • Finlay, H. J., et al. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent I Kur Inhibitor. ACS Medicinal Chemistry Letters, 7(9), 831-4. [Link]
  • Finlay, H. J., et al. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor.
  • Wang, X., et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1113–1121. [Link]
  • Eurofins Discovery. KINOMEscan Technology. [Link]
  • Quintás-Cardama, A., et al. (2013). Off-Target Effects of BCR-ABL and JAK2 Inhibitors. Current Pharmaceutical Design, 19(24), 4379–4386. [Link]
  • Tanemura, S., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 145(3), 345–354. [Link]
  • Zhang, Y., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. [Link]
  • Al-Jubair, T., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(4), 283-305. [Link]
  • Roskoski, R. Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 199, 106981. [Link]
  • Wang, X., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1113-1121. [Link]
  • Dar, A. C., & Shokat, K. M. (2011). Protein Kinase Inhibitors - Selectivity or Toxicity? Annual Review of Pharmacology and Toxicology, 51, 239–257. [Link]
  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Phenyl-2-pyridinamine Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile building block for a multitude of biologically active compounds. Molecules incorporating this motif are investigated for a wide range of therapeutic applications, from kinase inhibitors in oncology to agents targeting neurodegenerative diseases.[1] The ability to efficiently and reliably synthesize this key intermediate is therefore of paramount importance to researchers in the pharmaceutical sciences.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound. We will move beyond simple protocol recitation to explore the mechanistic underpinnings, comparative performance metrics, and practical considerations for each route. The goal is to empower researchers, scientists, and drug development professionals to select the optimal synthetic strategy based on their specific experimental context, scale, and available resources.

Methodology 1: The Suzuki-Miyaura Cross-Coupling Approach

The most direct and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2][3] This Nobel Prize-winning transformation is renowned for its reliability, mild reaction conditions, and exceptional tolerance of various functional groups, making it a workhorse in modern synthetic chemistry.[4] The strategy involves the palladium-catalyzed reaction between an aryl halide (5-bromo-2-aminopyridine) and an organoboron species (phenylboronic acid).

Reaction Rationale and Mechanistic Insight

The choice of the Suzuki-Miyaura coupling is predicated on its efficiency in forming C(sp²)-C(sp²) bonds. The catalytic cycle, illustrated below, is a well-understood process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-aminopyridine, forming a Pd(II) complex.

  • Transmetalation: The phenyl group is transferred from the boronic acid to the palladium center, a step facilitated by a base which activates the organoboron species.

  • Reductive Elimination: The two organic fragments (the pyridinyl and phenyl groups) couple and are expelled from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5]

This process is highly efficient due to the stability of the palladium intermediates and the irreversible nature of the reductive elimination step.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) Pd0->OxAdd Oxidative Addition Start 5-Bromo-2-aminopyridine Start->OxAdd Product This compound Transmetalation Transmetalation Complex (Ar-Pd(II)-Ph) OxAdd->Transmetalation Transmetalation Boronic Phenylboronic Acid PhB(OH)₂ Boronic->Transmetalation Transmetalation->Pd0 Reductive Elimination Transmetalation->Product Base Base (e.g., K₃PO₄) Base->Transmetalation Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification node1 1. Add Reagents - 5-Bromo-2-aminopyridine (1.0 eq) - Phenylboronic acid (1.2 eq) - K₃PO₄ (2.5 eq) to a dry Schlenk flask. node2 2. Create Inert Atmosphere Evacuate and backfill flask with Argon or Nitrogen (3x). node1->node2 node3 3. Add Catalyst & Solvents - Pd(PPh₃)₄ (0.05 eq) - Anhydrous 1,4-Dioxane - Degassed Water (4:1 ratio) node2->node3 node4 4. Heat Reaction Stir mixture at 85-95 °C for 12-18 hours. node3->node4 node5 5. Monitor Progress Check for completion using TLC or LC-MS. node4->node5 node6 6. Cool & Filter Cool to RT, dilute with Ethyl Acetate, filter through Celite. node5->node6 node7 7. Extraction Wash filtrate with water, then brine. Dry organic layer. node6->node7 node8 8. Purify Concentrate and purify crude product via flash chromatography. node7->node8

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Methodology 2: A Two-Step Approach via Buchwald-Hartwig Amination

An alternative, albeit less direct, strategy involves forming the C-N bond as the final key step using a Buchwald-Hartwig amination. [6][7]This powerful palladium-catalyzed reaction couples an aryl halide with an amine. [8][9]For the synthesis of this compound, this would be a two-step process:

  • Suzuki Coupling: Synthesis of 5-phenyl-2-bromopyridine from 2,5-dibromopyridine and phenylboronic acid.

  • Buchwald-Hartwig Amination: Amination of 5-phenyl-2-bromopyridine using an ammonia equivalent.

Reaction Rationale and Mechanistic Insight

While the Suzuki reaction excels at C-C bond formation, the Buchwald-Hartwig amination is the gold standard for C-N bond formation. [6]Its catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.

  • Oxidative Addition: Pd(0) inserts into the 5-phenyl-2-bromopyridine C-Br bond.

  • Amine Coordination & Deprotonation: The amine (or ammonia source) coordinates to the Pd(II) center and is deprotonated by a base to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the final product and regenerating the Pd(0) catalyst. [8][10] A critical factor for success in this reaction is the choice of phosphine ligand. Bulky, electron-rich "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos) are essential for promoting the reductive elimination step and preventing side reactions. [9][11]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) Pd0->OxAdd Oxidative Addition ArylHalide 5-Phenyl-2-bromopyridine (Ar-Br) ArylHalide->OxAdd Product This compound (Ar-NH₂) AmideComplex Palladium Amide Complex (Ar-Pd(II)-NH₂) OxAdd->AmideComplex Ligand Exchange & Deprotonation Amine Amine (NH₃ source) Amine->AmideComplex AmideComplex->Pd0 Reductive Elimination AmideComplex->Product Base Base (e.g., LiHMDS) Base->AmideComplex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Performance Data

Yields for the Buchwald-Hartwig amination step are generally good to excellent, provided the ligand and reaction conditions are well-optimized. The following data represents typical yields for palladium-catalyzed aminations of bromopyridines with primary amines, which serve as a benchmark for this proposed step.

Catalyst SystemLigandAmine SourceBaseYield (%)Reference
Pd₂dba₃RuPhosMorpholineLiHMDS~71-83[11]
Pd₂dba₃BrettPhosAnilineLiHMDSHigh (not specified)[11]
Cu₂O / DMEDANH₃·H₂O--92 (Copper-catalyzed)[11]

Note: While copper-catalyzed methods also exist for C-N bond formation and can be highly effective, this guide focuses on the palladium-catalyzed benchmark. [11][12]

General Experimental Protocol (Buchwald-Hartwig Amination Step)
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 5-phenyl-2-bromopyridine (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the appropriate phosphine ligand (e.g., RuPhos, 4 mol%).

  • Solvent and Reagents: Add a suitable anhydrous solvent (e.g., toluene or dioxane). Then add the ammonia source (e.g., ammonia solution or a surrogate like benzophenone imine followed by hydrolysis) and a strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 1.5 eq).

  • Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench carefully with aqueous ammonium chloride, and extract the product with an organic solvent like ethyl acetate.

  • Purification: The organic layers are combined, dried over sodium sulfate, concentrated, and purified by flash column chromatography to yield the final product.

Methodology 3: Alternative and Classical Approaches

While palladium-catalyzed methods dominate modern synthesis, it is valuable to consider alternative strategies to provide a complete benchmark.

  • Nucleophilic Aromatic Substitution (SNAr): This involves reacting an activated 2-halopyridine (e.g., 2-chloro-5-phenylpyridine) with an amine source like ammonia. [13] * Pros: Can be inexpensive and avoids transition metals.

    • Cons: Typically requires harsh conditions (high temperatures and pressures) and a pyridine ring that is sufficiently electron-deficient. The presence of the electron-donating amino group on the starting material in the Suzuki route makes that substrate more suitable for oxidative addition than the corresponding halo-product would be for SNAr.

  • Chichibabin Reaction: A classical method for direct amination of the pyridine ring using sodium amide.

    • Pros: A historic and direct method for installing an amino group.

    • Cons: Notoriously harsh reaction conditions, often low-yielding, and suffers from poor regioselectivity on substituted pyridines, making it unsuitable for the clean synthesis of a single isomer like this compound.

Comparative Analysis and Recommendations

To facilitate a clear decision-making process, the primary catalytic methods are summarized below based on key performance and practical metrics.

MetricSuzuki-Miyaura CouplingTwo-Step Suzuki / Buchwald-Hartwig
Overall Simplicity Excellent (One-step)Fair (Two distinct steps)
Typical Overall Yield High (78-88%) [14]Moderate to Good (Product of two steps)
Starting Materials 5-Bromo-2-aminopyridine, Phenylboronic acid (Both commercially available)2,5-Dibromopyridine, Phenylboronic acid, Ammonia source (Requires more steps/reagents)
Reaction Conditions Mild (85-95 °C)Mild to Moderate (80-110 °C for both steps)
Key Challenge Optimizing catalyst/base for specific substrates.Multi-step optimization, handling ammonia sources.
Atom Economy GoodFair (Loses a bromine atom and protecting groups if used)
Ideal Application General lab synthesis, library synthesis, discovery chemistry.Process chemistry where the 5-phenyl-2-bromopyridine intermediate is otherwise available.
Expert Recommendation:

For the majority of applications in a research and drug discovery setting, the Suzuki-Miyaura cross-coupling reaction is the superior and recommended method for the synthesis of this compound. Its single-step efficiency, high yields, mild conditions, and the commercial availability of starting materials make it the most practical and cost-effective approach.

The two-step Buchwald-Hartwig strategy, while elegant in its own right, introduces unnecessary complexity and potential for yield loss over the two steps. It should primarily be considered if the 5-phenyl-2-bromopyridine intermediate is readily available through an alternative route or if a late-stage diversification strategy is being employed. Classical methods like SNAr are generally inferior due to the harsh conditions required.

By understanding the comparative strengths and weaknesses of each synthetic route, researchers can confidently select the most appropriate methodology to advance their scientific objectives.

References

  • BenchChem. (2025). Comparing the efficacy of different catalysts for aminopyridine synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Katritzky, A. R., et al. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
  • Ikram, M., et al. (2017).
  • Wikipedia. (n.d.).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • OpenOChem Learn. (n.d.).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Epistemeo. (2012).
  • The Organic Chemistry Tutor. (2025).
  • Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Phenyl-2-pyridinamine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused protocol for conducting comparative molecular docking studies on 5-Phenyl-2-pyridinamine derivatives, a scaffold of significant interest in medicinal chemistry. Designed for researchers and drug development professionals, this document moves beyond a simple checklist of steps to explain the underlying scientific rationale, ensuring the generation of robust and reliable in silico data. We will focus on Cyclin-Dependent Kinase 2 (CDK2) as a representative and well-validated target, given its critical role in cell cycle regulation and the known activity of related aminopyrimidine scaffolds as CDK inhibitors.[1][2][3]

The Scientific Imperative: Why Comparative Docking?

The N-phenylpyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors, including the groundbreaking drug Imatinib.[4] The this compound core, specifically, offers a versatile backbone for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Molecular docking is an indispensable computational tool in this exploration. It predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, typically as a binding energy score. A comparative study, which analyzes a series of related derivatives, is far more powerful than single-ligand docking. It allows researchers to:

  • Rationalize SAR: Understand why small chemical modifications lead to significant changes in biological activity.

  • Prioritize Synthesis: Focus laboratory resources on synthesizing compounds predicted to have the highest affinity and most favorable interactions.

  • Generate Hypotheses: Formulate testable hypotheses about the key molecular interactions driving ligand binding, which can be validated experimentally.

The trustworthiness of these predictions, however, hinges entirely on a meticulously validated and logically sound methodology.

Foundational Principle: The Self-Validating Docking Protocol

To ensure scientific integrity, any docking protocol must be self-validating. This means that before screening novel compounds, the methodology must first prove its ability to accurately reproduce known binding information. The cornerstone of this validation is the ability to replicate the binding pose of a co-crystallized ligand.

Protocol Validation: Redocking

The most common and essential validation method is "redocking".[5][6] This involves taking a protein-ligand complex from the Protein Data Bank (PDB), separating the ligand, and then docking it back into the protein's binding site. The protocol is considered validated if the predicted binding pose is sufficiently close to the original, experimentally determined pose.

The universally accepted metric for this is the Root Mean Square Deviation (RMSD) . An RMSD value of ≤ 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation, indicating the docking algorithm and parameters are appropriate for the target system.[6][7][8]

Experimental Workflow: A Comparative Docking Study of this compound Derivatives against CDK2

This section details a step-by-step workflow for a comparative docking study. We will use a representative set of hypothetical this compound derivatives to illustrate the process.

Logical Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_screening Phase 3: Screening & Analysis PDB 1. Select Target PDB (e.g., 1HCK for CDK2) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt DefineSite 3. Define Binding Site (Grid box generation) PrepProt->DefineSite Redock 5. Redock Co-crystallized Ligand DefineSite->Redock Use defined site PrepLig 4. Prepare Ligands (2D to 3D, energy minimize) RMSD 6. Calculate RMSD Redock->RMSD Decision Is RMSD <= 2.0 Å? RMSD->Decision Decision->PDB No (Re-evaluate parameters) Dock 7. Dock Derivative Library Decision->Dock Yes (Protocol Validated) Score 8. Score & Rank Poses (Binding Energy) Dock->Score Analyze 9. Analyze Interactions (H-bonds, hydrophobic) Score->Analyze Compare 10. Comparative Analysis (SAR) Analyze->Compare Report Report Compare->Report Final Report & Synthesis Plan

Caption: Workflow for a validated comparative docking study.

Step 1: Target and Ligand Preparation

The quality of your input structures directly determines the quality of your output data. This is a critical, yet often overlooked, step.

Protein Preparation:

  • Selection: Obtain the 3D crystal structure of your target protein from the Protein Data Bank (PDB). For this example, we will use CDK2 complexed with an inhibitor (PDB ID: 1HCK).[2]

  • Cleaning: The raw PDB file contains crystallographic water molecules, cofactors, and other non-essential elements. These are typically removed to simplify the system.

  • Protonation and Charge Assignment: Docking algorithms require a chemically correct protein structure. This involves adding hydrogen atoms (which are not resolved in most crystal structures) and assigning partial charges to each atom (e.g., using Kollman charges).[9]

  • File Format Conversion: The prepared protein is saved in a specific format required by the docking software, such as PDBQT for AutoDock Vina.[9]

Ligand Preparation:

  • Structure Generation: Draw the 2D structures of your this compound derivatives using chemical drawing software (e.g., ChemDraw).

  • 2D to 3D Conversion: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Optimize the 3D structure to find its lowest energy conformation. This is crucial as the initial 3D structure may be energetically unfavorable.[9]

  • Charge and Torsion Assignment: Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. The software needs to know which bonds can be twisted to explore different conformations during docking.

  • File Format Conversion: Save the prepared ligands in the appropriate format (e.g., PDBQT).

Step 2: Defining the Binding Site (Grid Box Generation)

You must explicitly tell the docking software where to perform its search. This is done by defining a "grid box" around the active site of the protein.[9]

  • Causality: A grid box that is too small may cut off parts of the binding pocket, preventing the ligand from finding its optimal pose. A box that is too large dramatically increases computation time and can lead to the ligand docking in irrelevant locations.

  • Best Practice: The grid box should be centered on the co-crystallized ligand and be large enough to encompass the entire binding pocket, with a buffer of a few angstroms on each side.[9]

Step 3: Protocol Validation via Redocking
  • Extract: From the original PDB file (1HCK), save the co-crystallized ligand as a separate file.

  • Prepare: Prepare this ligand using the exact same protocol as for your derivative library.

  • Dock: Dock the prepared co-crystallized ligand back into the prepared protein using the defined grid box.

  • Analyze: Superimpose the top-scoring docked pose onto the original crystal structure and calculate the RMSD. If the RMSD is ≤ 2.0 Å, the protocol is validated. If not, you must revisit your preparation steps or docking parameters (e.g., grid box size, algorithm search intensity).

Step 4: Docking the Derivative Library

Once the protocol is validated, you can proceed with docking your library of this compound derivatives using the identical, validated parameters. The docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, will explore thousands of possible conformations and orientations for each ligand within the binding site.[9]

Data Analysis and Interpretation

The output of a docking run is a set of binding poses for each ligand, ranked by a scoring function that estimates the binding free energy (ΔG), typically in kcal/mol. The more negative the value, the stronger the predicted binding affinity.

Comparative Data Summary

Summarize the quantitative results in a clear, structured table. This allows for at-a-glance comparison of the predicted affinities across the derivative series.

Compound IDR-Group on Phenyl RingPredicted Binding Energy (kcal/mol)Key Interacting Residues (H-Bonds)
Base Scaffold -H-7.5LEU83, GLU81
Derivative 1 4-OH-8.9LEU83, GLU81, ASP86
Derivative 2 4-Cl-7.9LEU83, GLU81
Derivative 3 4-OCH₃-8.2LEU83, GLU81
Derivative 4 3-NH₂-8.5LEU83, LYS33

Note: The data above is illustrative and designed to demonstrate comparative analysis.

Qualitative Interaction Analysis

The binding score alone is insufficient. The true insight comes from visualizing the docked poses and analyzing the specific molecular interactions.

  • Hydrogen Bonds: These are strong, directional interactions crucial for ligand affinity and specificity. The pyridine and amine nitrogens of the core scaffold are expected to form key hydrogen bonds with the "hinge region" of the kinase (e.g., with the backbone of Leu83 in CDK2).[3][10]

  • Hydrophobic Interactions: The phenyl ring and other nonpolar moieties will interact with hydrophobic pockets in the active site.

  • Electrostatic Interactions: Charged groups can form salt bridges with oppositely charged residues.

Key Interaction Diagram

G cluster_ligand This compound Derivative cluster_protein CDK2 Active Site Ligand_Pyridinamine Pyridinamine Core Ligand_Phenyl Phenyl Ring Ligand_Pyridinamine->Ligand_Phenyl Hinge Hinge Region (Leu83) Ligand_Pyridinamine->Hinge H-Bond (Key Anchor) Ligand_R R-Group (e.g., 4-OH) Ligand_Phenyl->Ligand_R Hydrophobic_Pocket Hydrophobic Pocket Ligand_Phenyl->Hydrophobic_Pocket Hydrophobic Interaction Solvent_Front Solvent-Exposed Region (Asp86) Ligand_R->Solvent_Front H-Bond (Specificity/Potency)

Caption: Key molecular interactions driving ligand binding.

Synthesizing the Results
  • Observation: The 4-hydroxy derivative (Derivative 1) shows the best binding energy.

  • Hypothesis: Visual analysis reveals its hydroxyl group forms an additional hydrogen bond with Asp86 in a solvent-exposed region of the active site. This extra interaction stabilizes the complex, increasing affinity.

  • Actionable Insight: This suggests that substitution at the 4-position with hydrogen bond donors is a promising strategy for improving potency.

  • Next Steps: Prioritize the synthesis of Derivative 1 and other analogs with small, polar groups at the 4-position for experimental validation (e.g., IC₅₀ determination).

Conclusion: From In Silico Prediction to Experimental Validation

A comparative molecular docking study, when executed with scientific rigor and a validated protocol, is a powerful tool for accelerating drug discovery. It provides a rational framework for understanding structure-activity relationships and for designing the next generation of potent and selective inhibitors. The insights generated from this in silico analysis must always be viewed as testable hypotheses that pave the way for focused synthesis and conclusive experimental validation. By bridging computational prediction with empirical data, we can navigate the complex landscape of medicinal chemistry with greater efficiency and precision.

References

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking).
  • ResearchGate. (2022). How to validate the molecular docking results?
  • Talele, T. T., Khedkar, S. A., & Rigby, A. C. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 50(4), 637-651.
  • Warren, G. L., et al. (2006). A Critical Assessment of Docking Programs and Scoring Functions. Journal of Medicinal Chemistry, 49(20), 5912-5931.
  • Harris, S. A., et al. (2013). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 9(6), 1448-1456.
  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 43(3), 395-400.
  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF.
  • ResearchGate. (n.d.). Synthesis and in vitro biological activity of N--pyrimidinamine derivatives A series of novel N -.
  • Li, J., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Cancer Biology & Medicine, 21(6), 1-18.
  • Fereidoonnezhad, M., et al. (2017). A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. Computational Biology and Chemistry, 67, 22-37.
  • Vlase, G., et al. (2019). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia, 67(4), 633-640.
  • Gomaa, M. S., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7298.
  • Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(10), 4138-4151.
  • El-Naggar, M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923.
  • Wang, X., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 565-571.
  • Mohan, S., et al. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Applied Pharmaceutical Science, 11(1), 126-133.
  • El-Naggar, M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Semantic Scholar.

Sources

Introduction: The Critical Role of Stability-Indicating Assays in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Validation of a Stability-Indicating Assay for 5-Phenyl-2-pyridinamine

In pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy throughout its shelf life. A stability-indicating assay is a validated analytical procedure designed to accurately quantify the API in the presence of its degradation products, process impurities, and other potential interfering substances.[1] The development of such an assay is a regulatory requirement and a scientific necessity, providing crucial data on the intrinsic stability of the drug molecule and informing decisions on formulation, packaging, and storage conditions.[2][3] This guide provides a comprehensive overview of the validation of a stability-indicating high-performance liquid chromatography (HPLC) method for this compound, a heterocyclic aromatic amine.[4] The principles and methodologies described herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), which outlines the validation of analytical procedures.[5][6][7][8]

Understanding this compound: Physicochemical Properties and Potential Degradation Pathways

This compound (C11H10N2) is a solid with a melting point of 136-137°C.[9] Its chemical structure, featuring both a pyridine ring and a phenyl group, suggests potential susceptibility to degradation under various stress conditions. Aromatic amines, as a class of compounds, can undergo oxidation, hydrolysis, and photolysis. For this compound, potential degradation pathways could involve oxidation of the amino group or the pyridine ring, and potential cleavage of the phenyl-pyridine bond under harsh conditions. Understanding these potential degradation routes is fundamental to designing a robust stability-indicating assay.

The Analytical Approach: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For the separation and quantification of this compound and its potential degradation products, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[1][10][11] This technique is widely used in the pharmaceutical industry for its high resolution, sensitivity, and reproducibility.[1][10] A typical stability-indicating HPLC method employs a gradient elution to separate compounds with a wide range of polarities, which is often the case for a parent drug and its degradants.[11]

Proposed HPLC Method

A hypothetical yet scientifically sound RP-HPLC method for the analysis of this compound is outlined below. The selection of a C18 column is based on its versatility and common use for separating aromatic compounds.[12][13] A gradient elution with a mobile phase consisting of a buffer and an organic modifier like acetonitrile allows for the effective separation of both polar and non-polar compounds.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm (based on UV absorbance spectrum of the analyte)
Injection Volume 10 µL

Forced Degradation Studies: Proving Specificity

The cornerstone of a stability-indicating assay is its ability to specifically measure the analyte in the presence of its degradation products.[2] Forced degradation, or stress testing, is performed to intentionally degrade the drug substance under various conditions to generate potential degradants.[2][3][14] These studies are crucial for developing and validating the stability-indicating nature of the analytical method.[2][15] The ICH Q1A(R2) guideline provides a framework for the conditions to be employed in forced degradation studies. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[14] Degradation beyond 20% is generally considered excessive and may not be representative of real-world stability.[3][14]

Experimental Protocol for Forced Degradation
  • Acid Hydrolysis: Treat a solution of this compound (e.g., 1 mg/mL) with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Following exposure to these stress conditions, the samples are analyzed by the proposed HPLC method. The chromatograms are examined for the appearance of new peaks corresponding to degradation products and to ensure that these peaks are well-resolved from the main this compound peak.

Caption: Workflow for Forced Degradation Studies.

Method Validation: A Comprehensive Evaluation

Once the specificity of the method has been established through forced degradation studies, a full validation must be performed in accordance with ICH Q2(R1) guidelines.[5][6][7][8] This involves assessing various parameters to demonstrate that the method is suitable for its intended purpose.

Specificity

As discussed, specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8] This is demonstrated by showing that the peaks of the degradants and any placebo components do not interfere with the peak of this compound. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Experimental Protocol: Prepare a series of at least five standard solutions of this compound covering the expected range of concentrations (e.g., 50% to 150% of the target concentration). Inject each solution in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Concentration (µg/mL)Peak Area (mAU*s)
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) 0.9999
Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[8] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Experimental Protocol: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo. Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.599.4
100%100.0100.5100.5
120%120.0119.899.8
Mean Recovery 99.9%
Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay Precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing six replicate injections of a standard solution at 100% of the target concentration.

  • Intermediate Precision (Inter-assay Precision): The precision within the same laboratory, but on different days, with different analysts, and/or different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Repeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Replicate 1 100.1%100.5%
Replicate 2 99.8%100.2%
Replicate 3 100.3%100.7%
Replicate 4 99.9%100.4%
Replicate 5 100.2%100.6%
Replicate 6 100.0%100.3%
Mean 100.05%100.45%
RSD 0.18% 0.17%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

  • Experimental Protocol: Introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Determination: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S) (where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Caption: Interrelationship of Method Validation Parameters.

Conclusion: A Validated Method for Reliable Stability Assessment

The validation of a stability-indicating assay is a rigorous and systematic process that is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. By following the principles outlined in the ICH guidelines and employing a well-designed experimental approach, a reliable and robust HPLC method for the analysis of this compound can be established. The data generated from such a validated method provides the necessary confidence to regulatory agencies and drug developers that the stability of the drug substance can be accurately monitored throughout its lifecycle.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Bajerski, L., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 6(5), 219-226.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 35(1), 48-55.
  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(11), 5163-5170.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 831-837.
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-254.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(11), 1905-1912.
  • Al-Qarni, H., et al. (2019). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science, 26(1), 35-44.
  • van den Berg, C. L., et al. (1991). Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1)
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

Sources

A Senior Application Scientist's Guide to the Inter-Laboratory Validation of an Analytical Method for 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for the quantification of 5-Phenyl-2-pyridinamine. As a critical intermediate and potential impurity in pharmaceutical manufacturing, ensuring a robust, reliable, and transferable analytical method is paramount for quality control and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into the validation process.

The narrative that follows is grounded in the principles of scientific integrity, drawing upon established regulatory guidelines to present a self-validating system for analytical method validation. We will delve into the causality behind experimental choices, providing a logical and scientifically sound approach to inter-laboratory studies.

The Imperative for Inter-Laboratory Validation

Before delving into the protocol, it's crucial to understand the significance of inter-laboratory validation. While a single laboratory can validate a method's performance under its own controlled conditions (intra-laboratory validation), an inter-laboratory study, also known as a collaborative study, is the ultimate test of a method's reproducibility and robustness. It assesses the method's performance across different laboratories, analysts, instruments, and environments, thereby establishing its universal applicability and reliability.[1] This is a critical step before a method can be considered for standardization.

Foundational Principles: Adherence to ICH Q2(R2) Guidelines

The validation framework presented here is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline for the validation of analytical procedures.[2][3][4][5] This guideline provides a comprehensive framework for validating analytical methods, ensuring they are fit for their intended purpose.[2][3][4] The core validation parameters we will assess are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[2][4]

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations, such as on different days, with different analysts, or different equipment.

    • Reproducibility: Precision between laboratories (inter-laboratory precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

The Analytical Method: High-Performance Liquid Chromatography (HPLC)

For the quantification of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable and widely used technique for aromatic amines.[7][8][9]

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 column (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe acidic modifier improves peak shape for the basic amine analyte. A gradient elution allows for efficient separation from potential impurities.
Gradient 5% to 95% B over 15 minutesA broad gradient is a good starting point to ensure elution of all components.
Flow Rate 1.0 mL/minA standard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength.
Injection Volume 10 µLA standard injection volume for analytical HPLC.

Inter-Laboratory Validation Protocol: A Step-by-Step Guide

The following protocol outlines the key experiments to be performed by each participating laboratory.

Phase 1: Protocol Distribution and Reference Standard

A detailed validation protocol, along with a well-characterized reference standard of this compound, should be distributed to all participating laboratories.

Phase 2: System Suitability Testing

Before commencing the validation studies, each laboratory must perform system suitability tests to ensure their chromatographic system is operating correctly. This typically involves multiple injections of a standard solution to check for repeatability of peak area, retention time, theoretical plates, and tailing factor.

Phase 3: Experimental Validation

The following diagram illustrates the workflow for the inter-laboratory validation process:

G cluster_prep Phase 1: Preparation cluster_lab Phase 2: Individual Laboratory Execution cluster_data Phase 3: Data Compilation & Analysis prep1 Distribute Validation Protocol prep2 Provide Reference Standard prep1->prep2 lab1 System Suitability Testing prep2->lab1 lab2 Specificity Analysis lab1->lab2 lab3 Linearity & Range Determination lab2->lab3 lab4 Accuracy & Precision Studies lab3->lab4 lab5 LOD & LOQ Determination lab4->lab5 lab6 Robustness Evaluation lab5->lab6 data1 Collect Data from All Labs lab6->data1 data2 Statistical Analysis of Reproducibility data1->data2 data3 Generate Validation Report data2->data3 G cluster_core Core Performance Characteristics cluster_foundational Foundational Parameters cluster_limits Sensitivity Limits cluster_reliability Reliability Indicator Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Robustness Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision LOD LOD LOQ->LOD

Caption: The logical relationship between analytical method validation parameters.

Conclusion

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for this compound. By adhering to the principles of ICH Q2(R2) and following a structured validation protocol, laboratories can ensure the development of a robust, reliable, and transferable analytical method. The illustrative data presented serves as a benchmark for expected performance, highlighting the importance of consistency and reproducibility in analytical testing. A successful inter-laboratory validation provides a high degree of assurance in the quality and reliability of analytical data, which is fundamental to ensuring patient safety and product efficacy in the pharmaceutical industry.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). ICH. [Link]
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
  • Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. PubMed. [Link]
  • Full article: Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Taylor & Francis. [Link]
  • (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods (RSC Publishing). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Phenyl-2-pyridinamine is foundational to scientific advancement. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a procedural framework for managing this compound waste, grounding every step in the principles of safety, regulatory compliance, and scientific integrity.

The disposal of any chemical waste is a regulated process governed by strict federal and local laws.[1] The procedures outlined here are designed to meet the rigorous standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the first step toward handling it safely. This compound, an aromatic amine, possesses a specific hazard profile that necessitates its classification as hazardous waste.[2] Aromatic amines as a class are known for their potential toxicity, and some are recognized carcinogens.[2]

The Globally Harmonized System (GHS) classification for this compound highlights several key warnings.[3]

Hazard ClassGHS CodeDescriptionCausality and Experimental Implication
Skin Corrosion/IrritationH315Causes skin irritation.[3]Direct contact can cause inflammation. This necessitates the use of nitrile or other chemical-resistant gloves and a lab coat to prevent exposure.
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3]The compound can cause significant damage upon contact with eyes. Mandates the use of chemical safety goggles or a face shield.[4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[3]Inhalation of dust or aerosols can irritate the respiratory tract. All handling and weighing must be performed within a certified chemical fume hood.[4]
CarcinogenicityH351Suspected of causing cancer.[3]This is the most significant long-term health risk and is the primary driver for treating this compound as regulated hazardous waste to prevent environmental release and chronic exposure.

The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is not merely a suggestion but a requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[5][6] This workflow ensures compliance and safety from the point of generation to final disposal.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the waste container, ensure you are equipped with the appropriate PPE. The causality is direct: preventing the chemical from contacting your body.

  • Primary Barrier: Handle all waste (both pure compound and contaminated materials) inside a chemical fume hood to contain any dust or vapors.[4]

  • Eye and Face Protection: Wear chemical safety goggles compliant with OSHA regulations (29 CFR 1910.133).[4]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[4]

  • Hygiene: Wash hands thoroughly after handling the waste.[7]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions.[8]

  • Identify the Waste Stream: this compound waste should be collected in a dedicated "Non-Halogenated Organic Solids" or "Aromatic Amine Waste" container, as defined by your institution's Environmental Health and Safety (EHS) department.

  • Select a Compatible Container: The container must be chemically compatible with the waste.[8] For solid this compound, a high-density polyethylene (HDPE) or borosilicate glass container with a secure, screw-top lid is appropriate. Ensure the container is free from damage and closes securely to be leak-proof.[5][8]

  • Segregate Incompatibles: Store this waste away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent violent reactions.[9][10] A physical barrier or secondary containment should be used if stored near other waste types.[5]

Step 3: Labeling the Hazardous Waste Container

Accurate labeling is a non-negotiable EPA requirement.[11] It communicates the hazard to everyone who may handle the container.

  • The label must be securely affixed to the container and clearly legible.[1]

  • It must include the words "HAZARDOUS WASTE" .[11]

  • List the full chemical name: "this compound" and its CAS number: "33421-40-8" .

  • Indicate the primary hazards: "Irritant, Suspected Carcinogen" .[3]

  • If in solution, list all components and their approximate percentages.[8]

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA).[8] This area must be at or near the point of waste generation and under the control of laboratory personnel.[11][12]

  • Location: The SAA should be a designated, secondary-contained area within the lab, such as a labeled section of a fume hood or a designated cabinet.

  • Quantity Limits: An SAA can hold up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste).[11][12]

  • Time Limits: Once a container is full, it must be moved from the SAA to a central storage area within three days.[8] Partially filled containers may remain in the SAA for up to one year.[8]

Step 5: Arranging for Final Disposal

Laboratory personnel are prohibited from disposing of this chemical via standard trash or sewer systems.[5][10]

  • Contact EHS: Once your waste container is full or ready for removal, contact your institution's EHS department.[1]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all federal and state regulations.[6]

Emergency Procedures: Small-Scale Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the lab.

  • Don PPE: Ensure you are wearing your full PPE, including gloves, goggles, and a lab coat.[7]

  • Containment: Use a commercial spill kit or absorbent pads to gently cover the spill. Avoid raising dust.

  • Collection: Carefully collect the absorbed material and contaminated cleaning supplies using non-sparking tools.[7]

  • Dispose as Hazardous Waste: Place all contaminated materials into a new, properly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), and then soap and water. Dispose of the cleaning materials as hazardous waste.

Visualized Disposal Workflow

This diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Generation cluster_contain Containment & Labeling cluster_storage Accumulation & Removal cluster_prohibited Prohibited Actions start Waste Generated (Solid or Contaminated Labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe prohibited DO NOT Dispose Down Drain DO NOT Dispose in Regular Trash start->prohibited container Step 2: Select Compatible Hazardous Waste Container ppe->container labeling Step 3: Affix Hazardous Waste Label - 'Hazardous Waste' - 'this compound' - Hazard Information container->labeling saa Step 4: Place Sealed Container in Satellite Accumulation Area (SAA) labeling->saa check Is Container Full or Has Time Limit Been Reached? saa->check check->saa No ehs Step 5: Contact EHS for Pickup check->ehs Yes vendor Licensed Vendor Collects Waste for Final Disposal ehs->vendor

Caption: Logical workflow for the compliant disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, its classification as an irritant and suspected carcinogen demands a rigorous and compliant disposal pathway. By adhering to the principles of hazard identification, proper segregation, secure containment, and regulated disposal through authorized channels, we uphold our professional duty to ensure safety extends far beyond the confines of our experiments.

References

  • Daniels Health. (2025).
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • U.S. Environmental Protection Agency. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105097, this compound. [Link]
  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. [Link]
  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. [Link]
  • ACS Publications. (n.d.).
  • Occupational Safety and Health Administration. (n.d.).
  • PharmWaste Technologies, Inc. (n.d.).
  • Occupational Safety and Health Administration. (n.d.).
  • EON Biotech. (n.d.). 5-Phenylpyridin-2-amine – (33421-40-8). [Link]
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]
  • Publisso. (2020, October 9).
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

Sources

A Researcher's Guide to the Safe Handling of 5-Phenyl-2-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As the landscape of drug discovery and development evolves, so does the complexity of the molecules we handle. 5-Phenyl-2-pyridinamine, a heterocyclic aromatic amine, is a valuable building block in medicinal chemistry. However, its structural alerts and toxicological profile demand a meticulous and informed approach to laboratory safety. This guide, designed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for handling this compound. Moving beyond a simple checklist, we delve into the causality behind each recommendation, grounding our protocols in established safety science to ensure both personal and environmental protection.

Hazard Assessment: Understanding the Risks

This compound is a solid compound with hazards that necessitate robust control measures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause respiratory irritation if inhaled.

  • Suspected Carcinogen (Category 2): Due to its classification as an aromatic amine, it is suspected of causing cancer.[1] This is a critical consideration that informs the stringent containment and PPE requirements.

The structural similarity to other carcinogenic aromatic amines, such as 4-aminobiphenyl, underscores the need for cautious handling.[2]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be implemented to minimize exposure. These controls are designed to isolate the hazard from the researcher.

  • Chemical Fume Hood: All manipulations of this compound, especially of the solid powder, must be performed within a certified chemical fume hood. This is crucial for preventing the inhalation of airborne particulates and any potential vapors.[3]

  • Ventilated Balance Enclosure (VBE): Weighing potent or hazardous solids is a high-risk activity due to the potential for generating airborne dust. A VBE, also known as a powder containment hood, provides a localized, controlled environment to minimize the dispersal of the compound.[1][4] For compounds with suspected carcinogenicity, this is a mandatory piece of equipment for weighing operations.

  • Designated Area: All work with this compound should be conducted in a clearly marked "Designated Area."[2][5] This area should be labeled with appropriate warnings (e.g., "DANGER – CHEMICAL CARCINOGEN, AUTHORIZED PERSONNEL ONLY").[3] Access should be restricted, and the area should be decontaminated after each use.

Personal Protective Equipment (PPE): A Comprehensive Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on the specific hazards of this compound.

Hand Protection
  • Double Gloving: It is strongly recommended to wear two pairs of gloves when handling this compound.[6] This significantly reduces the risk of exposure in case the outer glove is compromised.

  • Glove Material:

    • Outer Glove: A robust nitrile glove provides good splash protection and resistance to a range of chemicals.

    • Inner Glove: A thinner nitrile or latex glove can be worn underneath.

    • For prolonged contact or immersion, more resistant materials such as butyl rubber or a laminate film (e.g., Ansell Barrier®) should be used.[7] Nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.

Table 1: Glove Selection Guide for Aromatic Amines (General Guidance)

Glove MaterialBreakthrough Time RatingRecommendation for this compound
NitrileFair to GoodSuitable for incidental contact; change immediately if contaminated. Use double gloves.
NeopreneGoodA viable alternative to nitrile for splash protection.
Butyl RubberExcellentRecommended for tasks with a higher risk of direct contact or prolonged handling.
Laminate FilmExcellentOffers the broadest range of chemical protection; ideal for high-hazard operations.

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.[8][9][10][11]

Eye and Face Protection

To protect against splashes and airborne particles, which can cause severe eye irritation, the following are required:

  • Chemical Safety Goggles: These must be worn at all times in the designated area.

  • Face Shield: A face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when preparing solutions or transferring the material between containers.

Body Protection
  • A buttoned, long-sleeved laboratory coat is mandatory.

  • For procedures with a higher risk of contamination, disposable gowns or coveralls should be considered. Laboratory coats used when working with carcinogens should not be worn outside the laboratory area and should be laundered separately.[12]

Respiratory Protection

Respiratory protection is necessary when engineering controls cannot guarantee that airborne concentrations will be kept below occupational exposure limits (OELs). While no specific OEL exists for this compound, the OEL for the related compound 2-Aminopyridine is 0.5 ppm as an 8-hour time-weighted average.[13] Given the suspected carcinogenicity, a conservative approach is warranted.

Table 2: Respiratory Protection Scenarios

ScenarioPotential ExposureMinimum Respiratory ProtectionAssigned Protection Factor (APF)
Weighing solid powder (in VBE)Low (with proper engineering controls)Not typically required if VBE is used correctly.N/A
Handling small quantities of solutions (in fume hood)LowNot typically required if fume hood is used correctly.N/A
Weighing solid powder (outside a VBE)High (particulate inhalation)Half-mask elastomeric respirator with P100 (HEPA) filters.[14]10[15]
Large-scale solution handling or spill cleanupModerate to High (aerosol/vapor)Full-facepiece elastomeric respirator with organic vapor cartridges and P100 filters.50[15]
Emergency or unknown high concentrationHighSelf-Contained Breathing Apparatus (SCBA).10,000[16]

All respirator use must be in the context of a comprehensive respiratory protection program, including medical clearance, training, and annual fit testing, as required by OSHA (29 CFR 1910.134).[15]

Procedural Plans: Step-by-Step Guidance

Workflow for Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Outer Gloves d2->d3 d4 4. Respirator (if required) d3->d4 d5 5. Safety Goggles & Face Shield d4->d5 f1 1. Outer Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if worn) f3->f4 f5 5. Inner Gloves f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Weighing Protocol
  • Preparation: Cordon off and label a designated area within a chemical fume hood. Cover the work surface with disposable, plastic-backed absorbent paper.

  • Containment: Perform all weighing operations within a Ventilated Balance Enclosure (VBE).[1][4]

  • Tare Method:

    • Pre-label and tare a sealable container (e.g., a vial with a cap).

    • Inside the VBE, carefully add the this compound powder to the tared container.

    • Securely seal the container before removing it from the VBE.

    • The sealed container can then be re-weighed on an analytical balance outside the enclosure to determine the exact mass transferred. This minimizes contamination of the balance.[5]

  • Solution Preparation: Prepare solutions within the chemical fume hood. Add the solvent to the sealed container with the powder slowly to avoid splashing.

  • Decontamination: After use, decontaminate spatulas and other equipment by rinsing with a suitable solvent into a hazardous waste container. Wipe down the VBE and the designated area with a damp cloth, disposing of the cloth as hazardous waste.

Disposal Plan: Managing Carcinogenic Waste

Waste contaminated with this compound is considered hazardous and potentially carcinogenic waste and must be managed according to institutional and regulatory guidelines.

Waste Segregation and Collection
  • Solid Waste: All contaminated solid materials (e.g., gloves, absorbent paper, disposable gowns, used TLC plates) must be placed in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled, and compatible hazardous waste container (e.g., a glass bottle with a screw cap).

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.

Labeling and Storage
  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE - CARCINOGEN ".

  • The full chemical name, "this compound," and its approximate concentration must be listed.

  • Keep waste containers securely sealed when not in use.

  • Store the waste in a designated satellite accumulation area away from incompatible materials.

Final Disposal
  • Never dispose of this compound down the drain or in the regular trash.

  • When the waste container is full, submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department.[3][17]

  • The primary disposal method for nitrogen-containing organic compounds is typically high-temperature incineration by a licensed hazardous waste facility.

Disposal_Plan start Generate Waste segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate label_container Label Container: 'HAZARDOUS WASTE - CARCINOGEN' segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store request_pickup Request EHS Pickup store->request_pickup end Final Disposal (Incineration) request_pickup->end

Caption: Step-by-step hazardous waste disposal plan for this compound.

By adhering to these comprehensive guidelines, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of Delaware. (n.d.). Chemical Carcinogens. Environmental Health & Safety.
  • New Jersey Department of Health. (2001). Hazard Summary: 2-Aminopyridine. Right to Know Hazardous Substance Fact Sheet.
  • MedchemExpress. (n.d.). 2-Amino-5-phenylpyridine.
  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins.
  • Stanford University. (n.d.). General Use SOP - Carcinogens. Environmental Health & Safety.
  • Weill Cornell Medicine. (n.d.). Working with Carcinogens and Reproductive Toxins. Environmental Health & Safety.
  • Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. UQ Policy and Procedure Library.
  • Mettler Toledo. (n.d.). Webinar: Safe Weighing of Potent and Hazardous Substances.
  • Centers for Disease Control and Prevention. (2018). A Guide to Air-Purifying Respirators. NIOSH.
  • Wikipedia. (n.d.). Respirator assigned protection factors.
  • University of California, San Diego. (n.d.). How to Handle Known Human Carcinogens. Environmental Health and Safety.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • Siegfried AG. (2023). Safety first: Considerations when formulating high potency compounds.
  • Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens.
  • 3M. (n.d.). Assigned Protection Factors (APF) for Select 3M Respirators.
  • Occupational Safety and Health Administration. (n.d.). Assigned Protection Factors. OSHA.
  • CP Lab Safety. (n.d.). Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.
  • Canadian Centre for Occupational Health and Safety. (n.d.). Respirators - Respirator Selection.
  • OSHA Injury Attorney. (2025). Respiratory Protection for Carcinogen Exposure in the Workplace.
  • Centers for Disease Control and Prevention. (n.d.). Respirator Use Policy for Protection Against Carcinogens. NIOSH Archive.
  • University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
  • University of Florida. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Environmental Health and Safety.
  • Thermo Fisher Scientific. (n.d.). Ansell Glove Guide.
  • University of California, Riverside. (n.d.). Chemical Resistance Chart.
  • Ansell. (n.d.). Chemical Glove Resistance Guide.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • All American Environmental Services Inc. (n.d.). Ansell 8th Edition Chemical Resistance Guide.
  • Scribd. (n.d.). Glove Selection Chart - Chemical Breakthrough Times - All Safety Products.
  • University of California, Santa Barbara. (n.d.). Glove Selection Chart. Environmental Health & Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
5-Phenyl-2-pyridinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.